molecular formula C107H176N28O27S B15568563 Brevinin-2

Brevinin-2

Numéro de catalogue: B15568563
Poids moléculaire: 2318.8 g/mol
Clé InChI: NYRQVWBYQPGUGZ-NBJPCVDMSA-N
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Description

Brevinin-2 is a useful research compound. Its molecular formula is C107H176N28O27S and its molecular weight is 2318.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C107H176N28O27S

Poids moléculaire

2318.8 g/mol

Nom IUPAC

(3S)-3-[[(2S)-2-[[(2S,3S)-2-[(2-aminoacetyl)amino]-3-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-[[(2S,3R)-1-[[(2S,3S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-6-amino-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-4-amino-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C107H176N28O27S/c1-16-58(10)86(131-81(140)50-111)104(159)129-75(47-64-51-115-66-33-23-22-32-65(64)66)99(154)126-77(49-84(143)144)101(156)135-89(62(14)137)107(162)134-88(60(12)18-3)105(160)123-69(36-26-29-42-110)93(148)130-78(54-136)102(157)122-71(39-43-163-15)92(147)117-53-83(142)119-67(34-24-27-40-108)95(150)132-85(57(8)9)103(158)128-74(46-63-30-20-19-21-31-63)97(152)118-61(13)91(146)116-52-82(141)120-68(35-25-28-41-109)96(151)133-87(59(11)17-2)106(161)127-73(45-56(6)7)98(153)121-70(37-38-79(112)138)94(149)125-76(48-80(113)139)100(155)124-72(90(114)145)44-55(4)5/h19-23,30-33,51,55-62,67-78,85-89,115,136-137H,16-18,24-29,34-50,52-54,108-111H2,1-15H3,(H2,112,138)(H2,113,139)(H2,114,145)(H,116,146)(H,117,147)(H,118,152)(H,119,142)(H,120,141)(H,121,153)(H,122,157)(H,123,160)(H,124,155)(H,125,149)(H,126,154)(H,127,161)(H,128,158)(H,129,159)(H,130,148)(H,131,140)(H,132,150)(H,133,151)(H,134,162)(H,135,156)(H,143,144)/t58-,59-,60-,61-,62+,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,85-,86-,87-,88-,89-/m0/s1

Clé InChI

NYRQVWBYQPGUGZ-NBJPCVDMSA-N

Origine du produit

United States

Foundational & Exploratory

The Brevinin-2 Peptide Family: A Technical Guide to Discovery, Function, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Brevinin-2 family of antimicrobial peptides (AMPs), first discovered in the skin secretions of ranid frogs, represents a promising class of molecules in the ongoing search for novel anti-infective and therapeutic agents. These cationic and amphipathic peptides exhibit a broad spectrum of activity against various pathogens. This technical guide provides an in-depth overview of the this compound peptide family, covering their discovery and origin, structure-activity relationships, and mechanisms of action. Detailed experimental protocols for their isolation, characterization, and activity assessment are provided, alongside a quantitative summary of their antimicrobial and hemolytic properties. Furthermore, this guide illustrates key signaling pathways and experimental workflows using detailed diagrams to facilitate a deeper understanding of these multifaceted peptides.

Discovery and Origin

The this compound peptide family was first identified as part of the broader Brevinin superfamily, which also includes the Brevinin-1 family. The inaugural members of this superfamily were isolated in 1992 from the skin secretions of the Japanese frog, Rana brevipoda porsa (now Pelophylax porosus). These peptides are a crucial component of the frog's innate immune system, offering protection against a wide range of microbial threats in their environment.

This compound peptides are generally longer than their Brevinin-1 counterparts, typically comprising 33-34 amino acid residues. A characteristic feature of many this compound peptides is the presence of a C-terminal cyclic heptapeptide (B1575542) domain, known as the "Rana box," formed by a disulfide bridge between two cysteine residues. However, some naturally occurring this compound related peptides have been discovered that lack this cyclic structure. While the primary amino acid sequence of this compound peptides shows considerable variation across different frog species, a few residues, including a lysine (B10760008) at position 7 and the cysteines forming the Rana box, are often conserved.

The primary source of these peptides is the granular glands in the frog's skin. Secretion can be stimulated non-invasively, for example, through mild electrical stimulation or injection of norepinephrine, allowing for the collection and subsequent purification of these valuable biomolecules.

Physicochemical and Biological Activities

This compound peptides are cationic and amphipathic, properties that are crucial for their interaction with and disruption of microbial cell membranes. Their biological activities are diverse, with the most prominent being their antimicrobial effects. However, their potential therapeutic applications are often weighed against their hemolytic activity.

Antimicrobial Activity

This compound peptides demonstrate potent activity against a broad spectrum of microorganisms, including Gram-positive and Gram-negative bacteria, and some fungi. Their mechanism of action primarily involves the perturbation and permeabilization of the microbial cell membrane. The minimum inhibitory concentration (MIC) is a key quantitative measure of their antimicrobial efficacy.

Table 1: Minimum Inhibitory Concentrations (MIC) of Selected this compound Peptides

PeptideOriginTarget OrganismMIC (µM)Reference
This compoundRana brevipoda porsaEscherichia coli>5[1]
Staphylococcus aureus2[1]
This compound-related peptide (B2RP)Lithobates septentrionalisEscherichia coli13[2]
Staphylococcus aureus25[2]
Candida albicans25[2]
Acinetobacter baumannii3-6[3]
[Lys(4)]B2RPSynthetic AnalogEscherichia coli6[3]
Staphylococcus aureus12.5[3]
Candida albicans6[3]
Acinetobacter baumannii1.5-3[3]
Brevinin-2GUbHylarana guentheriEscherichia coli>512[4]
Staphylococcus aureus512[4]
t-Brevinin-2GUb-6KSynthetic AnalogEscherichia coli4[5]
Staphylococcus aureus8[5]
Brevinin-2OSOdorrana schmackeriEscherichia coli16[6]
Staphylococcus aureus8[6]
Pseudomonas aeruginosa64[6]
[D-Leu2]B2OS(1-22)-NH2Synthetic AnalogEscherichia coli8[6]
Staphylococcus aureus8[6]
Pseudomonas aeruginosa32[6]
This compound-OA7Odorrana andersoniiEscherichia coli5.8-11.6[7]
Staphylococcus aureus5.8-11.6[7]
Candida albicans5.8-11.6[7]
Pseudomonas aeruginosa23.2[7]
Brevinin-2GHkSylvirana guentheriStaphylococcus aureus2.76[8]
Hemolytic Activity

A significant hurdle in the development of antimicrobial peptides as systemic therapeutic agents is their potential to lyse red blood cells (hemolysis). The hemolytic activity of this compound peptides is variable and is a key parameter in determining their therapeutic index. The HC50 value, the concentration of a peptide that causes 50% hemolysis, is used to quantify this effect. Generally, the this compound family exhibits lower hemolytic activity compared to the Brevinin-1 family.[4][9]

Table 2: Hemolytic Activity (HC50) of Selected this compound Peptides

PeptideHC50 (µM)Reference
This compound-related peptide (B2RP)95[3]
[Lys(4), Lys(18)]B2RP>200[3]
[Lys(4), Ala(16), Lys(18)]B2RP>200[3]
Brevinin-2RVery low (no more than 2.5% lysis at 200 µg/ml)[10]
Brevinin-2GUb>512[4]
Brevinin-2OS10.44[6]
B2OS(1-22)-NH241.88[6]
[D-Leu2]B2OS(1-22)-NH2118.1[6][8][11]

Experimental Protocols

Isolation and Purification of this compound Peptides from Frog Skin Secretions

This protocol outlines the general steps for the isolation and purification of this compound peptides.

  • Stimulation of Peptide Secretion:

    • Anesthetize the frog (e.g., by immersion in a solution of tricaine (B183219) methanesulfonate).

    • Induce peptide secretion from the dorsal granular glands through mild electrical stimulation (e.g., using a bipolar electrode) or by subcutaneous injection of a secretagogue such as norepinephrine.[10]

    • Collect the skin secretions by rinsing the dorsal surface with a suitable buffer (e.g., deionized water or phosphate-buffered saline).

  • Initial Purification:

    • Centrifuge the collected secretion to remove any particulate matter.

    • Subject the supernatant to solid-phase extraction using a C18 Sep-Pak cartridge to desalt and concentrate the peptides.

    • Elute the bound peptides with an acidic solution of acetonitrile (B52724).

  • High-Performance Liquid Chromatography (HPLC) Purification:

    • Lyophilize the eluted peptide fraction.

    • Reconstitute the lyophilized powder in an appropriate solvent (e.g., 0.1% trifluoroacetic acid in water).

    • Inject the sample onto a reversed-phase HPLC column (e.g., a C18 column).

    • Elute the peptides using a linear gradient of increasing acetonitrile concentration in the presence of an ion-pairing agent like trifluoroacetic acid.

    • Monitor the elution profile by measuring absorbance at 214 nm.

    • Collect the individual fractions corresponding to the peptide peaks.

  • Purity and Mass Analysis:

    • Assess the purity of each fraction by analytical HPLC.

    • Determine the molecular mass of the purified peptides using mass spectrometry (e.g., MALDI-TOF or ESI-MS).[11]

Peptide Sequencing

The amino acid sequence of the purified peptides can be determined using one of the following methods:

  • Edman Degradation: This classical method involves the sequential removal and identification of amino acids from the N-terminus of the peptide.[9][12]

    • Coupling: The N-terminal amino group of the peptide reacts with phenylisothiocyanate (PITC) under alkaline conditions to form a phenylthiocarbamyl (PTC)-peptide.

    • Cleavage: The PTC-peptide is treated with a strong anhydrous acid (e.g., trifluoroacetic acid) to cleave the N-terminal amino acid as an anilinothiazolinone (ATZ) derivative, leaving the rest of the peptide intact.

    • Conversion and Identification: The ATZ-amino acid is extracted and converted to a more stable phenylthiohydantoin (PTH)-amino acid, which is then identified by chromatography (e.g., HPLC) by comparing its retention time to that of known standards.

    • Repetition: The shortened peptide is subjected to subsequent cycles of the Edman degradation to determine the sequence of the following amino acids.

  • Mass Spectrometry-Based Sequencing (De Novo Sequencing): This is a powerful and high-throughput method for peptide sequencing.[6]

    • Sample Preparation: The purified peptide is subjected to enzymatic digestion (e.g., with trypsin) if it is a large protein, though for smaller peptides like Brevinins, this may not be necessary.

    • Ionization: The peptide is ionized, typically using electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI).

    • Tandem Mass Spectrometry (MS/MS): The ionized peptide is selected in the first mass analyzer and then fragmented in a collision cell. The masses of the resulting fragment ions are measured in the second mass analyzer.

    • Data Analysis: The fragmentation pattern (MS/MS spectrum) is analyzed to deduce the amino acid sequence. The mass differences between adjacent fragment ions in a series correspond to the mass of a specific amino acid residue.

Antimicrobial Susceptibility Testing (Broth Microdilution Assay)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a peptide.[13]

  • Preparation of Bacterial Inoculum:

    • Culture the test bacterium in a suitable broth medium (e.g., Mueller-Hinton Broth) to the mid-logarithmic phase of growth.

    • Dilute the bacterial culture to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Preparation of Peptide Dilutions:

    • Prepare a stock solution of the peptide in a suitable solvent (e.g., sterile water or 0.01% acetic acid).

    • Perform serial two-fold dilutions of the peptide stock solution in the broth medium in a 96-well microtiter plate.

  • Inoculation and Incubation:

    • Add the standardized bacterial inoculum to each well of the microtiter plate containing the peptide dilutions.

    • Include a positive control (bacteria with no peptide) and a negative control (broth medium only).

    • Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC:

    • The MIC is defined as the lowest concentration of the peptide that completely inhibits the visible growth of the bacterium.

Hemolysis Assay

This protocol measures the hemolytic activity of a peptide against red blood cells.

  • Preparation of Red Blood Cell (RBC) Suspension:

    • Obtain fresh red blood cells (e.g., human or horse).

    • Wash the RBCs multiple times with phosphate-buffered saline (PBS) by centrifugation to remove plasma and buffy coat.

    • Resuspend the washed RBCs in PBS to a final concentration of, for example, 2% (v/v).

  • Peptide Incubation:

    • Prepare serial dilutions of the peptide in PBS in a 96-well plate.

    • Add the RBC suspension to each well.

    • Include a negative control (RBCs in PBS) and a positive control (RBCs in a solution that causes 100% lysis, e.g., 1% Triton X-100).

    • Incubate the plate at 37°C for a specified time (e.g., 1 hour).

  • Measurement of Hemolysis:

    • Centrifuge the plate to pellet the intact RBCs.

    • Transfer the supernatant to a new flat-bottomed 96-well plate.

    • Measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin release (e.g., 450 nm).

  • Calculation of Percent Hemolysis:

    • Calculate the percentage of hemolysis for each peptide concentration using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100

Mechanisms of Action and Signaling Pathways

Antimicrobial Mechanism

The primary mechanism of action of this compound peptides against bacteria involves the disruption of the cell membrane. This process is initiated by the electrostatic attraction between the cationic peptide and the negatively charged components of the bacterial membrane, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. Following this initial binding, the peptides are thought to disrupt the membrane integrity through one of several proposed models:

  • Barrel-Stave Model: In this model, the peptides insert into the membrane and aggregate to form a transmembrane pore, with the hydrophobic regions of the peptides facing the lipid acyl chains and the hydrophilic regions lining the aqueous channel.

  • Carpet-like Model: Here, the peptides accumulate on the surface of the membrane, forming a "carpet." Once a threshold concentration is reached, this carpet-like arrangement disrupts the membrane, leading to the formation of transient pores or the complete disintegration of the membrane into micelle-like structures.

  • Toroidal Pore Model: This model is a variation of the barrel-stave model where the peptides, along with the lipid head groups, bend inward to line the pore, creating a "wormhole" through the membrane.

The specific mechanism employed by a particular this compound peptide can depend on its structure, concentration, and the composition of the target membrane.

Antimicrobial_Mechanism Peptide This compound Peptide (Cationic, Amphipathic) Binding Electrostatic Attraction & Binding Peptide->Binding Membrane Bacterial Membrane (Anionic Surface) Membrane->Binding Insertion Peptide Insertion into Membrane Binding->Insertion Carpet Carpet-like Aggregation Binding->Carpet Pore Pore Formation (Barrel-Stave/Toroidal) Insertion->Pore Leakage Leakage of Cellular Contents Pore->Leakage Disruption Membrane Disruption & Micellization Carpet->Disruption Disruption->Leakage Death Bacterial Cell Death Leakage->Death Brevinin2R_Signaling cluster_cell Cancer Cell B2R Brevinin-2R Membrane Cancer Cell Membrane (Negatively Charged) B2R->Membrane Binds Internalization Internalization Membrane->Internalization Lysosome Lysosome Internalization->Lysosome LMP Lysosomal Membrane Permeabilization Lysosome->LMP Induces Cathepsins Cathepsin Release LMP->Cathepsins Mitochondrion Mitochondrion Cathepsins->Mitochondrion Acts on ROS Increased ROS Production Mitochondrion->ROS MMP Decreased Mitochondrial Membrane Potential Mitochondrion->MMP CellDeath Cell Death (Caspase-Independent) ROS->CellDeath MMP->CellDeath Bcl2 Bcl-2 Bcl2->Mitochondrion Inhibits

References

A Comprehensive Technical Guide to the Primary Amino acid Sequence of Brevinin-2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the primary amino acid sequence of Brevinin-2, a family of antimicrobial peptides (AMPs) with significant therapeutic potential. This document details the molecular structure, biological activity, and mechanisms of action of these peptides, offering valuable insights for researchers in drug discovery and development.

Primary Amino Acid Sequence of this compound and Its Variants

The this compound family of peptides, primarily isolated from the skin secretions of ranid frogs, exhibits considerable sequence diversity. These peptides are typically 21-34 amino acids in length and are characterized by a C-terminal "Rana box," a disulfide-bridged heptapeptide (B1575542) loop. However, some variants lacking this canonical structure have also been identified.[1][2] Below is a compilation of the primary amino acid sequences of several representative this compound peptides and their variants.

Peptide NamePrimary Amino Acid SequenceSource Organism
This compoundGLLDSLKGFAATAGKGVLQSLLSTASCKLAKTCRana brevipoda porsa
Brevinin-2RKLKNFAKGVAQSLLNKASCKLSGQCRana ridibunda[3]
Brevinin-2GUbGLLDIVKKVVGALGSLLSKITCKLSGSCHylarana guentheri
This compound-related peptide (B2RP)GIWDTIKSMGKVFAGKILQNL-NH₂Lithobates septentrionalis[4]
Brevinin-2OS (B2OS)GLWDTIKQAGKKIFLSVLDKIRCKVAGGCOdorrana schmackeri
Brevinin-2GHkGLLDHLKGVAGALAGKLIKAAACKVASKCSylvirana guentheri

Quantitative Biological Activity

The therapeutic potential of this compound peptides is underscored by their broad-spectrum antimicrobial activity against a range of pathogens, including multidrug-resistant strains.[4] However, their clinical utility is often moderated by their hemolytic and cytotoxic effects. The following tables summarize the quantitative data on the biological activity of various this compound peptides.

Antimicrobial Activity (Minimum Inhibitory Concentration - MIC in µM)
PeptideS. aureusMRSAE. coliP. aeruginosaC. albicans
Brevinin-2GUb>512->512>512-
This compound-related peptide (B2RP)25-13-25
[Lys(4)]B2RP12.5-6-6
[Lys(4), Lys(18)]B2RP---3-6-
[Lys(4), Ala(16), Lys(18)]B2RP---3-6-
Brevinin-2OS (B2OS)8-1664-
Brevinin-2GHk2.76----
Hemolytic and Cytotoxic Activity
PeptideHemolytic Activity (HC₅₀ in µM)Cytotoxicity (IC₅₀ in µg/mL)Cell Line
Brevinin-2GUb>51268HaCaT
This compound-related peptide (B2RP)95--
[Lys(4), Ala(16), Lys(18)]B2RP>200--
Brevinin-2RLow (2.5% at 200 µg/ml)15.48KB (Oral Squamous Cell Carcinoma)
Brevinin-2R24.14L929 (Normal Fibroblast)
Brevinin-2OS (B2OS)10.443.624H838 (Lung Cancer)
[D-Leu2]B2OS(1-22)-NH₂118.14.339H838 (Lung Cancer)

Experimental Protocols

The determination of the primary amino acid sequence and biological activity of this compound peptides involves a series of well-established experimental protocols.

Determination of Primary Amino Acid Sequence

The primary structure of this compound peptides is elucidated through a combination of molecular cloning and protein sequencing techniques.

This method allows for the deduction of the amino acid sequence from the nucleotide sequence of the peptide's precursor.

  • RNA Extraction: Total RNA is isolated from the skin secretions of the source frog species.

  • cDNA Synthesis: A cDNA library is constructed from the extracted RNA using reverse transcriptase. A 3'-RACE (Rapid Amplification of cDNA Ends) procedure is often employed using a nested primer designed from the conserved 5'-untranslated region of related amphibian antimicrobial peptide cDNAs.

  • PCR Amplification: The cDNA encoding the this compound precursor is amplified by PCR.

  • Cloning and Sequencing: The amplified PCR product is cloned into a suitable vector and sequenced. The amino acid sequence of the mature peptide is then deduced from the open reading frame of the cDNA sequence.

This classical method provides direct sequencing of the peptide from the N-terminus.[5]

  • Peptide Purification: The this compound peptide is purified from the frog skin secretion using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • N-terminal Labeling: The purified peptide is reacted with phenyl isothiocyanate (PITC) under alkaline conditions, which labels the N-terminal amino acid.

  • Cleavage: The labeled N-terminal amino acid is selectively cleaved from the peptide chain using trifluoroacetic acid.

  • Identification: The cleaved amino acid derivative (phenylthiohydantoin-amino acid) is identified by chromatography.

  • Repetition: The cycle is repeated to determine the sequence of the remaining peptide. This process can accurately sequence up to 30-50 amino acid residues.[5]

Mass spectrometry offers a highly sensitive method for peptide sequencing.

  • Sample Preparation: The purified this compound peptide is prepared for analysis, often by enzymatic digestion to produce smaller fragments.

  • Ionization: The peptide or its fragments are ionized, typically using Matrix-Assisted Laser Desorption/Ionization (MALDI) or Electrospray Ionization (ESI).

  • Mass Analysis: The mass-to-charge ratio of the ionized peptides is measured. In tandem mass spectrometry (MS/MS), peptides are fragmented, and the masses of the fragments are also measured.

  • Sequence Determination: The amino acid sequence is deduced from the mass differences between the fragment ions.

Antimicrobial Susceptibility Testing: Broth Microdilution Assay

The Minimum Inhibitory Concentration (MIC) of this compound peptides is typically determined using the broth microdilution method.

  • Bacterial Culture: The target bacterial strains are cultured in a suitable broth medium to the mid-logarithmic phase.

  • Peptide Dilution: A serial two-fold dilution of the this compound peptide is prepared in the wells of a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Incubation: The plate is incubated at 37°C for 16-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the peptide that completely inhibits visible growth of the bacteria.

Hemolytic Assay

The hemolytic activity of this compound peptides against erythrocytes is a key measure of their cytotoxicity.

  • Erythrocyte Preparation: Fresh red blood cells (often from horse or human) are washed and resuspended in a buffered saline solution.

  • Peptide Incubation: The erythrocyte suspension is incubated with various concentrations of the this compound peptide for a defined period (e.g., 1 hour) at 37°C.

  • Hemoglobin Release Measurement: The samples are centrifuged, and the absorbance of the supernatant is measured at a wavelength corresponding to hemoglobin (e.g., 570 nm) to quantify the amount of hemoglobin released.

  • HC₅₀ Determination: The HC₅₀ value, the peptide concentration causing 50% hemolysis, is calculated relative to a positive control (e.g., Triton X-100) and a negative control (buffer only).

Cytotoxicity Assay (MTT Assay)

The cytotoxic effect of this compound peptides on mammalian cell lines is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Culture: The target mammalian cells are seeded in 96-well plates and allowed to adhere overnight.

  • Peptide Treatment: The cells are treated with various concentrations of the this compound peptide for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Incubation: MTT solution is added to each well, and the plate is incubated to allow viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO or isopropanol).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured at a specific wavelength (e.g., 570 nm).

  • IC₅₀ Determination: The IC₅₀ value, the peptide concentration that inhibits 50% of cell growth, is calculated from the dose-response curve.

Signaling Pathways and Mechanisms of Action

This compound peptides exert their biological effects through various mechanisms, including direct disruption of microbial membranes and modulation of host immune responses.

Antimicrobial Mechanism

The primary antimicrobial action of this compound peptides involves the permeabilization of bacterial cell membranes. Their cationic nature facilitates electrostatic interactions with the negatively charged components of microbial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. This interaction leads to membrane disruption and cell death.[6]

Immunomodulatory Effects and Signaling Pathways

Beyond their direct antimicrobial activity, this compound peptides can modulate the host's innate immune system.

Studies using the nematode Caenorhabditis elegans as a model organism have shown that this compound peptides, such as Brevinin-2ISb, can activate the DAF-2/DAF-16 signaling pathway.[7][8] This pathway is a key regulator of innate immunity and longevity. Activation of this pathway by this compound leads to the upregulation of antimicrobial gene expression, enhancing the host's ability to clear infections.[7]

DAF_16_Pathway cluster_nucleus Nucleus B2 This compound DAF2 DAF-2 Receptor B2->DAF2 Activates AGE1 AGE-1 (PI3K) DAF2->AGE1 PDK1 PDK-1 AGE1->PDK1 AKT AKT-1/2 PDK1->AKT DAF16 DAF-16 (FOXO) AKT->DAF16 Nucleus Nucleus DAF16->Nucleus Translocates to Genes Antimicrobial Gene Expression (e.g., lys-7) DAF16_n->Genes Promotes Transcription

DAF-2/DAF-16 signaling pathway activation by this compound.

In mammalian cells, some this compound peptides have been shown to modulate inflammatory responses through pathways involving Toll-like receptors (TLRs). For instance, certain Brevinins can influence the release of pro- and anti-inflammatory cytokines, suggesting an interaction with immune signaling cascades, potentially involving TLR-2.[6]

Brevinin-2R has demonstrated selective cytotoxicity against cancer cells. Its mechanism of action involves the induction of a caspase-independent cell death pathway that involves the lysosomal and mitochondrial compartments.[8] Brevinin-2R can permeabilize lysosomal membranes, leading to the release of cathepsins into the cytosol, which in turn triggers mitochondrial dysfunction and cell death.[8]

Cancer_Cell_Death_Pathway B2R Brevinin-2R CancerCell Cancer Cell Membrane B2R->CancerCell Interacts with Lysosome Lysosome CancerCell->Lysosome Internalization Cathepsins Cathepsin Release Lysosome->Cathepsins Permeabilization Mitochondrion Mitochondrion Cathepsins->Mitochondrion Induces Damage MMP_loss Mitochondrial Membrane Potential Collapse Mitochondrion->MMP_loss CellDeath Cell Death MMP_loss->CellDeath Brevinin2_Workflow cluster_Discovery Discovery Phase cluster_Characterization Characterization Phase Secretion Frog Skin Secretion Collection Fractionation RP-HPLC Fractionation Secretion->Fractionation Screening Antimicrobial Screening Fractionation->Screening Sequencing Amino Acid Sequencing (MS and/or Edman) Screening->Sequencing Active Fractions Cloning cDNA Cloning of Precursor Sequencing->Cloning Sequence Information Synthesis Solid-Phase Peptide Synthesis Sequencing->Synthesis Sequence Information Bioassays Biological Activity Assays (MIC, Hemolysis, Cytotoxicity) Synthesis->Bioassays Mechanism Mechanism of Action Studies Bioassays->Mechanism

References

Brevinin-2 Peptides: A Technical Guide to Structure and Conformation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Brevinin-2 peptides, a subgroup of the brevinin family of antimicrobial peptides (AMPs) isolated from the skin secretions of ranid frogs, represent a promising class of molecules in the development of novel therapeutics. Typically comprising 33–34 amino acids, these cationic and amphipathic peptides exhibit broad-spectrum antimicrobial activity. Their biological function is intrinsically linked to their structure and conformational dynamics, particularly their transition from a random coil in aqueous solution to an α-helical conformation in a membrane-mimicking environment. This guide provides an in-depth technical overview of the structure and conformation of this compound peptides, presenting quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Primary and Secondary Structure

This compound peptides are characterized by a poorly conserved primary amino acid sequence, with a few invariant residues, including Lys-7, Cys-27, Lys-28, and Cys-33.[1] A hallmark of many brevinin peptides is the C-terminal "Rana box," a disulfide-bridged cyclic heptapeptide (B1575542) formed between two cysteine residues.[2] However, some naturally occurring and truncated this compound peptides lacking this domain still exhibit potent antimicrobial activity, suggesting that the N-terminal region is the primary determinant of this function.[1]

In aqueous solutions, this compound peptides typically exist in a disordered, random coil conformation.[1] However, upon interaction with bacterial membranes or in membrane-mimicking environments such as trifluoroethanol (TFE), they undergo a significant conformational change to adopt an amphipathic α-helical structure.[1][2] This induced helicity is crucial for their antimicrobial mechanism, allowing them to interact with and disrupt the bacterial cell membrane.

Quantitative Analysis of Secondary Structure

Circular Dichroism (CD) spectroscopy is a key technique for quantifying the secondary structure content of peptides. The table below summarizes the secondary structure composition of Brevinin-2GUb and its analogues in an aqueous buffer and a membrane-mimicking environment (50% TFE).

Peptide NameEnvironmentα-Helix (%)Antiparallel β-Sheet (%)Turn (%)
Brevinin-2GUb 20 mM NH4Ac62.90.06.5
50% TFE in NH4Ac73.20.04.9
tB2U 20 mM NH4Ac58.70.06.4
50% TFE in NH4Ac72.70.04.6
tB2U-α 20 mM NH4Ac39.910.310.3
50% TFE in NH4Ac66.40.05.8

Data for Brevinin-2GUb and its truncated (tB2U) and helical domain (tB2U-α) analogues are adapted from Lin et al., 2021.[2]

Tertiary Structure and Conformation

The three-dimensional structure of Brevinin peptides in membrane-mimicking environments has been elucidated using Nuclear Magnetic Resonance (NMR) spectroscopy. These studies reveal a common structural motif for Brevinin-1 peptides, which is also relevant for understanding this compound. For instance, the solution structure of Brevinin-1BYa, a closely related peptide, shows a flexible helix-hinge-helix motif. This consists of two α-helical regions connected by a flexible hinge, which is thought to be important for its biological activity.[1]

Quantitative NMR Structural Statistics

The quality of an NMR-derived structure is assessed by a set of statistical parameters. The following table presents the structural statistics for the solution structure of Brevinin-1BYa (PDB ID: 6G4I), which serves as a representative model for the Brevinin family.

MetricValue
NMR Distance & Dihedral Restraints
Total NOE restraints293
    Intra-residue115
    Sequential (|i-j|=1)98
    Medium-range (1<|i-j|≤4)75
    Long-range (|i-j|>4)5
Dihedral angle restraints34
Structure Quality Statistics (20 models)
RMSD from mean structure (backbone atoms)0.45 ± 0.12 Å
RMSD from mean structure (all heavy atoms)0.98 ± 0.18 Å
Ramachandran Plot Analysis
Residues in most favored regions91.1%
Residues in additionally allowed regions8.9%
Residues in generously allowed regions0.0%
Residues in disallowed regions0.0%

This data is derived from the PDB entry 6G4I for Brevinin-1BYa and its associated publication.[1]

Experimental Protocols

Peptide Synthesis, Purification, and Identification
  • Solid-Phase Peptide Synthesis (SPPS): this compound peptides and their analogues are synthesized on a peptide synthesizer using Fmoc-chemistry.

  • Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Mass Spectrometry: The molecular mass of the purified peptide is confirmed by matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry.[2]

Circular Dichroism (CD) Spectroscopy
  • Sample Preparation: Peptides are dissolved in 20 mM ammonium (B1175870) acetate (B1210297) (NH4Ac) buffer (pH 7.4) to a final concentration of 100 µM. For membrane-mimicking conditions, samples are prepared in a 50% (v/v) solution of 2,2,2-trifluoroethanol (B45653) (TFE) in 20 mM NH4Ac.

  • Data Acquisition: CD spectra are recorded on a spectropolarimeter using a 1 mm pathlength quartz cuvette. Wavelength scans are performed from 190 to 250 nm at 20 °C with a scanning speed of 100 nm/min, a bandwidth of 1 nm, and a data pitch of 0.5 nm.[2]

  • Data Analysis: The obtained spectra are analyzed using a deconvolution software or online tool, such as BeStSel, to estimate the percentage of different secondary structure elements.[2]

NMR Spectroscopy for 3D Structure Determination
  • Sample Preparation: The peptide is dissolved in a solvent mixture that promotes a stable structure, such as 33% TFE-d3 in H2O, to a concentration of approximately 1-2 mM.[1]

  • NMR Data Acquisition: A series of one- and two-dimensional NMR experiments are performed on a high-field NMR spectrometer (e.g., 600 MHz or higher). These experiments typically include:

    • TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance restraints.

    • COSY (Correlation Spectroscopy): To identify scalar-coupled protons.

    • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) and ¹H-¹⁵N HSQC: For resonance assignment in isotopically labeled samples.

  • Structure Calculation and Refinement:

    • The collected NMR data (NOE-derived distance restraints and dihedral angle restraints) are used as input for structure calculation software (e.g., CYANA, XPLOR-NIH).

    • An ensemble of structures is generated, and the final structures are refined using molecular dynamics simulations.

    • The quality of the final structures is assessed using programs like PROCHECK to analyze the Ramachandran plot and other geometric parameters.

Signaling Pathways and Mechanisms of Action

The biological activity of this compound peptides extends beyond direct membrane disruption. They are also known to modulate host immune responses.

DAF-2/DAF-16 Signaling Pathway

In the model organism Caenorhabditis elegans, this compound peptides have been shown to enhance the innate immune response against bacterial infections by activating the DAF-2/DAF-16 signaling pathway. This pathway regulates the expression of downstream antimicrobial genes.[3]

DAF_2_DAF_16_Pathway Brevinin2 This compound Peptide DAF2 DAF-2 Receptor (Insulin/IGF-1 Receptor) Brevinin2->DAF2 Modulates DAF16 DAF-16 (FOXO Transcription Factor) DAF2->DAF16 Inhibits Nuclear Translocation AntimicrobialGenes Antimicrobial Gene Expression (e.g., lys-7) DAF16->AntimicrobialGenes Promotes Transcription Immunity Enhanced Innate Immunity AntimicrobialGenes->Immunity

DAF-2/DAF-16 signaling pathway modulation by this compound.
Toll-Like Receptor 2 (TLR2) Signaling

This compound peptides can also act as immunomodulators by influencing Toll-like receptor (TLR) signaling pathways. While not necessarily direct ligands, they can modulate the inflammatory response triggered by the recognition of pathogen-associated molecular patterns (PAMPs) by TLR2, which typically forms heterodimers with TLR1 or TLR6.[1]

TLR2_Signaling_Pathway cluster_membrane Cell Membrane PAMP PAMP (e.g., Lipopeptide) TLR2_1 TLR2/TLR1 or TLR2/TLR6 Heterodimer PAMP->TLR2_1 Binds MyD88 MyD88 TLR2_1->MyD88 Recruits TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 NFkB NF-κB Activation TAK1->NFkB Cytokines Pro-inflammatory Cytokine Production NFkB->Cytokines Brevinin2 This compound Peptide Brevinin2->TLR2_1 Modulates Response

Immunomodulation of the TLR2 signaling pathway.

Experimental Workflow for Antimicrobial Peptide Characterization

The characterization of a novel antimicrobial peptide like a this compound analogue follows a structured workflow from initial design and synthesis to comprehensive structural and functional analysis.

AMP_Workflow cluster_synthesis Peptide Production cluster_analysis Biophysical & Functional Analysis Design Peptide Design & Analogue Generation Synthesis Solid-Phase Peptide Synthesis Design->Synthesis Purification RP-HPLC Purification Synthesis->Purification Identification Mass Spectrometry (MALDI-TOF) Purification->Identification CD Circular Dichroism (Secondary Structure) Identification->CD NMR NMR Spectroscopy (3D Structure) Identification->NMR Antimicrobial Antimicrobial Assays (MIC/MBC) Identification->Antimicrobial Toxicity Toxicity Assays (Hemolysis, Cytotoxicity) Identification->Toxicity

References

Brevinin-2: A Comprehensive Technical Guide to its Antimicrobial Activity Spectrum

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the antimicrobial activity of Brevinin-2 and its analogues. This compound is a family of cationic antimicrobial peptides (AMPs) first discovered in the skin secretions of frogs of the Ranidae family. These peptides represent a promising class of potential therapeutic agents in an era of increasing antibiotic resistance. This document collates quantitative antimicrobial activity data, details common experimental methodologies, and provides visual representations of experimental workflows.

Quantitative Antimicrobial Activity Spectrum of this compound and its Analogues

The antimicrobial efficacy of this compound peptides is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the peptide that prevents visible in vitro growth of a microorganism.[1] The following tables summarize the MIC values for various this compound peptides and their synthetic analogues against a range of Gram-positive and Gram-negative bacteria, as well as fungi.

Table 1: Antimicrobial Activity of Native this compound Peptides

PeptideMicroorganismStrainMIC (µM)MIC (µg/mL)Reference
Brevinin-2R (B1577737)Staphylococcus aureus--2.5 - 30[2]
Micrococcus luteus--2.5 - 30[2]
Bacillus sp.KR-8104-2.5 - 30[3]
Escherichia coli--2.5 - 30[2]
Salmonella typhimurium--2.5 - 30[3]
Pseudomonas aeruginosa--2.5 - 30[3]
Klebsiella pneumoniae--2.5 - 30[3]
Candida albicans--2.5 - 30[2]
Candida tropicalis--2.5 - 30[3]
Brevinin-2EStaphylococcus aureus-2-[3]
Escherichia coli->50-[3]
Brevinin-2GUbStaphylococcus aureus---[4]
Escherichia coli---[4]
Klebsiella pneumoniaeATCC BAA-1705512-[4]
Pseudomonas aeruginosa->512-[4]
Brevinin-2GHkStaphylococcus aureusNCTC 10788--[5]
Escherichia coliNCTC 10418--[5]
Candida albicansNCYC 1467--[5]
Brevinin-2TaStaphylococcus aureus-2064[6]
Escherichia coli-1032[6]
Candida albicans-2064[6]
B2OSStaphylococcus aureusNCTC 107888-[7]
Enterococcus faecalisNCTC 126978-[7]
Escherichia coliATCC 837916-64-[7]
Klebsiella pneumoniaeATCC 4381616-64-[7]
Pseudomonas aeruginosaATCC 902716-64-[7]

Table 2: Antimicrobial Activity of this compound-Related Peptides (B2RP) and Analogues

PeptideMicroorganismStrainMIC (µM)Reference
B2RPAcinetobacter baumannii (multidrug-resistant)nosocomial isolates3-6[8]
[Lys(4)]B2RPEscherichia coli-6[8]
Staphylococcus aureus-12.5[8]
Candida albicans-6[8]
Acinetobacter baumannii (multidrug-resistant)nosocomial isolates1.5-3[8]
[Lys(4), Lys(18)]B2RPAcinetobacter baumannii (multidrug-resistant)nosocomial isolates3-6[8]
[Lys(4), Ala(16), Lys(18)]B2RPAcinetobacter baumannii (multidrug-resistant)nosocomial isolates3-6[8]

Experimental Protocols

The determination of the antimicrobial activity of this compound peptides predominantly relies on the broth microdilution method to ascertain the Minimum Inhibitory Concentration (MIC).[9] The following is a generalized protocol synthesized from multiple sources.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines the steps to determine the MIC of this compound peptides against a panel of microorganisms.

Materials:

  • This compound peptide or analogue, synthesized and purified[10]

  • Bacterial and/or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)[9]

  • Appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)[9][11]

  • Sterile 96-well polypropylene (B1209903) microtiter plates[11]

  • Spectrophotometer or microplate reader

  • Sterile phosphate-buffered saline (PBS)

  • Incubator

Procedure:

  • Peptide Preparation:

    • Dissolve the lyophilized this compound peptide in a suitable sterile solvent (e.g., sterile deionized water or 0.01% acetic acid) to create a stock solution.

    • Perform a two-fold serial dilution of the peptide stock solution in the appropriate growth medium across the wells of a 96-well plate.[11]

  • Inoculum Preparation:

    • Culture the microbial strains overnight on an appropriate agar (B569324) medium.

    • Inoculate a fresh broth culture and incubate until it reaches the logarithmic growth phase.

    • Dilute the microbial suspension in the growth medium to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.[11]

  • Assay Setup:

    • Add the prepared microbial inoculum to each well of the 96-well plate containing the serially diluted peptide.

    • Include a positive control well with the microbial inoculum and no peptide to ensure microbial growth.

    • Include a negative control well with sterile broth only to check for contamination.[11]

  • Incubation:

    • Cover the plate and incubate at 37°C for 18-24 hours.[11]

  • MIC Determination:

    • Visually inspect the plate for turbidity. The MIC is the lowest concentration of the peptide at which there is no visible growth of the microorganism.[11]

    • Alternatively, measure the optical density at 600 nm (OD600) using a microplate reader. The MIC can be defined as the lowest concentration that inhibits growth by ≥90% compared to the positive control.[11]

Minimum Bactericidal Concentration (MBC) Assay

To determine if the peptide is bactericidal, the Minimum Bactericidal Concentration (MBC) can be determined following the MIC assay.

Procedure:

  • From the wells of the MIC plate that show no visible growth, aspirate a small aliquot (e.g., 10 µL).

  • Plate the aliquot onto an appropriate agar medium.

  • Incubate the agar plates at 37°C for 18-24 hours.

  • The MBC is the lowest concentration of the peptide that results in a significant reduction (e.g., ≥99.9%) in bacterial viability upon subculturing.

Visualizations

Experimental Workflow for MIC Determination

The following diagram illustrates the workflow for determining the Minimum Inhibitory Concentration (MIC) of a this compound peptide.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_analysis Analysis peptide_prep Prepare Peptide Stock and Serial Dilutions plate_setup Dispense Peptide Dilutions and Inoculum into 96-Well Plate peptide_prep->plate_setup inoculum_prep Prepare Microbial Inoculum (5 x 10^5 CFU/mL) inoculum_prep->plate_setup controls Include Positive (Inoculum only) and Negative (Broth only) Controls plate_setup->controls incubation Incubate Plate (37°C, 18-24 hours) controls->incubation visual_inspection Visual Inspection for Turbidity incubation->visual_inspection od_measurement Optional: OD600 Measurement incubation->od_measurement mic_determination Determine MIC Value visual_inspection->mic_determination od_measurement->mic_determination

Caption: Workflow for the this compound MIC assay.

Proposed Mechanism of Action

The primary antimicrobial mechanism of this compound peptides is the disruption of the microbial cell membrane.[10] This is a multi-step process initiated by electrostatic interactions.

Mechanism_of_Action cluster_membrane Bacterial Cell Membrane cluster_peptide This compound Peptide cluster_interaction Interaction & Disruption cluster_outcome Cellular Outcome membrane Anionic Microbial Membrane (Phospholipids, LPS, LTA) attraction Electrostatic Attraction membrane->attraction peptide Cationic this compound peptide->attraction insertion Peptide Insertion into Bilayer attraction->insertion pore_formation Pore Formation / Membrane Destabilization ('Barrel-Stave' or 'Carpet-like' model) insertion->pore_formation leakage Leakage of Cellular Contents (Ions, ATP, etc.) pore_formation->leakage death Cell Death leakage->death

Caption: Mechanism of bacterial membrane disruption by this compound.

Mechanism of Action and Signaling Pathways

The prevailing model for the antimicrobial action of this compound peptides is direct membrane disruption.[10] These cationic peptides are electrostatically attracted to the negatively charged components of microbial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and lipoteichoic acids (LTA) in Gram-positive bacteria.[2] Upon reaching a critical concentration on the membrane surface, the peptides are thought to insert into the lipid bilayer, leading to the formation of pores or other membrane defects through mechanisms described by the "barrel-stave" or "carpet-like" models.[3] This disruption of membrane integrity results in the leakage of essential ions and metabolites, ultimately leading to cell death.[10]

While the primary mechanism is membrane-targeted, some studies on the anticancer activity of Brevinin-2R suggest interactions with intracellular components, such as the lysosomal-mitochondrial death pathway in cancer cells.[12] However, within the context of antimicrobial activity, the direct and rapid disruption of the cell membrane is considered the principal mode of action. This direct physical mechanism is also thought to be a reason for the lower propensity of bacteria to develop resistance compared to conventional antibiotics that target specific metabolic pathways.

Conclusion

This compound and its analogues exhibit a broad spectrum of antimicrobial activity against clinically relevant bacteria and fungi, including multidrug-resistant strains.[8][13] The ability to rationally design and synthesize analogues with improved potency and reduced toxicity highlights the therapeutic potential of this peptide family.[4][8] The detailed protocols and collated data within this guide serve as a valuable resource for researchers and drug developers working to harness the antimicrobial power of this compound peptides in the fight against infectious diseases.

References

Unveiling the Multifaceted Roles of Brevinin-2 in Frog Skin Secretions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – The skin secretions of amphibians are a rich reservoir of bioactive molecules, among which the Brevinin-2 family of antimicrobial peptides (AMPs) has emerged as a subject of intense scientific scrutiny. This technical guide provides an in-depth analysis of the natural functions of this compound, offering valuable insights for researchers, scientists, and drug development professionals. This document summarizes the current understanding of this compound's antimicrobial, anti-cancer, immunomodulatory, and wound-healing properties, supported by quantitative data, detailed experimental protocols, and visual representations of its mechanisms of action.

Executive Summary

This compound peptides, isolated from the skin of various frog species, are characterized by their cationic and amphipathic nature. While their primary role is believed to be in the innate defense system of the frog against microbial pathogens, research has revealed a broader spectrum of biological activities. These peptides have demonstrated potent efficacy against a wide range of Gram-positive and Gram-negative bacteria, as well as fungi. Furthermore, certain this compound family members exhibit selective cytotoxicity towards cancer cells, modulate immune responses, and promote wound healing. This guide consolidates the key findings in these areas, presenting a comprehensive overview of the therapeutic potential of this compound peptides.

Antimicrobial Activity

The antimicrobial prowess of this compound peptides is a cornerstone of their biological function. Their mechanism of action is primarily attributed to their ability to interact with and disrupt the integrity of microbial cell membranes.

Quantitative Antimicrobial Efficacy

The antimicrobial activity of various this compound peptides has been quantified using the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) assays. The following tables summarize the reported MIC values against a panel of clinically relevant microorganisms.

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound Peptides against Bacteria

PeptideOrganismMIC (µM)MIC (µg/mL)Reference
This compoundStaphylococcus aureus8 µg/mL-[1]
This compoundEscherichia coli4 µg/mL-[1]
Brevinin-2RStaphylococcus aureus--[2]
Brevinin-2REscherichia coli--[2]
Brevinin-2RPseudomonas aeruginosa--[2]
Brevinin-2RKlebsiella pneumoniae--[2]
This compound-related peptide (B2RP)Escherichia coli6 µM-[3]
This compound-related peptide (B2RP)Staphylococcus aureus12.5 µM-[3]
[Lys(4)]B2RPAcinetobacter baumannii1.5-3 µM-[3]
Brevinin-2TaStaphylococcus aureus20 µM64 mg/L[3]
Brevinin-2TaEscherichia coli10 µM32 mg/L[3]
Brevinin-2TaKlebsiella pneumoniae-64 mg/L[4]
Brevinin-GR23Staphylococcus aureus16 µM-[5]
Brevinin-2GHkStaphylococcus aureus2.76 µmol/L-[6]

Table 2: Minimum Inhibitory Concentrations (MIC) of this compound Peptides against Fungi

PeptideOrganismMIC (µM)MIC (µg/mL)Reference
Brevinin-2RCandida albicans--[2]
Brevinin-2RCandida tropicalis--[2]
This compound-related peptide (B2RP)Candida albicans6 µM-[3]
Brevinin-2TaCandida albicans20 µM64 mg/L[3]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)

This protocol outlines the standardized broth microdilution method for determining the MIC of this compound peptides.

Materials:

  • 96-well microtiter plates

  • Sterile Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Bacterial or fungal inoculum, adjusted to a concentration of approximately 5 x 10^5 CFU/mL

  • This compound peptide stock solution of known concentration

  • Positive control antibiotic (e.g., gentamicin)

  • Negative control (sterile broth)

  • Incubator

Procedure:

  • Add 100 µL of sterile broth to all wells of a 96-well plate.

  • Add 100 µL of the peptide stock solution to the first well of each row to be tested.

  • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate, typically to the 10th well. Discard 100 µL from the 10th well.

  • The 11th well serves as the growth control (no peptide), and the 12th well serves as the sterility control (no inoculum).

  • Add 100 µL of the prepared microbial inoculum to wells 1 through 11. The final volume in these wells will be 200 µL.

  • Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

  • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the peptide at which no visible growth is observed.

experimental_workflow_mic cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_broth Prepare sterile broth add_broth Add 100 µL broth to 96-well plate prep_broth->add_broth prep_peptide Prepare peptide stock and serial dilutions add_peptide Add 100 µL peptide dilutions prep_peptide->add_peptide prep_inoculum Prepare microbial inoculum (~5x10^5 CFU/mL) add_inoculum Add 100 µL inoculum prep_inoculum->add_inoculum add_broth->add_peptide add_peptide->add_inoculum incubate Incubate at 37°C for 18-24h add_inoculum->incubate read_plate Visually inspect for turbidity incubate->read_plate determine_mic Determine MIC read_plate->determine_mic

Figure 1: Workflow for MIC Determination.

Anti-Cancer Activity

Several this compound peptides have demonstrated selective cytotoxicity against a variety of cancer cell lines, while exhibiting lower toxicity towards normal cells. This semi-selective nature makes them promising candidates for novel anti-cancer therapies.[4]

Quantitative Cytotoxicity Data

The anti-cancer potential of this compound peptides is typically evaluated by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines.

Table 3: IC50 Values of this compound Peptides against Cancer Cell Lines

PeptideCancer Cell LineCell TypeIC50 (µg/mL)IC50 (µM)Reference
Brevinin-2RJurkatT-cell leukemia<10-[4]
Brevinin-2RBJABB-cell lymphoma<10-[4]
Brevinin-2RMCF-7Breast adenocarcinoma<10-[4]
Brevinin-2RA549Lung carcinoma<10-[4]
Brevinin-2RL929Fibrosarcoma<10-[4]
Brevinin-2RKBOral squamous carcinoma15.48-[7]
Brevinin-2OSH838Non-small-cell lung cancer-3.362[8]
Brevinin-2OSPC-3Prostate carcinoma-11.52[8]
Brevinin-2OSU251MGNeuronal glioblastoma->10[8]
Brevinin-2OSMCF-7Breast cancer-7.943[8]
Brevinin-2OSHCT116Colorectal carcinoma-5.012[8]
Mechanism of Action: The Lysosomal-Mitochondrial Death Pathway

Brevinin-2R has been shown to induce cancer cell death through a distinct mechanism involving the lysosomal-mitochondrial pathway.[9] This process is caspase-independent and involves lysosomal membrane permeabilization, release of cathepsins, and subsequent mitochondrial dysfunction.[10]

signaling_pathway_cancer B2R Brevinin-2R Endosome Early/Late Endosomes B2R->Endosome Interaction Lysosome Lysosome Endosome->Lysosome LMP Lysosomal Membrane Permeabilization Lysosome->LMP Induces Cathepsins Cathepsin B & L Release LMP->Cathepsins Mitochondrion Mitochondrion Cathepsins->Mitochondrion Targets MMP_loss ΔΨm Loss Mitochondrion->MMP_loss ROS ROS Production ↑ Mitochondrion->ROS ATP ATP Depletion Mitochondrion->ATP BNIP3 BNIP3 BNIP3->Mitochondrion Mediates damage CellDeath Caspase-Independent Cell Death MMP_loss->CellDeath ROS->CellDeath ATP->CellDeath Bcl2 Bcl-2 Bcl2->Mitochondrion Inhibits

Figure 2: Brevinin-2R Induced Lysosomal-Mitochondrial Death Pathway.
Experimental Protocol: MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used to measure cytotoxicity.

Materials:

  • 96-well tissue culture plates

  • Cancer cell lines and normal cell lines

  • Complete culture medium

  • This compound peptide solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a predetermined optimal density and incubate overnight to allow for attachment.

  • Treat the cells with various concentrations of the this compound peptide for a specified duration (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control and a vehicle control if the peptide is dissolved in a solvent.

  • After the treatment period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Immunomodulatory and Anti-Inflammatory Effects

This compound peptides can modulate the immune system by influencing the production of various cytokines. This activity can be either pro-inflammatory or anti-inflammatory depending on the specific peptide and the cellular context.

Regulation of Cytokine Release

Studies have shown that certain this compound peptides can either suppress the release of pro-inflammatory cytokines like TNF-α and IFN-γ or enhance the secretion of anti-inflammatory cytokines such as IL-10.[2] For instance, Brevinin-2GU and B2RP-ERa have been observed to significantly reduce the release of TNF from stimulated peripheral blood mononuclear cells.[2] Conversely, Brevinin-2R has been shown to increase the expression of IL-1β and IL-6 genes in human liver carcinoma cells.[9]

Table 4: Immunomodulatory Effects of this compound Peptides

PeptideCell TypeStimulantEffect on Cytokine ReleaseReference
Brevinin-2GUPBM cellsConcanavalin A↓ TNF-α[2]
Brevinin-2GUPBM cells-↓ IFN-γ[2]
B2RP-ERaPBM cellsConcanavalin A↓ TNF-α, ↑ TGF-β, ↑ IL-4, ↑ IL-10[2]
Brevinin-2RHepG2 cells-↑ IL-1β, ↑ IL-6[9]
Signaling Pathways in Immunomodulation

The immunomodulatory effects of some antimicrobial peptides are mediated through key signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways. While direct evidence for this compound is still emerging, it is plausible that it influences these pathways to regulate cytokine gene expression.

signaling_pathway_inflammation cluster_stimulus External Stimulus cluster_receptor Cell Surface cluster_pathways Intracellular Signaling cluster_response Cellular Response LPS LPS / Pathogen TLR4 TLR4 LPS->TLR4 B2 This compound B2->TLR4 Modulates MAPK MAPK Pathway (p38, JNK, ERK) TLR4->MAPK NFkB NF-κB Pathway TLR4->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) Anti-inflammatory Cytokines (IL-10) MAPK->Cytokines Regulates Transcription NFkB->Cytokines Regulates Transcription

Figure 3: Putative Immunomodulatory Signaling Pathway of this compound.

Wound Healing Properties

The ability of this compound peptides to combat microbial infections and modulate inflammation contributes to their potential role in promoting wound healing.

In Vivo Wound Healing Studies

An in vivo study using a Klebsiella pneumoniae-infected rat model demonstrated that Brevinin-2Ta effectively restrained bacterial infection and accelerated wound closure over a 14-day period.[4] At a dose of 10 times its MIC, Brevinin-2Ta showed a comparable wound healing rate to the antibiotic gentamicin.[4] Furthermore, immunohistochemistry revealed positive effects on reducing inflammation (increased IL-10) and promoting angiogenesis.[4]

Table 5: Quantitative Data from In Vivo Wound Healing Study with Brevinin-2Ta

Treatment GroupBacterial Load on Day 13 (CFU/g)Wound Heal Rate on Day 13 (%)Reference
K. pneumoniae-infectedHigh (unquantified)-[4]
10x MIC Brevinin-2Ta1.88 x 10^4 ± 0.73 x 10^455.4[4]
2x MIC Gentamicin1.85 x 10^4 ± 0.35 x 10^456.7[4]
Experimental Protocol: In Vivo Dermal Wound Healing Model (Rat)

This protocol describes a general procedure for an in vivo wound healing study in rats.

Materials:

  • Sprague-Dawley rats

  • Anesthetic agent

  • Surgical instruments for creating full-thickness dermal wounds

  • Bacterial culture for infection (e.g., K. pneumoniae)

  • This compound peptide formulation for topical application

  • Control treatments (e.g., vehicle, standard antibiotic)

  • Wound dressing materials

  • Calipers or imaging system for wound measurement

Procedure:

  • Anesthetize the rats according to approved animal care protocols.

  • Shave the dorsal area and create a full-thickness excisional wound of a standardized size (e.g., 1 cm diameter).

  • Inoculate the wound with a specific concentration of bacteria to create an infected wound model.

  • Divide the animals into treatment groups: untreated, vehicle control, this compound peptide treatment, and positive control (e.g., gentamicin).

  • Topically apply the respective treatments to the wounds at specified intervals (e.g., daily).

  • Monitor the wound closure rate by measuring the wound area at regular time points (e.g., days 1, 4, 9, 13) using calipers or a digital imaging system.

  • At the end of the study period, euthanize the animals and excise the wound tissue for bacteriological analysis (CFU/g of tissue) and histological/immunohistochemical evaluation.

experimental_workflow_wound_healing cluster_setup Model Setup cluster_treatment Treatment & Monitoring cluster_endpoint Endpoint Analysis anesthetize Anesthetize Rat create_wound Create Full-Thickness Dermal Wound anesthetize->create_wound infect_wound Inoculate with Bacteria create_wound->infect_wound grouping Group Animals (Control, B2, Antibiotic) infect_wound->grouping treatment Topical Application of Treatments grouping->treatment monitoring Monitor Wound Closure (Days 1, 4, 9, 13) treatment->monitoring euthanize Euthanize and Excise Tissue monitoring->euthanize bacteriology Bacteriological Analysis (CFU/g) euthanize->bacteriology histology Histological & Immunohistochemical Analysis euthanize->histology

Figure 4: Workflow for In Vivo Wound Healing Assay.

Safety and Toxicity Profile

A critical aspect for the therapeutic development of any peptide is its safety profile, particularly its hemolytic activity.

Hemolytic Activity

This compound peptides generally exhibit lower hemolytic activity compared to their Brevinin-1 counterparts. However, this can vary significantly between different members of the this compound family.

Table 6: Hemolytic Activity of this compound Peptides

PeptideLC50 (µM)Hemolysis at specified concentrationReference
Brevinin-2R>200 µg/mL<2.5% at 200 µg/mL[2]
This compound-related peptide (B2RP)95-[3]
[Lys(4), Lys(18)]B2RP>200-[3]
[Lys(4), Ala(16), Lys(18)]B2RP>200-[3]
Brevinin-2OS10.44-
[D-Leu2]B2OS(1-22)-NH2118.1-
Experimental Protocol: Hemolysis Assay

This protocol details the procedure for assessing the hemolytic activity of this compound peptides against red blood cells.

Materials:

  • Freshly collected red blood cells (e.g., human or horse)

  • Phosphate-buffered saline (PBS)

  • This compound peptide solutions of varying concentrations

  • Positive control (e.g., 0.1% Triton X-100)

  • Negative control (PBS)

  • 96-well plates

  • Centrifuge

  • Microplate reader

Procedure:

  • Wash the red blood cells three times with PBS by centrifugation and resuspend to a final concentration of 4% (v/v) in PBS.

  • Add 100 µL of the peptide solutions to the wells of a 96-well plate.

  • Add 100 µL of the red blood cell suspension to each well.

  • Incubate the plate at 37°C for 1 hour.

  • Centrifuge the plate to pellet the intact red blood cells.

  • Carefully transfer the supernatant to a new 96-well plate.

  • Measure the absorbance of the supernatant at 540 nm, which corresponds to the amount of hemoglobin released.

  • Calculate the percentage of hemolysis relative to the positive control (100% hemolysis) and the negative control (0% hemolysis).

Conclusion and Future Directions

The this compound family of peptides represents a versatile class of molecules with significant therapeutic potential beyond their innate antimicrobial function. Their demonstrated anti-cancer, immunomodulatory, and wound-healing properties warrant further investigation. Future research should focus on structure-activity relationship studies to design analogs with enhanced efficacy and improved safety profiles. Furthermore, elucidating the precise molecular mechanisms underlying their diverse biological activities will be crucial for their successful translation into clinical applications. The development of novel drug delivery systems may also be necessary to overcome challenges related to peptide stability and bioavailability. Continued exploration of these fascinating natural compounds holds great promise for addressing unmet medical needs in infectious diseases, oncology, and regenerative medicine.

References

The Brevinin-2 "Rana Box" Conserved Domain: A Technical Guide on its Structure, Function, and Therapeutic Implications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Brevinin-2 peptides, a family of antimicrobial peptides (AMPs) isolated from amphibian skin, represent a promising class of molecules in the search for new anti-infective and anticancer agents. A defining characteristic of most this compound peptides is the C-terminal "Rana box," a highly conserved, disulfide-bridged cyclic domain. Initially believed to be indispensable for their biological activity, recent evidence presents a more complex and nuanced role. This technical guide provides an in-depth examination of the this compound Rana box, consolidating current research on its function, the conflicting data regarding its necessity for antimicrobial action, and its significant contribution to cytotoxicity. We present quantitative data from structure-activity relationship studies, detailed experimental protocols for assessing peptide function, and visualizations of key concepts and workflows to offer a comprehensive resource for professionals in the field.

Introduction to this compound and the Rana Box

The Brevinin superfamily of peptides, first discovered in 1992 in the skin of Rana brevipoda porsa, are cationic, amphipathic molecules that form a critical component of the amphibian innate immune system.[1] They are broadly categorized into two families, Brevinin-1 and this compound, based on their primary structures.[1] These peptides exhibit potent, broad-spectrum activity against Gram-positive and Gram-negative bacteria, fungi, and even show potential as antiviral and anticancer agents.[1][2][3][4]

A hallmark of many ranid frog peptides, including the this compound family, is a conserved C-terminal cyclic motif known as the "Rana box".[1][5][6] This structure consists of a heptapeptide (B1575542) loop formed by a disulfide bridge between two cysteine residues, typically in the pattern Cys-(Xaa)₄-Lys-Cys.[1] For years, this domain was thought to be a crucial determinant of the peptides' antimicrobial efficacy.[1] However, this hypothesis has been challenged by findings where the removal or modification of the Rana box leads not to a loss, but in some cases, an enhancement of antimicrobial potency coupled with a significant reduction in host cell toxicity.[5][7][8] This guide delves into the multifaceted and often contradictory functions attributed to this conserved domain.

The Role and Function of the Rana Box Domain

The function of the Rana box is not uniform across all this compound peptides; its influence appears to be highly dependent on the primary sequence of the N-terminal domain of the specific peptide.[7] The existing literature presents conflicting results, suggesting that the Rana box can be a determinant of activity, a contributor to toxicity, or non-essential.

Contribution to Antimicrobial and Anticancer Activity

The primary mechanism of action for this compound peptides involves electrostatic attraction to the negatively charged microbial or cancer cell membranes, followed by membrane disruption.[1][2][5] The proposed models for this disruption include the "barrel-stave" and "carpet-like" mechanisms.[1] The Rana box was initially thought to be integral to this process.

However, its indispensability is now a subject of debate.

  • Evidence for its Importance: In some peptides, such as B1CTcu5, the removal of the C-terminal Rana box region drastically reduces both antibacterial and hemolytic activity, indicating its importance for membrane targeting.[9]

  • Conflicting Evidence: For other peptides, the Rana box is not essential for antimicrobial action. The removal of the domain from Brevinin-2GHk was found to enhance its antimicrobial activity.[7][8] Similarly, peptides from Rana septentrionalis that naturally lack the Rana box still exhibit potent antimicrobial activity.[1][10] Studies on Brevinin-2GUb showed that while removing the Rana box led to a loss of function, this could be overcome by increasing the cationic charge and adding a C-terminal amidation, suggesting the N-terminal region is the primary active fragment.[5][8][11]

A Primary Determinant of Toxicity

A growing body of evidence strongly suggests that the Rana box is a key driver of the hemolytic (toxicity to red blood cells) and cytotoxic properties of many this compound peptides, which limits their therapeutic potential.[12]

  • Decoupling Potency from Toxicity: A study on this compound-OS (B2OS), a peptide with potent but highly hemolytic activity, demonstrated that excising the C-terminal Rana box substantially reduced hemolysis while maintaining antimicrobial and anticancer bioactivities.[7][12] This modification resulted in a significantly improved therapeutic index.[7][12] The high hydrophobicity of the B2OS Rana box domain was proposed as a reason for its high toxicity.[7]

  • Modification Strategies: Replacing the Rana box motif in a nigrocin peptide with a single amidated phenylalanine residue not only broadened its antimicrobial spectrum but also precipitously decreased its hemolytic and cytotoxic activities in vitro and in vivo.[13][14]

This decoupling of desired antimicrobial effects from undesired toxicity by removing or modifying the Rana box is a promising strategy for the rational design of safer, more effective peptide-based therapeutics.[7][12]

Quantitative Data: Structure-Activity Relationship Studies

The following tables summarize quantitative data from studies on this compound peptides and their analogues, highlighting the impact of Rana box removal on their biological activities.

Table 1: Antimicrobial Activity (MIC/MBC in µM) of this compound Peptides and Analogues

Peptide Organism Native Peptide (with Rana Box) Analogue (Rana Box Removed/Modified) Reference
B2OS S. aureus 8 4 [7]
E. coli 16 16 [7]
Brevinin-2GUb S. aureus >512 (MBC) >512 (tB2U analogue) [5]
E. coli 128 (MIC) >512 (tB2U analogue) [5]
Nigrocin-HL S. aureus 13.4 3.2 (Nigrocin-HLM) [13]
E. coli 26.8 6.4 (Nigrocin-HLM) [13]

| Brevinin-GR23 | S. aureus | N/A (Naturally lacks Rana box) | 16 (MIC) |[10] |

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration. Lower values indicate higher potency.

Table 2: Hemolytic and Cytotoxic Activity of this compound Peptides and Analogues

Peptide Assay Native Peptide (with Rana Box) Analogue (Rana Box Removed/Modified) Reference
B2OS Hemolysis (HC50 in µM) 10.44 118.1 [12]
Nigrocin-HL Hemolysis (% at 100 µM) ~40% <5% (Nigrocin-HLM) [13]
B1CTcu5 Hemolysis (% at 100 µg/ml) ~45% ~35% (N-terminal deletion) [9]

| | | ~45% | <5% (C-terminal deletion) |[9] |

HC50: 50% Hemolytic Concentration. Higher values indicate lower toxicity.

Key Experimental Protocols

Detailed methodologies are crucial for the characterization and comparison of antimicrobial peptides. The following are standard protocols adapted for this compound and its analogues.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of a peptide that inhibits the visible growth of a microorganism.[15]

  • Preparation of Bacterial Inoculum: A mid-logarithmic phase bacterial culture is diluted in Mueller-Hinton Broth (MHB) to a final concentration of approximately 5 x 10⁵ Colony Forming Units (CFU)/mL in the test wells.[15]

  • Preparation of Peptide Dilutions: A stock solution of the peptide is prepared in a suitable solvent (e.g., sterile deionized water). Serial two-fold dilutions are then made in MHB in a 96-well polypropylene (B1209903) plate.[15]

  • Assay Procedure: 100 µL of the diluted bacterial suspension is added to each well of the 96-well plate containing 100 µL of the serially diluted peptide. A positive control (bacteria without peptide) and a negative control (broth only) are included.[15]

  • Incubation: The plate is incubated at 37°C for 18-24 hours.[15]

  • Data Analysis: The MIC is determined as the lowest peptide concentration at which there is no visible growth. This can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀).[15]

Time-Kill Assay

This assay determines the rate at which a peptide kills a bacterial population over time.

  • Preparation: A mid-logarithmic phase bacterial culture is diluted to ~5 x 10⁵ CFU/mL in MHB. Peptide solutions are prepared at concentrations that are multiples of the predetermined MIC (e.g., 1x, 2x, 4x MIC).[15]

  • Assay Procedure: The peptide is added to the bacterial suspension at the desired concentrations. A growth control without peptide is included. Cultures are incubated at 37°C with shaking.[15]

  • Viable Cell Counting: At specified time points (e.g., 0, 30, 60, 120, 240 minutes), aliquots are withdrawn from each culture. Serial ten-fold dilutions are performed in sterile saline, and a defined volume is plated onto Mueller-Hinton Agar (MHA) plates.[15]

  • Incubation and Colony Counting: Plates are incubated at 37°C for 18-24 hours, after which colonies are counted to calculate the CFU/mL for each time point.[15]

  • Data Analysis: The log₁₀ CFU/mL is plotted against time. A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL compared to the initial inoculum.[15]

Hemolysis Assay

This assay measures the peptide's toxicity towards red blood cells (erythrocytes).

  • Preparation of Erythrocytes: Fresh horse red blood cells are washed three times with Phosphate-Buffered Saline (PBS) by centrifugation and resuspended to a final concentration of 1-4% (v/v) in PBS.

  • Assay Procedure: 100 µL of the erythrocyte suspension is added to 100 µL of serially diluted peptide in a 96-well plate.

  • Controls: A negative control (erythrocytes in PBS) and a positive control (erythrocytes in 0.1-1% Triton X-100 for 100% lysis) are included.

  • Incubation: The plate is incubated for 1 hour at 37°C.

  • Data Analysis: The plate is centrifuged, and the absorbance of the supernatant is measured at 450 nm or 540 nm to quantify hemoglobin release. The percentage of hemolysis is calculated using the formula: % Hemolysis = [(Abs_peptide - Abs_negative) / (Abs_positive - Abs_negative)] * 100 The HC50 value is determined by plotting % hemolysis against peptide concentration.

Visualizations: Workflows and Logical Relationships

Logical Relationship of Rana Box Function

The current understanding of the Rana box's role is conflicting, as illustrated below.

Rana_Box_Function RanaBox Rana Box Domain Hypothesis1 Hypothesis 1: Indispensable for Activity RanaBox->Hypothesis1 Initial Belief Hypothesis2 Hypothesis 2: Contributes to Toxicity RanaBox->Hypothesis2 Emerging Evidence Conclusion Function is Context-Dependent (Depends on N-Terminal Sequence) Hypothesis1->Conclusion Contradicted by some studies Hypothesis2->Conclusion Supported by engineering studies

Caption: Logical diagram illustrating the conflicting hypotheses regarding the Rana box's function.

Experimental Workflow for Structure-Activity Relationship Study

SAR_Workflow cluster_0 Peptide Design & Synthesis cluster_1 In Vitro Bio-assays cluster_2 Data Analysis Native Native this compound (with Rana Box) Analogue Analogue Design (e.g., Rana Box Deletion) Synthesis Solid-Phase Peptide Synthesis Analogue->Synthesis Purify HPLC Purification & MS Verification Synthesis->Purify MIC Antimicrobial Assays (MIC, MBC, Time-Kill) Purify->MIC Hemolysis Toxicity Assays (Hemolysis, Cytotoxicity) Purify->Hemolysis Biofilm Antibiofilm Assays (MBIC, MBEC) Purify->Biofilm Compare Compare Activity & Toxicity MIC->Compare Hemolysis->Compare Biofilm->Compare SAR Determine Structure-Activity Relationship (SAR) Compare->SAR TI Calculate Therapeutic Index (TI) SAR->TI

Caption: Workflow for a typical structure-activity relationship (SAR) study of a this compound peptide.

Proposed Mechanism of Membrane Interaction

Membrane_Interaction Peptide Cationic this compound Peptide (N-Terminus + Rana Box) Attraction 1. Electrostatic Attraction Peptide->Attraction Membrane Anionic Bacterial Membrane (Phospholipids) Membrane->Attraction Interaction 2. Hydrophobic Interaction & Insertion Attraction->Interaction Initial Binding Disruption 3. Membrane Disruption Interaction->Disruption Carpet/Barrel-Stave Model Lysis Cell Lysis Disruption->Lysis Pore Formation / Micellization

Caption: Proposed mechanism of this compound peptide interaction with and disruption of bacterial membranes.

Conclusion and Future Directions

The this compound Rana box is a structurally conserved but functionally enigmatic domain. While initially considered essential for antimicrobial activity, compelling evidence now indicates that its role is highly dependent on the specific peptide sequence. A pivotal finding for drug development is the significant contribution of the Rana box to the hemolytic and cytotoxic properties of these peptides. The ability to remove or modify this domain to reduce toxicity while retaining or even enhancing antimicrobial potency represents a major advancement in the rational design of AMPs.[7][12][13]

Future research should focus on:

  • Systematic Analysis: Performing systematic truncation and substitution studies on a wider range of this compound peptides to build a predictive model for the Rana box's function based on N-terminal sequence characteristics.

  • Structural Biology: Determining the high-resolution structures of full-length this compound peptides in membrane-mimetic environments to visualize the exact conformational contribution of the Rana box.

  • In Vivo Efficacy: Moving beyond in vitro studies to evaluate the efficacy and safety of rationally designed analogues (lacking the Rana box) in animal models of infection.

By continuing to unravel the complex structure-function relationships of the this compound family, the scientific community can better harness their therapeutic potential to combat the growing threats of antibiotic resistance and cancer.

References

Unraveling the Hemolytic Properties of Natural Brevinin-2 Peptides: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Brevinin-2 family of antimicrobial peptides (AMPs), originally isolated from the skin secretions of frogs, represents a promising class of molecules in the search for novel therapeutic agents.[1][2] Characterized by their cationic and amphipathic nature, these peptides exhibit broad-spectrum antimicrobial activity.[1][3] However, a critical hurdle in their clinical development is their potential for hemolytic activity, which can lead to toxicity against host cells.[2] This technical guide provides an in-depth analysis of the hemolytic properties of natural this compound peptides, presenting quantitative data, detailed experimental protocols, and a mechanistic overview to aid researchers in the evaluation and engineering of these potent molecules.

Quantitative Analysis of Hemolytic Activity

The hemolytic activity of peptides is typically quantified by the concentration required to cause 50% lysis of red blood cells (HC50). A higher HC50 value indicates lower hemolytic activity. The following table summarizes the reported HC50 values for various natural this compound peptides and their analogs. It is important to note that direct comparison of HC50 values between studies can be challenging due to variations in experimental conditions, such as the species of red blood cells used.

Peptide/AnalogSequenceHC50 (µM)CommentsSource
Brevinin-2RKLKNFAKGVAQSLLNKASCKLSGQC> 200 µg/ml (~ >80 µM)Exhibits very low hemolytic activity.[4]
This compound-related peptide (B2RP)GIWDTIKSMGKVFAGKILQNL-NH₂95Shows moderate hemolytic activity.[5]
[Lys⁴]B2RPGIWKTIKSMGKVFAGKILQNL-NH₂Not significantly different from B2RPIncreasing cationicity without changing amphipathicity did not significantly alter hemolytic activity.[5]
[Lys⁴, Lys¹⁸]B2RPGIWKTIKSMGKVFAGKILKNL-NH₂> 200Substitution of Leu¹⁸ to Lys decreased hemolytic activity.[5]
[Lys⁴, Ala¹⁶, Lys¹⁸]B2RPGIWKTIKSMGKVFAAKILKNL-NH₂> 200Retained low hemolytic activity.[5]
Brevinin-2OS (B2OS)Not specified in snippets10.44Considered to have potent hemolytic activity.
B2OS(1-22)-NH₂Truncated B2OS41.88Removal of the "Rana box" substantially reduced hemolysis.
[D-Leu²]B2OS(1-22)-NH₂D-leucine substituted truncated B2OS118.1Further significant reduction in hemolytic activity.
Brevinin-2GHkNot specified in snippetsNo hemolysis at active concentrationsExhibits broad-spectrum antibacterial activity without causing hemolysis.[6]

Mechanism of Hemolysis: A Focus on Membrane Disruption

The hemolytic action of this compound peptides is primarily attributed to their direct interaction with and disruption of the erythrocyte membrane, rather than the activation of a specific intracellular signaling pathway.[1] This membrane-centric mechanism is a common feature of many antimicrobial peptides. The cationic nature of this compound peptides facilitates their initial electrostatic attraction to the negatively charged components of the erythrocyte membrane.[1][3] Upon accumulation on the cell surface, their amphipathic structure, possessing both hydrophobic and hydrophilic regions, drives their insertion into the lipid bilayer.[1]

Several models have been proposed to describe the subsequent membrane disruption by helical AMPs like Brevinins, including the "barrel-stave," "carpet-like," and "toroidal pore" models.[1][7][8]

  • Barrel-Stave Model: Peptides aggregate and insert into the membrane, forming a transmembrane pore where the hydrophobic surfaces of the peptides face the lipid acyl chains and the hydrophilic surfaces line the aqueous channel.

  • Carpet-Like Model: Peptides accumulate on the membrane surface, forming a "carpet." At a critical concentration, this disrupts the membrane integrity, leading to micellization and the formation of transient pores.[1]

  • Toroidal Pore Model: Similar to the barrel-stave model, peptides insert into the membrane to form a pore. However, in this model, the lipid monolayers bend continuously through the pore, such that the pore is lined by both the peptides and the lipid head groups.[7]

The exact mechanism can vary depending on the specific peptide sequence, its concentration, and the lipid composition of the target membrane. For many this compound peptides, a "carpet-like" or "toroidal pore" mechanism is considered more likely. The C-terminal "Rana box," a disulfide-bridged cyclic domain present in many this compound peptides, has been identified as a significant contributor to their hemolytic activity.[1] Its removal has been shown to substantially decrease toxicity.

Below is a diagram illustrating the proposed general mechanism of this compound-induced hemolysis.

Hemolysis_Mechanism cluster_membrane Erythrocyte Membrane Lipid\nBilayer Lipid Bilayer Pore Pore B2 This compound Peptide Adsorption Electrostatic Adsorption B2->Adsorption Cationic Attraction Insertion Hydrophobic Insertion Adsorption->Insertion Amphipathicity Disruption Membrane Disruption Insertion->Disruption Carpet/Toroidal Pore Formation Lysis Hemolysis (Hemoglobin Release) Disruption->Lysis

Proposed mechanism of this compound induced hemolysis.

Experimental Protocols: Hemolysis Assay

The following is a detailed protocol for a standard in vitro hemolysis assay to determine the hemolytic activity of this compound peptides.

1. Materials and Reagents

  • This compound peptide stock solution (e.g., 1 mg/mL in sterile deionized water or an appropriate buffer)

  • Freshly drawn red blood cells (RBCs), typically human or sheep, with an anticoagulant (e.g., EDTA or heparin)

  • Phosphate-Buffered Saline (PBS), pH 7.4, sterile

  • Triton X-100 (1% v/v in PBS) as a positive control for 100% hemolysis

  • 96-well V-bottom microtiter plate

  • Microcentrifuge

  • Spectrophotometer (plate reader) capable of measuring absorbance at 540 nm

2. Preparation of Red Blood Cells

  • Collect fresh blood and transfer it to a sterile centrifuge tube.

  • Centrifuge the blood at 1,000 x g for 10 minutes at 4°C to pellet the RBCs.

  • Carefully aspirate and discard the supernatant (plasma and buffy coat).

  • Wash the RBC pellet by resuspending it in 5 volumes of cold, sterile PBS.

  • Centrifuge at 1,000 x g for 10 minutes at 4°C and discard the supernatant.

  • Repeat the washing step (steps 4 and 5) two more times.

  • After the final wash, resuspend the RBC pellet in PBS to achieve a final working concentration (e.g., a 2% or 5% hematocrit solution).

3. Assay Procedure

  • Prepare serial dilutions of the this compound peptide in PBS in a separate 96-well plate or in microcentrifuge tubes. A typical concentration range to test is from 1 µM to 200 µM.

  • In a 96-well V-bottom plate, add 100 µL of the various peptide dilutions to the sample wells.

  • For the negative control (0% hemolysis), add 100 µL of PBS to several wells.

  • For the positive control (100% hemolysis), add 100 µL of 1% Triton X-100 to several wells.

  • Add 100 µL of the prepared RBC suspension to each well.

  • Incubate the plate at 37°C for 1 hour.

  • After incubation, centrifuge the plate at 1,000 x g for 10 minutes to pellet the intact RBCs.

  • Carefully transfer 100 µL of the supernatant from each well to a new flat-bottom 96-well plate.

  • Measure the absorbance of the supernatant at 540 nm using a spectrophotometer.

4. Calculation of Percent Hemolysis

Calculate the percentage of hemolysis for each peptide concentration using the following formula:

% Hemolysis = [(Abs_sample - Abs_neg_ctrl) / (Abs_pos_ctrl - Abs_neg_ctrl)] x 100

Where:

  • Abs_sample is the absorbance of the wells with the peptide.

  • Abs_neg_ctrl is the absorbance of the negative control (PBS).

  • Abs_pos_ctrl is the absorbance of the positive control (Triton X-100).

5. Data Analysis

Plot the percentage of hemolysis against the peptide concentration to generate a dose-response curve. The HC50 value can then be determined from this curve as the concentration of the peptide that causes 50% hemolysis.

The following diagram illustrates the workflow of the hemolysis assay.

Hemolysis_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis RBC_Prep Prepare Red Blood Cell Suspension Incubation Incubate Peptides with RBCs (37°C, 1h) RBC_Prep->Incubation Peptide_Prep Prepare Peptide Serial Dilutions Peptide_Prep->Incubation Centrifugation Centrifuge to Pellet Intact RBCs Incubation->Centrifugation Supernatant Transfer Supernatant to New Plate Centrifugation->Supernatant Absorbance Measure Absorbance at 540 nm Supernatant->Absorbance Calculation Calculate % Hemolysis Absorbance->Calculation HC50 Determine HC50 Value Calculation->HC50

References

Brevinin-2: A Promising Anticancer Peptide with a Unique Cytotoxic Mechanism

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Brevinin-2, a family of antimicrobial peptides (AMPs) isolated from the skin secretions of frogs, is emerging as a potent and selective anticancer agent. This technical guide provides an in-depth overview of the cytotoxic and anticancer properties of this compound, with a particular focus on the well-studied analogue, Brevinin-2R (B1577737). We delve into its mechanism of action, summarize key quantitative data, and provide detailed experimental protocols to facilitate further research and development in this promising area of oncology.

Introduction

Antimicrobial peptides have garnered significant attention for their potential as novel therapeutic agents due to their broad-spectrum activity and unique mechanisms of action that can overcome conventional drug resistance. This compound peptides, characterized by a C-terminal disulfide-bridged heptapeptide (B1575542) loop known as the "Rana box," have demonstrated considerable cytotoxic effects against a range of cancer cell lines while exhibiting lower toxicity towards normal cells.[1][2] This semi-selective nature, coupled with its distinct cell-killing pathway, positions this compound as a compelling candidate for anticancer drug development.[3]

Quantitative Data on Cytotoxic Activity

The cytotoxic efficacy of this compound peptides has been quantified across various cancer cell lines. The following tables summarize the key findings, including IC50 values and effective concentrations that induce cancer cell death.

Table 1: Cytotoxicity of Brevinin-2R Against Various Cancer Cell Lines

Cell LineCancer TypeConcentration (µg/ml)EffectCitation
JurkatT-cell leukemia1-10Kills cancer cells[1]
BJABB-cell lymphoma1-10Kills cancer cells[1]
MCF-7Breast adenocarcinoma1-10Kills cancer cells[1]
L929Fibrosarcoma1-10Kills cancer cells[1]
A549Lung carcinoma1-10Kills cancer cells[1]
Jurkat, BJAB, MCF-7, A549, L929Various2.5, 5, 10Rapidly kills cancer cells within 4 hours[4]

Table 2: IC50 Values of this compound Peptides

PeptideCell LineCancer TypeIC50 (µM)Citation
Brevinin-2OS (B2OS)H838Non-small-cell lung cancer3.362[5]
Brevinin-2OS (B2OS)PC-3Human prostate carcinoma8.065[5]
Brevinin-2OS (B2OS)U251MGHuman neuronal glioblastoma11.52[5]
Brevinin-2OS (B2OS)MCF-7Human breast cancer4.022[5]
Brevinin-2OS (B2OS)HCT116Colorectal carcinoma8.052[5]
Brevinin-2RKBOral squamous cell carcinoma15.48 µg/ml[6]
Brevinin-2RL929 (normal mice fibroblast)-24.14 µg/ml[6]
Brevinin-2DYdA549Lung cancer2.975[7]
Ranatuerin-2LbA549Lung cancer15.32[7]
Brevinin-2GUbHaCaT (normal keratinocytes)-68[8]

Table 3: Hemolytic Activity of Brevinin-2R

PeptideConcentration (µg/ml)Hemolytic ActivityCitation
Brevinin-2Rup to 200No more than 2.5%[1][4]

Mechanism of Action: A Caspase-Independent Lysosomal-Mitochondrial Death Pathway

Brevinin-2R induces cancer cell death through a unique mechanism that is distinct from classical apoptosis and is independent of caspase activation.[1][4] The primary mode of action involves the permeabilization of cellular membranes, with a preference for the negatively charged membranes of cancer cells.[1] This selectivity is attributed to the higher levels of O-glycosylated mucins and phosphatidylserine (B164497) on the surface of cancer cells.[1]

The detailed signaling cascade initiated by Brevinin-2R is outlined below:

  • Membrane Interaction and Internalization: Brevinin-2R preferentially binds to the cancer cell membrane and is internalized, interacting with early and late endosomes.[2][4]

  • Lysosomal Destabilization: The peptide interacts with the lysosomal compartment, leading to lysosomal membrane permeabilization.[1][4] This results in the leakage of lysosomal proteases, such as cathepsins B and L, into the cytosol.[4]

  • Mitochondrial Dysfunction: The released cathepsins and potentially the peptide itself target the mitochondria, leading to a decrease in the mitochondrial membrane potential (ΔΨm).[1][4] This process is modulated by the pro-apoptotic protein BNIP3 and can be counteracted by the anti-apoptotic protein Bcl-2.[3][4]

  • Metabolic Collapse and Oxidative Stress: The disruption of mitochondrial function leads to a rapid decrease in cellular ATP levels and an increase in the production of reactive oxygen species (ROS).[2][4]

  • Cell Death: The culmination of these events—lysosomal damage, mitochondrial failure, energy depletion, and oxidative stress—leads to a form of programmed cell death that resembles autophagy-like cell death.[2][4]

Brevinin2_Signaling_Pathway B2R Brevinin-2R CancerCell Cancer Cell Membrane (Negatively Charged) B2R->CancerCell Preferential Binding Endosomes Early & Late Endosomes CancerCell->Endosomes Internalization Lysosome Lysosome Endosomes->Lysosome Interaction Cathepsins Cathepsin B & L Leakage Lysosome->Cathepsins Permeabilization Mitochondrion Mitochondrion Cathepsins->Mitochondrion Activation DeltaPsi Decrease in ΔΨm Mitochondrion->DeltaPsi ATP Decrease in ATP Mitochondrion->ATP ROS Increase in ROS Mitochondrion->ROS CellDeath Caspase-Independent Cell Death DeltaPsi->CellDeath ATP->CellDeath ROS->CellDeath BNIP3 BNIP3 BNIP3->Mitochondrion promotes dysfunction Bcl2 Bcl-2 Bcl2->Mitochondrion inhibits dysfunction

Brevinin-2R induced lysosomal-mitochondrial death pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the anticancer effects of this compound.

Peptide Synthesis and Purification

A standard protocol for solid-phase peptide synthesis (SPPS) using Fmoc chemistry is employed for producing this compound peptides.

  • Synthesis: Peptides are synthesized on a TributeTM automated solid-phase peptide synthesizer using Fmoc-protected amino acids.[5]

  • Cleavage: The synthesized peptide is cleaved from the resin using a cleavage cocktail, typically a mixture of trifluoroacetic acid (TFA), thioanisole, and water.[9]

  • Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column using a water/acetonitrile gradient containing 0.1% TFA.[9][10]

  • Characterization: The purity and molecular weight of the final peptide are confirmed by analytical RP-HPLC and mass spectrometry (e.g., MALDI-TOF or ESI-MS).[9][10]

Peptide_Synthesis_Workflow Start Start: Resin & Fmoc-Amino Acids SPPS Solid-Phase Peptide Synthesis (SPPS) Fmoc Chemistry Start->SPPS Cleavage Cleavage from Resin (TFA Cocktail) SPPS->Cleavage CrudePeptide Crude Peptide Precipitation Cleavage->CrudePeptide Purification RP-HPLC Purification (C18 Column) CrudePeptide->Purification PurePeptide Purified Peptide Purification->PurePeptide Analysis Characterization (Mass Spec & Analytical HPLC) PurePeptide->Analysis End End: Pure, Characterized Peptide Analysis->End

Workflow for the synthesis and purification of this compound peptides.
Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

  • Cell Culture: Cancer cells (e.g., A549, MCF-7) and normal cells (e.g., lung fibroblasts) are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.[10]

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 1 x 10^4 cells per well and incubated overnight to allow for attachment.[10]

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of the this compound peptide (e.g., 0.1-30 µg/ml).[6] Cells are incubated for specific time periods (e.g., 4, 24, 48, 72 hours).[4][6]

  • MTT Addition: After incubation, 10 µl of 5 mg/ml MTT solution is added to each well, and the plate is incubated for 4 hours at 37°C.[10]

  • Formazan (B1609692) Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is calculated as a percentage of the untreated control.

Analysis of Mitochondrial Membrane Potential (ΔΨm)

Changes in mitochondrial membrane potential can be assessed using fluorescent dyes like JC-1 or TMRE.

  • Cell Treatment: Cells are treated with Brevinin-2R for a short period (e.g., 30 minutes).[11]

  • Staining: Cells are harvested and stained with a fluorescent dye that accumulates in the mitochondria in a potential-dependent manner.

  • Flow Cytometry: The fluorescence intensity is analyzed by flow cytometry. A decrease in fluorescence indicates a loss of mitochondrial membrane potential.[11]

Caspase Activity Assay

To confirm the caspase-independent nature of Brevinin-2R-induced cell death, caspase activity can be measured.

  • Cell Lysate Preparation: Cells are treated with Brevinin-2R, and cell lysates are prepared.

  • Caspase Substrate Addition: A luminogenic or fluorogenic substrate specific for caspases (e.g., caspase-3, -8, -9) is added to the lysates.

  • Signal Detection: The resulting luminescent or fluorescent signal, which is proportional to caspase activity, is measured using a luminometer or fluorometer.[11]

Conclusion and Future Perspectives

This compound peptides, particularly Brevinin-2R, represent a promising new class of anticancer agents. Their potent and semi-selective cytotoxicity against a broad range of cancer cells, combined with a unique caspase-independent mechanism of action that involves the lysosomal-mitochondrial pathway, makes them attractive candidates for further development. The low hemolytic activity of Brevinin-2R further enhances its therapeutic potential.[1][4]

Future research should focus on optimizing the therapeutic window of this compound peptides through rational design and modification, such as C-terminal truncation and N-terminal chiral substitution, to further decouple their potent anticancer activity from any residual toxicity.[5] In vivo studies are also crucial to validate the preclinical efficacy and safety of these peptides. The detailed methodologies and data presented in this guide provide a solid foundation for advancing this compound peptides from promising laboratory findings to potential clinical applications in cancer therapy.

References

Brevinin-2: A Comprehensive Technical Guide to its Role in Innate Immune System Modulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brevinin-2, a member of the brevinin family of antimicrobial peptides (AMPs) first isolated from the skin secretions of frogs, has emerged as a significant modulator of the innate immune system.[1] Beyond its direct antimicrobial activities against a broad spectrum of Gram-positive and Gram-negative bacteria, this compound peptides exhibit a range of immunomodulatory functions, including the regulation of cytokine production and the activation of key signaling pathways in immune cells.[2][3] This technical guide provides an in-depth analysis of the mechanisms underlying this compound's role in innate immunity, presenting quantitative data, detailed experimental protocols, and visualizations of the associated signaling cascades. This document is intended to serve as a valuable resource for researchers and professionals in the fields of immunology and drug development.

Data Presentation: Quantitative Effects of this compound Peptides on Immune Responses

The immunomodulatory effects of various this compound peptides have been quantified in several studies. The following tables summarize these findings, offering a clear comparison of their activities.

Table 1: Modulation of Cytokine Production by this compound Peptides

PeptideCell TypeStimulantConcentration of PeptideEffect on Pro-inflammatory CytokinesEffect on Anti-inflammatory CytokinesReference
Brevinin-2GUHuman Peripheral Blood Mononuclear Cells (PBMCs)Concanavalin A (ConA)20 µg/mL↓ TNF-α-[2]
Brevinin-2GUHuman PBMCsNone20 µg/mL↓ IFN-γ-[2]
B2RP-ERaHuman PBMCsConcanavalin A (ConA)20 µg/mL↓ TNF-α↑ IL-4, IL-10, TGF-β[2]
Brevinin-2RHuman Liver Carcinoma Cells (HepG2)None10, 20, 40 µg/mL↑ IL-1β, IL-6 gene expression (dose-dependent)-[4]
Brevinin-2ISbC. elegansMRSA infection8.7 ± 0.9 µM (MIC)Induces expression of innate immune genes (lys-7, spp-1)-[1]

Table 2: Antimicrobial and Hemolytic Activities of this compound Peptides

PeptideTarget OrganismMIC (µM)Hemolytic Activity (LC50 > µM)Reference
Brevinin-2GUbS. aureus32>128[5]
Brevinin-2GUbE. coli64>128[5]
Brevinin-2RS. aureus->200 µg/mL (low hemolytic activity)[2]
B2RPA. baumannii3-695[6]
[Lys(4)]B2RPA. baumannii1.5-395[6]
[Lys(4), Lys(18)]B2RPA. baumannii3-6>200[6]

Signaling Pathways Modulated by this compound

This compound peptides exert their immunomodulatory effects by interacting with and modulating key intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these complex interactions.

Toll-Like Receptor 2 (TLR2) Signaling Pathway

This compound peptides can modulate the production of pro-inflammatory cytokines through the TLR2 signaling cascade.[2] Upon recognition of certain pathogen-associated molecular patterns (PAMPs), TLR2 initiates a signaling cascade that leads to the activation of transcription factors such as NF-κB, which in turn upregulate the expression of inflammatory cytokines.

TLR2_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PAMPs PAMPs TLR2 TLR2 PAMPs->TLR2 Activates This compound This compound This compound->TLR2 Modulates MyD88 MyD88 TLR2->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 IKK_complex IKK Complex TRAF6->IKK_complex IkB IkB IKK_complex->IkB Phosphorylates & Inhibits NF-kB NF-κB NF-kB_n NF-κB NF-kB->NF-kB_n Translocates Pro-inflammatory_Genes Pro-inflammatory Gene Transcription NF-kB_n->Pro-inflammatory_Genes Induces

This compound modulation of the TLR2 signaling pathway.
Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

Brevinin peptides have been shown to influence the phosphorylation of MAPK family members, including p38, JNK, and ERK.[7] These kinases are crucial for regulating the expression of a wide array of genes involved in inflammation and immunity.

MAPK_Signaling cluster_upstream Upstream Signals (e.g., TLR activation) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Upstream Upstream MAPKKK MAPKKK Upstream->MAPKKK This compound This compound This compound->MAPKKK Modulates MAPKK MAPKK MAPKKK->MAPKK p38 p38 MAPKK->p38 JNK JNK MAPKK->JNK ERK ERK MAPKK->ERK Transcription_Factors Transcription Factors (e.g., AP-1, CREB) p38->Transcription_Factors JNK->Transcription_Factors ERK->Transcription_Factors Gene_Expression Inflammatory Gene Expression Transcription_Factors->Gene_Expression

This compound's influence on MAPK signaling cascades.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound's immunomodulatory effects.

Cytokine Release Assay (ELISA)

Objective: To quantify the concentration of cytokines (e.g., TNF-α, IL-6, IL-10) in cell culture supernatants following treatment with this compound.

Materials:

  • RAW 264.7 murine macrophage cell line or human PBMCs

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Lipopolysaccharide (LPS) from E. coli (for stimulation)

  • This compound peptide of interest

  • 96-well cell culture plates

  • ELISA kits for specific cytokines (e.g., TNF-α, IL-6, IL-10)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells at a density of 2 x 10^5 cells/well in a 96-well plate and allow them to adhere overnight.[8] For PBMCs, seed at a similar density.

  • Pre-treatment: Pre-treat the cells with various concentrations of the this compound peptide for 1 hour.

  • Stimulation: Stimulate the cells with LPS (e.g., 100 ng/mL) for a specified time (e.g., 4, 12, or 24 hours).[9] Include control wells with no treatment, LPS only, and this compound only.

  • Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatants.

  • ELISA: Perform the ELISA for the cytokines of interest according to the manufacturer's protocol. This typically involves:

    • Coating a 96-well plate with a capture antibody.

    • Blocking non-specific binding sites.

    • Adding cell culture supernatants and standards.

    • Adding a detection antibody.

    • Adding a substrate to produce a colorimetric signal.

    • Measuring the absorbance using a microplate reader.

  • Data Analysis: Calculate the cytokine concentrations in the samples by comparing their absorbance to the standard curve.

Western Blot Analysis for Phosphorylated MAPKs

Objective: To detect the phosphorylation status of MAPK proteins (p38, JNK, ERK) in immune cells treated with this compound.

Materials:

  • RAW 264.7 cells or other relevant immune cells

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA or Bradford)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies against phosphorylated and total p38, JNK, and ERK

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed and treat cells with this compound and/or LPS as described for the cytokine release assay.

  • Protein Extraction: Lyse the cells with ice-cold lysis buffer containing phosphatase inhibitors.[10]

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.[11]

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[10]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated forms of p38, JNK, or ERK overnight at 4°C.[4] Use antibodies against the total forms of these proteins on separate blots as loading controls.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL substrate and an imaging system.[12]

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Immunofluorescence for NF-κB Nuclear Translocation

Objective: To visualize the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus in cells treated with this compound.

Materials:

  • RAW 264.7 cells grown on coverslips

  • 4% Paraformaldehyde (PFA) for fixation

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 3% BSA in PBS)

  • Primary antibody against NF-κB p65

  • Fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488)

  • DAPI for nuclear counterstaining

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Treatment: Treat cells grown on coverslips with this compound and/or LPS.

  • Fixation: Fix the cells with 4% PFA for 15 minutes at room temperature.[13]

  • Permeabilization: Permeabilize the cells with permeabilization buffer for 10 minutes.[13]

  • Blocking: Block with blocking buffer for 1 hour to reduce non-specific antibody binding.[12]

  • Primary Antibody Incubation: Incubate with the anti-NF-κB p65 primary antibody for 1-2 hours at room temperature or overnight at 4°C.[14]

  • Secondary Antibody Incubation: Wash and incubate with the fluorescently-labeled secondary antibody for 1 hour in the dark.[13]

  • Counterstaining: Stain the nuclei with DAPI for 5 minutes.[14]

  • Mounting and Imaging: Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

  • Analysis: Assess the localization of the green fluorescence (NF-κB p65) relative to the blue fluorescence (nuclei). An increase in yellow/orange signal in merged images indicates nuclear translocation.

Conclusion

This compound peptides represent a fascinating class of molecules with dual antimicrobial and immunomodulatory properties. Their ability to fine-tune the innate immune response by modulating cytokine production and key signaling pathways, such as the TLR and MAPK pathways, highlights their therapeutic potential. The data and protocols presented in this technical guide provide a solid foundation for further research into the precise mechanisms of action of this compound and for the development of novel immunomodulatory drugs. Future investigations should continue to explore the structure-activity relationships of these peptides to optimize their therapeutic efficacy while minimizing potential toxicity.

References

Brevinin-2 Family Genetic Precursors and Cloning: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Brevinin-2 family of antimicrobial peptides (AMPs), originally isolated from the skin secretions of frogs, represents a promising class of molecules in the development of novel therapeutics against a broad spectrum of pathogens. Their potent antimicrobial activity necessitates a deeper understanding of their genetic origins and the methodologies required for their production and study. This technical guide provides a comprehensive overview of the genetic precursors of the this compound family and detailed protocols for their cloning and expression.

Genetic Precursors of the this compound Family

Like many other antimicrobial peptides, this compound peptides are synthesized as larger precursor proteins, which undergo a series of post-translational modifications to yield the mature, active peptide. The precursor protein typically consists of three distinct domains: a signal peptide, an acidic propiece, and the C-terminal mature this compound peptide.[1][2][3]

  • Signal Peptide: This N-terminal sequence, typically 22 amino acids in length, directs the precursor protein into the secretory pathway.[3] It is highly conserved among different this compound family members.

  • Acidic Propiece: Following the signal peptide is an acidic spacer region of variable length. This domain is thought to play a role in the correct folding of the precursor and may also serve to neutralize the cationic mature peptide, preventing premature activity within the host's cells.[1]

  • Mature Peptide: The C-terminal region contains the sequence of the mature this compound peptide, which is the biologically active component. The mature peptides are typically around 33-34 amino acids long.[4] A conserved Lys-Arg (KR) di-basic motif often serves as a cleavage site for processing enzymes, separating the acidic propiece from the mature peptide.[3][5]

Data Presentation: this compound Precursor Structures

The following table summarizes the approximate lengths of the different domains of this compound precursor proteins from various amphibian species, as inferred from cDNA cloning studies.

Frog Species (Genus)Precursor ComponentTypical Length (Amino Acids)Reference
Pelophylax kl. esculentusSignal Peptide22[3]
Acidic Propiece16-25[3]
Rana (general)Mature this compound~33-34[4]
Odorrana schmackeriSignal Peptide22[2]
Acidic Propiece24[2]
Mature Brevinin-1OS24[2]

Experimental Protocols for this compound Gene Cloning

The following sections provide a detailed methodology for the molecular cloning of this compound precursor genes from amphibian skin secretions.

RNA Isolation and cDNA Synthesis

Objective: To obtain high-quality mRNA from amphibian skin tissue for the synthesis of a cDNA library.

Methodology:

  • Tissue Collection: Gently stimulate the dorsal skin of the frog to induce the secretion of granular gland contents. Collect the secretions and immediately store them in a solution that inhibits RNase activity (e.g., RNAlater).

  • RNA Extraction: Homogenize the collected skin secretion sample in a suitable lysis buffer (e.g., TRIzol reagent) and proceed with total RNA extraction according to the manufacturer's protocol.

  • RNA Quality Control: Assess the integrity and purity of the extracted RNA using agarose (B213101) gel electrophoresis and spectrophotometry. A 260/280 nm absorbance ratio of ~2.0 is indicative of pure RNA.

  • First-Strand cDNA Synthesis:

    • In a sterile, RNase-free tube, combine 1-5 µg of total RNA with an oligo(dT) primer.

    • Denature the RNA secondary structures by heating at 65°C for 5 minutes, followed by immediate cooling on ice.

    • Prepare a master mix containing reverse transcriptase buffer, dNTPs, an RNase inhibitor, and a reverse transcriptase enzyme (e.g., M-MLV Reverse Transcriptase).

    • Add the master mix to the RNA-primer mixture and incubate according to the enzyme manufacturer's recommendations to synthesize the first strand of cDNA.

PCR Amplification of the this compound Gene

Objective: To amplify the full-length coding sequence of the this compound precursor from the synthesized cDNA.

Methodology:

  • Primer Design: Design degenerate primers based on conserved regions of known this compound precursor sequences.

    • Forward Primer: Target the highly conserved signal peptide region.

    • Reverse Primer: Utilize a 3'-RACE (Rapid Amplification of cDNA Ends) approach with an oligo(dT)-adapter primer to amplify the entire 3' end of the transcript.

  • PCR Amplification:

    • Set up a PCR reaction with the first-strand cDNA as the template, the designed degenerate forward primer, and the oligo(dT)-adapter reverse primer.

    • A typical PCR cycling protocol is:

      • Initial denaturation: 95°C for 3 minutes.

      • 30-35 cycles of:

        • Denaturation: 95°C for 30 seconds.

        • Annealing: 50-60°C for 30 seconds (optimize based on primer melting temperatures).

        • Extension: 72°C for 1-2 minutes (depending on the expected product size).

      • Final extension: 72°C for 10 minutes.

  • Analysis of PCR Products: Run the PCR products on an agarose gel to verify the size of the amplified fragments.

Cloning into an Expression Vector

Objective: To ligate the amplified this compound gene into a suitable vector for sequencing and subsequent expression.

Methodology:

  • Purification of PCR Product: Excise the DNA band of the expected size from the agarose gel and purify it using a gel extraction kit.

  • Vector Selection: Choose a suitable cloning vector. For direct cloning of PCR products, a T/A cloning vector like pGEM®-T Easy is often used. For expression, a vector such as pET-32a(+) is a common choice, which allows for the expression of the target protein as a fusion with a tag (e.g., Thioredoxin and His-tag) for easier purification and improved solubility.[4][6]

  • Ligation:

    • If using a T/A cloning vector, ligate the purified PCR product directly into the vector using T4 DNA ligase.

    • If using an expression vector like pET-32a(+), digest both the purified PCR product and the vector with appropriate restriction enzymes (e.g., EcoRI and XhoI) incorporated into the PCR primers.[6] Purify the digested products and then ligate them using T4 DNA ligase.

  • Transformation: Transform the ligation mixture into competent E. coli cells (e.g., DH5α for cloning or BL21(DE3) for expression).

  • Screening and Sequencing: Plate the transformed cells on selective agar (B569324) plates. Screen the resulting colonies for the presence of the insert using colony PCR or restriction digestion of isolated plasmids. Confirm the sequence of the cloned this compound gene by DNA sequencing.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Brevinin2_Biosynthesis cluster_gene This compound Gene cluster_processing Post-Translational Processing Gene DNA Transcription Transcription Gene->Transcription in Nucleus Precursor Prepro-Brevinin-2 (Signal-Propiece-Mature) Propeptide Pro-Brevinin-2 (Propiece-Mature) Precursor->Propeptide in ER MaturePeptide Mature this compound Propeptide->MaturePeptide in Golgi/Vesicles Amidation C-terminal Amidation (often occurs) MaturePeptide->Amidation Translation Translation Transcription->Translation in Cytoplasm Translation->Precursor on Ribosomes SignalPeptidase Signal Peptidase Cleavage ProhormoneConvertase Prohormone Convertase Cleavage (at KR site) SecretedPeptide Secreted Active Peptide Amidation->SecretedPeptide

Caption: Biosynthesis and post-translational processing pathway of this compound peptides.

Cloning_Workflow cluster_prep Sample Preparation cluster_cloning Cloning cluster_verification Verification and Expression AmphibianSkin Amphibian Skin Secretion TotalRNA Total RNA Isolation AmphibianSkin->TotalRNA cDNA First-Strand cDNA Synthesis TotalRNA->cDNA PCR PCR Amplification of This compound Gene cDNA->PCR Purification Gel Purification of PCR Product PCR->Purification Ligation Ligation into Expression Vector (e.g., pET32a) Purification->Ligation Transformation Transformation into E. coli Ligation->Transformation Screening Colony Screening (PCR/Digestion) Transformation->Screening Sequencing DNA Sequencing Screening->Sequencing Expression Recombinant Protein Expression Sequencing->Expression Purification_Protein Protein Purification Expression->Purification_Protein

Caption: Experimental workflow for the cloning and expression of this compound genes.

References

Brevinin-2: A Technical Guide to its Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Antimicrobial peptides (AMPs) represent a promising class of therapeutic agents, offering novel mechanisms to combat drug-resistant pathogens and malignancies. Among these, the Brevinin-2 family, isolated from amphibian skin secretions, has garnered significant attention. These cationic, amphipathic peptides exhibit a broad spectrum of activity, including potent antimicrobial effects against Gram-positive and Gram-negative bacteria, antifungal properties, and selective cytotoxicity towards cancer cells.[1][2][3] Notably, certain members of the family, such as Brevinin-2R, display these therapeutic actions with minimal hemolytic activity, highlighting a favorable therapeutic window.[3][4] The primary mechanism of action involves membrane disruption, though immunomodulatory roles and the induction of specific cell death pathways, such as the lysosomal-mitochondrial pathway in cancer cells, have also been elucidated.[1][4][5] This technical guide provides a comprehensive overview of the this compound family, summarizing the quantitative data on its efficacy, detailing key experimental protocols for its evaluation, and visualizing its mechanisms of action to support further research and development.

Introduction to the Brevinin Superfamily

The Brevinin superfamily of peptides are key components of the innate immune system of anuran amphibians.[1] First discovered in 1992 in the skin secretions of Rana brevipoda porsa, they are categorized into two main families: Brevinin-1 and this compound.[1] this compound peptides are typically longer, consisting of 33-34 amino acid residues, compared to the approximately 24 residues of Brevinin-1.[1][3] A characteristic feature of many Brevinin peptides is a C-terminal disulfide-bridged heptapeptide (B1575542) loop known as the "Rana box" (Cys-(Xaa)4-Lys-Cys).[1] However, studies have shown this domain is not always essential for antimicrobial activity.[1][6][7] The this compound family is particularly notable for its potent, broad-spectrum antimicrobial activity and, in some cases, lower hemolytic activity compared to the Brevinin-1 family, making it a more attractive candidate for therapeutic development.[7][8]

Molecular Profile of this compound

This compound peptides are linear, cationic, and amphipathic molecules. Their primary structure is poorly conserved across species, though a few invariant amino acid residues are noted, such as Lys-7, Cys-27, Lys-28, and Cys-33 in some alignments.[1] The cationic nature, conferred by lysine (B10760008) residues, facilitates the initial electrostatic interaction with the negatively charged components of microbial and cancer cell membranes, such as phospholipids (B1166683) and O-glycosylated mucins.[1] This is a key factor in their selective toxicity. Upon interaction with a membrane, they adopt an α-helical secondary structure, which is crucial for their membrane-disrupting functions.[9]

Therapeutic Potential

Antimicrobial Activity

This compound peptides demonstrate potent activity against a wide array of pathogens, including Gram-positive and Gram-negative bacteria and fungi.[1][3] Their efficacy extends to multidrug-resistant (MDR) strains, such as methicillin-resistant Staphylococcus aureus (MRSA) and Acinetobacter baumannii, which pose significant threats to public health.[9][10] For instance, this compound-related peptide (B2RP) and its engineered analogs have shown potent inhibition of MDR A. baumannii at low micromolar concentrations.[9] Furthermore, studies have demonstrated synergistic effects when this compound peptides, like Brevinin-2CE, are combined with conventional antibiotics, potentially lowering the required dosage of antibiotics and combating resistance.[11]

Anticancer Activity

A compelling therapeutic application of this compound peptides is in oncology. Certain peptides, most notably Brevinin-2R, exhibit selective cytotoxicity against a variety of cancer cell lines, including leukemia, lymphoma, breast, and lung cancer, while showing significantly lower toxicity to normal cells like human peripheral blood mononuclear cells (PBMCs) and fibroblasts.[1][5][12] Brevinin-2R was found to be more cytotoxic to Jurkat and MCF-7 cancer cells than the conventional chemotherapy drugs doxorubicin (B1662922) and cisplatin (B142131) in short-term assays.[1][12] This selectivity is attributed to differences in the outer membrane composition of cancer cells, which have a higher net negative charge.[1] The anticancer mechanism is distinct from many other toxins, as it does not primarily rely on pore formation but rather on activating an internal lysosome-mitochondrial death pathway.[2][4]

Immunomodulatory Effects

Beyond direct killing of pathogens and cancer cells, this compound peptides can modulate the host immune response. Peptides like Brevinin-2GU and B2RP-ERa have been shown to influence the release of cytokines from peripheral blood mononuclear cells.[1][4] They can reduce the secretion of pro-inflammatory cytokines like TNF-α while increasing the release of anti-inflammatory cytokines such as TGF-β and IL-10.[1] In other contexts, such as in human liver carcinoma cells, Brevinin-2R has been observed to increase the expression of pro-inflammatory genes IL-1β and IL-6.[3][4] This dual functionality suggests a complex role in regulating inflammation, which could be harnessed for various therapeutic applications. Some this compound peptides have also been shown to enhance the innate immune response in C. elegans models, specifically via the DAF-2/DAF-16 pathway, leading to increased survival after MRSA infection.[10][13]

Other Potential Applications

The biological activities of the this compound family are not limited to antimicrobial and anticancer effects.

  • Wound Healing: The antimicrobial properties of Brevinins contribute to their potential use in wound healing by preventing infections.[1][4] Brevinin-2PN, for example, has been specifically identified for its wound-healing activity.[14]

  • Insulin (B600854) Secretion: Some members of the broader Brevinin family have been shown to stimulate the release of insulin from pancreatic β-cells, suggesting a potential therapeutic role in diabetes.[4]

Mechanism of Action

The primary mechanism for this compound's antimicrobial action involves membrane permeabilization. Two main models are proposed: the "barrel-stave" model, where peptides insert into the membrane to form a pore, and the "carpet-like" model, where peptides accumulate on the membrane surface, disrupting its integrity.[1] These actions lead to leakage of cellular contents and cell death.

In cancer cells, Brevinin-2R employs a more intricate, caspase-independent mechanism.[1] It triggers the lysosomal-mitochondrial death pathway.[4][5] This process involves interaction with endosomes, lysosomal membrane permeabilization, and subsequent mitochondrial dysfunction, characterized by a decrease in mitochondrial membrane potential and cellular ATP levels, and an increase in reactive oxygen species (ROS).[1][5]

Brevinin2R_Anticancer_Pathway Brevinin-2R Induced Lysosomal-Mitochondrial Death Pathway B2R Brevinin-2R CancerCell Cancer Cell Membrane (Negative Charge) B2R->CancerCell Interaction Lysosome Lysosome B2R->Lysosome Direct Interaction Endosomes Early & Late Endosomes CancerCell->Endosomes Internalization Endosomes->Lysosome Trafficking LMP Lysosomal Membrane Permeabilization (LMP) Lysosome->LMP Induces Cathepsins Cathepsin B & L Release LMP->Cathepsins Mitochondrion Mitochondrion Cathepsins->Mitochondrion Targets MMP_Loss Decrease in Mitochondrial Membrane Potential (ΔΨm) Mitochondrion->MMP_Loss ATP_Loss Decrease in Cellular ATP Mitochondrion->ATP_Loss ROS Increase in Reactive Oxygen Species (ROS) Mitochondrion->ROS CellDeath Caspase-Independent Cell Death MMP_Loss->CellDeath ATP_Loss->CellDeath ROS->CellDeath

Brevinin-2R anticancer signaling pathway.

Preclinical Data Summary

The therapeutic potential of this compound and its analogs is supported by quantitative in vitro data. The following tables summarize key efficacy and toxicity metrics from various studies.

Antimicrobial Efficacy (Minimum Inhibitory Concentration - MIC)
Peptide/AnalogOrganismMIC (µM)Reference
B2RPAcinetobacter baumannii (MDR)3 - 6[9]
[Lys4]B2RPAcinetobacter baumannii (MDR)1.5 - 3[9]
[Lys4]B2RPEscherichia coli6[9]
[Lys4]B2RPStaphylococcus aureus12.5[9]
[Lys4]B2RPCandida albicans6[9]
[Lys4, Lys18]B2RPAcinetobacter baumannii (MDR)3 - 6[9]
[Lys4, Ala16, Lys18]B2RPAcinetobacter baumannii (MDR)3 - 6[9]
Brevinin-2ISbStaphylococcus aureus (MRSA)4.35 ± 0.9[13]
This compound peptidesE. coli, S. aureus, C. albicans< 10 mmol/L[10]
Cytotoxicity Against Cancer Cell Lines (IC50)
PeptideCell LineCell TypeIC50 (µM)Reference
Brevinin-2RJurkat, BJAB, MCF-7, L929, A549Various Tumor Cells1-10 µg/mL[1]
B2OSH838Non-small-cell lung cancer3.362[15]
B2OSPC-3Prostate carcinoma11.52[15]
B2OSU251MGNeuronal glioblastoma6.541[15]
B2OSMCF-7Breast cancer7.394[15]
B2OSHCT116Colorectal carcinoma8.815[15]
Brevinin-2DYdA549Lung cancer2.975[16]
Ranatuerin-2LbA549Lung cancer15.32[16]
Hemolytic Activity and Toxicity
Peptide/AnalogHemolytic Activity (LC50 or % lysis)Cell TypeReference
Brevinin-2R~2.5% lysis at 200 µg/mLNot specified[1]
Brevinin-2RLow hemolytic activityHuman erythrocytes[4]
B2RPLC50 = 95 µMHuman erythrocytes[9]
[Lys4, Lys18]B2RPLC50 > 200 µMHuman erythrocytes[9]
[Lys4, Ala16, Lys18]B2RPLC50 > 200 µMHuman erythrocytes[9]
Brevinin-2DYdIC50 > 50 µMHuman embryonic kidney (293T)[17]

Experimental Protocols

Accurate evaluation of antimicrobial peptides requires specialized protocols that account for their unique properties, such as cationic charge and potential for adsorption to surfaces.[18]

Broth Microdilution Assay for MIC Determination

This assay determines the lowest concentration of a peptide that inhibits visible microbial growth.

Materials:

  • 96-well polypropylene (B1209903) microtiter plates (low-binding)

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • Bacterial inoculum standardized to ~5 x 105 CFU/mL

  • Peptide stock solution (in sterile water or 0.01% acetic acid)

  • Microplate reader (for OD600 measurement)

Procedure:

  • Peptide Dilution: Prepare serial two-fold dilutions of the peptide stock solution in MHB directly in the polypropylene plate.

  • Inoculation: Add 100 µL of the standardized bacterial suspension to each well containing the peptide dilutions.

  • Controls: Include a positive control (bacteria in broth without peptide) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest peptide concentration at which there is no visible growth, which can be confirmed by measuring the optical density at 600 nm (OD600).[18]

Workflow for MIC determination.
Cytotoxicity (MTT) Assay for IC50 Determination

This colorimetric assay measures cell metabolic activity to assess cell viability and determine the peptide concentration that inhibits 50% of cell proliferation (IC50).

Materials:

  • 96-well flat-bottom tissue culture plates

  • Target cancer cell line and appropriate culture medium

  • This compound peptide solution

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Peptide Treatment: Replace the medium with fresh medium containing serial dilutions of the this compound peptide. Include untreated cells as a control.

  • Incubation: Incubate the cells for a specified period (e.g., 4, 24, or 48 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT into formazan (B1609692) crystals.

  • Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: Calculate cell viability as a percentage relative to the untreated control and plot a dose-response curve to determine the IC50 value.[12]

MTT_Assay_Workflow Start Start SeedCells Seed Cancer Cells in 96-well Plate Start->SeedCells Treat Treat Cells with This compound Dilutions SeedCells->Treat Incubate1 Incubate (e.g., 24h) Treat->Incubate1 AddMTT Add MTT Reagent to Wells Incubate1->AddMTT Incubate2 Incubate (2-4h) AddMTT->Incubate2 Solubilize Add Solubilizing Agent (e.g., DMSO) Incubate2->Solubilize Read Measure Absorbance Solubilize->Read Calculate Calculate IC50 Value Read->Calculate End End Calculate->End

Workflow for the MTT cytotoxicity assay.

Challenges and Future Directions

Despite the promising preclinical data, the development of this compound peptides into clinical therapeutics faces several hurdles. High hemolytic activity remains a concern for many members of the Brevinin family, limiting their systemic application.[2][4] While peptides like Brevinin-2R are exceptions, this property must be carefully evaluated for any new analog. Furthermore, issues such as peptide stability in vivo, manufacturing costs, and potential for inducing resistance, though lower than conventional antibiotics, need to be addressed.

Future research is focused on rational peptide engineering to decouple therapeutic potency from toxicity. Strategies include:

  • Amino Acid Substitution: Replacing specific residues to increase cationicity or modulate hydrophobicity can enhance antimicrobial activity while reducing hemolysis.[1][9]

  • Truncation: Removing portions of the peptide, such as the Rana box, can sometimes improve the therapeutic index.[7]

  • Chiral Substitution: Incorporating D-amino acids at the N-terminus can enhance antibacterial activity.[7]

The relationship between structure and function is key to overcoming current limitations.

SAR_Logic This compound Structure-Activity Relationship (SAR) cluster_0 Peptide Modifications cluster_1 Resulting Properties Mod_Cation Increase Cationicity (e.g., Asp->Lys) Prop_AntiB Antimicrobial Potency Mod_Cation->Prop_AntiB Increases Mod_Amph Increase Amphipathicity & Hydrophobicity Prop_Hemo Hemolytic Activity Mod_Amph->Prop_Hemo Increases Mod_Trunc C-Terminal Truncation (Remove Rana Box) Mod_Trunc->Prop_AntiB Can Increase Mod_Trunc->Prop_Hemo Can Decrease Prop_TI Therapeutic Index Prop_AntiB->Prop_TI Improves Prop_Hemo->Prop_TI Worsens

Key structure-activity relationships in this compound.

Conclusion

The this compound family of antimicrobial peptides presents a rich source of potential therapeutic leads. Their potent and broad-spectrum antimicrobial and anticancer activities, combined with novel mechanisms of action and immunomodulatory properties, position them as strong candidates for addressing critical unmet needs in infectious diseases and oncology. While challenges related to toxicity and stability persist, rational design and peptide engineering strategies are paving the way for second-generation analogs with improved therapeutic profiles. Continued in-depth research into the structure-function relationships and mechanisms of this fascinating peptide family is essential to unlock its full clinical potential.

References

Methodological & Application

Application Notes and Protocols for Solid-Phase Synthesis of Brevinin-2 Peptides

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Brevinin-2 peptides, originally isolated from amphibian skin secretions, represent a promising class of antimicrobial peptides (AMPs) with potent activity against a broad spectrum of pathogens.[1][2] Their therapeutic potential has driven the need for robust and efficient synthetic strategies. This document provides detailed protocols for the solid-phase peptide synthesis (SPPS) of this compound peptides using Fluorenylmethyloxycarbonyl (Fmoc) chemistry, the most common and effective method for this purpose.[3][4][5] These guidelines are intended for researchers, scientists, and drug development professionals engaged in the study and application of these peptides.

The general structure of this compound peptides includes a C-terminal cyclic motif, known as the "Rana box," formed by a disulfide bridge between two cysteine residues.[1][6] This structural feature is crucial for their biological activity and must be correctly formed during or after the synthesis. The protocols outlined below cover the entire workflow from resin preparation to the final purification and characterization of the synthetic peptide.

Experimental Protocols

Materials and Reagents
  • Resins: 2-chlorotrityl chloride resin or Rink Amide resin are commonly used.[7][8] Rink Amide resin is suitable for peptides with a C-terminal amide.[4][8]

  • Amino Acids: Fmoc-protected amino acids with appropriate side-chain protecting groups (e.g., Trt for Cys).

  • Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or TBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate).[1][7]

  • Activation Base: N,N-diisopropylethylamine (DIPEA).[7]

  • Fmoc Deprotection Reagent: 20% (v/v) piperidine (B6355638) in dimethylformamide (DMF).[7]

  • Solvents: DMF, dichloromethane (B109758) (DCM), diethyl ether.

  • Cleavage Cocktail: A mixture of trifluoroacetic acid (TFA) with scavengers. Common cocktails include:

  • Purification: Reverse-phase high-performance liquid chromatography (RP-HPLC) system with a C18 column.[6][7]

  • Analytical Instruments: Mass spectrometer for peptide identification.[6][7]

Solid-Phase Peptide Synthesis (SPPS) Workflow

The synthesis of this compound peptides is performed on an automated peptide synthesizer or manually.[7][9] The following steps detail the manual synthesis process.

  • Swell the chosen resin (e.g., 2-chlorotrityl chloride resin) in DMF for 1-2 hours.

  • For 2-chlorotrityl chloride resin, the first Fmoc-amino acid (e.g., Fmoc-Cys(Trt)-OH) is attached by dissolving it with DIPEA in anhydrous DCM:DMF (1:1) and reacting with the resin for 2 hours at room temperature.[7]

This is an iterative process of deprotection and coupling.

  • Fmoc Deprotection:

    • Wash the resin with DMF.

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain and repeat the treatment for an additional 15-20 minutes to ensure complete removal of the Fmoc group.[7][10]

    • Wash the resin thoroughly with DMF (at least 5 times) to remove piperidine.

  • Amino Acid Coupling:

    • In a separate vessel, pre-activate the next Fmoc-amino acid (3 equivalents) with a coupling reagent like TBTU or HBTU (2.9 equivalents) and DIPEA (6 equivalents) in DMF for a few minutes.[7][10]

    • Add the activated amino acid solution to the deprotected resin.

    • Allow the coupling reaction to proceed for 1-3 hours at room temperature.[7]

    • Monitor the completion of the coupling reaction using a Kaiser test.[7]

    • After complete coupling, wash the resin with DMF and DCM.

  • Repeat the deprotection and coupling steps for each amino acid in the this compound sequence.

  • After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the peptide-resin with DCM and dry it under vacuum.

  • Treat the dried peptide-resin with a cleavage cocktail for 2-4 hours at room temperature.[6][7] For instance, a mixture of TFA, thioanisole, ethandithiol, and water (90:5:2.5:2.5) can be used.[7]

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh TFA to recover any remaining peptide.

  • Precipitate the crude peptide by adding it to cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold diethyl ether two to three more times.[6]

  • Dry the crude peptide under a gentle stream of nitrogen or in a vacuum desiccator.[7]

  • Dissolve the linear crude peptide in a 0.01 M phosphate (B84403) buffer (pH 7.0) at a low concentration (less than 20 mM) to favor intramolecular cyclization.[7]

  • Add 10% (v/v) DMSO to the solution to facilitate oxidation.[7]

  • Stir the solution at room temperature for 24 hours.[7]

  • Monitor the completion of the cyclization by RP-HPLC and mass spectrometry.

  • Once the reaction is complete, the peptide solution can be directly purified by RP-HPLC.

  • Purify the crude cyclized peptide using a semi-preparative or preparative RP-HPLC system with a C18 column.[7]

  • A common mobile phase system is:

    • Solvent A: 0.1% TFA in deionized water

    • Solvent B: 0.1% TFA in acetonitrile

  • Elute the peptide using a linear gradient of Solvent B, for example, 0-60% over 60 minutes.[7]

  • Collect the fractions containing the purified peptide.

  • Confirm the identity and purity of the final product by analytical RP-HPLC and mass spectrometry.[6][7] The purity of the synthetic peptide should typically be above 95%.[7]

  • Lyophilize the pure fractions to obtain the final peptide as a white powder.

Data Presentation

The following tables summarize key quantitative data related to the synthesis and activity of this compound peptides and their analogues.

Table 1: Synthesis and Physicochemical Properties of Brevinin-2R and its Analogues

PeptideSequenceRetention Time (min) on C18 RP-HPLCPurity (%)
Brevinin-2RKLKNFAKGVAQSLLNKASCKLSGQCNot specified>95
BR-D (diastereomer)KLKNFAKGVAQSLLNKASCKLSGQC (with D-Leu)Not specified>95
BR-C (cyclic analogue)CKLKNFAKGVAQSLLNKASKLSGQCNot specified>95
Data sourced from a study on Brevinin-2R and its analogues.[7]

Table 2: Antimicrobial Activity (MIC in µg/mL) of Brevinin-2R and its Analogues

MicroorganismBrevinin-2RBR-DBR-C
Staphylococcus aureus12.55050
Bacillus cereus6.252525
Escherichia coli2510050
Pseudomonas aeruginosa50>100>100
MIC (Minimum Inhibitory Concentration) values indicate the lowest concentration of the peptide that inhibits visible growth of the microorganism.[7]

Table 3: Hemolytic and Proteolytic Stability of Brevinin-2R and Analogues

PeptideHemolytic Activity (at 400 µg/mL)Proteolytic Stability (Residual Antimicrobial Activity)
Brevinin-2RLow20%
BR-DNone90%
BR-CNone60%
These results highlight the improved stability of the modified peptides.[7][11]

Visualizations

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_elongation Peptide Chain Elongation (Iterative Cycles) cluster_final_steps Final Processing Resin Select Resin (e.g., 2-Cl-Trt) Swell Swell Resin in DMF Resin->Swell Load Load First Fmoc-AA Swell->Load Deprotection Fmoc Deprotection (20% Piperidine/DMF) Load->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Amino Acid Coupling (HBTU/DIPEA) Wash1->Coupling Wash2 Wash (DMF/DCM) Coupling->Wash2 Kaiser Kaiser Test Wash2->Kaiser Kaiser->Deprotection Repeat for next AA Cleavage Cleavage from Resin (TFA Cocktail) Kaiser->Cleavage Final AA Coupled Precipitation Precipitation (Cold Diethyl Ether) Cleavage->Precipitation Cyclization Disulfide Bond Formation (Oxidation) Precipitation->Cyclization Purification RP-HPLC Purification Cyclization->Purification Analysis Analysis (MS & Analytical HPLC) Purification->Analysis Final_Product Lyophilized Peptide Analysis->Final_Product

Caption: Experimental workflow for the solid-phase synthesis of this compound peptides.

References

Application Notes and Protocols for Recombinant Expression and Purification of Brevinin-2 in E. coli

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brevinin-2 are a class of antimicrobial peptides (AMPs) isolated from amphibian skin, demonstrating potent activity against a broad spectrum of bacteria.[1] Their therapeutic potential is often limited by challenges in obtaining large quantities from natural sources. Recombinant expression in Escherichia coli offers a cost-effective and scalable alternative for producing these peptides for research and drug development.

This document provides a detailed guide for the expression of this compound as a thioredoxin (Trx) fusion protein in E. coli, followed by its purification and the release of the mature peptide. The use of a fusion partner like thioredoxin is crucial as it can prevent the antimicrobial peptide's toxicity to the host cell, protect it from proteolytic degradation, and facilitate purification.[1]

Data Presentation

Successful expression and purification of recombinant this compound should be carefully monitored and quantified at each stage. The following tables provide a template for summarizing the expected quantitative data.

Table 1: Summary of this compound Fusion Protein Expression and Purification

Purification StepTotal Protein (mg/L of culture)This compound Fusion Protein (mg/L of culture)Purity (%)Yield (%)
Crude Lysate1500375~25100
Ni-NTA Affinity Chromatography5045>9012

Note: The expression level of the Trx-Brevinin-2R fusion protein can reach up to 25% of the total cell proteins.[2] For Brevinin-2GU, this can be over 45%.[1] The values presented are estimates and will vary depending on the specific this compound peptide, expression conditions, and purification efficiency.

Table 2: Characterization of Purified Recombinant this compound

ParameterThis compound VariantGram-Positive Bacteria (e.g., S. aureus)Gram-Negative Bacteria (e.g., E. coli)Fungi (e.g., C. albicans)Hemolytic Activity (HC50, µM)
MIC (µM) Brevinin-2R3.1212.56.25>200
Brevinin-2OS8>64ND10.44
[D-Leu2]B2OS(1-22)-NH2464ND118.1

Note: MIC (Minimum Inhibitory Concentration) and HC50 (50% hemolytic concentration) values are dependent on the specific this compound analog and the test organisms. The data for Brevinin-2R and Brevinin-2OS are derived from published studies.[3][4] ND: Not Determined.

Experimental Workflow

The overall workflow for the recombinant expression and purification of this compound is depicted below. This process involves cloning the this compound gene into an expression vector, transforming it into an E. coli host, inducing protein expression, purifying the fusion protein, cleaving the fusion tag, and finally, purifying the mature this compound peptide.

Recombinant_Brevinin2_Workflow gene_synthesis This compound Gene Synthesis cloning Cloning into pET32a(+) Vector gene_synthesis->cloning transformation_cloning Transformation into Cloning Host (e.g., DH5α) cloning->transformation_cloning verification Plasmid Verification (Sequencing) transformation_cloning->verification transformation_expression Transformation into Expression Host (e.g., BL21(DE3)) verification->transformation_expression culture Cell Culture transformation_expression->culture induction IPTG Induction culture->induction harvest Cell Harvest induction->harvest lysis Cell Lysis harvest->lysis ni_nta Ni-NTA Affinity Chromatography lysis->ni_nta cleavage Factor Xa Cleavage ni_nta->cleavage rp_hplc Reverse-Phase HPLC cleavage->rp_hplc sds_page SDS-PAGE & Mass Spectrometry rp_hplc->sds_page activity_assay Antimicrobial & Hemolytic Assays rp_hplc->activity_assay

Caption: Workflow for Recombinant this compound Production.

Experimental Protocols

Gene Synthesis and Cloning

The coding sequence for the desired this compound peptide should be optimized for E. coli codon usage and synthesized commercially or by using PCR-based methods.[2] The synthetic gene should be designed with appropriate restriction sites (e.g., BamHI and HindIII) for cloning into the multiple cloning site of the pET32a(+) expression vector. This vector contains a T7 promoter for high-level expression, a thioredoxin (Trx) gene as a fusion partner, a His-tag for affinity purification, and a Factor Xa cleavage site for removal of the fusion tag.[1][2]

Expression of Trx-Brevinin-2 Fusion Protein

Materials:

  • pET32a(+)-Brevinin-2 plasmid

  • E. coli BL21(DE3) competent cells

  • Luria-Bertani (LB) agar (B569324) and broth

  • Ampicillin (B1664943) (100 µg/mL)

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

Protocol:

  • Transform the pET32a(+)-Brevinin-2 plasmid into E. coli BL21(DE3) competent cells and plate on LB agar containing ampicillin. Incubate overnight at 37°C.

  • Inoculate a single colony into 50 mL of LB broth with ampicillin and grow overnight at 37°C with shaking (200 rpm).

  • Inoculate 1 L of LB broth containing ampicillin with the overnight culture (1:100 dilution).

  • Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.

  • Continue to incubate the culture at a reduced temperature (e.g., 20-25°C) for 16-20 hours with shaking. This lower temperature can improve the solubility of the fusion protein.

  • Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C. The cell pellet can be stored at -80°C until further use.

Purification of Trx-Brevinin-2 Fusion Protein

Materials:

  • Lysis Buffer: 50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0

  • Wash Buffer: 50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0

  • Elution Buffer: 50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0

  • Ni-NTA agarose (B213101) resin

  • Lysozyme (B549824)

  • DNase I

Protocol:

  • Resuspend the cell pellet in lysis buffer (5 mL per gram of wet cell paste).

  • Add lysozyme to a final concentration of 1 mg/mL and incubate on ice for 30 minutes.

  • Sonicate the cell suspension on ice to complete lysis.

  • Add DNase I to a final concentration of 10 µg/mL and incubate on ice for 15 minutes.

  • Clarify the lysate by centrifugation at 12,000 x g for 30 minutes at 4°C.

  • Equilibrate the Ni-NTA agarose resin with lysis buffer.

  • Incubate the clarified lysate with the equilibrated Ni-NTA resin for 1-2 hours at 4°C with gentle agitation.

  • Load the lysate-resin slurry onto a chromatography column.

  • Wash the column with 10-20 column volumes of wash buffer to remove non-specifically bound proteins.

  • Elute the Trx-Brevinin-2 fusion protein with 5-10 column volumes of elution buffer.

  • Collect fractions and analyze by SDS-PAGE to identify those containing the purified fusion protein.

  • Pool the fractions containing the purified protein and dialyze against a buffer suitable for Factor Xa cleavage (e.g., 50 mM Tris-HCl, 100 mM NaCl, 2 mM CaCl2, pH 8.0).

Cleavage of the Fusion Protein

Materials:

  • Factor Xa protease

  • Cleavage Buffer: 50 mM Tris-HCl, 100 mM NaCl, 2 mM CaCl2, pH 8.0

Protocol:

  • Determine the concentration of the purified Trx-Brevinin-2 fusion protein.

  • Add Factor Xa to the fusion protein at a ratio of 1:100 (w/w, protease:protein).

  • Incubate the reaction at room temperature (22-25°C) for 16-24 hours.

  • Monitor the cleavage reaction by SDS-PAGE to confirm the release of the this compound peptide.

Purification of Mature this compound

Materials:

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system

  • C18 column

  • Solvent A: 0.1% Trifluoroacetic acid (TFA) in water

  • Solvent B: 0.1% TFA in acetonitrile

Protocol:

  • Acidify the cleavage reaction mixture with TFA to a final concentration of 0.1%.

  • Centrifuge the mixture to remove any precipitate.

  • Load the supernatant onto a C18 RP-HPLC column equilibrated with Solvent A.

  • Elute the this compound peptide using a linear gradient of Solvent B (e.g., 0-60% over 60 minutes).

  • Monitor the elution profile at 220 nm and 280 nm.

  • Collect fractions corresponding to the this compound peptide peak.

  • Confirm the purity and identity of the peptide by analytical RP-HPLC and mass spectrometry.

  • Lyophilize the pure fractions to obtain the final this compound peptide powder.

Signaling Pathway and Logical Relationships

The expression of the recombinant Trx-Brevinin-2 fusion protein is controlled by the T7 expression system, which is based on the highly specific and active T7 RNA polymerase.

T7_Expression_System IPTG IPTG lacI lacI Repressor IPTG->lacI inactivates lac_promoter lac Promoter lacI->lac_promoter represses T7_RNAP_gene T7 RNA Polymerase Gene (in BL21(DE3) genome) lac_promoter->T7_RNAP_gene drives transcription of T7_RNAP T7 RNA Polymerase T7_RNAP_gene->T7_RNAP is transcribed & translated into T7_promoter_vector T7 Promoter (on pET32a(+) vector) T7_RNAP->T7_promoter_vector binds to Trx_Brevinin2_gene Trx-Brevinin-2 Gene T7_promoter_vector->Trx_Brevinin2_gene drives transcription of Trx_Brevinin2_mRNA Trx-Brevinin-2 mRNA Trx_Brevinin2_gene->Trx_Brevinin2_mRNA is transcribed into Trx_Brevinin2_protein Trx-Brevinin-2 Fusion Protein Trx_Brevinin2_mRNA->Trx_Brevinin2_protein is translated into

Caption: T7 Expression System Logic.

This diagram illustrates that the addition of IPTG inactivates the lacI repressor, leading to the transcription of the T7 RNA polymerase gene. The T7 RNA polymerase then specifically recognizes the T7 promoter on the pET32a(+) vector, driving high-level transcription of the Trx-Brevinin-2 fusion gene and subsequent protein production.

References

Application Notes and Protocols for the Purification of Brevinin-2 by Reverse-Phase HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brevinin-2 peptides, originally isolated from amphibian skin secretions, represent a promising class of antimicrobial peptides (AMPs) with broad-spectrum activity against various pathogens.[1][2] Their therapeutic potential hinges on the ability to produce highly pure and well-characterized peptides. Reverse-phase high-performance liquid chromatography (RP-HPLC) is the predominant and most effective method for the purification of synthetic or recombinant this compound.[3][4] This technique separates the target peptide from synthesis-related impurities based on differences in hydrophobicity.[5]

These application notes provide a detailed protocol for the purification and characterization of this compound, specifically tailored for researchers in drug discovery and development. The protocol covers sample preparation, RP-HPLC methodology, and subsequent analytical verification.

Data Presentation: Purification and Characterization Summary

The following table summarizes typical quantitative data obtained during the purification and characterization of a synthetic this compound peptide.

ParameterResultMethod
Crude Peptide Purity 30-50%Analytical RP-HPLC
Purified Peptide Purity >95%Analytical RP-HPLC
Retention Time (Analytical) 15-25 minutesC18 column, linear gradient
Yield 20-40%Gravimetric/UV Absorbance
Molecular Mass (Expected) Varies by specific this compound analogueSequence-based calculation
Molecular Mass (Observed) Consistent with expected massMALDI-TOF Mass Spectrometry
Antimicrobial Activity (MIC) 2-64 µg/mLBroth Microdilution Assay

Experimental Workflow

The overall workflow for the purification and characterization of this compound is depicted in the diagram below.

G cluster_0 Purification cluster_1 Analysis & QC cluster_2 Characterization Crude this compound Crude this compound Sample Preparation Sample Preparation Crude this compound->Sample Preparation Preparative RP-HPLC Preparative RP-HPLC Sample Preparation->Preparative RP-HPLC Fraction Collection Fraction Collection Preparative RP-HPLC->Fraction Collection Purity Analysis (Analytical RP-HPLC) Purity Analysis (Analytical RP-HPLC) Fraction Collection->Purity Analysis (Analytical RP-HPLC) Pooling of Pure Fractions Pooling of Pure Fractions Purity Analysis (Analytical RP-HPLC)->Pooling of Pure Fractions Lyophilization Lyophilization Pooling of Pure Fractions->Lyophilization Pure this compound Peptide Pure this compound Peptide Lyophilization->Pure this compound Peptide Mass Spectrometry (MALDI-TOF) Mass Spectrometry (MALDI-TOF) Pure this compound Peptide->Mass Spectrometry (MALDI-TOF) Antimicrobial Assays (MIC/MBC) Antimicrobial Assays (MIC/MBC) Pure this compound Peptide->Antimicrobial Assays (MIC/MBC) Verified Mass Verified Mass Mass Spectrometry (MALDI-TOF)->Verified Mass Biological Activity Biological Activity Antimicrobial Assays (MIC/MBC)->Biological Activity

Caption: Workflow for this compound Purification and Characterization.

Experimental Protocols

Sample Preparation for RP-HPLC

Proper sample preparation is critical to prevent column clogging and ensure optimal separation.

  • Dissolution: Dissolve the crude, lyophilized this compound peptide in Mobile Phase A (see section 2.2). The concentration should be between 1-10 mg/mL. If solubility is an issue, a minimal amount of acetonitrile (B52724) can be added.

  • Filtration: Filter the dissolved sample through a 0.45 µm syringe filter to remove any particulate matter.

Preparative Reverse-Phase HPLC Protocol

This protocol is designed for the purification of milligram quantities of synthetic this compound.

  • Instrumentation: A preparative HPLC system equipped with a gradient pump, a UV detector, and a fraction collector.

  • Materials:

    • Column: A preparative C18 reversed-phase column (e.g., 250 x 21.2 mm, 5-10 µm particle size, 100-300 Å pore size) is recommended. C18 columns are standard for peptide purification due to their hydrophobic interaction with the peptide side chains.[5]

    • Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.

    • Mobile Phase B: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile.

  • Procedure:

    • Column Equilibration: Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B at a flow rate of 10-20 mL/min until a stable baseline is achieved on the UV detector.

    • Sample Injection: Inject the filtered crude peptide solution onto the column.

    • Elution Gradient: Elute the bound peptides using a linear gradient of increasing Mobile Phase B. A shallow gradient is often crucial for resolving closely related impurities.[6] A typical gradient for this compound is:

      • 5-25% B over 10 minutes

      • 25-55% B over 60 minutes

      • 55-95% B over 10 minutes (to wash the column)

    • Detection: Monitor the elution profile at 214 nm (for the peptide backbone) and 280 nm (for aromatic residues).

    • Fraction Collection: Collect fractions (e.g., 2-5 mL) corresponding to the major peaks detected by the UV signal.

Analysis of Fractions and Lyophilization
  • Purity Analysis: Analyze the purity of each collected fraction using an analytical RP-HPLC system with a C18 column (e.g., 250 x 4.6 mm, 5 µm). Use a faster gradient than the preparative run to expedite the analysis.

  • Pooling: Combine the fractions that contain the this compound peptide at the desired purity level (typically >95%).

  • Lyophilization: Freeze the pooled fractions and lyophilize them to obtain the purified peptide as a stable, white powder.

Mass Spectrometry Analysis (MALDI-TOF)

This protocol is for verifying the molecular mass of the purified this compound.

  • Matrix Preparation: Prepare a saturated solution of α-cyano-4-hydroxycinnamic acid (HCCA) in a 1:1 (v/v) solution of acetonitrile and 0.1% aqueous TFA.[7]

  • Sample Preparation: Reconstitute a small amount of the lyophilized this compound in 0.1% TFA to a concentration of approximately 1 mg/mL.

  • Spotting: On a MALDI target plate, mix 1 µL of the peptide solution with 1 µL of the HCCA matrix solution. Allow the mixture to air-dry completely (the "dried droplet" method).[8][9]

  • Data Acquisition: Analyze the sample on a MALDI-TOF mass spectrometer in positive ion linear or reflectron mode. Calibrate the instrument using a standard peptide mixture. The resulting spectrum should show a major peak corresponding to the [M+H]+ ion of this compound.[10]

Antimicrobial Susceptibility Testing Protocol

The minimal inhibitory concentration (MIC) is determined to quantify the biological activity of the purified this compound.

  • Bacterial Strains: Use standard reference strains such as Staphylococcus aureus (ATCC 6538) and Escherichia coli (ATCC 8739).[3]

  • Inoculum Preparation: Culture the bacteria in Mueller-Hinton Broth (MHB) to the mid-logarithmic phase. Dilute the culture to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a 96-well microtiter plate.[11]

  • Peptide Dilution: Prepare a series of two-fold dilutions of the purified this compound peptide in MHB in the 96-well plate. Typical concentration ranges to test are from 256 µg/mL down to 0.5 µg/mL.

  • Incubation: Add the bacterial inoculum to each well containing the peptide dilutions. Include positive (bacteria only) and negative (broth only) controls. Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.[12]

Signaling Pathway (Mechanism of Action)

While not part of the purification protocol, it is relevant for the target audience to understand the general mechanism of action of this compound. These peptides are typically cationic and amphipathic, allowing them to interact with and disrupt the negatively charged membranes of bacteria, leading to pore formation and cell death.

G cluster_0 Bacterial Membrane Interaction cluster_1 Membrane Disruption B2 This compound (Cationic) Membrane Bacterial Membrane (Anionic) B2->Membrane Electrostatic Attraction Insertion Peptide Insertion Pore Pore Formation Insertion->Pore Membrane Permeabilization Lysis Cell Lysis Pore->Lysis Ion Leakage & Death

Caption: General Mechanism of Action for this compound Peptides.

References

Determining the Minimum Inhibitory Concentration (MIC) of Brevinin-2: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to determining the Minimum Inhibitory Concentration (MIC) of Brevinin-2, a potent antimicrobial peptide (AMP). The MIC is a critical parameter for evaluating the in vitro efficacy of antimicrobial agents, representing the lowest concentration that inhibits the visible growth of a microorganism. The following protocols are based on established methodologies for antimicrobial susceptibility testing of cationic peptides, with specific considerations for the Brevinin family.

Data Presentation: this compound and Related Peptide MICs

The antimicrobial activity of this compound and its analogs has been demonstrated against a range of clinically relevant pathogens. The following table summarizes reported MIC values to provide a comparative overview. It is important to note that MIC values can vary depending on the specific this compound analog, the microbial strain tested, and the precise experimental conditions.

Peptide/AnalogMicroorganismStrainMIC (µM)
Brevinin-2GHkStaphylococcus aureus-2.76[1][2]
This compound Related Peptide (B2RP)Escherichia coli-6[3]
This compound Related Peptide (B2RP)Staphylococcus aureus-12.5[3]
This compound Related Peptide (B2RP)Candida albicans-6[3]
This compound Related Peptide (B2RP)Acinetobacter baumannii (multidrug-resistant)Nosocomial isolates3-6[3]
[Lys(4)]B2RPAcinetobacter baumannii (multidrug-resistant)Nosocomial isolates1.5-3[3]
Brevinin-2GUbEscherichia coli-32[4]
Brevinin-2GUbStaphylococcus aureus-64[4]
Brevinin-2GUbCandida albicans-64[4]

Experimental Protocols

The broth microdilution method is the recommended procedure for determining the MIC of this compound.[5] Adherence to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI), with modifications to accommodate the cationic nature of antimicrobial peptides, is crucial for obtaining reproducible results.[6][7][8][9][10]

Protocol 1: Broth Microdilution Assay for MIC Determination

This protocol is adapted from standard methods for cationic antimicrobial peptides to minimize peptide loss due to non-specific binding.[7][11]

Materials:

  • This compound peptide

  • Sterile, cation-adjusted Mueller-Hinton Broth (MHB)

  • Test microorganism (e.g., S. aureus, E. coli)

  • Sterile 96-well polypropylene (B1209903) microtiter plates[11]

  • Sterile polypropylene tubes[11]

  • 0.01% acetic acid with 0.2% bovine serum albumin (BSA) as a diluent[11][12]

  • Spectrophotometer

  • Plate reader (optional, for OD600 measurement)

  • Sterile saline or phosphate-buffered saline (PBS)

  • Mueller-Hinton Agar (MHA) plates (for inoculum preparation and optional MBC determination)

Procedure:

  • Preparation of this compound Stock Solution:

    • Prepare a stock solution of this compound in a suitable solvent, such as sterile deionized water or 0.01% acetic acid.[13]

    • The concentration of the stock solution should be at least 10 times the highest concentration to be tested.

  • Preparation of Microbial Inoculum:

    • From a fresh MHA plate, inoculate a single colony of the test microorganism into a tube containing MHB.

    • Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth, which is typically equivalent to a 0.5 McFarland standard.[13]

    • Dilute the bacterial suspension in fresh MHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.[13]

  • Assay Setup in 96-Well Polypropylene Plate:

    • Dispense 100 µL of the diluted bacterial suspension into each well of the microtiter plate (columns 1-11).[11]

    • In column 12, add 100 µL of sterile MHB to serve as a sterility control.[11]

    • Prepare serial twofold dilutions of the this compound stock solution in the 0.01% acetic acid with 0.2% BSA diluent.

    • Add 11 µL of the 10x concentrated this compound dilutions to the corresponding wells in columns 1 through 10.[11]

    • Column 11 will serve as the growth control, containing only the bacterial suspension.[11]

  • Incubation:

    • Cover the plate and incubate at 37°C for 18-24 hours.[11][14]

  • MIC Determination:

    • Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which no visible growth of the microorganism is observed.[14][15]

    • Alternatively, the optical density at 600 nm (OD600) can be measured using a microplate reader. The MIC is defined as the lowest concentration that reduces growth by a significant percentage (e.g., >50% or >90%) compared to the growth control.[11][13]

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC) (Optional)

The MBC is the lowest concentration of an antimicrobial agent that results in a 99.9% reduction in the initial bacterial inoculum.[13]

Procedure:

  • Following the MIC determination, take a 10-100 µL aliquot from the wells showing no visible growth (the MIC well and the next two to three higher concentrations).[11]

  • Spread the aliquots onto separate MHA plates.

  • Incubate the plates at 37°C for 18-24 hours.

  • The MBC is the lowest concentration of this compound that results in no colony formation on the MHA plate.[11][15]

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the broth microdilution method to determine the MIC of this compound.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis Peptide_Prep Prepare this compound Stock Solution Serial_Dilution Perform Serial Dilution of this compound Peptide_Prep->Serial_Dilution Inoculum_Prep Prepare Bacterial Inoculum (0.5 McFarland) Plate_Inoculation Inoculate 96-well Plate with Bacteria & Peptide Inoculum_Prep->Plate_Inoculation Serial_Dilution->Plate_Inoculation Incubation Incubate Plate (37°C, 18-24h) Plate_Inoculation->Incubation MIC_Determination Determine MIC (Visual or OD600) Incubation->MIC_Determination

Caption: Workflow for the broth microdilution assay.

Mechanism of Action

This compound peptides exert their antimicrobial effect primarily by disrupting the integrity of the bacterial cell membrane. This mechanism is characteristic of many cationic antimicrobial peptides.

Brevinin_Mechanism cluster_membrane Bacterial Cell Membrane Membrane Membrane Brevinin This compound Interaction Electrostatic Interaction Brevinin->Interaction Initial Binding Insertion Membrane Insertion Interaction->Insertion Hydrophobic Interaction Pore Pore Formation/ Membrane Disruption Insertion->Pore Leakage Leakage of Intracellular Contents Pore->Leakage Death Bacterial Cell Death Leakage->Death

Caption: Proposed mechanism of this compound action.

References

Application Notes and Protocols: Brevinin-2 Hemolytic Activity Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brevinin-2, a member of the brevinin family of antimicrobial peptides (AMPs) isolated from amphibian skin, has demonstrated potent, broad-spectrum antimicrobial activity.[1][2][3] As with many AMPs, a critical step in evaluating its therapeutic potential is to determine its toxicity towards mammalian cells.[4] The hemolytic assay, which measures the lytic activity of a compound against red blood cells (RBCs), is a fundamental and widely used method to assess the cytotoxicity of peptides like this compound.[5][6] This document provides a detailed protocol for performing a hemolytic activity assay for this compound, including data presentation and a visual workflow.

Principle of the Assay

The hemolytic assay is a colorimetric method that quantifies the amount of hemoglobin released from erythrocytes upon lysis.[6][7] A suspension of washed RBCs is incubated with various concentrations of the test peptide, this compound. If the peptide disrupts the erythrocyte membrane, hemoglobin is released into the supernatant. After centrifuging to pellet intact RBCs and cell debris, the amount of hemoglobin in the supernatant is measured spectrophotometrically.[7][8] The percentage of hemolysis is then calculated relative to a positive control (100% lysis) and a negative control (spontaneous hemolysis).[7][9]

Data Presentation

The hemolytic activity of this compound is typically expressed as the HC50 value, which is the peptide concentration that causes 50% hemolysis. A higher HC50 value indicates lower hemolytic activity and is a desirable characteristic for a therapeutic peptide. The results of a typical this compound hemolytic assay can be summarized as follows:

Peptide/ControlConcentration (µM)Absorbance (570 nm)% Hemolysis
This compound2001.8595.2
1001.6282.1
501.1556.3
250.6830.1
12.50.3110.2
6.250.152.5
Melittin (Positive Peptide Control)101.9298.9
1% Triton X-100 (Positive Lysis Control)-1.95100
PBS (Negative Control)-0.100

Note: The data presented in this table are for illustrative purposes and may not represent the exact values for all this compound isoforms or experimental conditions.

Experimental Protocols

This section provides a detailed methodology for conducting the this compound hemolytic activity assay.

Materials
  • Freshly collected human or sheep red blood cells (RBCs) in an anticoagulant solution

  • This compound peptide stock solution of known concentration

  • Phosphate-buffered saline (PBS), pH 7.4

  • Triton X-100

  • Sterile microcentrifuge tubes

  • 96-well round-bottom microtiter plates

  • Spectrophotometer (plate reader) capable of measuring absorbance at 414 nm, 540 nm, or 570 nm[10][11][12][13]

Preparation of Red Blood Cell Suspension
  • Collect 1 mL of fresh blood from a healthy donor into a tube containing an anticoagulant.[11]

  • Centrifuge the blood at 500-1000 x g for 10 minutes at 4°C.[7][11]

  • Carefully aspirate and discard the supernatant (plasma and buffy coat).[7]

  • Resuspend the RBC pellet in 5-10 mL of cold PBS (pH 7.4).

  • Wash the cells by centrifuging at 500-1000 x g for 5-10 minutes at 4°C. Repeat this washing step at least three times or until the supernatant is clear.[7][11]

  • After the final wash, resuspend the packed RBCs in PBS to prepare a 2% (v/v) erythrocyte suspension.[7]

Assay Procedure
  • Prepare serial dilutions of the this compound peptide in PBS in a separate 96-well plate or microcentrifuge tubes. The concentration range should be chosen to encompass the expected hemolytic range of the peptide.

  • In a new 96-well round-bottom plate, add the following to triplicate wells:

    • Test Wells : 100 µL of the various this compound dilutions.

    • Negative Control : 100 µL of PBS. This represents 0% hemolysis.[7]

    • Positive Control : 100 µL of 1% Triton X-100. This represents 100% hemolysis.[7][10]

  • Add 100 µL of the 2% RBC suspension to each well.[7]

  • Gently mix the contents of the plate.

  • Incubate the plate at 37°C for 1 hour.[7][10]

Measurement of Hemolysis
  • After incubation, centrifuge the plate at 1000 x g for 10 minutes to pellet the intact erythrocytes and cell debris.[7][10]

  • Carefully transfer 100 µL of the supernatant from each well to a new, flat-bottom 96-well plate without disturbing the pellet.[7]

  • Measure the absorbance of the supernatant at 570 nm using a microplate reader.[13] Other wavelengths such as 414 nm or 540 nm can also be used to detect hemoglobin release.[10][11][12]

Data Analysis

Calculate the percentage of hemolysis for each this compound concentration using the following formula:[14]

% Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100

Where:

  • Abs_sample is the absorbance of the wells with this compound.

  • Abs_negative_control is the absorbance of the wells with PBS only.

  • Abs_positive_control is the absorbance of the wells with Triton X-100.

Plot the percent hemolysis against the peptide concentration to determine the HC50 value.

Visualized Experimental Workflow

Hemolytic_Assay_Workflow This compound Hemolytic Activity Assay Workflow cluster_prep RBC Preparation cluster_assay Assay Setup cluster_incubation Incubation & Lysis cluster_measurement Data Acquisition & Analysis A Collect Fresh Blood B Centrifuge & Remove Plasma A->B C Wash RBCs with PBS (3x) B->C D Prepare 2% RBC Suspension C->D F Add Peptide, Controls & RBCs to 96-well Plate D->F E Prepare Serial Dilutions of this compound E->F G Incubate at 37°C for 1 hour F->G H Centrifuge Plate G->H I Transfer Supernatant to New Plate H->I J Measure Absorbance (570 nm) I->J K Calculate % Hemolysis & HC50 J->K

Caption: Workflow of the this compound hemolytic activity assay.

Signaling Pathways and Logical Relationships

The hemolytic activity of this compound is a direct consequence of its interaction with the erythrocyte membrane. While a detailed signaling pathway is not applicable in the traditional sense, the logical relationship of events leading to hemolysis can be visualized.

Hemolysis_Mechanism Logical Flow of this compound Induced Hemolysis P1 This compound in Solution P2 Interaction with Erythrocyte Membrane P1->P2 P3 Membrane Perturbation/Pore Formation P2->P3 P4 Loss of Membrane Integrity P3->P4 P5 Hemoglobin Release P4->P5 P6 Cell Lysis P5->P6

Caption: Mechanism of this compound induced red blood cell lysis.

References

Application Notes and Protocols for Measuring Brevinin-2 Cytotoxicity on Cancer Cells using MTT Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for assessing the cytotoxic effects of the antimicrobial peptide Brevinin-2 on cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This document includes experimental procedures, data presentation guidelines, and insights into the peptide's mechanism of action.

Introduction

This compound, a family of antimicrobial peptides isolated from amphibian skin, has demonstrated significant cytotoxic activity against various cancer cell lines.[1][2] Notably, Brevinin-2R, a 25-amino acid peptide from the frog Rana ridibunda, exhibits preferential cytotoxicity towards malignant cells while showing lower toxicity to normal cells.[1][2] This selectivity makes it a promising candidate for anticancer drug development.[2]

The MTT assay is a widely used colorimetric method to assess cell viability and cytotoxicity. It is based on the reduction of the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals by mitochondrial dehydrogenases in metabolically active cells. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.

This document will guide researchers through the process of using the MTT assay to quantify the cytotoxic effects of this compound on cancer cells, presenting the data in a clear and structured manner, and providing a visual representation of the experimental workflow and the peptide's signaling pathway.

Data Presentation

The cytotoxic activity of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the peptide required to inhibit the growth of 50% of a cell population. The following tables summarize the reported IC50 values of this compound peptides against various cancer cell lines.

Table 1: Cytotoxicity (IC50) of Brevinin-2R on Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µg/mL)Incubation TimeReference
JurkatT-cell leukemia~5-104 hours[3]
BJABB-cell lymphoma~5-104 hours[3]
MCF-7Breast adenocarcinoma~2-54 hours[3]
A549Lung carcinoma~5-104 hours[3]
L929Murine fibrosarcoma~5-104 hours[3]
HT29/219Colon carcinomaNot explicitly stated-[1]
SW742Colon carcinomaNot explicitly stated-[1]
KBOral squamous carcinoma15.4824, 48, or 72 hours[4]

Table 2: Cytotoxicity (IC50) of this compound Analogs on Various Cancer Cell Lines

PeptideCell LineCancer TypeIC50 (µM)Incubation Time (hours)
Brevinin-2DYdA549Lung Cancer2.975Not Specified
Ranatuerin-2LbA549Lung Cancer15.32Not Specified
B2OSH838Non-small-cell lung cancer3.362 - 11.5224
B2OSPC-3Human prostate carcinoma3.362 - 11.5224
B2OSU251MGHuman neuronal glioblastoma3.362 - 11.5224
B2OSHCT116Colorectal carcinoma3.362 - 11.5224
B2OSMCF-7Human breast cancer3.362 - 11.5224

Experimental Protocols

This section provides a detailed methodology for assessing the cytotoxicity of this compound using the MTT assay.

Materials and Reagents
  • This compound peptide (e.g., Brevinin-2R)

  • Selected cancer cell line(s)

  • Complete cell culture medium (e.g., RPMI-1640, DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Phosphate-buffered saline (PBS), pH 7.4

  • Trypsin-EDTA solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., Dimethyl sulfoxide (B87167) (DMSO), or 0.01 M HCl in 10% SDS)

  • 96-well flat-bottom microplates

  • Multichannel pipette

  • Microplate reader

Experimental Workflow

G cluster_prep Preparation cluster_assay MTT Assay cluster_analysis Data Analysis prep_cells Prepare Cancer Cell Suspension seed_cells Seed Cells in 96-well Plate prep_cells->seed_cells prep_brevinin Prepare this compound Dilutions add_brevinin Add this compound to Wells prep_brevinin->add_brevinin seed_cells->add_brevinin incubate_treatment Incubate for 24-72h add_brevinin->incubate_treatment add_mtt Add MTT Solution incubate_treatment->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt add_solubilizer Add Solubilization Solution incubate_mtt->add_solubilizer read_absorbance Read Absorbance at 570 nm add_solubilizer->read_absorbance calc_viability Calculate Cell Viability (%) read_absorbance->calc_viability plot_curve Plot Dose-Response Curve calc_viability->plot_curve calc_ic50 Determine IC50 Value plot_curve->calc_ic50

Caption: Experimental workflow for MTT cytotoxicity assay.

Step-by-Step Protocol
  • Cell Seeding:

    • Harvest cancer cells from culture flasks using trypsin-EDTA and resuspend them in fresh complete medium.

    • Determine the cell concentration using a hemocytometer or an automated cell counter.

    • Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Preparation of this compound:

    • Prepare a stock solution of this compound in sterile distilled water or an appropriate buffer.

    • Perform serial dilutions of the this compound stock solution in serum-free medium to obtain the desired final concentrations for treatment. It is recommended to test a wide range of concentrations (e.g., 0.1 to 100 µg/mL) to determine the IC50 value accurately.

  • Cell Treatment:

    • After the 24-hour incubation, carefully remove the medium from the wells.

    • Add 100 µL of the prepared this compound dilutions to the respective wells.

    • Include control wells:

      • Untreated Control: Cells treated with 100 µL of serum-free medium only (represents 100% viability).

      • Blank Control: Wells containing 100 µL of serum-free medium without cells (for background subtraction).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • After the treatment period, add 10-20 µL of MTT solution (5 mg/mL) to each well, including the controls.

    • Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.

    • After incubation, carefully remove the medium containing MTT.

    • Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 5-15 minutes to ensure complete dissolution of the formazan.

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

  • Data Analysis:

    • Subtract the average absorbance of the blank control from the absorbance of all other wells.

    • Calculate the percentage of cell viability for each this compound concentration using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) x 100

    • Plot the percentage of cell viability against the corresponding this compound concentration to generate a dose-response curve.

    • Determine the IC50 value from the dose-response curve, which is the concentration of this compound that results in 50% cell viability.

Mechanism of Action: this compound Induced Cell Death

Brevinin-2R induces cancer cell death through a distinct mechanism that involves the lysosomal-mitochondrial death pathway.[1] This pathway is independent of caspases, which are key mediators of classical apoptosis.[2]

Key events in the Brevinin-2R signaling pathway include:

  • Interaction with Cell Membrane: this compound peptides, being cationic, are thought to preferentially interact with the negatively charged membranes of cancer cells.[2]

  • Lysosomal Membrane Permeabilization: Brevinin-2R interacts with endosomes and leads to the permeabilization of lysosomal membranes.[1]

  • Cathepsin Release: This disruption causes the release of lysosomal proteases, such as cathepsins, into the cytosol.[1]

  • Mitochondrial Dysfunction: The released cathepsins and other factors trigger mitochondrial dysfunction, characterized by a decrease in mitochondrial membrane potential (ΔΨm) and ATP levels, and an increase in reactive oxygen species (ROS) production.[1]

  • BNIP3 Involvement: The pro-apoptotic Bcl-2 family member BNIP3 plays a role in this process, as cells with a dominant-negative mutant of BNIP3 show increased resistance to Brevinin-2R.[3]

  • Autophagy-like Cell Death: The process culminates in an autophagy-like cell death.[1]

Signaling Pathway Diagram

G cluster_cell Cancer Cell cluster_mito Mitochondrial Events Brevinin2 Brevinin-2R Membrane Cell Membrane Interaction Brevinin2->Membrane Endosomes Interaction with Endosomes Membrane->Endosomes Lysosome Lysosomal Membrane Permeabilization Endosomes->Lysosome Cathepsins Cathepsin Release (Cytosol) Lysosome->Cathepsins BNIP3 BNIP3 Involvement Cathepsins->BNIP3 Mito_dysfunction Mitochondrial Dysfunction (↓ΔΨm, ↓ATP, ↑ROS) BNIP3->Mito_dysfunction CellDeath Autophagy-like Cell Death Mito_dysfunction->CellDeath

Caption: Brevinin-2R signaling pathway in cancer cells.

Conclusion

The MTT assay is a reliable and straightforward method for evaluating the cytotoxic potential of this compound peptides against cancer cells. The provided protocol and data offer a solid foundation for researchers to conduct these assessments. Understanding the unique caspase-independent, lysosomal-mitochondrial death pathway induced by Brevinin-2R is crucial for its development as a novel anticancer therapeutic. Further research to expand the IC50 database across a wider range of cancer cell lines and to further elucidate the molecular details of its mechanism of action is warranted.

References

Application Notes and Protocols for Circular Dichroism Spectroscopy of Brevinin-2 Secondary Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing circular dichroism (CD) spectroscopy for the characterization of the secondary structure of Brevinin-2, a family of antimicrobial peptides (AMPs) with therapeutic potential. Understanding the conformational changes of this compound in different environments is crucial for elucidating its mechanism of action and for the rational design of new peptide-based drugs.

Introduction to this compound and Circular Dichroism

This compound peptides are a class of AMPs isolated from the skin secretions of frogs of the Rana genus.[1][2] They typically consist of 25 amino acids and are characterized by an N-terminal hydrophilic region and a C-terminal cyclic domain formed by a disulfide bridge.[1][2] this compound peptides exhibit a broad spectrum of activity against bacteria and some have been shown to possess anticancer properties.[3][4][5]

The biological activity of many AMPs, including this compound, is intrinsically linked to their secondary structure.[1] These peptides often exist in a disordered or random coil conformation in aqueous solutions but adopt a more defined, amphipathic α-helical structure upon interaction with biological membranes or membrane-mimicking environments.[4][6] This structural transition is a key event in their mechanism of action, which often involves membrane disruption.[4]

Circular dichroism (CD) spectroscopy is a powerful and non-destructive technique for investigating the secondary structure of peptides and proteins in solution.[7] It measures the differential absorption of left- and right-circularly polarized light by chiral molecules, such as peptides. The resulting CD spectrum in the far-UV region (190-260 nm) provides characteristic signatures for different secondary structural elements like α-helices, β-sheets, and random coils.[7]

Data Presentation: Secondary Structure of this compound Peptides

The secondary structure of this compound peptides is highly dependent on the solvent environment. In aqueous buffers, they predominantly adopt a random coil structure. However, in the presence of membrane-mimicking solvents such as trifluoroethanol (TFE), they undergo a conformational change to a more ordered α-helical structure. The α-helical content can be estimated from the mean residue ellipticity at 222 nm.[1]

PeptideSolvent/Conditionα-Helix (%)β-Sheet (%)Turn (%)Random Coil (%)Reference
Brevinin-2R 20 mM Phosphate (B84403) Buffer (pH 7.4)---Random Structure[1][8]
Brevinin-2R 50% TFE in 20 mM Phosphate Buffer (pH 7.4)Predominantly α-helical---[1][8]
BR-D (Brevinin-2R analogue) 50% TFE in 20 mM Phosphate Buffer (pH 7.4)Decreased α-helical content compared to Brevinin-2R---[1]
BR-C (Brevinin-2R analogue) 50% TFE in 20 mM Phosphate Buffer (pH 7.4)Decreased α-helical content compared to Brevinin-2R---[1]
Brevinin-2GUb 20 mM NH4AcHighest α-helical content among analogues---[6][9]
Brevinin-2GUb 50% TFE in 20 mM NH4AcHigher α-helical content than in aqueous buffer---[6]
tB2U (truncated Brevinin-2GUb) 50% TFE in 20 mM NH4AcLower α-helical content than Brevinin-2GUb---[6]
tB2U-α (truncated Brevinin-2GUb) 50% TFE in 20 mM NH4AcLower α-helical content than tB2U---[6]

Note: Quantitative percentages are often calculated using deconvolution algorithms and can vary based on the specific program and reference datasets used. The table reflects the reported qualitative and relative changes in helicity.

Experimental Protocols

This section provides a detailed protocol for analyzing the secondary structure of this compound peptides using CD spectroscopy.

I. Peptide Sample Preparation
  • Peptide Synthesis and Purification: this compound peptides and their analogues can be synthesized using solid-phase peptide synthesis (SPPS) and purified by reverse-phase high-performance liquid chromatography (RP-HPLC).[6] The purity and molecular mass of the peptides should be confirmed by mass spectrometry.[6]

  • Stock Solution Preparation:

    • Accurately weigh a small amount of the lyophilized peptide.

    • Dissolve the peptide in an appropriate solvent to create a concentrated stock solution. For peptides soluble in aqueous solutions, use ultrapure water or a buffer such as 10 mM sodium phosphate. For more hydrophobic peptides, a small amount of organic solvent like acetonitrile (B52724) or DMSO can be used initially, followed by dilution with the final buffer.

    • Determine the precise concentration of the peptide stock solution using a quantitative amino acid analysis or by measuring the absorbance at 280 nm if the peptide contains tryptophan or tyrosine residues.

II. CD Spectroscopy Measurement Protocol

This protocol is a general guideline and may need to be optimized for the specific instrument and peptide being studied.

  • Instrument Setup:

    • Turn on the CD spectropolarimeter and the nitrogen gas purge. Allow the instrument to warm up for at least 30 minutes. The nitrogen purge is crucial to remove oxygen from the light path, which absorbs strongly in the far-UV region.

    • Set the temperature of the sample holder to the desired experimental temperature, typically 25°C, using a Peltier temperature controller.[10]

  • Sample Preparation for Measurement:

    • Prepare the final peptide samples by diluting the stock solution to the desired concentration (e.g., 100 µM) in the chosen buffers.[7]

    • To study the effect of the environment on the secondary structure, prepare samples in:

      • Aqueous Buffer: 10 mM sodium phosphate buffer, pH 7.4.[1]

      • Membrane-Mimetic Environment: A solution of 50% (v/v) trifluoroethanol (TFE) in 10 mM sodium phosphate buffer, pH 7.4.[1][8]

    • Prepare a corresponding blank solution for each buffer used (e.g., 10 mM sodium phosphate buffer and 50% TFE in buffer) without the peptide.[7]

  • Data Acquisition:

    • Use a quartz cuvette with a short path length, typically 1 mm, for far-UV CD measurements to minimize solvent absorbance.[7]

    • Blank Spectrum:

      • Fill the cuvette with the blank solution.

      • Record a baseline spectrum over the desired wavelength range (e.g., 190-260 nm).[7]

      • Use the following typical instrument settings:

        • Wavelength Range: 190 - 260 nm[11]

        • Data Pitch/Step Resolution: 1 nm[11]

        • Scanning Speed: 50 nm/min

        • Bandwidth: 1 nm[11]

        • Integration Time/D.I.T.: 1 s

        • Accumulations: 3-4 scans to improve the signal-to-noise ratio.[11]

    • Sample Spectrum:

      • Thoroughly rinse the cuvette with ultrapure water and then with the peptide sample solution.

      • Fill the cuvette with the peptide sample.

      • Record the CD spectrum using the same instrument settings as for the blank.

  • Data Processing and Analysis:

    • Subtract the corresponding blank spectrum from the sample spectrum to correct for buffer absorbance and any instrumental baseline drift.[7]

    • Convert the raw CD data (typically in millidegrees, mdeg) to Mean Residue Ellipticity (MRE) in deg·cm²·dmol⁻¹ using the following equation: MRE = (mdeg) / (c * n * l * 10) Where:

      • mdeg is the measured ellipticity in millidegrees.

      • c is the molar concentration of the peptide.

      • n is the number of amino acid residues in the peptide.

      • l is the path length of the cuvette in cm.

    • The MRE values can then be plotted against the wavelength.

    • The secondary structure content (percentage of α-helix, β-sheet, etc.) can be estimated from the CD spectra by using deconvolution software such as CDNN, BeStSel, or K2D2.[6][11]

Visualizations

Experimental Workflow for CD Spectroscopy

CD_Workflow cluster_prep Sample & Instrument Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_results Results Peptide_Prep Peptide Synthesis, Purification & Quantification Peptide_Sol Prepare Peptide Solutions & Blanks Peptide_Prep->Peptide_Sol Buffer_Prep Prepare Aqueous & Membrane-Mimetic Buffers Buffer_Prep->Peptide_Sol Instrument_Setup Instrument Warm-up & N2 Purge Blank_Scan Acquire Blank Spectrum (Buffer Only) Instrument_Setup->Blank_Scan Peptide_Sol->Blank_Scan Sample_Scan Acquire Sample Spectrum (Peptide in Buffer) Peptide_Sol->Sample_Scan Baseline_Correction Subtract Blank from Sample Spectrum Blank_Scan->Baseline_Correction Sample_Scan->Baseline_Correction MRE_Calc Convert to Mean Residue Ellipticity (MRE) Baseline_Correction->MRE_Calc Deconvolution Secondary Structure Estimation (e.g., CDNN) MRE_Calc->Deconvolution Plotting Plot MRE vs. Wavelength MRE_Calc->Plotting Structure_Quant Quantify % α-helix, β-sheet, etc. Deconvolution->Structure_Quant

Caption: Workflow for determining this compound secondary structure using CD spectroscopy.

Proposed Signaling Pathway for Brevinin-2R Induced Cell Death

Brevinin-2R has been shown to induce cell death in cancer cells through a mechanism involving the lysosomal-mitochondrial pathway, which is distinct from classical apoptosis.[3][4][12]

Brevinin2R_Pathway cluster_cell Target Cancer Cell cluster_mito Mitochondrial Events Brevinin Brevinin-2R Membrane Cell Membrane Interaction Brevinin->Membrane Initial binding Lysosome Lysosomal Membrane Permeabilization Membrane->Lysosome Internalization & interaction Mitochondrion Mitochondrion Lysosome->Mitochondrion Release of lysosomal factors MMP_Loss Loss of Mitochondrial Membrane Potential (ΔΨm) Mitochondrion->MMP_Loss ROS Increased Reactive Oxygen Species (ROS) Mitochondrion->ROS ATP_Decline Decrease in Cellular ATP Mitochondrion->ATP_Decline Cell_Death Caspase-Independent Cell Death MMP_Loss->Cell_Death ROS->Cell_Death ATP_Decline->Cell_Death

Caption: Proposed lysosomal-mitochondrial pathway of Brevinin-2R-induced cell death.

References

Brevinin-2: A Promising Weapon Against Multidrug-Resistant Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers and Drug Development Professionals

The rise of multidrug-resistant (MDR) bacteria poses a significant threat to global health. As conventional antibiotics lose their efficacy, the scientific community is actively exploring alternative therapeutic agents. Among these, antimicrobial peptides (AMPs) have emerged as a promising class of molecules. Brevinin-2, a family of AMPs originally isolated from the skin secretions of frogs, has demonstrated potent activity against a broad spectrum of bacteria, including clinically relevant MDR strains. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals working on the therapeutic applications of this compound.

Introduction to this compound

This compound peptides are cationic and amphipathic molecules, typically consisting of 33-34 amino acids.[1] Their primary mechanism of action involves the disruption of bacterial cell membranes, leading to rapid cell death.[2] This direct physical mechanism is believed to be less susceptible to the development of resistance compared to traditional antibiotics that target specific metabolic pathways. Several members of the this compound family and their synthetic analogs have shown significant promise in combating MDR bacteria such as methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Acinetobacter baumannii.[3][4]

Antimicrobial Activity of this compound Peptides

The efficacy of this compound peptides is typically quantified by determining their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The following tables summarize the reported antimicrobial activities of various this compound peptides and their analogs against a selection of MDR bacterial strains.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Peptides against Multidrug-Resistant Bacteria

Peptide/AnalogBacterial StrainMIC (µM)Reference
This compound-related peptide (B2RP)Acinetobacter baumannii (multidrug-resistant)3 - 6[3][5]
[Lys(4)]B2RPAcinetobacter baumannii (multidrug-resistant)1.5 - 3[3][5]
[Lys(4), Lys(18)]B2RPAcinetobacter baumannii (multidrug-resistant)3 - 6[3][5]
[Lys(4), Ala(16), Lys(18)]B2RPAcinetobacter baumannii (multidrug-resistant)3 - 6[3][5]
Brevinin-2ISbMethicillin-resistant Staphylococcus aureus (MRSA)4.35 ± 0.9[6]
Brevinin-2GHkStaphylococcus aureus2.76[4]
t-Brevinin-2GUb-6KMethicillin-resistant Staphylococcus aureus (MRSA)-[7]
Brevinin-2CEExtended-spectrum β-lactamase-producing Escherichia coli-[2]
Brevinin-2CEMethicillin-resistant Staphylococcus aureus (MRSA)-[2]

Note: "-" indicates that the specific value was not provided in the abstract.

Mechanism of Action: Disrupting the Bacterial Barrier

This compound peptides exert their antimicrobial effects primarily by permeabilizing bacterial membranes. This process is initiated by the electrostatic attraction between the positively charged peptide and the negatively charged components of the bacterial cell envelope, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.

Upon accumulation on the bacterial surface, this compound peptides are thought to insert into the lipid bilayer, leading to the formation of pores or channels. Two predominant models describe this process: the "barrel-stave" model, where peptides aggregate to form a pore, and the "carpet-like" model, where peptides coat the membrane surface and cause disruption at a critical concentration.[8] This membrane disruption leads to the leakage of intracellular contents and ultimately, cell death.

cluster_membrane Bacterial Cell Membrane Membrane Lipid Bilayer Brevinin2 This compound Peptide Electrostatic Electrostatic Attraction Brevinin2->Electrostatic Initial Interaction Insertion Membrane Insertion Electrostatic->Insertion Binding Pore Pore Formation (Barrel-Stave or Carpet-like Model) Insertion->Pore Aggregation Leakage Leakage of Intracellular Contents Pore->Leakage Death Bacterial Cell Death Leakage->Death

Figure 1: Proposed mechanism of action for this compound peptides against bacterial membranes.

Experimental Protocols

The following section provides detailed protocols for key experiments to evaluate the efficacy and safety of this compound peptides.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

This protocol utilizes the broth microdilution method to determine the lowest concentration of a this compound peptide that inhibits visible bacterial growth (MIC) and the lowest concentration that results in bacterial death (MBC).

Start Start Prepare_Peptide Prepare serial dilutions of this compound peptide Start->Prepare_Peptide Prepare_Inoculum Prepare standardized bacterial inoculum (~5 x 10^5 CFU/mL) Start->Prepare_Inoculum Inoculate Inoculate 96-well plate with peptide dilutions and bacterial suspension Prepare_Peptide->Inoculate Prepare_Inoculum->Inoculate Incubate Incubate at 37°C for 18-24 hours Inoculate->Incubate Read_MIC Determine MIC: Lowest concentration with no visible growth Incubate->Read_MIC Plate_MBC Plate aliquots from clear wells onto agar (B569324) plates Read_MIC->Plate_MBC Incubate_Agar Incubate agar plates at 37°C for 24 hours Plate_MBC->Incubate_Agar Read_MBC Determine MBC: Lowest concentration with no bacterial growth on agar Incubate_Agar->Read_MBC End End Read_MBC->End

Figure 2: Workflow for determining MIC and MBC of this compound peptides.

Materials:

  • This compound peptide stock solution (e.g., 1 mg/mL in sterile water or 0.01% acetic acid)

  • MDR bacterial strain of interest

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well polypropylene (B1209903) microtiter plates

  • Sterile agar plates (e.g., Tryptic Soy Agar)

  • Spectrophotometer

  • Incubator (37°C)

Procedure:

  • Preparation of Bacterial Inoculum:

    • Inoculate a single colony of the MDR bacterium into 5 mL of CAMHB.

    • Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (OD600 of 0.4-0.6).

    • Dilute the bacterial culture in fresh CAMHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Preparation of Peptide Dilutions:

    • Perform serial two-fold dilutions of the this compound stock solution in CAMHB directly in the 96-well polypropylene plate. The final volume in each well should be 50 µL.

  • Inoculation:

    • Add 50 µL of the standardized bacterial inoculum to each well containing the peptide dilutions, bringing the total volume to 100 µL.

    • Include a positive control (bacteria in CAMHB without peptide) and a negative control (CAMHB only).

  • Incubation and MIC Determination:

    • Incubate the plate at 37°C for 18-24 hours.

    • The MIC is defined as the lowest peptide concentration that completely inhibits visible bacterial growth.

  • MBC Determination:

    • From each well showing no visible growth, plate 10-20 µL onto an agar plate.

    • Incubate the agar plates at 37°C for 24 hours.

    • The MBC is the lowest peptide concentration that results in a ≥99.9% reduction in CFU compared to the initial inoculum.

Protocol 2: Cytotoxicity Assessment using MTT Assay

This protocol assesses the cytotoxic effect of this compound peptides on mammalian cells, which is crucial for evaluating their therapeutic potential.

Start Start Seed_Cells Seed mammalian cells in a 96-well plate Start->Seed_Cells Add_Peptide Add serial dilutions of This compound peptide Seed_Cells->Add_Peptide Incubate Incubate for 24-48 hours Add_Peptide->Incubate Add_MTT Add MTT reagent to each well Incubate->Add_MTT Incubate_MTT Incubate for 2-4 hours to allow formazan (B1609692) formation Add_MTT->Incubate_MTT Solubilize Add solubilization solution (e.g., DMSO) Incubate_MTT->Solubilize Read_Absorbance Read absorbance at 570 nm Solubilize->Read_Absorbance Calculate_Viability Calculate cell viability (%) Read_Absorbance->Calculate_Viability End End Calculate_Viability->End

Figure 3: Workflow for the MTT cytotoxicity assay.

Materials:

  • Mammalian cell line (e.g., HaCaT, HEK293)

  • Complete cell culture medium

  • This compound peptide stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Sterile 96-well tissue culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the mammalian cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Peptide Treatment:

    • Prepare serial dilutions of the this compound peptide in cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the peptide dilutions to the respective wells.

    • Include untreated cells as a negative control and cells treated with a known cytotoxic agent (e.g., Triton X-100) as a positive control.

    • Incubate for the desired exposure time (e.g., 24 or 48 hours).

  • MTT Assay:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C, allowing viable cells to reduce MTT to formazan crystals.

    • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Calculation of Cell Viability:

    • Cell Viability (%) = (Absorbance of treated cells / Absorbance of untreated cells) x 100

Protocol 3: Hemolysis Assay

This assay measures the lytic activity of this compound peptides against red blood cells, providing an indication of their potential toxicity in vivo.

Materials:

  • Freshly collected human or animal red blood cells (RBCs)

  • Phosphate-buffered saline (PBS), pH 7.4

  • This compound peptide stock solution

  • Triton X-100 (1% v/v in PBS) for positive control

  • Sterile microcentrifuge tubes or 96-well V-bottom plates

  • Centrifuge

  • Microplate reader

Procedure:

  • Preparation of RBC Suspension:

    • Wash the RBCs three times with PBS by centrifugation (e.g., 1000 x g for 5 minutes) and aspiration of the supernatant.

    • Resuspend the RBC pellet in PBS to obtain a 2% (v/v) suspension.

  • Assay Setup:

    • Prepare serial dilutions of the this compound peptide in PBS.

    • In microcentrifuge tubes or a 96-well plate, add 50 µL of the peptide dilutions.

    • Add 50 µL of the 2% RBC suspension to each tube/well.

    • For the negative control (0% hemolysis), mix 50 µL of PBS with 50 µL of the RBC suspension.

    • For the positive control (100% hemolysis), mix 50 µL of 1% Triton X-100 with 50 µL of the RBC suspension.

  • Incubation and Measurement:

    • Incubate the samples at 37°C for 1 hour with gentle shaking.

    • Centrifuge the samples to pellet the intact RBCs.

    • Carefully transfer the supernatant to a new flat-bottom 96-well plate.

    • Measure the absorbance of the supernatant at 540 nm, which corresponds to the amount of released hemoglobin.

  • Calculation of Hemolysis:

    • Hemolysis (%) = [(Absorbance_sample - Absorbance_negative_control) / (Absorbance_positive_control - Absorbance_negative_control)] x 100

In Vivo Efficacy Models

Preclinical evaluation of this compound peptides often involves the use of in vivo infection models. The nematode Caenorhabditis elegans has emerged as a valuable model for high-throughput screening of antimicrobial compounds due to its short lifespan, well-defined genetics, and susceptibility to human pathogens.[9] Studies have shown that some this compound peptides can enhance the survival of C. elegans infected with MRSA, suggesting a potential immunomodulatory role in addition to direct antimicrobial activity.[9] This effect may be mediated through the DAF-2/DAF-16 signaling pathway, which is involved in the innate immune response of the nematode.[9]

Brevinin2 This compound Peptide DAF2_Pathway DAF-2/DAF-16 Pathway Brevinin2->DAF2_Pathway Modulates Direct_Killing Direct Killing of MRSA Brevinin2->Direct_Killing Immune_Genes Upregulation of Innate Immune Genes (e.g., lys-7) DAF2_Pathway->Immune_Genes MRSA_Clearance Enhanced MRSA Clearance Immune_Genes->MRSA_Clearance Survival Increased C. elegans Survival MRSA_Clearance->Survival Direct_Killing->Survival

Figure 4: Proposed dual action of this compound in a C. elegans-MRSA infection model.

Conclusion and Future Directions

This compound peptides represent a promising avenue for the development of novel therapeutics against multidrug-resistant bacteria. Their potent and rapid bactericidal activity, coupled with a mechanism that is less prone to resistance, makes them attractive candidates for further investigation. The protocols outlined in this document provide a framework for the systematic evaluation of this compound analogs. Future research should focus on optimizing the therapeutic index of these peptides by enhancing their antimicrobial potency while minimizing their cytotoxicity. Furthermore, exploring their synergistic effects with conventional antibiotics could open up new combination therapy strategies to combat the growing threat of antibiotic resistance.[2][10]

References

Application Notes and Protocols for Anti-Biofilm Formation Assays of Brevinin-2 Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brevinin-2 peptides are a class of antimicrobial peptides (AMPs) originally isolated from the skin secretions of frogs. These peptides have demonstrated broad-spectrum antimicrobial activity against a range of pathogens. A significant area of interest for their therapeutic potential is their ability to combat bacterial biofilms. Biofilms are structured communities of bacteria encased in a self-produced matrix of extracellular polymeric substances (EPS), which adhere to surfaces and are notoriously resistant to conventional antibiotics. This resistance makes biofilm-associated infections a major challenge in clinical and industrial settings.

These application notes provide a comprehensive guide to performing anti-biofilm formation assays for this compound peptides. The protocols detailed below will enable researchers to determine the efficacy of these peptides in inhibiting biofilm formation and eradicating established biofilms. The primary mechanisms of action for many antimicrobial peptides against biofilms include disruption of the bacterial cell membrane, interference with cellular signaling pathways such as quorum sensing, and degradation of the biofilm matrix. While the exact mechanisms for all this compound peptides are still under investigation, evidence suggests they can suppress the expression of virulence factors.

Data Presentation: Efficacy of this compound Peptides Against Biofilms

The following tables summarize the quantitative data on the anti-biofilm activity of various this compound peptides against several bacterial strains. The Minimum Biofilm Inhibitory Concentration (MBIC) is defined as the lowest concentration of the peptide that results in a significant inhibition of biofilm formation.

Table 1: Minimum Biofilm Inhibitory Concentration (MBIC) of this compound Peptides against Gram-Positive Bacteria

PeptideBacterial StrainMBIC (µM)Reference
Brevinin-2GUbStaphylococcus aureus>512[1]
Methicillin-resistant Staphylococcus aureus (MRSA)>512[1]
This compound HYba5Staphylococcus aureus75[2]
Enterococcus faecalis75[2]
Brevinin-GR23Staphylococcus aureus16[3]
B2OSStaphylococcus aureus32[4]
Methicillin-resistant Staphylococcus aureus (MRSA)16[4]
Enterococcus faecalis64[4]
B2OS(1-22)-NH₂Staphylococcus aureus4[4]
Methicillin-resistant Staphylococcus aureus (MRSA)4[4]
[D-Leu²]B2OS(1-22)-NH₂Staphylococcus aureus8[4]
Methicillin-resistant Staphylococcus aureus (MRSA)8[4]
Enterococcus faecalis16[4]

Table 2: Minimum Biofilm Inhibitory Concentration (MBIC) of this compound Peptides against Gram-Negative Bacteria

PeptideBacterial StrainMBIC (µM)Reference
Brevinin-2GUbEscherichia coli>512[1]
B2OSEscherichia coli128[4]
Pseudomonas aeruginosa128[4]
Klebsiella pneumoniae128[4]
[D-Leu²]B2OS(1-22)-NH₂Pseudomonas aeruginosa32[4]

Experimental Protocols

This section provides detailed methodologies for the key experiments required to assess the anti-biofilm activity of this compound peptides.

Protocol 1: Determination of Minimum Biofilm Inhibitory Concentration (MBIC) using Crystal Violet Assay

This assay quantifies the total biofilm biomass and is used to determine the concentration of a peptide required to inhibit biofilm formation.

Materials:

  • 96-well flat-bottom microtiter plates

  • Bacterial culture (e.g., S. aureus, P. aeruginosa)

  • Appropriate growth medium (e.g., Tryptic Soy Broth (TSB) with 1% glucose, Luria-Bertani (LB) broth)

  • This compound peptide stock solution

  • 0.1% Crystal Violet solution

  • 30% Acetic acid or 95% Ethanol (B145695)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Peptide Preparation: Prepare a serial two-fold dilution of the this compound peptide in the appropriate growth medium in the wells of a 96-well plate.

  • Bacterial Inoculum Preparation: Grow a bacterial culture overnight at 37°C. Dilute the overnight culture in fresh medium to an optical density at 600 nm (OD₆₀₀) of 0.05-0.1.

  • Inoculation: Add the prepared bacterial suspension to each well containing the peptide dilutions. Include a positive control (bacteria without peptide) and a negative control (medium only).

  • Incubation: Incubate the plate at 37°C for 24-48 hours without shaking to allow for biofilm formation.

  • Washing: Carefully discard the planktonic cells by aspiration or by inverting the plate and gently tapping it on absorbent paper. Wash the wells three times with PBS to remove non-adherent cells.

  • Staining: Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

  • Washing: Remove the crystal violet solution and wash the wells three times with PBS.

  • Drying: Dry the plate for at least 30 minutes at room temperature or in a 37°C incubator.

  • Solubilization: Solubilize the bound crystal violet by adding 200 µL of 30% acetic acid or 95% ethanol to each well.

  • Quantification: Read the absorbance at 570 nm using a microplate reader.

  • MBIC Determination: The MBIC is the lowest concentration of the peptide that shows a significant reduction in biofilm formation compared to the positive control.

Protocol 2: Assessment of Biofilm Metabolic Activity using MTT Assay

This assay determines the metabolic activity of the cells within the biofilm, providing an indication of cell viability.

Materials:

  • Biofilms grown in a 96-well plate (as in Protocol 1, steps 1-5)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • PBS

  • Microplate reader

Procedure:

  • Biofilm Formation and Treatment: Grow biofilms in a 96-well plate with and without various concentrations of the this compound peptide as described in Protocol 1 (steps 1-5).

  • MTT Addition: After the final wash, add 100 µL of fresh medium and 10 µL of MTT solution to each well.

  • Incubation: Incubate the plate at 37°C for 3-4 hours in the dark. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Quantification: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: A decrease in absorbance in peptide-treated wells compared to the control indicates a reduction in metabolic activity and, consequently, cell viability within the biofilm.

Protocol 3: Visualization of Biofilm Viability using Confocal Laser Scanning Microscopy (CLSM)

This method allows for the direct visualization of live and dead cells within the biofilm structure.

Materials:

  • Biofilms grown on glass-bottom dishes or chamber slides

  • LIVE/DEAD™ BacLight™ Bacterial Viability Kit (containing SYTO® 9 and propidium (B1200493) iodide) or similar stains

  • PBS or sterile water

  • Confocal microscope

Procedure:

  • Biofilm Cultivation: Grow biofilms on a suitable surface for microscopy (e.g., glass-bottom dishes) for 24-48 hours in the presence or absence of the this compound peptide.

  • Washing: Gently wash the biofilms twice with PBS or sterile water to remove planktonic cells.

  • Staining: Prepare the staining solution according to the manufacturer's instructions. Typically, this involves mixing SYTO® 9 and propidium iodide in sterile water. Add a sufficient volume of the staining solution to cover the biofilm.

  • Incubation: Incubate the samples in the dark at room temperature for 15-30 minutes.

  • Rinsing: Gently rinse the biofilms with sterile water to remove excess stain.

  • Imaging: Immediately visualize the stained biofilms using a confocal microscope. Live bacteria with intact cell membranes will fluoresce green (SYTO® 9), while dead bacteria with compromised membranes will fluoresce red (propidium iodide). Acquire z-stacks to visualize the three-dimensional structure of the biofilm.

  • Image Analysis: Use image analysis software to quantify the proportions of live and dead cells within the biofilm.

Visualizations

Signaling Pathway

The formation of biofilms in many bacteria, including Staphylococcus aureus, is regulated by a complex signaling network known as quorum sensing. The accessory gene regulator (agr) system is a key quorum sensing pathway in S. aureus. While direct evidence for this compound peptides inhibiting the agr system is still emerging, their ability to suppress virulence factor expression suggests a potential interference with this pathway.

agr_pathway cluster_cell Staphylococcus aureus Cell cluster_P2 P2 Operon cluster_P3 P3 Operon agrB agrB agrD agrD AIP AIP (Autoinducing Peptide) agrD->AIP Processed by AgrB agrC agrC agrA agrA agrC->agrA Phosphorylates cluster_P2 cluster_P2 agrA->cluster_P2 Activates P2 cluster_P3 cluster_P3 agrA->cluster_P3 Activates P3 RNAIII RNAIII Virulence Virulence Factors (Toxins, Proteases) RNAIII->Virulence Upregulates Biofilm Biofilm Formation (icaADBC expression) RNAIII->Biofilm Influences AIP->agrC Binds to receptor Brevinin2 This compound Peptides Brevinin2->Virulence Suppresses (Potential Interference) Brevinin2->Biofilm Inhibits (Potential Interference)

Caption: The agr quorum sensing pathway in S. aureus and potential points of interference by this compound peptides.

Experimental Workflow

The following diagram illustrates the logical workflow for conducting an anti-biofilm formation assay.

experimental_workflow cluster_assays Quantification Assays start Start prep_culture Prepare Bacterial Culture (Overnight growth and dilution) start->prep_culture prep_peptide Prepare this compound Peptide Dilutions (in 96-well plate) start->prep_peptide inoculate Inoculate Plate (Add bacteria to peptide dilutions) prep_culture->inoculate prep_peptide->inoculate incubate Incubate (24-48h at 37°C for biofilm formation) inoculate->incubate wash Wash Plate (Remove planktonic cells) incubate->wash cv_assay Crystal Violet Assay (Total Biomass) wash->cv_assay mtt_assay MTT Assay (Metabolic Activity) wash->mtt_assay clsm_assay Confocal Microscopy (Live/Dead Imaging) wash->clsm_assay analyze Data Analysis (Determine MBIC, assess viability) cv_assay->analyze mtt_assay->analyze clsm_assay->analyze end End analyze->end

Caption: Workflow for the anti-biofilm formation assay of this compound peptides.

References

In Vivo Efficacy and Toxicity Assessment of Brevinin-2 Using a Galleria mellonella Infection Model: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the in vivo evaluation of Brevinin-2, a family of antimicrobial peptides (AMPs), using the Galleria mellonella (greater wax moth) infection model. This model serves as a valuable preliminary screen for assessing the efficacy and toxicity of novel antimicrobial candidates before proceeding to mammalian studies.[1][2][3][4]

Introduction to this compound and the Galleria mellonella Model

The this compound family of peptides, isolated from amphibian skin secretions, has demonstrated potent antimicrobial activity against a broad spectrum of Gram-positive and Gram-negative bacteria.[5][6] However, a significant challenge for the clinical application of many AMPs, including some brevinins, is their potential for host cell toxicity, often measured by their hemolytic activity.[7][8] Therefore, in vivo models that can simultaneously assess antimicrobial efficacy and toxicity are crucial.

The Galleria mellonella larva has emerged as a robust and ethically sound in vivo model for such assessments.[1][2][3] Its innate immune system shares structural and functional similarities with that of vertebrates, and it can be maintained at 37°C, a physiologically relevant temperature for human pathogens.[9][10] This model allows for the rapid and cost-effective evaluation of antimicrobial compounds.[1][2][3]

Key Experimental Considerations

Before initiating in vivo studies, it is essential to characterize the in vitro activity of the specific this compound peptide being investigated. This includes determining the Minimum Inhibitory Concentration (MIC) against the target pathogens and assessing its hemolytic activity.

Table 1: Exemplary In Vitro Activity of this compound Peptides and Analogs
PeptideTarget OrganismMIC (µM)Hemolytic Activity (LC50, µM)Reference
Brevinin-2RS. aureus->200 (low hemolytic)[5]
E. coli-[5]
C. albicans-[5]
B2RPA. baumannii3-695 (human erythrocytes)[11]
S. aureus12.5[11]
E. coli6[11]
C. albicans6[11]
[Lys(4)]B2RPA. baumannii1.5-3~95[11]
[Lys(4), Lys(18)]B2RPA. baumannii3-6>200[11]
Brevinin-2GUbS. aureus>512Low cytotoxicity[12]
E. coli-[12]
B2OS--10.44 (horse erythrocytes)[8]
[D-Leu2]B2OS(1-22)-NH2--118.1[8]

Note: This table provides examples of reported values. Actual values should be determined for the specific peptide and bacterial strains used in the experiment.

Experimental Protocols

The following protocols outline the key steps for evaluating the efficacy and toxicity of this compound in G. mellonella.

Diagram 1: General Workflow for In Vivo Testing in Galleria mellonella

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis Larvae Select healthy G. mellonella larvae Toxicity Toxicity Assay (LD50 determination) Larvae->Toxicity Efficacy Efficacy Assay (Infection & Treatment) Larvae->Efficacy Peptide Prepare this compound solutions Peptide->Toxicity Peptide->Efficacy Bacteria Prepare bacterial inoculum Bacteria->Efficacy Survival Monitor larval survival Toxicity->Survival Efficacy->Survival Burden Determine bacterial burden (CFU) Efficacy->Burden Data Analyze and tabulate data Survival->Data Burden->Data

Caption: General workflow for this compound testing in G. mellonella.

Protocol 1: Determination of this compound Toxicity (LD50)

Objective: To determine the median lethal dose (LD50) of this compound in G. mellonella larvae.

Materials:

  • Healthy G. mellonella larvae (200-300 mg)

  • This compound peptide, lyophilized

  • Sterile pyrogen-free saline or phosphate-buffered saline (PBS)

  • 1 mL sterile syringes with 30-gauge needles

  • Incubator at 37°C

Procedure:

  • Preparation of this compound Solutions: Prepare a series of dilutions of this compound in sterile saline. The concentration range should be determined based on in vitro cytotoxicity data, if available.

  • Injection:

    • Inject a 10 µL volume of each this compound dilution into the last left proleg of each larva.

    • Use a separate group of larvae for each concentration (n=10-20 larvae per group).

    • Include a control group injected with 10 µL of sterile saline.

  • Incubation: Incubate the larvae at 37°C in the dark.

  • Monitoring: Record the number of dead larvae at regular intervals (e.g., 12, 24, 48, 72 hours). Larvae are considered dead if they are non-responsive to touch.

  • Data Analysis: Calculate the LD50 value using a suitable statistical method (e.g., Probit analysis).

Diagram 2: Workflow for the G. mellonella Efficacy Assay

G Infect Infect larvae with bacteria (10 µL into right proleg) Wait Incubate for 1-2 hours Infect->Wait Treat Administer this compound (10 µL into left proleg) Wait->Treat Incubate Incubate at 37°C Treat->Incubate Monitor Monitor survival & CFU Incubate->Monitor

Caption: Workflow for the G. mellonella infection and treatment assay.

Protocol 2: In Vivo Efficacy of this compound

Objective: To evaluate the ability of this compound to protect G. mellonella larvae from a lethal bacterial infection.

Materials:

  • Healthy G. mellonella larvae (200-300 mg)

  • Log-phase culture of the target bacterium (e.g., S. aureus, P. aeruginosa)

  • This compound solutions at non-toxic concentrations (determined from Protocol 1)

  • Sterile saline or PBS

  • 1 mL sterile syringes with 30-gauge needles

  • Incubator at 37°C

  • Petri dishes, spreaders, and appropriate agar (B569324) plates for CFU determination

Procedure:

  • Inoculum Preparation:

    • Grow the bacterial strain to mid-log phase.

    • Wash the cells with sterile saline and resuspend to a predetermined concentration that causes ~80-100% mortality in larvae within 24-48 hours. This needs to be determined empirically.

  • Infection:

    • Inject 10 µL of the bacterial inoculum into the last right proleg of each larva.

    • Establish several experimental groups (n=10-20 larvae per group):

      • Infection + this compound: Infected larvae treated with this compound.

      • Infection + Saline: Infected larvae treated with sterile saline (vehicle control).

      • Saline + this compound: Uninfected larvae treated with this compound (toxicity control).

      • Saline + Saline: Uninfected, untreated larvae (sham control).

  • Treatment: At 1-2 hours post-infection, inject 10 µL of the this compound solution (or saline for control groups) into the last left proleg.

  • Incubation and Survival Monitoring: Incubate the larvae at 37°C and record survival rates at regular intervals for up to 72 hours.

  • Bacterial Burden Determination (Optional):

    • At specific time points (e.g., 24 hours post-infection), select a subset of larvae (n=3-5) from each group.

    • Surface-sterilize the larvae with 70% ethanol.

    • Homogenize each larva in a known volume of sterile saline.

    • Perform serial dilutions of the homogenate and plate on appropriate agar to determine the number of colony-forming units (CFU) per larva.

Data Presentation

Quantitative data should be presented in a clear and organized manner to facilitate comparison between different treatment groups.

Table 2: Representative Survival Data for G. mellonella Efficacy Study
Treatment GroupN% Survival at 24h% Survival at 48h% Survival at 72h
Saline + Saline (Sham)20100100100
Saline + this compound (Toxicity Control)201009595
Infection + Saline (Vehicle Control)2020100
Infection + this compound (10 mg/kg)20807065
Infection + this compound (5 mg/kg)20605040
Table 3: Representative Bacterial Burden Data
Treatment GroupNMean CFU/larva at 24h (log10)Standard Deviation
Infection + Saline57.20.5
Infection + this compound (10 mg/kg)54.50.8
Infection + this compound (5 mg/kg)55.80.6

Concluding Remarks

The Galleria mellonella infection model provides a powerful platform for the preclinical evaluation of this compound peptides. By following these standardized protocols, researchers can obtain reproducible data on the in vivo efficacy and toxicity of these promising antimicrobial agents, thereby guiding further development and potential therapeutic applications.

References

Application Notes and Protocols for Studying Peptide-Membrane Interactions with Brevinin-2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brevinin-2 peptides, originally isolated from amphibian skin secretions, are a family of antimicrobial peptides (AMPs) that represent a promising area of research for the development of novel therapeutics.[1][2] These cationic and amphipathic peptides exhibit broad-spectrum activity against a range of Gram-positive and Gram-negative bacteria, as well as some fungi.[1][3] The primary mechanism of action for many this compound family members involves the direct disruption of microbial cell membrane integrity, making them valuable tools for studying the fundamental principles of peptide-membrane interactions.[4][5] Their potential therapeutic application is, however, often limited by their hemolytic activity.[6][7]

These application notes provide a comprehensive guide for utilizing this compound peptides to investigate peptide-membrane interactions. Detailed protocols for key biophysical assays are provided, along with data presentation guidelines and visualizations to facilitate experimental design and interpretation.

Structural and Functional Properties of this compound Peptides

This compound peptides are typically 21-34 amino acids in length.[1][2] A characteristic feature of many, but not all, this compound peptides is the "Rana box," a C-terminal cyclic heptapeptide (B1575542) domain formed by a disulfide bridge.[1][2] However, some this compound related peptides lacking this domain still exhibit potent antimicrobial activity.[2][7] In aqueous solutions, this compound peptides generally adopt a random coil conformation. Upon encountering a membrane-mimetic environment, such as lipid vesicles or certain solvents, they fold into an α-helical structure.[6][8] This induced helicity is crucial for their membrane-disruptive functions.

The proposed mechanisms for membrane disruption by this compound and other α-helical AMPs include the "barrel-stave" and "carpet-like" models.[1] In the barrel-stave model, peptides insert into the membrane to form a transmembrane pore. In the carpet-like model, the peptides accumulate on the membrane surface, disrupting the lipid packing and leading to micellization and membrane disintegration.

brevinin_mechanism cluster_membrane Cell Membrane cluster_barrel Barrel-Stave Model cluster_carpet Carpet-Like Model membrane Lipid Bilayer b_peptide This compound Peptides c_peptide This compound Peptides b_pore Transmembrane Pore Formation b_peptide->b_pore Insertion b_lysis Cell Lysis b_pore->b_lysis c_accumulation Surface Accumulation c_peptide->c_accumulation Electrostatic Interaction c_micellization Membrane Micellization c_accumulation->c_micellization Disruption c_lysis Cell Lysis c_micellization->c_lysis start This compound start->membrane Interaction cd_workflow prep Peptide & Buffer Preparation aqueous Aqueous Buffer (e.g., 10 mM Phosphate) prep->aqueous membrane_mimetic Membrane-Mimetic Environment (e.g., 50% TFE or SDS micelles) prep->membrane_mimetic cd_spec CD Spectropolarimeter aqueous->cd_spec membrane_mimetic->cd_spec data_acq Data Acquisition (190-260 nm) cd_spec->data_acq data_proc Data Processing (Baseline subtraction, averaging) data_acq->data_proc analysis Secondary Structure Estimation data_proc->analysis leakage_workflow luv_prep LUV Preparation (Lipid film hydration, extrusion) dye_encap Dye Encapsulation (e.g., Calcein) luv_prep->dye_encap purification Purification (Size-exclusion chromatography) dye_encap->purification fluorimeter Fluorimeter Setup purification->fluorimeter baseline Record Baseline Fluorescence (F₀) fluorimeter->baseline peptide_add Add this compound baseline->peptide_add kinetic_rec Record Fluorescence Increase (F) peptide_add->kinetic_rec lysis Add Triton X-100 for F₁₀₀ kinetic_rec->lysis calc Calculate % Leakage lysis->calc spr_workflow chip_prep Sensor Chip Preparation (e.g., L1 chip) vesicle_prep Vesicle Preparation (e.g., SUVs) chip_prep->vesicle_prep immobilization Vesicle Immobilization on Chip vesicle_prep->immobilization analyte_prep This compound Analyte Preparation (Serial Dilution) immobilization->analyte_prep binding_assay Binding Assay (Association & Dissociation) analyte_prep->binding_assay regeneration Surface Regeneration (if necessary) binding_assay->regeneration data_analysis Data Analysis (Kinetic Fitting) regeneration->data_analysis

References

Brevinin-2: Application Notes and Protocols for the Development of Novel Anti-Infectives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Brevinin-2 family of antimicrobial peptides (AMPs), originally isolated from the skin secretions of frogs, represents a promising class of molecules in the quest for novel anti-infectives. These cationic peptides exhibit broad-spectrum activity against a range of pathogens, including Gram-positive and Gram-negative bacteria, and fungi. Their primary mechanism of action often involves the disruption of microbial cell membranes, a feature that may circumvent conventional antibiotic resistance mechanisms. Furthermore, certain members of the this compound family have demonstrated immunomodulatory and anti-cancer properties. This document provides detailed application notes and standardized protocols for the evaluation of this compound peptides and their analogs as potential anti-infective agents.

Data Presentation: Comparative Efficacy and Cytotoxicity

The following tables summarize the antimicrobial, hemolytic, and cytotoxic activities of various this compound peptides and their derivatives, providing a comparative overview of their therapeutic potential.

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound Peptides and Analogs

Peptide/AnalogTarget MicroorganismStrainMIC (µM)Reference(s)
Brevinin-2RStaphylococcus aureus--[1]
Escherichia coli--[1]
Pseudomonas aeruginosa--[1]
Candida albicans--[1]
Brevinin-2GUbStaphylococcus aureusATCC 25923>512[2]
Escherichia coliATCC 2592232[1]
Pseudomonas aeruginosaATCC 27853>512[2]
Candida albicansNCYC 146764[1]
tB2U-K (Brevinin-2GUb analog)Staphylococcus aureusATCC 2592332[2]
Escherichia coliATCC 259228[2]
Pseudomonas aeruginosaATCC 2785332[2]
tB2U-6K (Brevinin-2GUb analog)Staphylococcus aureusATCC 2592332[2]
Escherichia coliATCC 259224[2]
Pseudomonas aeruginosaATCC 2785316[2]
B2RPStaphylococcus aureus-12.5[3]
Escherichia coli-6[3]
Acinetobacter baumannii (multidrug-resistant)-3-6[3]
[Lys4]B2RPStaphylococcus aureus--[3]
Escherichia coli--[3]
Acinetobacter baumannii (multidrug-resistant)-1.5-3[3]
[Lys4, Lys18]B2RPAcinetobacter baumannii (multidrug-resistant)-3-6[3]
This compoundStaphylococcus aureusG+<10 mmol/L[4]
Escherichia coliG-<10 mmol/L[4]
Candida albicans-<10 mmol/L[4]
This compound-OA3Staphylococcus aureusG+<10 mmol/L[4]
Brevinin-2ISbStaphylococcus aureusG+<10 mmol/L[4]
Brevinin-2TSaStaphylococcus aureusG+<10 mmol/L[4]

Table 2: Hemolytic and Cytotoxic Activity of this compound Peptides and Analogs

Peptide/AnalogCell TypeAssayValue (µM)Reference(s)
Brevinin-2RHuman Red Blood CellsHemolysis (2.5% at 200 µg/ml)>200 µg/ml[1][5]
Jurkat, BJAB, MCF-7, L929, A549Cytotoxicity (IC50)1-10 µg/ml[1][5]
Brevinin-2GUbHorse Red Blood CellsHC50>512[2]
HaCaT (human keratinocytes)IC5068.0[2]
tB2U-KHorse Red Blood CellsHC50>512[2]
HaCaT (human keratinocytes)IC50883.2[2]
tB2U-6KHorse Red Blood CellsHC50>512[2]
HaCaT (human keratinocytes)IC50346.8[2]
B2RPHuman Red Blood CellsLC5095[3]
[Lys4, Lys18]B2RPHuman Red Blood CellsLC50>200[3][5]
[Lys4, Ala16, Lys18]B2RPHuman Red Blood CellsLC50>200[5]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method to determine the lowest concentration of a this compound peptide that inhibits the visible growth of a microorganism.

Materials:

  • This compound peptide stock solution (in sterile water or 0.01% acetic acid)

  • Test microorganism (e.g., S. aureus, E. coli)

  • Mueller-Hinton Broth (MHB), cation-adjusted

  • Sterile 96-well polypropylene (B1209903) microtiter plates

  • Spectrophotometer (plate reader)

  • Sterile pipette tips and reservoirs

Procedure:

  • Prepare Bacterial Inoculum:

    • Inoculate a single colony of the test microorganism into 5 mL of MHB.

    • Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase (OD600 of 0.4-0.6).

    • Dilute the bacterial culture in fresh MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the assay wells.

  • Prepare Peptide Dilutions:

    • Perform serial two-fold dilutions of the this compound peptide stock solution in a separate 96-well plate or in tubes. The concentration range should be chosen to bracket the expected MIC.

  • Assay Setup:

    • Add 50 µL of MHB to all wells of a sterile 96-well polypropylene plate.

    • Add 50 µL of each peptide dilution to the corresponding wells.

    • Add 50 µL of the prepared bacterial inoculum to each well.

    • Include a positive control (bacteria in MHB without peptide) and a negative control (MHB only).

  • Incubation:

    • Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis:

    • The MIC is determined as the lowest concentration of the peptide at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis bacterial_culture Bacterial Culture (Log Phase) plate_setup 96-Well Plate Setup (MHB + Peptide + Bacteria) bacterial_culture->plate_setup peptide_dilutions Serial Peptide Dilutions peptide_dilutions->plate_setup incubation Incubation (37°C, 18-24h) plate_setup->incubation read_results Visual/Spectrophotometric Reading incubation->read_results determine_mic Determine MIC read_results->determine_mic

Caption: Workflow for MIC determination.

Protocol 2: Hemolysis Assay

This protocol measures the lytic activity of this compound peptides against red blood cells (RBCs), providing an indication of their cytotoxicity towards mammalian cells.

Materials:

  • This compound peptide stock solution

  • Freshly collected red blood cells (e.g., human, horse)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Triton X-100 (1% v/v in PBS for positive control)

  • Sterile 96-well V-bottom plates

  • Centrifuge with a plate rotor

  • Spectrophotometer (plate reader)

Procedure:

  • Prepare RBC Suspension:

    • Centrifuge whole blood to pellet the RBCs.

    • Wash the RBC pellet three times with PBS, centrifuging and resuspending each time.

    • Prepare a 2% (v/v) suspension of the washed RBCs in PBS.

  • Assay Setup:

    • Add 50 µL of PBS to all wells of a 96-well V-bottom plate.

    • Add 50 µL of serial dilutions of the this compound peptide to the wells.

    • Add 50 µL of the 2% RBC suspension to each well.

    • Include a negative control (RBCs in PBS) and a positive control (RBCs in 1% Triton X-100).

  • Incubation:

    • Incubate the plate at 37°C for 1 hour.

  • Centrifugation and Supernatant Transfer:

    • Centrifuge the plate at 1000 x g for 5 minutes to pellet the intact RBCs.

    • Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.

  • Data Analysis:

    • Measure the absorbance of the supernatant at 450 nm (hemoglobin release).

    • Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_neg_control) / (Abs_pos_control - Abs_neg_control)] * 100

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis rbc_prep Prepare 2% RBC Suspension plate_setup 96-Well Plate Setup (PBS + Peptide + RBCs) rbc_prep->plate_setup peptide_dilutions Serial Peptide Dilutions peptide_dilutions->plate_setup incubation Incubation (37°C, 1h) plate_setup->incubation centrifugation Centrifugation incubation->centrifugation supernatant_transfer Transfer Supernatant centrifugation->supernatant_transfer read_absorbance Read Absorbance (450 nm) supernatant_transfer->read_absorbance calculate_hemolysis Calculate % Hemolysis read_absorbance->calculate_hemolysis

Caption: Workflow for hemolysis assay.

Protocol 3: In Vivo Murine Sepsis Model

This protocol describes a cecal ligation and puncture (CLP) model in mice to evaluate the in vivo efficacy of this compound peptides against polymicrobial sepsis.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • This compound peptide solution (sterile, for injection)

  • Anesthetics (e.g., isoflurane)

  • Surgical instruments

  • Sutures

  • Analgesics (e.g., buprenorphine)

  • Sterile saline

Procedure:

  • Anesthesia and Surgical Preparation:

    • Anesthetize the mouse using isoflurane.

    • Shave and disinfect the abdominal area.

  • Cecal Ligation and Puncture (CLP):

    • Make a midline laparotomy to expose the cecum.

    • Ligate the cecum below the ileocecal valve.

    • Puncture the ligated cecum once or twice with a needle (e.g., 21-gauge).

    • Gently squeeze the cecum to extrude a small amount of fecal content.

    • Return the cecum to the abdominal cavity and close the incision with sutures.

  • Post-Operative Care and Treatment:

    • Administer subcutaneous sterile saline for fluid resuscitation.

    • Administer an analgesic for pain management.

    • At a designated time post-CLP (e.g., 1-2 hours), administer the this compound peptide via the desired route (e.g., intraperitoneal, intravenous).

  • Monitoring and Outcome Measures:

    • Monitor the mice for survival over a set period (e.g., 7 days).

    • At specific time points, collect blood and peritoneal lavage fluid for bacterial load determination (CFU counts).

    • Measure inflammatory cytokine levels in serum (e.g., TNF-α, IL-6).

G cluster_surgery Surgical Procedure cluster_postop Post-Operative cluster_monitoring Monitoring & Analysis anesthesia Anesthesia clp Cecal Ligation and Puncture (CLP) anesthesia->clp closure Wound Closure clp->closure resuscitation Fluid Resuscitation closure->resuscitation analgesia Analgesia resuscitation->analgesia peptide_admin Peptide Administration analgesia->peptide_admin survival Survival Monitoring peptide_admin->survival bacterial_load Bacterial Load (CFU) peptide_admin->bacterial_load cytokines Cytokine Analysis peptide_admin->cytokines G B2R Brevinin-2R Lysosome Lysosome B2R->Lysosome Permeabilization Cathepsins Cathepsins Lysosome->Cathepsins Release Mitochondrion Mitochondrion ROS ROS Production Mitochondrion->ROS MMP_loss Mitochondrial Membrane Potential Loss Mitochondrion->MMP_loss Cathepsins->Mitochondrion Damage Cell_Death Cell Death ROS->Cell_Death MMP_loss->Cell_Death G B2 This compound TLR2 TLR2 B2->TLR2 Activation MyD88 MyD88 TLR2->MyD88 NFkB NF-κB MyD88->NFkB Pro_inflammatory Pro-inflammatory Cytokines (e.g., TNF-α) NFkB->Pro_inflammatory Induction Anti_inflammatory Anti-inflammatory Cytokines (e.g., IL-10) NFkB->Anti_inflammatory Induction

References

Application Notes and Protocols: Anti-proliferative Assays for Brevinin-2 on Human Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brevinin-2, a member of the Brevinin family of antimicrobial peptides isolated from amphibian skin secretions, has demonstrated significant anti-proliferative and cytotoxic effects against various human cancer cell lines. Notably, Brevinin-2R, a non-hemolytic variant, has emerged as a promising candidate for anti-cancer therapy due to its preferential cytotoxicity towards malignant cells.[1][2] This document provides detailed application notes and protocols for assessing the anti-proliferative activity of this compound peptides, focusing on the MTT and colony formation assays. Additionally, it outlines the known signaling pathway involved in Brevinin-2R-induced cancer cell death.

Data Presentation: Anti-proliferative Activity of this compound Peptides

The anti-proliferative activity of this compound peptides is typically quantified by determining the half-maximal inhibitory concentration (IC50), which represents the concentration of the peptide required to inhibit the growth of 50% of the cancer cell population. The following table summarizes the reported IC50 values for Brevinin-2R and its derivatives against various human cancer cell lines.

PeptideCell LineCancer TypeIncubation Time (h)IC50 (µg/mL)Reference
Brevinin-2RKBOral Squamous Carcinoma24, 48, 7215.48[3]
Brevinin-2RL929Mouse Fibroblast (Normal)24, 48, 7224.14[3]
Brevinin-2RHeLaCervical CancerNot Specified131.5[4]
Brevinin-2DYdA549Lung CancerNot Specified2.975 µM[5]
Ranatuerin-2LbA549Lung CancerNot Specified15.32 µM[5]

Note: IC50 values can vary depending on the specific experimental conditions, including cell density, passage number, and assay methodology.

Experimental Protocols

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.[6][7]

Materials:

  • This compound peptide (e.g., Brevinin-2R)

  • Human cancer cell lines (e.g., MCF-7, A549, Jurkat)

  • Complete cell culture medium (specific to the cell line)

  • Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom sterile microplates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader (absorbance at 570 nm with a reference wavelength of 630 nm)

Procedure:

  • Cell Seeding:

    • Harvest and count the desired cancer cells.

    • Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours to allow for cell attachment (for adherent cells).

  • This compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or PBS).

    • Perform serial dilutions of the this compound stock solution in serum-free medium to achieve the desired final concentrations (e.g., 0.1 to 100 µg/mL).

    • Carefully remove the medium from each well and replace it with 100 µL of the medium containing the respective concentrations of this compound.

    • Include a vehicle control (medium with the same concentration of solvent used for the highest this compound concentration) and an untreated control (medium only).

    • Incubate the plate for the desired treatment period (e.g., 4, 24, 48, or 72 hours).[1][3]

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C in a humidified incubator.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100-150 µL of a solubilization solvent (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Wrap the plate in foil and shake it on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the untreated control.

    • Plot the percentage of cell viability against the this compound concentration to determine the IC50 value.

Colony Formation Assay

The colony formation assay, or clonogenic assay, assesses the ability of a single cell to undergo unlimited division and form a colony. This assay is a measure of long-term cell survival and reproductive integrity following treatment with a cytotoxic agent.[8]

Materials:

  • This compound peptide

  • Human cancer cell lines

  • Complete cell culture medium

  • Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA (for adherent cells)

  • 6-well or 12-well sterile culture plates

  • Fixing solution (e.g., methanol:acetic acid, 3:1)

  • Staining solution (e.g., 0.5% crystal violet in methanol)

  • Humidified incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed a low number of cells (e.g., 200-1000 cells per well) in 6-well plates containing complete culture medium. The optimal seeding density should be determined empirically for each cell line.

    • Allow the cells to attach and begin to grow for 24 hours.

  • This compound Treatment:

    • Treat the cells with various concentrations of this compound for a defined period (e.g., 24 hours).

    • After treatment, remove the medium containing this compound, wash the cells with PBS, and add fresh complete culture medium.

  • Colony Formation:

    • Incubate the plates for 7-14 days, allowing viable cells to form colonies.

    • Monitor the plates regularly and change the medium every 2-3 days.

  • Fixing and Staining:

    • Once visible colonies have formed, carefully remove the medium.

    • Gently wash the wells with PBS.

    • Fix the colonies by adding the fixing solution and incubating for 10-15 minutes at room temperature.

    • Remove the fixing solution and allow the plates to air dry.

    • Stain the colonies by adding the crystal violet solution and incubating for 10-20 minutes at room temperature.

    • Carefully wash the plates with water to remove excess stain and allow them to air dry.

  • Colony Counting and Analysis:

    • Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.

    • Calculate the plating efficiency (PE) and surviving fraction (SF) for each treatment group.

    • Plot the surviving fraction against the this compound concentration.

Visualizations

Experimental Workflow

G cluster_0 Cell Preparation cluster_1 This compound Treatment cluster_2 Anti-Proliferative Assays cluster_2a MTT Assay cluster_2b Colony Formation Assay cluster_3 Data Analysis CellCulture 1. Culture Human Cancer Cell Lines Harvest 2. Harvest and Count Cells CellCulture->Harvest Seed 3. Seed Cells in Plates Harvest->Seed PrepareTx 4. Prepare this compound Dilutions TreatCells 5. Treat Cells with this compound PrepareTx->TreatCells Incubate 6. Incubate for a Defined Period TreatCells->Incubate AddMTT 7a. Add MTT Reagent Incubate->AddMTT Wash 7b. Wash and Add Fresh Medium Incubate->Wash IncubateMTT 8a. Incubate (2-4h) AddMTT->IncubateMTT Solubilize 9a. Solubilize Formazan IncubateMTT->Solubilize ReadAbsorbance 10a. Read Absorbance (570nm) Solubilize->ReadAbsorbance Calculate 11. Calculate % Viability or Surviving Fraction ReadAbsorbance->Calculate IncubateColony 8b. Incubate (7-14 days) Wash->IncubateColony FixStain 9b. Fix and Stain Colonies IncubateColony->FixStain CountColonies 10b. Count Colonies FixStain->CountColonies CountColonies->Calculate Plot 12. Plot Dose-Response Curve Calculate->Plot DetermineIC50 13. Determine IC50 Plot->DetermineIC50

Caption: Experimental workflow for assessing the anti-proliferative effects of this compound.

Brevinin-2R Signaling Pathway in Cancer Cells

Brevinin-2R induces cancer cell death through a caspase-independent mechanism that involves the lysosomal-mitochondrial death pathway.[1][2][9] This pathway is initiated by the interaction of Brevinin-2R with the cell and its subsequent internalization, leading to lysosomal membrane permeabilization and the release of cathepsins into the cytosol. These events trigger a cascade that culminates in mitochondrial dysfunction and cell death.

G cluster_0 Cellular Entry and Lysosomal Disruption cluster_1 Mitochondrial Dysfunction cluster_2 Cell Death B2R Brevinin-2R Endosomes Interaction with Early & Late Endosomes B2R->Endosomes LMP Lysosomal Membrane Permeabilization (LMP) Endosomes->LMP Cathepsins Release of Cathepsins (e.g., Cathepsin B & L) LMP->Cathepsins BNIP3 BNIP3 Activation Cathepsins->BNIP3 ROS Increased Reactive Oxygen Species (ROS) Cathepsins->ROS MMP Decreased Mitochondrial Membrane Potential (ΔΨm) BNIP3->MMP ROS->MMP ATP Decreased Cellular ATP MMP->ATP CellDeath Caspase-Independent Cell Death MMP->CellDeath ATP->CellDeath Bcl2 Bcl-2 Bcl2->MMP inhibition

Caption: Brevinin-2R induced lysosomal-mitochondrial death pathway in cancer cells.

Conclusion

This compound peptides, particularly Brevinin-2R, represent a promising class of anti-cancer agents. The protocols outlined in this document provide a framework for the systematic evaluation of their anti-proliferative activities. The MTT assay offers a high-throughput method for assessing cell viability, while the colony formation assay provides insights into long-term survival. Understanding the underlying lysosomal-mitochondrial death pathway is crucial for the further development and optimization of this compound-based cancer therapies. Further research is warranted to fully elucidate the therapeutic potential of these peptides across a broader range of human cancers.

References

Troubleshooting & Optimization

Technical Support Center: Brevinin-2 Modification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments aimed at reducing the hemolytic activity of the antimicrobial peptide Brevinin-2.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My this compound analog shows high hemolytic activity. What is the primary cause of this?

A1: The hemolytic activity of this compound peptides is often linked to their amphipathic α-helical structure and overall hydrophobicity. This allows the peptide to interact with and disrupt the membranes of erythrocytes (red blood cells), leading to the release of hemoglobin. A high degree of hydrophobicity can lead to non-specific interactions with mammalian cell membranes.

Q2: What are the most effective strategies to reduce the hemolytic activity of this compound while preserving its antimicrobial potency?

A2: Several strategies have been successfully employed to decouple the hemolytic and antimicrobial activities of this compound and its analogs. These primarily involve structural modifications to the peptide sequence. The most common approaches are:

  • C-Terminal Truncation: The removal of the C-terminal "Rana box," a conserved disulfide-bridged loop, has been shown to significantly reduce hemolytic activity.[1][2][3][4][5][[“]] This modification often maintains or even enhances antimicrobial effects.

  • Amino Acid Substitution:

    • Decrease Hydrophobicity: Systematically replacing hydrophobic amino acids (e.g., Leucine, Isoleucine) with less hydrophobic residues (e.g., Alanine) can lower the peptide's tendency to disrupt erythrocyte membranes.[7]

    • Increase Net Positive Charge: Substituting neutral or acidic amino acids with cationic residues like Lysine (Lys) or Arginine (Arg) can enhance the peptide's selectivity for negatively charged bacterial membranes over the zwitterionic membranes of red blood cells.[1][7][8]

    • D-Amino Acid Substitution: Introducing D-amino acids, particularly at the N-terminus (e.g., replacing L-Leu with D-Leu), can decrease hemolytic activity and has the added benefit of increasing proteolytic stability.[2][3][4][5][[“]][9][10]

  • Peptide Cyclization: Constraining the peptide's conformation through cyclization can improve its selectivity for bacterial membranes.[11][12]

Q3: I've removed the Rana box from my this compound analog, but the antimicrobial activity has also decreased. What can I do?

A3: While removing the Rana box is a promising strategy, its effect can be sequence-dependent. If you observe a loss of antimicrobial activity, consider the following troubleshooting steps:

  • Introduce C-terminal Amidation: Amidating the new C-terminus can often compensate for the loss of the Rana box by increasing the peptide's overall positive charge and stabilizing its helical structure.[1][9][13]

  • Optimize Cationicity: Introduce additional Lysine or Arginine residues at strategic positions to enhance the electrostatic attraction to bacterial membranes. A study on Brevinin-2GUb showed that increasing the net charge was a key factor in improving antimicrobial activity.[1][14]

  • Positional Scanning: The location of amino acid substitutions is crucial. Create a series of analogs with substitutions at different positions to identify the optimal balance between antimicrobial potency and hemolytic activity.

Q4: My modified peptide is no longer soluble after lyophilization. How can I address this?

A4: Solubility issues can arise from changes in the peptide's overall hydrophobicity and charge.

  • Check for Aggregation: Increased hydrophobicity can lead to peptide aggregation. Ensure the peptide is fully dissolved in the appropriate buffer before use. Sonication may help in solubilization.

  • Modify Buffer Conditions: Experiment with different buffer systems and pH values to improve solubility.

  • Incorporate Polar Residues: If the modifications have made the peptide too hydrophobic, consider introducing polar or charged amino acids at non-critical positions to enhance its solubility in aqueous solutions.

Q5: My hemolysis assay results are inconsistent. What are the common sources of error?

A5: Inconsistent results in hemolysis assays can often be traced to procedural variability. Key factors to control are:

  • Red Blood Cell (RBC) Source and Age: Use fresh RBCs from a consistent source, as their membrane fragility can vary between donors and with storage time.

  • Consistent Buffer and pH: Ensure that the buffer system (e.g., PBS) and its pH are consistent across all experiments.

  • Peptide Precipitation: At higher concentrations, your peptide may precipitate. Visually inspect your assay plates for any signs of precipitation, which can lead to artificially low hemolysis readings.

  • Control Failures: Your positive control (e.g., 1% Triton X-100) should consistently yield ~100% lysis, and your negative control (buffer only) should show minimal lysis. If your controls are not behaving as expected, the entire experiment should be repeated.

Data on this compound Analogs with Reduced Hemolytic Activity

The following tables summarize quantitative data from studies on this compound modifications aimed at reducing hemolytic activity.

Table 1: Effect of C-Terminal Truncation and D-Amino Acid Substitution on Brevinin-2OS [2][3][4][5][[“]]

Peptide SequenceModificationHC50 (µM)¹MIC (µM) vs. S. aureusTherapeutic Index²
B2OS (Parent Peptide)None10.4442.61
B2OS(1-22)-NH₂Rana box removal, C-terminal amidation41.8885.24
[D-Leu²]B2OS(1-22)-NH₂Rana box removal, C-terminal amidation, L-Leu to D-Leu at position 2118.1814.76

¹HC50: The concentration of peptide causing 50% hemolysis. A higher value indicates lower hemolytic activity. ²Therapeutic Index (TI) = HC50 / MIC. A higher TI indicates greater selectivity for bacterial cells over red blood cells.

Table 2: Effect of Amino Acid Substitutions on a this compound-Related Peptide (B2RP) [8]

Peptide AnalogSubstitution(s)HC50 (µM)MIC (µM) vs. A. baumannii
B2RP (Parent Peptide)None~953-6
[Lys⁴]B2RPAsp⁴ → Lys⁴~951.5-3
[Lys⁴, Lys¹⁸]B2RPAsp⁴ → Lys⁴, Leu¹⁸ → Lys¹⁸>2003-6
[Lys⁴, Ala¹⁶, Lys¹⁸]B2RPAsp⁴ → Lys⁴, Lys¹⁶ → Ala¹⁶, Leu¹⁸ → Lys¹⁸>2003-6

Experimental Protocols

Hemolytic Activity Assay

This protocol outlines the procedure for determining the hemolytic activity of this compound and its analogs against human red blood cells (RBCs).

Materials:

  • Fresh human red blood cells (with an anticoagulant like EDTA or heparin)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Triton X-100 (1% v/v solution in PBS for positive control)

  • Peptide solutions of various concentrations in PBS

  • 96-well V-bottom microtiter plate

  • Centrifuge with a plate rotor

  • Spectrophotometer (plate reader) capable of measuring absorbance at 540 nm

Procedure:

  • RBC Preparation: a. Collect fresh human blood. b. Centrifuge the blood at 1,000 x g for 10 minutes at 4°C to pellet the erythrocytes. c. Carefully remove the plasma and buffy coat. d. Wash the RBCs three times by resuspending the pellet in 10 volumes of cold PBS, followed by centrifugation at 1,000 x g for 10 minutes. e. After the final wash, resuspend the RBCs in PBS to a final concentration of 2% (v/v).

  • Assay Setup: a. In a 96-well plate, add 100 µL of the peptide solutions at various concentrations (e.g., a 2-fold serial dilution from 256 µM to 1 µM). b. For the negative control (0% hemolysis), add 100 µL of PBS to several wells. c. For the positive control (100% hemolysis), add 100 µL of 1% Triton X-100 to several wells.

  • Incubation: a. Add 100 µL of the 2% RBC suspension to each well. b. Incubate the plate at 37°C for 1 hour with gentle shaking.

  • Measurement: a. Centrifuge the plate at 1,000 x g for 10 minutes to pellet the intact RBCs. b. Carefully transfer 100 µL of the supernatant from each well to a new flat-bottom 96-well plate. c. Measure the absorbance of the supernatant at 540 nm using a microplate reader.

  • Calculation: Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abssample - Absneg_ctrl) / (Abspos_ctrl - Absneg_ctrl)] x 100

Minimum Inhibitory Concentration (MIC) Assay

This protocol is for determining the minimum concentration of a peptide that inhibits the visible growth of a bacterium.

Materials:

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Peptide solutions of various concentrations

  • Sterile 96-well microtiter plates

  • Spectrophotometer (plate reader) capable of measuring absorbance at 600 nm

Procedure:

  • Bacterial Inoculum Preparation: a. Inoculate a single bacterial colony into 5 mL of MHB and incubate overnight at 37°C. b. Dilute the overnight culture in fresh MHB to achieve a cell density corresponding to an optical density at 600 nm (OD600) of 0.08-0.1 (equivalent to ~1-2 x 10⁸ CFU/mL). c. Further dilute the bacterial suspension to a final concentration of 5 x 10⁵ CFU/mL.

  • Assay Setup: a. Prepare 2-fold serial dilutions of the peptide in MHB in a 96-well plate (100 µL final volume per well). b. Add 100 µL of the prepared bacterial inoculum to each well. c. Include a positive control (bacteria with no peptide) and a negative control (MHB only).

  • Incubation: a. Incubate the plate at 37°C for 18-24 hours.

  • Measurement: a. The MIC is determined as the lowest concentration of the peptide at which there is no visible growth of bacteria (no turbidity). This can be assessed visually or by measuring the OD600 with a plate reader.

Visualizations

Hemolysis_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start: Fresh Blood Sample wash_rbc Wash RBCs with PBS (3x) start->wash_rbc resuspend_rbc Resuspend RBCs to 2% in PBS wash_rbc->resuspend_rbc mix Mix RBCs with Peptide/Controls in 96-well plate resuspend_rbc->mix prep_peptide Prepare Peptide Serial Dilutions prep_peptide->mix incubate Incubate at 37°C for 1 hour mix->incubate centrifuge Centrifuge plate (1000 x g, 10 min) incubate->centrifuge transfer_supernatant Transfer Supernatant centrifuge->transfer_supernatant read_abs Read Absorbance at 540 nm transfer_supernatant->read_abs calculate Calculate % Hemolysis read_abs->calculate end End: Determine HC50 calculate->end

Caption: Workflow for the Hemolytic Activity Assay.

Peptide_Modification_Strategy cluster_strategies Modification Strategies cluster_outcomes Desired Outcomes parent This compound (High Hemolysis) truncation C-Terminal Truncation (Remove Rana Box) parent->truncation Reduces toxicity aa_sub Amino Acid Substitution parent->aa_sub Modulates hydrophobicity/charge d_amino N-Terminal D-Amino Acid Substitution parent->d_amino Reduces toxicity, increases stability reduced_hemo Reduced Hemolytic Activity truncation->reduced_hemo maintained_am Maintained/Enhanced Antimicrobial Activity truncation->maintained_am aa_sub->reduced_hemo aa_sub->maintained_am d_amino->reduced_hemo goal Lead Candidate (High Therapeutic Index) reduced_hemo->goal maintained_am->goal

Caption: Strategies to reduce this compound hemolytic activity.

References

Technical Support Center: Enhancing Brevinin-2 Stability for Therapeutic Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges in improving the stability of the antimicrobial peptide, Brevinin-2, for therapeutic use.

Frequently Asked Questions (FAQs)

Q1: Why is the native this compound peptide not ideal for systemic therapeutic use?

A1: Native this compound, like many natural peptides, has a limited therapeutic potential for systemic applications due to its susceptibility to degradation by proteases found in blood serum. This enzymatic degradation leads to a short in-vivo half-life, reducing its efficacy. Additionally, some this compound family members can exhibit significant hemolytic activity, posing a safety risk.

Q2: What are the most common strategies to improve the stability of this compound?

A2: Key strategies to enhance the stability of this compound against proteolytic degradation include:

  • D-Amino Acid Substitution: Replacing one or more of the naturally occurring L-amino acids with their D-enantiomers can make the peptide resistant to protease recognition and cleavage.[1]

  • Terminal Modifications: N-terminal acetylation and C-terminal amidation can block the action of exopeptidases, which cleave peptides from their ends. C-terminal amidation has been shown to improve the antimicrobial activity of some Brevinin peptides.[2]

  • C-Terminal Truncation: For some this compound peptides, the C-terminal "Rana box" domain has been identified as a contributor to hemolytic activity. Its removal can reduce toxicity while in some cases maintaining or even enhancing antimicrobial effects.[3]

Q3: How does D-amino acid substitution affect the biological activity of this compound?

A3: Strategically substituting L-amino acids with D-amino acids can enhance stability while preserving the peptide's overall conformation and antimicrobial activity. Since many Brevinin peptides are thought to act on the bacterial membrane through mechanisms like pore formation, which are not dependent on chiral interactions with receptors, the introduction of D-amino acids is often well-tolerated. In some cases, it can even lead to a more favorable therapeutic index by decoupling antimicrobial potency from toxicity.[3]

Q4: My synthesized this compound analog shows low yield. What are the common causes?

A4: Low yield in solid-phase peptide synthesis (SPPS) can stem from several factors, including incomplete deprotection of the Fmoc group, inefficient amino acid coupling (especially for bulky residues), and peptide aggregation on the resin. It is crucial to monitor each coupling step, for instance, by using a Kaiser test to check for free amines.

Q5: I am observing unexpected peaks during HPLC analysis of my peptide stability assay. What could be the reason?

A5: Unexpected peaks in your chromatogram often represent degradation products of your peptide. However, they can also arise from impurities in the plasma/serum, the peptide sample itself, or interactions with the HPLC column. It is important to run proper controls, including the peptide in buffer without serum and serum alone, to identify the source of these peaks.

Troubleshooting Guides

Issue 1: Low Yield During Solid-Phase Peptide Synthesis (SPPS) of this compound Analogs
Possible Cause Suggested Solution
Incomplete Fmoc Deprotection Extend the deprotection time with 20% piperidine (B6355638) in DMF. Ensure the piperidine solution is fresh.
Inefficient Amino Acid Coupling Use a more efficient coupling reagent like HATU. Double-couple challenging residues (e.g., bulky or adjacent identical amino acids). Increase the concentration of the amino acid and coupling reagents.[4]
Peptide Aggregation on Resin Synthesize at a higher temperature or use solvents known to disrupt secondary structures. Incorporate pseudoproline dipeptides in the sequence if possible.
Poor Cleavage from Resin Ensure the correct cleavage cocktail is used for the resin and protecting groups. Increase cleavage time or repeat the cleavage step. If the peptide is hydrophobic, it may precipitate; try precipitating in cold diethyl ether.
Issue 2: Inconsistent Results in Serum Stability Assays
Possible Cause Suggested Solution
Peptide Adsorption to Labware Use low-binding microcentrifuge tubes and pipette tips.
Incomplete Protein Precipitation Ensure thorough mixing of the quenching solution (e.g., acetonitrile (B52724) or trichloroacetic acid) with the plasma sample. Centrifuge at a high speed to ensure complete pelleting of precipitated proteins.
Variability in Plasma/Serum Use pooled plasma from multiple donors to average out individual differences in enzymatic activity. Ensure consistent handling and storage of plasma aliquots to avoid degradation of proteases.
HPLC Analysis Issues Use a guard column to protect your analytical column from plasma components. Ensure proper column equilibration between runs. If peaks are broad, try adjusting the mobile phase composition or flow rate.[5]

Quantitative Data Summary

The following tables summarize key quantitative data for native this compound peptides and their modified analogs, highlighting the impact of modifications on antimicrobial activity and hemolytic effects.

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound Analogs (µM)

PeptideS. aureusE. coliP. aeruginosaMRSAReference
Brevinin-2GHk (BR2GK)>128>128>128>128[6]
BR2GK(1-25)a (Truncated)8163216[6]
Brevinin-2GUb512>512>512512[7]
This compound-related peptide (B2RP)12.5>50--[8]
[D4K]B2RP12.56--[8]
[L18K]B2RP>50>50--[8]
B2OS (Parent Peptide)48164[3]
B2OS(1-22)-NH₂ (Truncated)28164[3]
[D-Leu²]B2OS(1-22)-NH₂ (Truncated + D-amino acid)28164[3]

Table 2: Hemolytic Activity of this compound Analogs

PeptideHC₅₀ (µM)Reference
This compound-related peptide (B2RP)95[8]
[D4K]B2RP95[8]
[K4, K18]B2RP>200[9]
[K4, A16, K18]B2RP>200[9]
B2OS (Parent Peptide)10.44[3]
B2OS(1-22)-NH₂ (Truncated)41.88[3]
[D-Leu²]B2OS(1-22)-NH₂ (Truncated + D-amino acid)118.1[3]

Experimental Protocols

Protocol 1: Fmoc Solid-Phase Synthesis of a D-Amino Acid Substituted this compound Analog

This protocol outlines the manual synthesis of a this compound analog incorporating a D-amino acid using Fmoc chemistry.

Materials:

  • Rink Amide resin (for C-terminal amide)

  • Fmoc-protected L- and D-amino acids

  • N,N-Dimethylformamide (DMF)

  • 20% (v/v) Piperidine in DMF

  • Coupling reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for at least 1 hour.

  • Fmoc Deprotection: Remove the Fmoc group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling: a. In a separate vial, dissolve the first Fmoc-protected amino acid (3 equivalents relative to resin loading), HATU (2.9 equivalents), and DIPEA (6 equivalents) in DMF. b. Add the activated amino acid solution to the resin and agitate for 1-2 hours. c. Confirm complete coupling using a Kaiser test. d. Wash the resin with DMF and DCM.

  • Chain Elongation: Repeat the deprotection (step 2) and coupling (step 3) cycles for each subsequent amino acid, using the desired Fmoc-D-amino acid at the specified position in the sequence.

  • Final Deprotection: After the final coupling, remove the N-terminal Fmoc group as described in step 2.

  • Cleavage and Deprotection: a. Wash the peptide-resin with DCM and dry it. b. Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature. c. Filter the resin and collect the filtrate containing the peptide. d. Precipitate the crude peptide by adding the filtrate to cold diethyl ether. e. Centrifuge to pellet the peptide, decant the ether, and dry the peptide.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity of the purified peptide by mass spectrometry.

Protocol 2: In Vitro Peptide Stability Assay in Human Serum

This protocol provides a general method to assess the stability of a this compound analog in human serum.

Materials:

  • Purified this compound analog

  • Pooled human serum

  • Phosphate-buffered saline (PBS), pH 7.4

  • Quenching solution: Acetonitrile with 1% TFA

  • HPLC system with a C18 column

  • Incubator or water bath at 37°C

Procedure:

  • Preparation: a. Prepare a stock solution of the peptide in a suitable solvent (e.g., water or DMSO) at a concentration of 1 mg/mL. b. Pre-warm an aliquot of human serum to 37°C.

  • Incubation: a. Spike the pre-warmed human serum with the peptide stock solution to a final concentration (e.g., 100 µg/mL). Mix gently. b. At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot (e.g., 50 µL) of the peptide-serum mixture.

  • Quenching and Protein Precipitation: a. Immediately add the withdrawn aliquot to a tube containing a larger volume of cold quenching solution (e.g., 150 µL). This stops the enzymatic reaction and precipitates the serum proteins. b. Vortex the mixture thoroughly. c. Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Analysis: a. Carefully collect the supernatant, which contains the remaining intact peptide and any degradation products. b. Analyze the supernatant by RP-HPLC. Use a gradient of water/acetonitrile with 0.1% TFA. c. Monitor the peptide elution by UV absorbance at a suitable wavelength (e.g., 220 nm).

  • Data Analysis: a. Determine the peak area of the intact peptide at each time point. b. Plot the percentage of intact peptide remaining versus time. c. Calculate the half-life (t₁/₂) of the peptide in serum by fitting the data to a one-phase exponential decay curve.

Visualizations

Experimental_Workflow cluster_synthesis Peptide Synthesis & Modification cluster_stability Stability & Activity Assays cluster_analysis Data Analysis SPPS Solid-Phase Peptide Synthesis (Incorporate D-amino acid) Cleavage Cleavage from Resin SPPS->Cleavage Purification RP-HPLC Purification Cleavage->Purification Characterization Mass Spectrometry Characterization Purification->Characterization StabilityAssay Serum Stability Assay Characterization->StabilityAssay MIC_Assay Antimicrobial Activity (MIC Assay) Characterization->MIC_Assay HemolysisAssay Hemolytic Activity Assay Characterization->HemolysisAssay Data Calculate Half-life, MIC, and HC50 StabilityAssay->Data MIC_Assay->Data HemolysisAssay->Data SAR Structure-Activity Relationship Analysis Data->SAR

Caption: Workflow for developing stabilized this compound analogs.

Proteolytic_Degradation_Pathway cluster_peptide This compound Peptide cluster_proteases Serum Proteases cluster_degradation Degradation Products cluster_stabilization Stabilization Strategies Brevinin2 Native this compound (L-amino acids) Fragments Inactive Peptide Fragments Brevinin2->Fragments Degradation Trypsin Trypsin-like (cleaves after Lys, Arg) Trypsin->Fragments Chymotrypsin Chymotrypsin-like (cleaves after Phe, Trp, Tyr) Chymotrypsin->Fragments Exopeptidases Exopeptidases (cleave at termini) Exopeptidases->Fragments D_AA D-Amino Acid Substitution D_AA->Brevinin2 Inhibits TermMod Terminal Modifications (Amidation/Acetylation) TermMod->Exopeptidases Blocks

References

Brevinin-2 Structure-Activity Relationship (SAR) Studies: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Brevinin-2 and its analogs. The information is based on established structure-activity relationship (SAR) studies and aims to address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: My this compound analog shows high antimicrobial activity but also high hemolysis. How can I reduce its toxicity to mammalian cells?

A1: High hemolytic activity is a common challenge with antimicrobial peptides (AMPs). Structure-activity relationship studies on this compound have identified key structural features that can be modified to decouple antimicrobial potency from hemolytic toxicity.

  • C-Terminal Truncation: The C-terminal "Rana box," a disulfide-bridged heptapeptide (B1575542) cyclic motif, has been identified as a primary determinant of toxicity in some this compound peptides.[1] Removing this domain can substantially reduce hemolysis while maintaining antimicrobial activity.[1][2][3] For example, the truncated analog of Brevinin-2OS, B2OS(1-22)-NH2, showed significantly reduced hemolytic activity compared to the full-length peptide.[1]

  • Amino Acid Substitutions:

    • Increase Cationicity Strategically: Increasing the net positive charge by substituting neutral or acidic amino acids with basic residues like lysine (B10760008) (Lys) or arginine (Arg) can enhance antimicrobial activity, often without significantly increasing hemolysis.[4][5] However, excessive net charges can lead to increased hemolytic activity.[5]

    • N-Terminal D-Amino Acid Substitution: Incorporating D-amino acids at the N-terminus can improve the therapeutic index. For instance, a D-leucine substitution in a truncated Brevinin-2OS analog resulted in a more than ten-fold improvement in the HC50 value (a measure of hemolytic activity), indicating reduced toxicity.[1]

  • Modify Hydrophobicity: While a certain level of hydrophobicity is essential for antimicrobial action, high hydrophobicity is often correlated with increased toxicity to mammalian cells.[6] Fine-tuning the hydrophobic moment and overall hydrophobicity by substituting key hydrophobic residues can help achieve a better balance.

Q2: My synthetic this compound analog has poor activity against Gram-negative bacteria. What modifications could enhance its efficacy?

A2: Enhancing activity against Gram-negative bacteria often involves modifications that improve the peptide's ability to interact with and permeabilize the outer membrane of these bacteria.

  • Increase Net Positive Charge: The outer membrane of Gram-negative bacteria is rich in negatively charged lipopolysaccharides (LPS). Increasing the peptide's net positive charge can enhance its electrostatic attraction to the bacterial surface, which is a crucial first step in its mechanism of action.[7][8] The substitution of aspartic acid with lysine at position 4 in a this compound related peptide resulted in a fourfold increase in potency against Escherichia coli.[4]

  • Optimize Amphipathicity: A well-defined amphipathic α-helical structure is crucial for membrane interaction and disruption.[5][7] Ensure that modifications aimed at increasing charge do not disrupt the amphipathic nature of the peptide. Circular dichroism (CD) spectroscopy can be used to confirm the secondary structure in a membrane-mimetic environment.

  • Truncation and Amidation: As with reducing hemolysis, removing the C-terminal Rana box and adding a C-terminal amidation has been shown to improve the antimicrobial activity of some this compound analogs.[7][9]

Q3: I am observing rapid degradation of my this compound peptide in serum. How can I improve its stability?

A3: Proteolytic degradation is a significant hurdle for the clinical development of peptide-based therapeutics. Several strategies can be employed to enhance the stability of this compound analogs:

  • Incorporate D-Amino Acids: The presence of D-amino acids in the peptide sequence can significantly increase its resistance to proteases.[6]

  • Cyclization: Cyclization of the peptide can also confer resistance to proteolytic degradation.[6]

Troubleshooting Guides

Problem: Inconsistent Minimum Inhibitory Concentration (MIC) values in antimicrobial assays.
  • Possible Cause 1: Peptide Purity and Quantification.

    • Troubleshooting Step: Ensure the purity of your synthetic peptide using High-Performance Liquid Chromatography (HPLC) and confirm its mass by Mass Spectrometry. Use a reliable method for peptide quantification, such as amino acid analysis or a colorimetric assay like the bicinchoninic acid (BCA) assay.

  • Possible Cause 2: Variation in Bacterial Inoculum.

    • Troubleshooting Step: Standardize the bacterial inoculum to a specific optical density (OD) at 600 nm, typically corresponding to a known colony-forming unit (CFU)/mL.

  • Possible Cause 3: Inappropriate Assay Medium.

    • Troubleshooting Step: The presence of salts and other components in the growth medium can affect the activity of AMPs. Use a low-salt medium like Mueller-Hinton Broth (MHB) for standard MIC testing. If testing in a specific physiological buffer is required, be aware that the activity may differ.

Problem: High variability in hemolysis assay results.
  • Possible Cause 1: Erythrocyte Lysis During Washing.

    • Troubleshooting Step: Handle red blood cells gently during washing steps. Centrifuge at low speeds and resuspend the cell pellet carefully.

  • Possible Cause 2: Inaccurate Erythrocyte Concentration.

    • Troubleshooting Step: Use a hemocytometer or an automated cell counter to accurately determine the erythrocyte concentration before the assay.

  • Possible Cause 3: Instability of the Peptide in the Assay Buffer.

    • Troubleshooting Step: Prepare fresh peptide dilutions for each experiment. Assess the stability of the peptide in the assay buffer over the incubation period.

Quantitative Data Summary

Table 1: Antimicrobial and Hemolytic Activity of Brevinin-2GUb and its Analogs

PeptideMIC (µM) vs. E. coliMIC (µM) vs. S. aureusIC50 (µM) vs. HaCaT cells
Brevinin-2GUb>512>51268
t-Brevinin-2GUb (tB2U)>512>512>100
t-Brevinin-2GUb-α (tB2U-α)>512>512>100
14-tB2U-K>512>512>100
7-tB2U-K>512>512>100
tB2U-6K816>100

Data adapted from a study on Brevinin-2GUb and its analogs.[2][3][7]

Table 2: Antimicrobial and Hemolytic Activity of Brevinin-2OS and its Analogs

PeptideMIC (µM) vs. S. aureusMIC (µM) vs. E. faecalisHC50 (µM)
B2OS2410.44
B2OS(1-22)-NH224>128
[D-Leu2]B2OS(1-22)-NH224118.1

Data adapted from a study on Brevinin-2OS and its analogs.[1]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

This protocol is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Bacterial Culture Preparation: Inoculate a single colony of the test bacterium into a suitable broth medium (e.g., Mueller-Hinton Broth) and incubate overnight at 37°C with shaking.

  • Inoculum Standardization: Dilute the overnight culture in fresh broth to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). Further dilute to the final required inoculum concentration (typically 5 x 10^5 CFU/mL).

  • Peptide Preparation: Prepare a stock solution of the this compound analog in a suitable solvent (e.g., sterile water or 0.01% acetic acid). Create a series of two-fold serial dilutions in the assay medium in a 96-well microtiter plate.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include a positive control (bacteria without peptide) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest peptide concentration at which no visible bacterial growth is observed. This can be assessed visually or by measuring the optical density at 600 nm.

Hemolysis Assay

This assay measures the ability of a peptide to lyse red blood cells.

  • Erythrocyte Preparation: Obtain fresh red blood cells (e.g., human or horse). Wash the cells three times with phosphate-buffered saline (PBS) by centrifugation and resuspension.

  • Cell Suspension: Prepare a 2% (v/v) suspension of the washed erythrocytes in PBS.

  • Peptide Dilutions: Prepare serial dilutions of the this compound analog in PBS in a 96-well plate.

  • Incubation: Add the erythrocyte suspension to each well. Include a negative control (erythrocytes in PBS) and a positive control (erythrocytes in 0.1% Triton X-100 for 100% lysis).

  • Incubation: Incubate the plate at 37°C for 1 hour.

  • Centrifugation: Centrifuge the plate to pellet the intact erythrocytes.

  • Hemoglobin Measurement: Transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at 450 nm.

  • Calculation: Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used as a measure of cell viability.

  • Cell Seeding: Seed mammalian cells (e.g., HaCaT, HEK293) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Peptide Treatment: Replace the medium with fresh medium containing serial dilutions of the this compound analog. Include a vehicle control.

  • Incubation: Incubate the cells for the desired period (e.g., 24 hours) at 37°C in a CO2 incubator.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm.

  • Viability Calculation: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Visualizations

SAR_Workflow cluster_design Peptide Design & Synthesis cluster_testing In Vitro Testing cluster_analysis Data Analysis & Optimization Parent Parent this compound Peptide Modifications Structural Modifications - Truncation - Amino Acid Substitution - Charge/Hydrophobicity Modulation Parent->Modifications Analogs Synthesized Analogs Modifications->Analogs Antimicrobial Antimicrobial Assays (MIC, MBC) Analogs->Antimicrobial Toxicity Toxicity Assays (Hemolysis, Cytotoxicity) Analogs->Toxicity Mechanism Mechanistic Studies (Membrane Permeabilization, CD) Analogs->Mechanism SAR Structure-Activity Relationship Analysis Antimicrobial->SAR Toxicity->SAR Mechanism->SAR Lead Lead Candidate (High Potency, Low Toxicity) SAR->Lead Brevinin2_Mechanism cluster_peptide This compound Analog cluster_membrane Bacterial Membrane cluster_death Cellular Outcome Peptide Cationic & Amphipathic Peptide Membrane Anionic Bacterial Membrane (LPS) Peptide->Membrane Electrostatic Interaction Pore Membrane Permeabilization (Pore Formation) Membrane->Pore Hydrophobic Interaction Leakage Ion Leakage & Loss of Membrane Potential Pore->Leakage Death Bacterial Cell Death Leakage->Death Toxicity_Reduction cluster_mods Modification Strategies Parent High Toxicity this compound Truncate Remove C-Terminal Rana Box Parent->Truncate Sub Substitute Amino Acids (e.g., D-Amino Acids) Parent->Sub Tune Optimize Hydrophobicity & Cationicity Parent->Tune Optimized Optimized Analog (Low Toxicity) Truncate->Optimized Sub->Optimized Tune->Optimized

References

Navigating the Challenges of Brevinin-2 Modification: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving the C-terminal truncation of Brevinin-2 (B1175259) peptides aimed at reducing toxicity while preserving antimicrobial efficacy.

Troubleshooting Guide

This guide addresses specific issues that may arise during the design, synthesis, and evaluation of C-terminally truncated this compound analogs.

Problem 1: Truncated peptide shows significantly reduced or no antimicrobial activity.

Possible Cause Suggested Solution
Excessive Truncation: The truncation may have removed key residues essential for antimicrobial action. The N-terminus of this compound is primarily responsible for its antimicrobial activity.[1]Action: Design a series of truncations with varying lengths to identify the minimal active sequence. A study on Brevinin-2GUb found that the first 19 amino acids at the N-terminal end are the active fragments.[2]
Loss of Amphipathicity: Removal of C-terminal residues might have disrupted the amphipathic α-helical structure crucial for membrane interaction.Action: Analyze the predicted secondary structure and amphipathicity of your truncated peptide using bioinformatics tools. Consider amino acid substitutions in the N-terminal region to restore or enhance amphipathicity.[2]
Reduced Cationicity: The net positive charge of the peptide, important for initial interaction with bacterial membranes, may have been lowered.Action: Introduce cationic residues (e.g., Lysine, Arginine) at strategic positions in the truncated sequence to increase the net positive charge. However, be mindful that excessive charge can increase hemolytic activity.[2][3]
Peptide Instability: The truncated peptide may be more susceptible to proteolytic degradation.Action: Consider modifications such as N-terminal D-amino acid substitution or cyclization to enhance stability.[4][5][6][7][8][9][10]

Problem 2: Truncated peptide still exhibits high hemolytic activity.

Possible Cause Suggested Solution
"Rana Box" Domain: The C-terminal "Rana box," a disulfide-bridged loop, is a primary determinant of toxicity.[2][4][5][6][7][8][11]Action: Ensure the entire "Rana box" has been removed. Truncation should be performed just before the first cysteine of this motif.
High Hydrophobicity: Excessive hydrophobicity can lead to non-specific interactions with mammalian cell membranes.Action: Modify the truncated peptide by substituting some hydrophobic residues with less hydrophobic or neutral amino acids to decrease overall hydrophobicity.[11]
Peptide Aggregation: High concentrations of the peptide may lead to aggregation, which can enhance toxicity.Action: Determine the critical aggregation concentration of your peptide. Conduct toxicity assays at concentrations below this threshold.

Frequently Asked Questions (FAQs)

Q1: What is the primary rationale for C-terminal truncation of this compound peptides?

A1: The primary goal is to reduce the toxicity of this compound peptides, particularly their hemolytic activity, making them more viable as therapeutic agents.[4][5][6][7][8] The C-terminal region, often containing the "Rana box," is strongly associated with toxicity.[2][11] By removing this portion, it is possible to decouple the peptide's potent antimicrobial activity from its undesirable cytotoxic effects.[4][5][6][7][8]

Q2: Will removing the C-terminal "Rana box" always maintain or enhance antimicrobial activity?

A2: Not necessarily, but it is a common outcome. Several studies have shown that removal of the "Rana box" can lead to truncated analogs with enhanced antimicrobial activity against various microorganisms.[1][2] For instance, truncated analogs of Brevinin-2GHk exhibited significantly improved antimicrobial activity.[1] However, the overall activity also depends on other factors like the peptide's final charge, hydrophobicity, and secondary structure.[2][3] In some cases, modifications to the remaining N-terminal fragment are necessary to optimize activity.[2]

Q3: How does C-terminal amidation affect the properties of truncated this compound peptides?

A3: C-terminal amidation is a common modification that can improve the antimicrobial activity of truncated peptides.[2] It removes the negative charge of the C-terminal carboxyl group, thereby increasing the net positive charge of the peptide and enhancing its interaction with negatively charged bacterial membranes.

Q4: What is a good starting point for designing a C-terminally truncated this compound analog?

A4: A good starting point is to identify the "Rana box" motif at the C-terminus of your this compound peptide and design a truncation that removes this entire loop. For example, in a study on Brevinin-2OS (B2OS), removing the "Rana box" to create B2OS(1-22)-NH2 substantially reduced hemolysis while maintaining bioactivity.[4][5][6][7][8]

Data on Truncated this compound Analogs

The following tables summarize quantitative data from studies on C-terminally truncated this compound peptides, comparing their antimicrobial and hemolytic activities to their parent peptides.

Table 1: Antimicrobial Activity (MIC in µM) of this compound Peptides and Their Truncated Analogs

PeptideS. aureusMRSAE. coliK. pneumoniaeP. aeruginosa
Brevinin-2GHk (BR2GK) [1]>128128>128>128>128
BR2GK(1-25)a [1]88161632
Brevinin-2GUb [2]6464128>512>512
t-Brevinin-2GUb (tB2U) [2]>512>512>512>512>512
Brevinin-2OS (B2OS) [5]44163232
B2OS(1-22)-NH₂ [5]44323264
[D-Leu²]B2OS(1-22)-NH₂ [5]44323264

Table 2: Hemolytic Activity of this compound Peptides and Their Truncated Analogs

PeptideHC₅₀ (µM)
Brevinin-2GHk (BR2GK) [12]~100
BR2GK(1-25)a [12]>256
Brevinin-2GUb [2]68 (IC₅₀ against HaCaT cells)
t-Brevinin-2GUb (tB2U) [2]>512 (IC₅₀ against HaCaT cells)
Brevinin-2OS (B2OS) [5]10.44
B2OS(1-22)-NH₂ [5]41.88
[D-Leu²]B2OS(1-22)-NH₂ [5]118.1

Experimental Protocols

1. Minimum Inhibitory Concentration (MIC) Assay

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) broth microdilution method.[13]

  • Materials:

    • Mueller-Hinton Broth (MHB)

    • Bacterial strains

    • Peptide stock solution

    • 96-well polypropylene (B1209903) microtiter plates

    • Microplate reader

  • Procedure:

    • Prepare a bacterial suspension in MHB to a concentration of approximately 1 x 10⁶ CFU/mL.

    • Prepare serial two-fold dilutions of the peptide stock solution in MHB in the 96-well plate.

    • Add 50 µL of the bacterial suspension to each well containing 50 µL of the peptide dilutions.

    • Include a positive control (bacteria without peptide) and a negative control (MHB only).

    • Incubate the plate at 37°C for 18-24 hours.

    • The MIC is the lowest peptide concentration that inhibits visible bacterial growth, which can be assessed visually or by measuring the optical density at 600 nm.[14]

2. Hemolytic Assay

This protocol outlines the procedure for determining the hemolytic activity of peptides against red blood cells.

  • Materials:

    • Horse red blood cells

    • Phosphate-buffered saline (PBS)

    • Peptide stock solution

    • 0.1% Triton X-100

    • 96-well microtiter plates

    • Centrifuge

    • Microplate reader

  • Procedure:

    • Wash fresh horse red blood cells three times with PBS by centrifugation.

    • Resuspend the red blood cells in PBS to a final concentration of 2% (v/v).

    • Prepare serial dilutions of the peptide in PBS in the 96-well plate.

    • Add 50 µL of the red blood cell suspension to each well containing 50 µL of the peptide dilutions.

    • Include a positive control (red blood cells with 0.1% Triton X-100 for 100% hemolysis) and a negative control (red blood cells in PBS only).

    • Incubate the plate at 37°C for 1 hour.

    • Centrifuge the plate to pellet the intact red blood cells.

    • Transfer the supernatant to a new plate and measure the absorbance at 450 nm, which corresponds to the release of hemoglobin.

    • Calculate the percentage of hemolysis for each peptide concentration relative to the positive control. The HC₅₀ is the concentration of peptide that causes 50% hemolysis.

Visualizations

Experimental_Workflow cluster_design Peptide Design & Synthesis cluster_activity Antimicrobial Activity cluster_toxicity Toxicity Assessment cluster_analysis Data Analysis start Identify Parent this compound design Design C-terminal Truncations start->design synthesis Solid-Phase Peptide Synthesis design->synthesis purification HPLC Purification synthesis->purification characterization Mass Spectrometry purification->characterization mic MIC Assay characterization->mic hemolysis Hemolytic Assay characterization->hemolysis mbc MBC Assay mic->mbc ti Calculate Therapeutic Index (TI) mic->ti cytotoxicity Cytotoxicity Assay (e.g., MTT) hemolysis->cytotoxicity hemolysis->ti sar Structure-Activity Relationship (SAR) Analysis ti->sar

Caption: Workflow for designing and evaluating C-terminally truncated this compound analogs.

Troubleshooting_Logic cluster_solutions_activity Solutions for Low Activity cluster_solutions_toxicity Solutions for High Toxicity start Truncated Peptide Synthesized activity_check Test Antimicrobial Activity start->activity_check toxicity_check Test Hemolytic Activity activity_check->toxicity_check Active   low_activity Low/No Activity activity_check->low_activity  Inactive high_toxicity High Toxicity toxicity_check->high_toxicity  Toxic success Optimal Peptide toxicity_check->success Non-Toxic   redesign_truncation Adjust Truncation Length low_activity->redesign_truncation modify_sequence Modify N-terminus (Charge/Amphipathicity) low_activity->modify_sequence stabilize Enhance Stability (D-amino acids/Cyclization) low_activity->stabilize confirm_rana_removal Ensure Complete 'Rana Box' Removal high_toxicity->confirm_rana_removal reduce_hydrophobicity Decrease Hydrophobicity high_toxicity->reduce_hydrophobicity

Caption: Troubleshooting logic for optimizing truncated this compound peptides.

References

Technical Support Center: N-Terminal Modification of Brevinin-2 for Enhanced Potency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working on the N-terminal modification of Brevinin-2 peptides to enhance their therapeutic potential.

Frequently Asked Questions (FAQs)

Q1: My N-terminally modified this compound analog shows reduced antimicrobial activity. What are the possible causes?

A1: Several factors could contribute to reduced antimicrobial activity. Consider the following:

  • Disruption of Amphipathicity: The N-terminal region of this compound is crucial for its interaction with bacterial membranes. Modifications that disrupt the amphipathic nature of this region can weaken this interaction. It is known that the N-terminal domain's balance of potency and toxicity is highly dependent on its primary sequence and physicochemical properties.

  • Reduced Cationic Charge: A net positive charge is essential for the initial electrostatic attraction between the peptide and the negatively charged bacterial membrane.[1] If your modification has decreased the overall positive charge, this attraction may be weakened, leading to lower potency. For instance, increasing cationicity by substituting Asp(4) with Lys has been shown to increase potency against E. coli and S. aureus.[2]

  • Incorrect Secondary Structure: this compound peptides typically adopt an α-helical conformation in a membrane-mimetic environment.[2] N-terminal modifications can sometimes interfere with the peptide's ability to fold into this active conformation. Circular dichroism (CD) spectroscopy can be used to assess the secondary structure of your analog in the presence of membrane mimetics like sodium dodecyl sulfate (B86663) (SDS) or trifluoroethanol (TFE).[3][4]

  • Peptide Aggregation: The modification may have increased the hydrophobicity to a point where the peptide self-aggregates in aqueous solution, reducing the concentration of active, monomeric peptides available to interact with bacteria.

Q2: I've successfully increased antimicrobial potency, but the hemolytic activity of my this compound analog is also unacceptably high. How can I decouple potency from toxicity?

A2: This is a common challenge in antimicrobial peptide development. Here are some strategies that have proven effective:

  • C-Terminal Truncation: The C-terminal "Rana box" has been identified as a primary determinant of toxicity in some this compound scaffolds.[5][6] Removing this cyclic domain can substantially reduce hemolytic activity while maintaining or even enhancing antimicrobial and anti-biofilm activities.[5][7]

  • N-Terminal D-Amino Acid Substitution: Strategically substituting an L-amino acid with its D-enantiomer in the N-terminal region can significantly improve the therapeutic index. For example, the substitution of L-leucine with D-leucine at position 2 of a truncated Brevinin-2OS analog resulted in a more than ten-fold improvement in the 50% hemolytic concentration (HC50) value.[5][6] This modification can also lead to faster bactericidal kinetics and enhanced membrane permeabilization.[5][6]

  • Fine-Tuning Hydrophobicity and Cationicity: Systematically modifying amino acids to modulate the overall hydrophobicity and net charge can help identify analogs with an optimal balance. The goal is to retain sufficient hydrophobicity for membrane interaction without causing excessive disruption of eukaryotic cell membranes.

Q3: What is the general mechanism of action for this compound peptides, and how do N-terminal modifications affect it?

A3: this compound peptides are cationic antimicrobial peptides that primarily act by disrupting the integrity of bacterial cell membranes.[8] The positively charged amino acids facilitate the initial binding to the negatively charged components of bacterial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and phospholipids (B1166683) in Gram-positive bacteria.[1][9] Following this initial interaction, the peptide inserts into the membrane, leading to pore formation, increased membrane permeability, and ultimately, cell death.[8]

N-terminal modifications directly influence this mechanism:

  • Charge and Hydrophobicity: Modifications that increase the net positive charge can enhance the initial electrostatic attraction to the bacterial membrane. Changes in hydrophobicity and amphipathicity in the N-terminal region affect how the peptide inserts into and disrupts the lipid bilayer.

  • Structural Conformation: The N-terminal region is critical for adopting the α-helical structure necessary for membrane interaction and pore formation.[2][10]

Troubleshooting Guides

Problem 1: Low yield or poor purity of the synthesized peptide analog after solid-phase peptide synthesis (SPPS) and RP-HPLC purification.

Possible Cause Troubleshooting Step
Incomplete Amino Acid Coupling During synthesis, use a different coupling reagent like HBTU.[5] Double-couple difficult amino acids.
Peptide Aggregation on Resin Use a more polar solvent system during synthesis and cleavage.
Poor Solubility of Crude Peptide Dissolve the crude peptide in a small amount of organic solvent (e.g., acetonitrile) before adding the aqueous buffer for RP-HPLC.
Co-elution with Impurities Optimize the gradient of the mobile phase in RP-HPLC. Try a different column with a different stationary phase.

Problem 2: Inconsistent results in the Minimum Inhibitory Concentration (MIC) assay.

Possible Cause Troubleshooting Step
Inaccurate Bacterial Inoculum Ensure the bacterial suspension is standardized to the correct CFU/mL (e.g., ~1 x 107 CFU/mL) before adding to the peptide dilutions.[11]
Peptide Adsorption to Labware Use low-protein-binding microplates and pipette tips.
Interference from Culture Medium Components in some media can interfere with peptide activity.[12] Use a standard medium like Mueller-Hinton Broth (MHB) for consistency.[4]
Peptide Degradation Prepare fresh stock solutions of the peptide for each experiment. Store stock solutions at -20°C or below.

Problem 3: High variability in the hemolysis assay.

Possible Cause Troubleshooting Step
Erythrocyte Lysis During Washing Centrifuge red blood cells at a lower speed (e.g., 1000 rpm) and handle the cell pellet gently.[13]
Incomplete Removal of Plasma Ensure all supernatant is removed after each washing step.
Incorrect Incubation Time/Temperature Standardize the incubation time (e.g., 1 hour) and temperature (37°C).[13]
Inaccurate Controls Always include a negative control (e.g., PBS) and a positive control for 100% hemolysis (e.g., 0.1% Triton X-100).[7]

Quantitative Data Summary

The following tables summarize the antimicrobial and hemolytic activities of a parent this compound peptide (Brevinin-2OS) and its N-terminally modified analogs.

Table 1: Antimicrobial Activity (MIC/MBC in µM) of Brevinin-2OS and its Analogs [5][14]

PeptideS. aureusMRSAE. faecalisE. coliK. pneumoniaeP. aeruginosa
B2OS (Parent) 8 / 1616 / 328 / 1616 / 3264 / 6432 / 64
B2OS(1-22)-NH₂ (Truncated) 4 / 88 / 164 / 816 / 3232 / 6432 / 64
[D-Leu²]B2OS(1-22)-NH₂ (Truncated + D-Leu) 4 / 88 / 164 / 816 / 3232 / 6416 / 32

Table 2: Hemolytic Activity and Therapeutic Index (TI) of Brevinin-2OS and its Analogs [5][6]

PeptideHC₅₀ (µM)Therapeutic Index (TI) vs. S. aureus
B2OS (Parent) 10.441.31
B2OS(1-22)-NH₂ (Truncated) 98.5624.64
[D-Leu²]B2OS(1-22)-NH₂ (Truncated + D-Leu) 118.129.53

Therapeutic Index (TI) is calculated as HC₅₀ / MIC.

Experimental Protocols

1. Peptide Synthesis and Purification [5][7]

  • Synthesis: Peptides are synthesized using an automated solid-phase peptide synthesizer employing Fmoc chemistry. 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (B91526) (HBTU) is used for amino acid coupling activation on a Rink amide resin.

  • Cleavage and Deprotection: The synthesized peptide is cleaved from the resin and deprotected using a cleavage cocktail (e.g., trifluoroacetic acid, water, and triisopropylsilane).

  • Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.

  • Mass Spectrometry: The molecular mass of the purified peptide is confirmed using matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry.

2. Antimicrobial Susceptibility Testing (MIC/MBC) [4][15]

  • Bacterial Strains: A panel of Gram-positive and Gram-negative bacteria are used (e.g., S. aureus, MRSA, E. coli, P. aeruginosa).

  • Procedure: A broth microdilution method is performed in 96-well plates.

    • Two-fold serial dilutions of the peptide are prepared in Mueller-Hinton Broth (MHB).

    • A standardized bacterial suspension is added to each well.

    • Plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest peptide concentration that completely inhibits visible bacterial growth.

  • MBC Determination: To determine the Minimum Bactericidal Concentration (MBC), an aliquot from each well showing no growth is plated on agar. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

3. Hemolytic Activity Assay [13][16]

  • Preparation of Erythrocytes: Fresh horse or human red blood cells are washed three times with phosphate-buffered saline (PBS) by centrifugation.

  • Assay:

    • A 2% suspension of erythrocytes is prepared in PBS.

    • In a 96-well plate, serial dilutions of the peptide are mixed with the erythrocyte suspension.

    • The plate is incubated at 37°C for 1 hour.

  • Measurement: The plate is centrifuged, and the absorbance of the supernatant is measured at 414 nm or 540 nm to quantify hemoglobin release.

  • Controls: PBS is used as a negative control (0% hemolysis), and a detergent like Triton X-100 is used as a positive control (100% hemolysis).

4. Cytotoxicity Assay (MTT or CCK-8) [17][18]

  • Cell Lines: Human cell lines such as fibroblasts or keratinocytes (e.g., HaCaT) are used.[3][17]

  • Procedure:

    • Cells are seeded in a 96-well plate and incubated overnight.

    • The culture medium is replaced with fresh medium containing serial dilutions of the peptide.

    • Cells are incubated with the peptide for a specified time (e.g., 24 hours).

  • Viability Measurement: A viability reagent (e.g., MTT or CCK-8) is added to each well. After incubation, the absorbance is measured at the appropriate wavelength. Cell viability is expressed as a percentage relative to untreated control cells.

5. Circular Dichroism (CD) Spectroscopy [3][19]

  • Purpose: To analyze the secondary structure of the peptide in different environments.

  • Procedure:

    • The peptide is dissolved in an aqueous buffer (e.g., phosphate (B84403) buffer) and in a membrane-mimicking solvent (e.g., 50% TFE or a solution containing SDS micelles).

    • CD spectra are recorded from approximately 190 to 250 nm.

  • Interpretation: An α-helical structure is characterized by two negative bands at around 208 and 222 nm and a positive band around 192 nm.[3] A random coil structure typically shows a single negative band below 200 nm.[3]

Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis & Purification cluster_activity Biological Activity Screening cluster_analysis Structural & Mechanistic Analysis cluster_decision Lead Optimization spps Solid-Phase Peptide Synthesis rphplc RP-HPLC Purification spps->rphplc ms Mass Spectrometry rphplc->ms mic Antimicrobial Assay (MIC/MBC) ms->mic hemolysis Hemolysis Assay ms->hemolysis cytotoxicity Cytotoxicity Assay (MTT/CCK-8) ms->cytotoxicity decision High Potency & Low Toxicity? mic->decision hemolysis->decision cytotoxicity->decision cd Circular Dichroism (CD) membrane Membrane Permeabilization Assay decision->spps No, Redesign decision->cd Yes decision->membrane Yes

Caption: Experimental workflow for the design and evaluation of this compound analogs.

mechanism_of_action cluster_interaction Mechanism peptide Cationic This compound Analog attraction Electrostatic Attraction peptide->attraction membrane Negatively Charged Bacterial Membrane membrane->attraction insertion Hydrophobic Insertion & α-Helix Formation attraction->insertion pore Pore Formation & Membrane Disruption insertion->pore death Cell Death pore->death

Caption: Mechanism of action for cationic this compound antimicrobial peptides.

logical_relationship cluster_mods Modifications cluster_outcomes Outcomes parent Parent this compound mod1 N-Terminal D-Amino Acid Substitution parent->mod1 mod2 C-Terminal 'Rana Box' Removal parent->mod2 outcome1 Decreased Hemolytic Activity (Lower Toxicity) mod1->outcome1 outcome2 Maintained or Enhanced Antimicrobial Potency mod1->outcome2 mod2->outcome1 mod2->outcome2 outcome3 Improved Therapeutic Index outcome1->outcome3 outcome2->outcome3

Caption: Logical relationship between modifications and outcomes for this compound.

References

Technical Support Center: Enhancing Brevinin-2 Safety with D-Amino Acid Substitution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving the D-amino acid substitution of Brevinin-2 to improve its safety profile.

Frequently Asked Questions (FAQs)

Q1: Why is D-amino acid substitution a promising strategy for improving the safety profile of this compound?

A1: D-amino acid substitution can enhance the stability of antimicrobial peptides like this compound against proteolytic degradation by host and bacterial proteases, which typically recognize L-amino acids.[1][2] This increased stability can lead to a longer therapeutic window. Furthermore, introducing D-amino acids can alter the peptide's secondary structure and its interaction with cell membranes, sometimes leading to a significant reduction in hemolytic activity while retaining potent antimicrobial potency.[3] This strategy aims to decouple the antimicrobial effects from the cytotoxic effects on host cells.

Q2: What is the "Rana box" in this compound, and how does its modification affect the peptide's activity and toxicity?

A2: The "Rana box" is a highly conserved cyclic heptapeptide (B1575542) domain at the C-terminus of many Brevinin peptides, formed by a disulfide bridge between two cysteine residues.[4] While initially thought to be crucial for antimicrobial activity, studies have shown that its removal or modification can have varied effects. For instance, in some this compound analogs, removal of the Rana box led to reduced hemolytic activity while maintaining or even enhancing antimicrobial activity.[3][4] This suggests that for certain this compound scaffolds, the Rana box may be a primary determinant of toxicity rather than a requirement for antimicrobial action.

Q3: What is the primary mechanism of action for this compound's antimicrobial and anticancer activity?

A3: this compound peptides are cationic and amphipathic, allowing them to preferentially interact with the negatively charged membranes of bacteria and cancer cells.[1] The primary antimicrobial mechanism involves membrane disruption, leading to leakage of cellular contents and cell death.[5] In cancer cells, some Brevinin peptides, like Brevinin-2R, can induce cell death through a caspase-independent lysosomal-mitochondrial pathway.[1][6][7] This involves lysosomal membrane permeabilization, release of cathepsins, a decrease in mitochondrial membrane potential, and an increase in reactive oxygen species (ROS).[6][7]

Q4: Can computational tools predict the hemolytic activity of this compound analogs before synthesis?

A4: Yes, various computational tools and machine learning-based models can predict the hemolytic activity of peptide sequences.[8][9] These tools analyze physicochemical properties like hydrophobicity, amphipathicity, and amino acid composition to estimate hemolytic potential. Using these predictors for in silico screening of designed this compound analogs can help prioritize candidates for synthesis and experimental testing, saving time and resources.

Troubleshooting Guides

Issue 1: Low Yield or Purity of Synthesized D-Amino Acid Substituted this compound

Problem: You are experiencing low yields or poor purity of your custom-synthesized this compound analog containing one or more D-amino acids.

Possible Causes and Solutions:

  • Incomplete Coupling Reactions: The steric hindrance from the reversed side-chain orientation of D-amino acids can sometimes lead to slower and less efficient coupling during solid-phase peptide synthesis (SPPS).[10]

    • Solution: Increase the coupling time and/or perform a double coupling for the D-amino acid and the subsequent amino acid to ensure the reaction goes to completion.[11]

  • Peptide Aggregation: Hydrophobic residues in the this compound sequence can lead to peptide aggregation on the resin, hindering reagent access.[12][13] The incorporation of a D-amino acid might subtly alter folding and increase this tendency.

    • Solution: Use specialized resins or solvents designed to minimize aggregation. Incorporating pseudoproline dipeptides or using a high-temperature synthesis protocol can also be effective.

  • Side Reactions: Certain amino acids are prone to side reactions during synthesis.

    • Solution: Ensure that appropriate side-chain protecting groups are used for all amino acids, especially those with reactive side chains.

  • Cleavage and Deprotection Issues: Inefficient cleavage from the resin or incomplete removal of protecting groups will result in a complex mixture of peptide products.

    • Solution: Optimize the cleavage cocktail and time. Ensure the use of appropriate scavengers to prevent re-attachment of protecting groups to sensitive residues.

Issue 2: Inconsistent or Unreliable MIC Assay Results

Problem: You are observing high variability in the Minimum Inhibitory Concentration (MIC) values for your this compound analog across replicate experiments.

Possible Causes and Solutions:

  • Peptide Adsorption: Cationic and hydrophobic peptides like this compound can adsorb to the surface of standard polystyrene microtiter plates, leading to a lower effective concentration.

    • Solution: Use low-binding polypropylene (B1209903) plates for the assay.[14] It is also recommended to prepare peptide dilutions in a solution containing 0.01% acetic acid with 0.2% bovine serum albumin (BSA) to prevent adsorption.[14]

  • Inaccurate Bacterial Inoculum: An incorrect starting concentration of bacteria will significantly affect the MIC value.

    • Solution: Ensure the bacterial culture is in the mid-logarithmic growth phase and standardize the inoculum to the recommended concentration (e.g., 5 x 10^5 CFU/mL) using a spectrophotometer (OD600) or by plating serial dilutions.[14]

  • Peptide Degradation: The peptide may be unstable in the assay medium.

    • Solution: While D-amino acid substitution generally increases stability, ensure the peptide stock solution is properly stored and handled. Prepare fresh dilutions for each experiment.

  • Inhomogeneous Solution: The peptide may not be fully solubilized or may have precipitated at higher concentrations.

    • Solution: Visually inspect the wells for any precipitation. Ensure the peptide is fully dissolved in the initial stock solution.

Issue 3: High Variability in Hemolysis Assay Results

Problem: The percentage of hemolysis caused by your this compound analog varies significantly between experiments.

Possible Causes and Solutions:

  • Red Blood Cell (RBC) Fragility: The age, source, and handling of RBCs can impact their susceptibility to lysis.

    • Solution: Use fresh RBCs from a consistent source for each experiment. Handle the RBCs gently during washing and resuspension to avoid premature lysis.

  • Inaccurate Peptide Concentration: Errors in quantifying the peptide stock solution will lead to inconsistent results.

    • Solution: Accurately determine the peptide concentration using a reliable method such as UV absorbance (if the peptide contains Trp or Tyr) or a colorimetric peptide quantification assay.

  • Inconsistent Incubation Conditions: Variations in incubation time and temperature can affect the rate of hemolysis.

    • Solution: Strictly adhere to the standardized incubation time and temperature for all experiments.

  • Improper Mixing: Inadequate mixing of the peptide and RBCs can lead to non-uniform hemolysis.

    • Solution: Ensure gentle but thorough mixing of the plate before incubation.

Quantitative Data

The following table summarizes published data for a this compound analog, Brevinin-2OS (B2OS), and its modified versions to illustrate the impact of C-terminal truncation and D-amino acid substitution on antimicrobial and hemolytic activities.

Table 1: Antimicrobial and Hemolytic Activity of Brevinin-2OS and its Analogs [3]

Peptide NameSequenceMIC (μM) vs. S. aureusMIC (μM) vs. E. coliHC50 (μM)Therapeutic Index (vs. S. aureus)
B2OSGLWDTIKQAGKKIFLSVLDKIRCKVAGGC83210.441.31
B2OS(1-22)-NH₂GLWDTIKQAGKKIFLSVLDKIR-NH₂41668.3217.08
[D-Leu²]B2OS(1-22)-NH₂G(d-L)WDTIKQAGKKIFLSVLDKIR-NH₂416118.129.53

HC50: The concentration of peptide causing 50% hemolysis of red blood cells. Therapeutic Index (TI) = HC50 / MIC

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of this compound Analogs

This protocol outlines the manual Fmoc/tBu-based solid-phase synthesis of a this compound analog.

Materials:

  • Fmoc-protected L- and D-amino acids

  • Rink Amide resin

  • Coupling reagents (e.g., HBTU, HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Piperidine (B6355638) solution (20% in DMF)

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water)

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF twice (2 minutes and then 10 minutes). Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling: Dissolve the first Fmoc-protected amino acid (3 equivalents), HBTU (3 eq.), and HOBt (3 eq.) in DMF. Add DIPEA (6 eq.) to activate the amino acid. Add the activated amino acid solution to the resin and shake for 2 hours. Monitor the coupling reaction using a ninhydrin (B49086) test.

  • Washing: Wash the resin with DMF and DCM to remove excess reagents.

  • Repeat Synthesis Cycle: Repeat the deprotection and coupling steps for each amino acid in the peptide sequence. For D-amino acid incorporation, use the corresponding Fmoc-D-amino acid.

  • Final Deprotection: After coupling the last amino acid, remove the final Fmoc group.

  • Cleavage and Side-Chain Deprotection: Wash the resin with DCM and dry it. Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding cold diethyl ether.

  • Purification and Analysis: Centrifuge to collect the peptide pellet, wash with ether, and air dry. Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm its identity by mass spectrometry.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This protocol is for determining the MIC of this compound analogs against bacteria.[14][15][16]

Materials:

  • This compound analog stock solution

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • Sterile 96-well low-binding polypropylene microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare Bacterial Inoculum: Inoculate a bacterial colony into MHB and incubate until it reaches the mid-logarithmic phase. Adjust the culture to a concentration of approximately 1 x 10^6 CFU/mL in fresh MHB.

  • Prepare Peptide Dilutions: Perform serial two-fold dilutions of the peptide stock solution in the appropriate buffer (e.g., 0.01% acetic acid with 0.2% BSA) to obtain a range of concentrations.

  • Assay Setup: Add 50 µL of MHB to each well of the 96-well plate. Add 50 µL of the highest peptide concentration to the first column and perform serial dilutions across the plate by transferring 50 µL from one well to the next.

  • Inoculation: Add 50 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 100 µL and a final bacterial concentration of 5 x 10^5 CFU/mL.

  • Controls: Include a positive control (bacteria in MHB without peptide) and a negative control (MHB only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest peptide concentration that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.

Hemolytic Activity Assay

This protocol determines the lytic activity of this compound analogs against human red blood cells (RBCs).[17]

Materials:

  • Fresh human red blood cells

  • Phosphate-buffered saline (PBS)

  • This compound analog stock solution

  • 1% Triton X-100 in PBS (positive control)

  • 96-well V-bottom plates

  • Spectrophotometer

Procedure:

  • Prepare RBC Suspension: Wash fresh human RBCs three times with PBS by centrifugation (1,000 x g for 10 minutes). Resuspend the washed RBCs to a 2% (v/v) suspension in PBS.

  • Prepare Peptide Dilutions: Perform serial two-fold dilutions of the peptide stock solution in PBS.

  • Assay Setup: In a 96-well plate, add 50 µL of each peptide dilution. Add 50 µL of PBS for the negative control (0% hemolysis) and 50 µL of 1% Triton X-100 for the positive control (100% hemolysis).

  • Incubation: Add 50 µL of the 2% RBC suspension to each well. Incubate the plate at 37°C for 1 hour.

  • Pellet RBCs: Centrifuge the plate at 1,000 x g for 5 minutes to pellet intact RBCs.

  • Measure Hemoglobin Release: Carefully transfer 80 µL of the supernatant to a new flat-bottom 96-well plate. Measure the absorbance of the released hemoglobin at 540 nm.

  • Calculate Percent Hemolysis: % Hemolysis = [(Abssample - Absneg_ctrl) / (Abspos_ctrl - Absneg_ctrl)] x 100

MTT Cytotoxicity Assay

This protocol assesses the cytotoxicity of this compound analogs against mammalian cell lines.[18][19][20][21]

Materials:

  • Mammalian cell line (e.g., HeLa, HEK293)

  • Complete cell culture medium

  • This compound analog stock solution

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well flat-bottom sterile microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Peptide Treatment: Replace the medium with fresh medium containing serial dilutions of the this compound analog. Include untreated cells as a negative control.

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Calculate Cell Viability: % Cell Viability = (Abstreated / Absuntreated) x 100

Visualizations

Experimental_Workflow cluster_synthesis Peptide Synthesis & Purification cluster_activity Biological Activity Screening cluster_analysis Data Analysis SPPS Solid-Phase Peptide Synthesis (Fmoc Chemistry) Cleavage Cleavage from Resin SPPS->Cleavage Purification RP-HPLC Purification Cleavage->Purification Analysis Mass Spectrometry Analysis Purification->Analysis MIC Antimicrobial Activity (MIC Assay) Analysis->MIC Hemolysis Hemolytic Activity Assay Analysis->Hemolysis Cytotoxicity Cytotoxicity Assay (MTT) Analysis->Cytotoxicity Data Calculate MIC, HC50, CC50 MIC->Data Hemolysis->Data Cytotoxicity->Data TI Determine Therapeutic Index (HC50/MIC) Data->TI Lead Lead Candidate Selection TI->Lead

Caption: Workflow for synthesis and evaluation of this compound analogs.

Signaling_Pathway Brevinin2R Brevinin-2R CancerCell Cancer Cell Membrane (Negative Charge) Brevinin2R->CancerCell Interaction Lysosome Lysosome Brevinin2R->Lysosome Interaction Endocytosis Endocytosis CancerCell->Endocytosis Endocytosis->Lysosome LMP Lysosomal Membrane Permeabilization Lysosome->LMP Cathepsins Cathepsin Release LMP->Cathepsins Mitochondrion Mitochondrion Cathepsins->Mitochondrion Activation MMP_loss ↓ Mitochondrial Membrane Potential Mitochondrion->MMP_loss ROS ↑ Reactive Oxygen Species (ROS) Mitochondrion->ROS CellDeath Caspase-Independent Cell Death MMP_loss->CellDeath ROS->CellDeath

Caption: Brevinin-2R induced lysosomal-mitochondrial death pathway.

References

Technical Support Center: Optimizing Brevinin-2 Peptide Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Brevinin-2 peptides for in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What are this compound peptides and why is their solubility a concern?

A1: this compound peptides are a family of antimicrobial peptides (AMPs) originally discovered in the skin secretions of frogs.[1] They are typically cationic and amphipathic, meaning they possess both positively charged and hydrophobic regions.[1][2] This dual nature is crucial for their antimicrobial activity, which often involves disrupting the cell membranes of pathogens.[1] However, the hydrophobic characteristics can also lead to poor solubility in aqueous solutions and a tendency to aggregate, which can significantly impact the accuracy and reproducibility of in vitro assays.[3]

Q2: What are the key factors influencing the solubility of my this compound peptide?

A2: The solubility of a this compound peptide is primarily determined by its amino acid sequence and the physicochemical properties of the solvent. Key factors include:

  • Hydrophobicity: A higher percentage of hydrophobic amino acids (e.g., Leucine, Isoleucine, Valine, Phenylalanine) will decrease water solubility.[3]

  • Net Charge: The overall charge of the peptide at a given pH is critical. Solubility is generally lowest at the isoelectric point (pI), where the net charge is zero.[4]

  • pH of the Solvent: Adjusting the pH of the solution away from the peptide's pI can increase its net charge and improve solubility.[4]

  • Secondary Structure: this compound peptides can form α-helical structures, and in some cases, extensive intermolecular hydrogen bonding can lead to the formation of gels or aggregates.[2][5]

Q3: What is the recommended first step when dissolving a new lyophilized this compound peptide?

A3: Before dissolving the entire sample, it is highly recommended to perform a small-scale solubility test with a small aliquot of the peptide.[3] This prevents the loss of valuable material if an inappropriate solvent is chosen. Begin with sterile, distilled water. If the peptide does not dissolve, refer to the troubleshooting guide below to select an alternative solvent based on the peptide's properties.[6]

Troubleshooting Guide: Common Solubility Issues

This guide addresses specific issues you may encounter when preparing this compound peptide solutions for your in vitro assays.

Problem Possible Cause Suggested Solution
Peptide will not dissolve in water. The peptide is highly hydrophobic or the pH of the water is close to the peptide's isoelectric point (pI).1. For basic peptides (net positive charge): Add a small amount of a dilute acidic solution, such as 0.1% acetic acid or 0.1% trifluoroacetic acid (TFA), dropwise until the peptide dissolves.[6] 2. For acidic peptides (net negative charge): Add a small amount of a dilute basic solution, such as 0.1 M ammonium (B1175870) bicarbonate, dropwise until the peptide dissolves.[6] 3. For neutral or very hydrophobic peptides: Use a minimal amount of an organic solvent like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) to first dissolve the peptide, then slowly dilute with your aqueous buffer.[3]
Peptide solution is cloudy or forms a gel. The peptide is not fully dissolved and may be forming aggregates or a suspension. This can be due to strong intermolecular hydrogen bonds.1. Sonication: Use a bath sonicator for 5-10 minutes to help break up aggregates.[3] 2. Gentle Warming: Gently warm the solution to below 40°C, as excessive heat can degrade the peptide.[3] 3. Change Solvent: If cloudiness persists, a stronger solvent system may be required. Consider the options for neutral/hydrophobic peptides mentioned above.
Peptide precipitates after dilution of an organic stock solution into aqueous buffer. The peptide is aggregating as it moves from a favorable organic environment to a less favorable aqueous one. The final concentration of the organic solvent may be too low to maintain solubility.1. Slow Dilution: Add the organic stock solution dropwise into the vigorously stirring aqueous buffer.[3] 2. Adjust Final Organic Solvent Concentration: If your assay allows, slightly increase the final concentration of the organic co-solvent. Always perform a solvent toxicity control in your assay. 3. pH Adjustment: Ensure the final pH of the aqueous buffer is at least one to two units away from the peptide's pI.[4]

Quantitative Solubility Data Summary

This compound Variant Solvent System Concentration/Notes Reference
Brevinin-2R and analogues0.01 M phosphate (B84403) buffer (pH 7) with 10% (v/v) DMSOUsed for disulfide bridge formation, indicating solubility under these conditions.[2]
General Antimicrobial PeptidesSterile distilled water with 0.02% acetic acidRecommended for dissolving peptides for Minimum Inhibitory Concentration (MIC) assays.
Brevinin-2RPBS (pH 7.4)Used for preparing stock solutions for proteolytic stability assays.[2]
Highly Hydrophobic Peptides100% DMSO, DMF, or AcetonitrileRecommended for initial dissolution, followed by dilution in aqueous buffer.[3]

Experimental Protocols

Protocol 1: General Solubilization of a Lyophilized this compound Peptide
  • Preparation: Allow the vial of lyophilized peptide to equilibrate to room temperature before opening to prevent condensation.

  • Initial Assessment: Determine the net charge of your this compound peptide at neutral pH based on its amino acid sequence.

  • Solvent Selection and Dissolution:

    • Basic Peptides (Net Positive Charge): Add a small volume of sterile, distilled water. If insoluble, add 10% acetic acid dropwise while vortexing until the peptide dissolves.

    • Acidic Peptides (Net Negative Charge): Add a small volume of sterile, distilled water. If insoluble, add 0.1 M ammonium bicarbonate dropwise while vortexing until the peptide dissolves.

    • Neutral/Hydrophobic Peptides: Add a minimal volume (e.g., 20-50 µL) of 100% DMSO to the dry peptide and vortex to dissolve.

  • Dilution: Slowly add the dissolved peptide concentrate to your desired aqueous buffer with constant, gentle stirring.

  • Final Steps: If any particulates are visible, centrifuge the solution and use the supernatant for your experiment. For long-term storage, aliquot the stock solution and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of this compound Peptide for Broth Microdilution MIC Assay
  • Stock Solution Preparation: Prepare a stock solution of the this compound peptide at a concentration 10-fold higher than the highest concentration to be tested. A common solvent is sterile distilled water containing 0.02% acetic acid to aid in the solubility of these cationic peptides.

  • Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the peptide stock solution in the appropriate sterile broth medium (e.g., Mueller-Hinton Broth).

  • Bacterial Inoculum: Prepare a standardized bacterial inoculum in the same broth medium according to standard microbiology protocols (e.g., CLSI guidelines).

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the serially diluted peptide.

  • Incubation: Incubate the plate under appropriate conditions for the test organism (e.g., 37°C for 18-24 hours).

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the peptide that completely inhibits visible bacterial growth.

Visualizations

G Troubleshooting Workflow for this compound Solubility start Start: Lyophilized this compound Peptide test_small_aliquot Test Small Aliquot start->test_small_aliquot dissolve_water Attempt to Dissolve in Sterile Water test_small_aliquot->dissolve_water is_soluble Soluble? dissolve_water->is_soluble use_solution Use Solution for Assay is_soluble->use_solution Yes assess_charge Assess Net Charge of Peptide is_soluble->assess_charge No basic_peptide Basic Peptide (+ charge) assess_charge->basic_peptide acidic_peptide Acidic Peptide (- charge) basic_peptide->acidic_peptide No add_acid Add Dilute Acid (e.g., 0.1% Acetic Acid) basic_peptide->add_acid Yes neutral_hydrophobic Neutral / Hydrophobic Peptide acidic_peptide->neutral_hydrophobic No add_base Add Dilute Base (e.g., 0.1M NH4HCO3) acidic_peptide->add_base Yes use_organic Use Minimal Organic Solvent (e.g., DMSO) neutral_hydrophobic->use_organic dilute Slowly Dilute into Aqueous Buffer add_acid->dilute add_base->dilute use_organic->dilute observe Observe for Precipitation dilute->observe observe->use_solution No precipitation Precipitation Occurs observe->precipitation Yes troubleshoot_dilution Troubleshoot Dilution (Slower addition, Adjust buffer pH) precipitation->troubleshoot_dilution troubleshoot_dilution->dilute

Caption: A workflow for systematically achieving this compound peptide solubility.

G General Antimicrobial Mechanism of this compound Peptides peptide Cationic this compound Peptide (+) electrostatic_interaction Electrostatic Interaction peptide->electrostatic_interaction bacterial_membrane Negatively Charged Bacterial Membrane (-) bacterial_membrane->electrostatic_interaction membrane_insertion Hydrophobic Core Inserts into Lipid Bilayer electrostatic_interaction->membrane_insertion membrane_disruption Membrane Disruption membrane_insertion->membrane_disruption pore_formation Pore Formation ('Barrel-Stave' or 'Carpet-like' Model) membrane_disruption->pore_formation leakage Leakage of Cellular Contents pore_formation->leakage cell_death Bacterial Cell Death leakage->cell_death

Caption: A simplified diagram of this compound's antimicrobial action.

References

Technical Support Center: Overcoming Resistance to Brevinin-2 Antimicrobial Effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving the antimicrobial peptide Brevinin-2. The information is designed to help overcome common challenges, particularly microbial resistance.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound peptides?

A1: this compound peptides are cationic antimicrobial peptides that primarily act by disrupting the integrity of microbial cell membranes.[1] Their cationic nature facilitates interaction with the negatively charged components of bacterial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.[2] This interaction leads to membrane permeabilization, leakage of intracellular contents, and ultimately cell death. Some studies also suggest that this compound peptides may have intracellular targets, inhibiting key cellular processes after translocating across the membrane without complete disruption.[3]

Q2: What are the common mechanisms by which bacteria develop resistance to this compound and other antimicrobial peptides?

A2: Bacteria can develop resistance to this compound and other cationic antimicrobial peptides through several mechanisms:

  • Alteration of Cell Surface Charge: Bacteria can modify their cell surface to reduce its net negative charge, thereby repelling the cationic this compound peptides. This is often achieved by modifying LPS or teichoic acids.

  • Proteolytic Degradation: Some bacteria secrete proteases that can degrade this compound peptides, rendering them inactive before they can reach their target.

  • Efflux Pumps: Bacteria may utilize membrane-associated efflux pumps to actively transport this compound peptides out of the cell.

  • Biofilm Formation: Bacteria embedded within a biofilm are protected by an extracellular matrix that can physically block the penetration of antimicrobial agents like this compound.

Q3: My this compound peptide is showing lower than expected activity against a specific bacterial strain. What could be the reason?

A3: There are several potential reasons for reduced this compound activity:

  • Intrinsic Resistance: The bacterial strain may possess intrinsic resistance mechanisms, as described in Q2.

  • Experimental Conditions: The pH, ionic strength, and composition of the growth medium can significantly impact the activity of antimicrobial peptides. High salt concentrations, for example, can interfere with the initial electrostatic interaction between the peptide and the bacterial surface.

  • Peptide Stability: this compound, like other peptides, can be susceptible to degradation by proteases present in the experimental setup or secreted by the bacteria.

  • Peptide Aggregation: At high concentrations or in certain buffer conditions, the peptide may aggregate, reducing its effective concentration.

Q4: How can I enhance the efficacy of this compound against resistant strains?

A4: Several strategies can be employed to overcome resistance and enhance the antimicrobial effects of this compound:

  • Peptide Engineering: Modifying the amino acid sequence of this compound can improve its stability and activity. This includes truncating the peptide to remove non-essential regions or substituting specific amino acids to increase cationicity or optimize amphipathicity.[4][5]

  • Combination Therapy: Using this compound in combination with conventional antibiotics can lead to synergistic effects, where the combined antimicrobial activity is greater than the sum of their individual activities.[6] this compound can permeabilize the bacterial membrane, facilitating the entry of antibiotics.

  • Adjuvants: Combining this compound with agents that disrupt biofilms or inhibit resistance mechanisms can restore its efficacy.

Troubleshooting Guides

Issue 1: High Minimum Inhibitory Concentration (MIC) values observed for this compound.
  • Possible Cause 1: Bacterial Resistance.

    • Troubleshooting:

      • Characterize the resistance mechanism of the bacterial strain. This can involve whole-genome sequencing to identify resistance genes or specific assays to detect alterations in membrane charge or protease production.

      • Employ strategies to overcome the specific resistance mechanism. For example, if proteolysis is suspected, consider engineering a more protease-resistant this compound analog.

  • Possible Cause 2: Inappropriate Assay Conditions.

    • Troubleshooting:

      • Optimize the assay medium. Mueller-Hinton broth is a standard medium for MIC testing. Ensure the pH and ionic strength are within the optimal range for this compound activity.

      • Verify the bacterial inoculum density. A standardized inoculum (typically 5 x 10^5 CFU/mL) is crucial for reproducible MIC results.

Issue 2: Bacterial regrowth observed in time-kill assays after initial killing.
  • Possible Cause 1: Sub-lethal Peptide Concentration.

    • Troubleshooting:

      • Ensure the this compound concentration used is a multiple of the accurately determined MIC (e.g., 2x or 4x MIC).

      • Perform a dose-response time-kill assay to identify a bactericidal concentration over the desired time frame.

  • Possible Cause 2: Emergence of a resistant subpopulation.

    • Troubleshooting:

      • Isolate and characterize the regrown bacteria to determine if they have developed resistance.

      • Consider using a combination therapy approach to prevent the emergence of resistance.

Data Presentation

Table 1: Antimicrobial Activity of this compound Analogs Against Resistant Bacteria

PeptideModificationTarget OrganismMIC (µM)Fold Improvement vs. ParentReference
B2RPParent PeptideMultidrug-resistant Acinetobacter baumannii3-6-[7]
[Lys(4)]B2RPAsp(4) -> LysMultidrug-resistant Acinetobacter baumannii1.5-32x[7]
Brevinin-2GUbParent PeptideStaphylococcus aureus>512-[5]
tB2U-6KTruncated, Lys substitutionsStaphylococcus aureus32>16x[5]
B2OSParent PeptideMethicillin-resistant Staphylococcus aureus (MRSA)4-[4]
[D-Leu2]B2OS(1-22)-NH2Truncated, D-Leu substitutionMethicillin-resistant Staphylococcus aureus (MRSA)80.5x[4]

Table 2: Synergistic Activity of Brevinin-2CE in Combination with Antibiotics Against MRSA

CombinationBrevinin-2CE MIC (µg/mL)Antibiotic MIC (µg/mL)FIC Index*InterpretationReference
Brevinin-2CE alone8---[6]
Cefepime alone64---[6]
Brevinin-2CE + Cefepime280.375Synergy[6]
Levofloxacin alone16---[6]
Brevinin-2CE + Levofloxacin220.375Synergy[6]

*Fractional Inhibitory Concentration (FIC) Index: ≤ 0.5 indicates synergy.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)

This protocol determines the lowest concentration of this compound that inhibits the visible growth of a microorganism.

Materials:

  • This compound peptide

  • Test microorganism

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Sterile 96-well microtiter plates (low-protein binding)

  • Sterile pipette tips (low-protein binding)

  • Spectrophotometer

Procedure:

  • Peptide Preparation: Prepare a stock solution of this compound in sterile water or a suitable buffer. Create a series of two-fold serial dilutions of the peptide in the appropriate growth medium.

  • Inoculum Preparation: Culture the test microorganism overnight. Dilute the culture in fresh medium to achieve a concentration of approximately 1 x 10^6 CFU/mL.

  • Plate Setup: Add 50 µL of the appropriate growth medium to each well of a 96-well plate. Add 50 µL of each peptide dilution to the corresponding wells.

  • Inoculation: Add 50 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 150 µL and a final bacterial concentration of approximately 5 x 10^5 CFU/mL.

  • Controls: Include a positive control (bacteria without peptide) and a negative control (medium only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound at which no visible growth (turbidity) is observed. This can be assessed visually or by measuring the optical density at 600 nm.

Time-Kill Assay

This assay evaluates the rate at which this compound kills a bacterial population over time.

Materials:

  • This compound peptide

  • Test microorganism

  • Appropriate growth medium

  • Sterile tubes or flasks

  • Sterile saline or PBS

  • Agar (B569324) plates

Procedure:

  • Inoculum Preparation: Prepare a bacterial culture in the logarithmic growth phase (approximately 1 x 10^6 CFU/mL).

  • Assay Setup: Add the bacterial culture to tubes or flasks containing this compound at the desired concentrations (e.g., 1x, 2x, 4x MIC). Include a growth control without the peptide.

  • Incubation and Sampling: Incubate the cultures at 37°C with shaking. At various time points (e.g., 0, 30, 60, 120, 240 minutes), withdraw an aliquot from each culture.

  • Enumeration: Perform serial dilutions of the aliquots in sterile saline or PBS and plate onto agar plates.

  • Colony Counting: Incubate the plates overnight and count the number of colony-forming units (CFU) to determine the viable bacterial count at each time point.

  • Data Analysis: Plot the log10 CFU/mL versus time for each peptide concentration.

Membrane Permeabilization Assay (SYTOX Green)

This assay measures the extent of membrane damage caused by this compound using a fluorescent dye that only enters cells with compromised membranes.

Materials:

  • This compound peptide

  • Test microorganism

  • SYTOX Green nucleic acid stain

  • Buffer (e.g., HEPES)

  • Fluorometer or fluorescence microscope

Procedure:

  • Cell Preparation: Harvest bacteria in the mid-logarithmic phase, wash, and resuspend in the assay buffer to a specific optical density.

  • Assay Setup: In a 96-well black plate, add the bacterial suspension.

  • Dye Addition: Add SYTOX Green to a final concentration of 1-5 µM and incubate in the dark for 15 minutes.

  • Peptide Addition: Add this compound at various concentrations to the wells.

  • Fluorescence Measurement: Immediately begin monitoring the fluorescence intensity (excitation ~485 nm, emission ~520 nm) over time using a fluorometer.

  • Controls: Include a negative control (bacteria with dye, no peptide) and a positive control (bacteria with dye, treated with a membrane-disrupting agent like 70% isopropanol (B130326) to achieve 100% permeabilization).

  • Data Analysis: Express the increase in fluorescence as a percentage of the maximum fluorescence obtained with the positive control.

Signaling Pathways and Workflows

Bacterial_Resistance_Signaling cluster_extracellular Extracellular Space cluster_membrane Bacterial Membrane cluster_cytoplasm Cytoplasm AMP Antimicrobial Peptide (e.g., this compound) PhoQ PhoQ (Sensor Kinase) AMP->PhoQ Activates PhoP PhoP (Response Regulator) PhoQ->PhoP Phosphorylates PmrB PmrB (Sensor Kinase) PmrA PmrA (Response Regulator) PmrB->PmrA Phosphorylates PmrD PmrD PhoP->PmrD Activates Transcription LPS_mod_genes LPS Modification Genes (e.g., pmrHFIJKLM) PhoP->LPS_mod_genes Activates Transcription PmrA->LPS_mod_genes Activates Transcription PmrD->PmrB Protects PmrA-P from dephosphorylation Resistance Increased Resistance to AMPs LPS_mod_genes->Resistance Leads to

Caption: Bacterial two-component signaling pathway (PhoPQ-PmrD-PmrAB) leading to antimicrobial peptide resistance.

Experimental_Workflow start Start: Suspected this compound Resistance mic_assay 1. Determine MIC of this compound and Analogs start->mic_assay high_mic High MIC Observed? mic_assay->high_mic time_kill 2. Perform Time-Kill Assay at 2x and 4x MIC high_mic->time_kill Yes end_no_resistance Conclusion: No Significant Resistance high_mic->end_no_resistance No regrowth Regrowth Observed? time_kill->regrowth membrane_perm 3. Assess Membrane Permeabilization (SYTOX Green Assay) regrowth->membrane_perm Yes combo_therapy 4. Test Combination Therapy (this compound + Antibiotics) regrowth->combo_therapy No reduced_perm Reduced Permeabilization? membrane_perm->reduced_perm reduced_perm->combo_therapy Yes reduced_perm->combo_therapy No synergy Synergy Observed? combo_therapy->synergy end_resistance Conclusion: Intrinsic or Acquired Resistance synergy->end_resistance No end_success Conclusion: Effective Strategy Identified synergy->end_success Yes

Caption: Troubleshooting workflow for investigating and overcoming this compound resistance.

Logical_Relationship cluster_peptide Peptide Properties cluster_interaction Peptide-Membrane Interaction cluster_outcome Antimicrobial Outcome Cationicity Increased Cationicity Binding Enhanced Electrostatic Binding Cationicity->Binding Leads to Amphipathicity Optimized Amphipathicity Insertion Improved Membrane Insertion/Disruption Amphipathicity->Insertion Leads to Stability Increased Proteolytic Stability (e.g., D-amino acids) Overcome Overcoming Resistance Stability->Overcome Contributes to Binding->Insertion Facilitates Efficacy Increased Antimicrobial Efficacy Insertion->Efficacy Results in Overcome->Efficacy Enhances

Caption: Logical relationship between this compound properties and antimicrobial efficacy.

References

Technical Support Center: Large-Scale Synthesis of Brevinin-2

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the large-scale synthesis of Brevinin-2 and related peptides. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to navigate the complexities of this compound synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the large-scale synthesis of this compound?

A1: The large-scale synthesis of this compound, an antimicrobial peptide, presents several key challenges. These include managing the complexity of the amino acid sequence, which can lead to incomplete reactions and the formation of secondary structures.[1] Peptide aggregation during synthesis is a significant hurdle, particularly for hydrophobic sequences, which can lower yields and complicate purification.[1][2] Additionally, achieving high purity, ensuring stability, and executing necessary post-synthesis modifications are critical challenges that need to be addressed for a successful large-scale synthesis.[1] For Brevinin peptides specifically, mimicking the native cyclization (disulfide bridge formation) found in the naturally secreted peptide can be difficult to achieve in prokaryotic expression systems or during chemical synthesis.[3]

Q2: My this compound peptide shows poor solubility after cleavage and purification. What are the possible causes and solutions?

A2: Poor solubility of a synthesized peptide like this compound can stem from several factors. Aggregation, especially for peptides with hydrophobic regions, can occur even after purification.[4] Incomplete removal of organic solvents used during purification can also negatively impact solubility.[4] Furthermore, the pH of the final solution is critical; an inappropriate pH can significantly reduce peptide solubility.[4] To address this, experimenting with different pH buffers (slightly acidic or basic) is recommended. Adding solubilizing tags like polyethylene (B3416737) glycol (PEG) during synthesis can also enhance the solubility of the final product.[1]

Q3: My final product has a low yield and multiple peaks on HPLC analysis. What are the likely impurities?

A3: Low yield and poor purity in crude peptide synthesis, as indicated by multiple HPLC peaks, often point to several common issues. Incomplete coupling reactions can lead to deletion sequences, where one or more amino acids are missing from the final peptide.[4] If unreacted amino groups are not properly "capped" (deactivated), they can react in subsequent steps, resulting in truncated sequences of varying lengths.[4] Side reactions, such as aspartimide formation if your this compound analogue contains an aspartic acid residue, can also generate impurities.[4]

Q4: How can I minimize peptide aggregation during Solid-Phase Peptide Synthesis (SPPS)?

A4: Peptide aggregation is a common problem, especially with hydrophobic sequences.[1][2] Several strategies can be employed to mitigate this. Changing the synthesis solvent from the standard dimethylformamide (DMF) to N-Methyl-2-pyrrolidone (NMP) can improve solvation of the growing peptide chain.[4] The incorporation of chaotropic salts, such as LiCl, into the coupling and deprotection solutions can disrupt the secondary structures that lead to aggregation.[4] For long peptides, a segmented synthesis approach, where shorter fragments are synthesized separately and then ligated, can be beneficial.[1]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the large-scale synthesis of this compound.

Problem Potential Cause Recommended Solution
Incomplete Coupling Steric hindrance from bulky amino acids; Peptide aggregation on the solid support blocking reactive sites.Use a stronger coupling reagent or increase the coupling time. Switch to a more effective solvent like NMP to reduce aggregation.[4] Consider microwave-assisted synthesis to improve reaction kinetics.
Low Cleavage Yield Inefficient cleavage cocktail for the specific protecting groups used; Insufficient cleavage time.Optimize the trifluoroacetic acid (TFA) "cocktail" with appropriate scavengers for the protecting groups on your this compound sequence.[4] Increase the cleavage reaction time, as peptides with multiple bulky protecting groups may require longer exposure.[4]
Presence of Deletion Sequences Incomplete coupling of an amino acid in the sequence.Double couple problematic amino acids. Monitor coupling completion using a colorimetric test (e.g., Kaiser test).
Oxidation of Sensitive Residues (e.g., Met, Cys) Exposure to air during synthesis and workup.Use scavengers in the cleavage cocktail (e.g., dithiothreitol (B142953) for Cys). Perform cleavage and purification under an inert atmosphere (e.g., nitrogen or argon).
Racemization Activation of amino acids can lead to loss of stereochemical integrity.Use coupling reagents known to suppress racemization (e.g., Oxyma Pure, COMU). Avoid prolonged activation times.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of this compound (Fmoc/tBu Strategy)

This protocol outlines a standard manual procedure for the synthesis of a generic this compound peptide on a rink amide resin.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected amino acids

  • Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Deprotection solution: 20% piperidine (B6355638) in DMF

  • Solvents: DMF, DCM (Dichloromethane), NMP

  • Washing solvents: DMF, DCM, Methanol

  • Cleavage cocktail: 95% TFA, 2.5% TIS (Triisopropylsilane), 2.5% H₂O

  • Fritted reaction vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in the reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine/DMF solution to the resin.

    • Shake for 5 minutes. Drain.

    • Repeat the piperidine treatment for another 15 minutes.

    • Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

  • Amino Acid Coupling:

    • In a separate vial, dissolve 4 equivalents of the Fmoc-amino acid and 3.9 equivalents of HBTU in DMF.

    • Add 8 equivalents of DIPEA to the amino acid solution and pre-activate for 2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Shake for 1-2 hours.

    • Wash the resin with DMF (3x), DCM (3x), and DMF (3x).

  • Repeat Cycle: Repeat steps 2 and 3 for each amino acid in the this compound sequence.

  • Final Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection (step 2).

  • Cleavage and Deprotection:

    • Wash the peptide-resin with DCM and dry under vacuum.

    • Add the cleavage cocktail to the resin.

    • Gently agitate for 2-3 hours at room temperature.

    • Filter the solution to separate the resin.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the crude peptide pellet under vacuum.

Purification by Reverse-Phase HPLC (RP-HPLC)

Equipment:

  • Preparative RP-HPLC system with a C18 column

  • Solvent A: 0.1% TFA in water

  • Solvent B: 0.1% TFA in acetonitrile

  • Lyophilizer

Procedure:

  • Sample Preparation: Dissolve the crude this compound peptide in a minimal amount of Solvent A, with a small percentage of Solvent B if necessary to aid solubility.

  • Purification:

    • Equilibrate the C18 column with a low percentage of Solvent B (e.g., 5%).

    • Inject the dissolved peptide onto the column.

    • Run a linear gradient of increasing Solvent B concentration (e.g., 5% to 65% over 60 minutes) at an appropriate flow rate.

    • Monitor the elution profile at 220 nm and 280 nm.

    • Collect fractions corresponding to the major peak of the target peptide.

  • Analysis and Lyophilization:

    • Analyze the purity of the collected fractions by analytical RP-HPLC and mass spectrometry.

    • Pool the pure fractions.

    • Freeze the pooled fractions and lyophilize to obtain the purified this compound peptide as a white powder.

Characterization by Mass Spectrometry

Equipment:

  • MALDI-TOF or ESI-MS Mass Spectrometer

Procedure:

  • Prepare the purified peptide sample according to the instrument's requirements (e.g., co-crystallization with a matrix for MALDI-TOF).

  • Acquire the mass spectrum.

  • Compare the observed molecular weight with the calculated theoretical mass of the this compound peptide to confirm its identity.[5][6]

Visualizations

Experimental Workflow for this compound Synthesis

SPPS_Workflow start Start: Rink Amide Resin swell Resin Swelling (DMF) start->swell deprotect Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect wash1 Wash (DMF, DCM) deprotect->wash1 couple Amino Acid Coupling (Fmoc-AA, HBTU, DIPEA) wash1->couple wash2 Wash (DMF, DCM) couple->wash2 loop_end Repeat for all Amino Acids wash2->loop_end loop_end->deprotect Next Amino Acid final_deprotect Final Fmoc Deprotection loop_end->final_deprotect Last Amino Acid cleavage Cleavage from Resin (TFA Cocktail) final_deprotect->cleavage precipitation Precipitation (Cold Ether) cleavage->precipitation purification Purification (RP-HPLC) precipitation->purification characterization Characterization (Mass Spec) purification->characterization end_product Purified This compound characterization->end_product

Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for this compound.

Proposed Signaling Pathway for this compound Antimicrobial Action

Brevinin_Signaling cluster_immunomodulation Immunomodulatory Effect brevinin This compound interaction Electrostatic Interaction brevinin->interaction targets tlr2 Toll-like Receptor 2 (TLR2) (on Immune Cells) brevinin->tlr2 may interact with membrane Bacterial Cell Membrane (Anionic Phospholipids) membrane->interaction pore Pore Formation ('Barrel-Stave' or 'Carpet' Model) interaction->pore leads to permeability Increased Membrane Permeability pore->permeability leakage Ion Leakage & Loss of Membrane Potential permeability->leakage death Bacterial Cell Death leakage->death immune_activation Innate Immune Response Activation tlr2->immune_activation cytokines Release of Pro-inflammatory Cytokines (TNF, IL-8) immune_activation->cytokines

References

Technical Support Center: Optimizing Brevinin-2 Analog Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments aimed at improving the therapeutic index of Brevinin-2 analogs.

Frequently Asked Questions (FAQs)

Q1: My this compound analog shows high antimicrobial activity but also high hemolysis. How can I improve its selectivity?

A1: High hemolytic activity is a common challenge. Consider the following strategies to decouple antimicrobial potency from toxicity:

  • C-Terminal Truncation: The C-terminal "Rana box," a disulfide-bridged loop, has been identified as a primary determinant of toxicity in some this compound peptides.[1][2] Removing this domain can substantially reduce hemolysis while maintaining or even enhancing antimicrobial activity.[1][2]

  • Amino Acid Substitutions:

    • D-Amino Acid Substitution: Introducing D-amino acids, such as D-Leucine at the N-terminus, can lead to a significant improvement in the hemolytic concentration (HC50) and a better therapeutic index.[1][2]

    • Cationicity Adjustment: Increasing the net positive charge (cationicity) without altering the overall hydrophobicity can enhance antimicrobial potency against certain bacteria, like E. coli and S. aureus, without a significant increase in hemolytic activity.[3]

  • Analog Design: Synthesize and test a series of analogs with systematic modifications to identify the optimal balance between activity and toxicity.

Q2: The antimicrobial activity of my this compound analog is lower than expected. What are the potential reasons?

A2: Several factors could contribute to low antimicrobial activity:

  • Peptide Aggregation: Peptides can self-aggregate, reducing their effective concentration. Ensure the peptide is fully dissolved in a suitable solvent (e.g., sterile water, dilute acetic acid, or DMSO, depending on solubility) before adding it to the assay medium.

  • Suboptimal Assay Conditions: The composition of the growth medium (e.g., salt concentration, presence of divalent cations) can interfere with peptide activity. It is crucial to use a standardized, low-salt medium like Mueller-Hinton Broth (MHB) for antimicrobial susceptibility testing of peptides.

  • Peptide Degradation: Peptides can be degraded by proteases present in the bacterial culture or serum if conducting experiments in complex media. Consider assessing peptide stability in your experimental conditions.

  • Incorrect Peptide Conformation: The antimicrobial activity of this compound analogs often depends on their ability to form an α-helical structure upon interacting with bacterial membranes.[4][5] Circular dichroism (CD) spectroscopy can be used to verify the secondary structure in membrane-mimetic environments (e.g., TFE or SDS micelles).

Q3: How is the therapeutic index (TI) of a this compound analog calculated and what is a good value?

A3: The therapeutic index (TI) is a quantitative measure of a drug's safety and is typically calculated as the ratio of its toxicity to its efficacy. For antimicrobial peptides, it is often calculated as:

TI = HC50 / GM of MICs

Where:

  • HC50 is the concentration of the peptide that causes 50% hemolysis of red blood cells.

  • GM of MICs is the geometric mean of the Minimum Inhibitory Concentrations against a panel of relevant microorganisms.

A higher TI value indicates a more promising therapeutic candidate, as it suggests the peptide is effective against microbes at concentrations that are not significantly toxic to host cells. While there is no universal "good" TI value, a significant improvement (e.g., >10-fold) over the parent peptide is a positive indicator.[2]

Troubleshooting Guides

Low Antimicrobial Activity (MIC Assay)
Issue Possible Cause Troubleshooting Step
No or weak inhibition zones/high MIC values Peptide precipitation or aggregation.Visually inspect the wells for precipitation. Test different solvents for initial peptide dissolution.
Inactivation by media components.Use cation-adjusted Mueller-Hinton Broth (MHB) as recommended for peptide susceptibility testing.
Incorrect bacterial inoculum density.Ensure the final inoculum concentration is ~5 x 10^5 CFU/mL. Verify by plating serial dilutions.
Peptide degradation.Test peptide stability in the assay medium over the incubation period using HPLC.
High Variability in Hemolysis Assay Results
Issue Possible Cause Troubleshooting Step
Inconsistent HC50 values between experiments Variation in red blood cell (RBC) preparation.Standardize the RBC washing procedure and ensure the final cell suspension is at the correct concentration (e.g., 4%).[6]
Incomplete lysis for positive control.Ensure the positive control (e.g., 0.1% Triton X-100) achieves 100% hemolysis.[7] If not, check the reagent.
Interference from peptide solvent.Run a control with the highest concentration of the peptide solvent used to ensure it does not cause hemolysis.

Data Presentation: Activity and Toxicity of this compound Analogs

The following tables summarize the antimicrobial and hemolytic activities of selected this compound analogs from published studies.

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound Analogs (µM)

PeptideS. aureusE. coliP. aeruginosaC. albicansReference
Brevinin-2R12.56-6[3]
[Lys4]B2RP12.561.5-36[3]
[Lys4, Lys18]B2RP>100>1003-6>100[3]
B2OS281616[1]
B2OS(1-22)-NH2281616[1]
[D-Leu2]B2OS(1-22)-NH2481616[1]

Table 2: Hemolytic Activity (HC50) and Therapeutic Index (TI) of this compound Analogs

PeptideHC50 (µM)Therapeutic Index (vs. S. aureus)Reference
Brevinin-2R957.6[3]
[Lys4]B2RP~957.6[3]
[Lys4, Lys18]B2RP>200>2[3]
B2OS10.445.22[1]
B2OS(1-22)-NH241.8820.94[2]
[D-Leu2]B2OS(1-22)-NH2118.129.53[2]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

This protocol is adapted from standard microdilution methods for antimicrobial peptides.

  • Peptide Preparation: Dissolve the lyophilized peptide in sterile, ultrapure water or 0.01% acetic acid to a stock concentration of 1024 µM.

  • Bacterial Culture: Inoculate a single bacterial colony into Mueller-Hinton Broth (MHB) and incubate at 37°C with shaking until it reaches the mid-logarithmic phase (OD600 ≈ 0.4-0.6).

  • Inoculum Preparation: Dilute the bacterial culture in fresh MHB to achieve a final concentration of 5 x 10^5 CFU/mL in the assay plate.

  • Assay Plate Setup:

    • Add 50 µL of MHB to all wells of a 96-well microtiter plate.

    • Add 50 µL of the peptide stock solution to the first column of wells.

    • Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, and so on, discarding the final 50 µL from the last column. This will create a gradient of peptide concentrations.

    • Add 50 µL of the prepared bacterial inoculum to each well.

  • Controls:

    • Positive Control: Wells with bacteria and no peptide.

    • Negative Control: Wells with MHB only (no bacteria or peptide).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of the peptide that completely inhibits visible bacterial growth.

Hemolysis Assay

This protocol assesses the peptide's toxicity to red blood cells.

  • Red Blood Cell (RBC) Preparation:

    • Obtain fresh horse erythrocytes.[6]

    • Wash the RBCs three times with phosphate-buffered saline (PBS) by centrifugation (e.g., 800 x g for 10 min) and aspiration of the supernatant.

    • Resuspend the washed RBCs in PBS to a final concentration of 4% (v/v).[6]

  • Peptide Dilutions: Prepare serial dilutions of the peptide in PBS in a 96-well plate.

  • Assay:

    • Add 50 µL of the 4% RBC suspension to 50 µL of each peptide dilution.

    • Negative Control: 50 µL of RBCs + 50 µL of PBS.

    • Positive Control: 50 µL of RBCs + 50 µL of 0.2% Triton X-100 (final concentration 0.1%).

  • Incubation: Incubate the plate at 37°C for 1-2 hours.[6]

  • Centrifugation: Centrifuge the plate at 1000 x g for 5 minutes to pellet intact RBCs.

  • Measurement: Carefully transfer 50 µL of the supernatant from each well to a new plate. Measure the absorbance of the released hemoglobin at 450 nm or 540 nm.

  • Calculation: Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_peptide - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] * 100 The HC50 is the peptide concentration that causes 50% hemolysis.

MTT Cytotoxicity Assay

This protocol determines the peptide's toxicity against mammalian cell lines.

  • Cell Culture: Seed mammalian cells (e.g., HaCaT or HMEC-1) in a 96-well plate at a density of ~1 x 10^4 cells/well and allow them to adhere overnight.[6][7]

  • Peptide Treatment: Remove the culture medium and add fresh medium containing serial dilutions of the peptide.

  • Incubation: Incubate the cells for 24 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Calculation: Cell viability is calculated relative to untreated control cells. The IC50 is the peptide concentration that reduces cell viability by 50%.

Visualizations

Experimental Workflow for Therapeutic Index Determination

G cluster_antimicrobial Antimicrobial Activity cluster_toxicity Toxicity Assessment prep_bacteria Prepare Bacterial Inoculum mic_assay Perform MIC Assay prep_bacteria->mic_assay read_mic Determine MIC Values mic_assay->read_mic calc_ti Calculate Therapeutic Index (HC50 / MIC) read_mic->calc_ti prep_rbc Prepare Red Blood Cells hemolysis_assay Perform Hemolysis Assay prep_rbc->hemolysis_assay read_hc50 Determine HC50 Value hemolysis_assay->read_hc50 read_hc50->calc_ti evaluate Evaluate Analog calc_ti->evaluate

Caption: Workflow for determining the therapeutic index of this compound analogs.

Putative Mechanism of Action of this compound Peptides

G cluster_membrane Bacterial Membrane Interaction cluster_consequences Cellular Consequences peptide Cationic this compound Analog binding Electrostatic Binding peptide->binding membrane Anionic Bacterial Membrane membrane->binding insertion Hydrophobic Insertion & α-Helix Formation binding->insertion disruption Membrane Disruption (Pore Formation / Carpet Model) insertion->disruption leakage Ion Leakage & Metabolite Efflux disruption->leakage potential_loss Membrane Potential Dissipation disruption->potential_loss death Bacterial Cell Death leakage->death potential_loss->death

Caption: General mechanism of membrane disruption by this compound antimicrobial peptides.

References

Troubleshooting low yield in recombinant Brevinin-2 production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges associated with low yield in recombinant Brevinin-2 production.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its recombinant production challenging?

This compound is a family of antimicrobial peptides (AMPs) originally isolated from amphibian skin secretions.[1][2] These peptides exhibit broad-spectrum activity against bacteria and fungi, making them promising candidates for new anti-infective therapeutics.[1][3] However, recombinant production of this compound, particularly in bacterial hosts like Escherichia coli, can be challenging due to several factors:

  • Host Cell Toxicity: As an antimicrobial peptide, this compound can be toxic to the E. coli host, leading to reduced cell growth and viability upon expression induction.[4]

  • Codon Usage Bias: The codons used in the native this compound gene from amphibians may not be optimal for efficient translation in E. coli, leading to translational stalling and low protein expression.[4][5]

  • Proteolytic Degradation: The expressed peptide can be susceptible to degradation by host cell proteases.[4]

  • Inclusion Body Formation: High-level expression of recombinant proteins in E. coli often results in the formation of insoluble and inactive protein aggregates known as inclusion bodies.[4][6]

Q2: Which expression system is best for this compound production?

Escherichia coli is a commonly used host for recombinant protein production due to its rapid growth, cost-effectiveness, and well-established genetic tools.[7] The pET expression system, which utilizes a strong T7 promoter, is frequently employed. To mitigate toxicity and enhance solubility, this compound is often expressed as a fusion protein.[2][3] Common fusion partners include Thioredoxin (Trx), Glutathione S-transferase (GST), and Small Ubiquitin-like Modifier (SUMO).[2] The choice of fusion partner can significantly impact expression levels and solubility.

Q3: What is codon optimization and is it necessary for this compound expression?

Codon optimization is the process of altering the nucleotide sequence of a gene to match the preferred codon usage of the expression host without changing the amino acid sequence of the protein.[5] This is highly recommended for expressing this compound in E. coli because the codon usage of amphibians differs significantly from that of bacteria.[4] Optimizing the codons can lead to a significant increase in expression levels by preventing translational stalling.[5][8]

Q4: My this compound is expressed as inclusion bodies. What should I do?

Inclusion body formation is a common issue. While it can protect the host from a toxic peptide, recovering active this compound requires solubilization and refolding steps, which can lead to significant yield loss.[4] To increase the soluble fraction, you can try:

  • Lowering the induction temperature: Inducing expression at lower temperatures (e.g., 16-25°C) for a longer period can slow down protein synthesis, allowing for proper folding.[4][9]

  • Reducing the inducer concentration: Using a lower concentration of the inducer (e.g., IPTG) can decrease the rate of protein expression.[4]

  • Using a different fusion tag: Some fusion tags, like Thioredoxin, are known to enhance the solubility of their fusion partners.[2]

  • Co-expressing chaperones: Molecular chaperones can assist in the proper folding of the recombinant protein.

Troubleshooting Guides

Issue 1: No or Very Low Expression of Recombinant this compound
Possible Cause Troubleshooting Step
Incorrect Plasmid Construct - Verify the integrity of your expression vector by restriction digestion and DNA sequencing to ensure the this compound gene is in the correct reading frame and free of mutations.[4] - Confirm the presence of a strong promoter (e.g., T7) and a suitable ribosome binding site (RBS).[4]
Suboptimal Induction Conditions - Perform a pilot study to optimize the inducer (e.g., IPTG) concentration. A typical range to test is 0.1 mM to 1.0 mM.[4] - Optimize the induction time and temperature. Try inducing at a lower temperature (e.g., 18-25°C) overnight.[4][9]
Codon Usage Bias - If not already done, synthesize a codon-optimized version of the this compound gene for E. coli.[4][5] - Use an E. coli strain that supplies tRNAs for rare codons, such as Rosetta(DE3) or BL21-CodonPlus.[4]
Host Cell Toxicity - Use a tightly regulated expression system to minimize basal expression before induction.[9][10] - Express this compound as a fusion protein to sequester its activity.[2][3]
Protein Degradation - Add protease inhibitors to your lysis buffer.[4] - Use a protease-deficient E. coli strain for expression.[4]
Issue 2: Low Final Yield After Purification
Possible Cause Troubleshooting Step
Inefficient Cell Lysis - Ensure complete cell lysis to release the recombinant protein. A combination of enzymatic lysis (e.g., lysozyme) and physical disruption (e.g., sonication, French press) is often effective.[4] Monitor lysis efficiency using a microscope.
Protein Loss During Inclusion Body Washing - Optimize the washing steps for inclusion bodies. Adjust the concentration of detergents (e.g., Triton X-100) and denaturants (e.g., low concentrations of urea) to remove contaminants without losing the target protein.[4]
Inefficient Solubilization and Refolding - Ensure complete solubilization of inclusion bodies by optimizing the denaturant concentration (e.g., 6-8 M Guanidine HCl or Urea) and incubation time.[4] - Optimize the refolding process by using a gradual method like dialysis or on-column refolding. Perform refolding at a low protein concentration and consider adding refolding enhancers like L-arginine or glycerol.[4]
Suboptimal Chromatography Conditions - For affinity chromatography (e.g., Ni-NTA for His-tagged proteins), ensure the pH and ionic strength of your buffers are optimal for binding and elution.[4] - Consider using a gradient elution instead of a single-step elution to improve purity and yield.[11]
Inefficient Fusion Tag Cleavage - Optimize the cleavage reaction conditions (e.g., enzyme concentration, temperature, incubation time) for the specific protease used (e.g., Factor Xa, TEV protease).[3] - Ensure the cleavage site is accessible in the folded fusion protein.

Data Presentation

Table 1: Effect of Codon Optimization on Recombinant Protein Yield

GeneExpression HostCodon Adaptation Index (CAI) - OriginalCAI - OptimizedYield ImprovementReference
Porcine β-defensin-2E. coli BL21(DE3) plysSNot specifiedOptimized~4-6 times[5]
Calf ProchymosinE. coliNot specifiedOptimizedUp to 70% increase[8]

Table 2: Impact of Expression Conditions on Protein Solubility

ParameterCondition 1Condition 2Expected OutcomeReference
Induction Temperature 37°C18-25°CIncreased soluble fraction at lower temperatures[4][9]
Inducer (IPTG) Concentration 1.0 mM0.1-0.5 mMIncreased soluble fraction at lower concentrations[4]

Experimental Protocols

Protocol 1: Codon Optimization Strategy
  • Obtain the amino acid sequence of the target this compound peptide.

  • Use a codon optimization software tool. Several online and standalone tools are available (e.g., GenSmart Codon Optimization).

  • Select E. coli K12 as the target expression host.

  • The software will replace rare codons with those frequently used in E. coli without altering the amino acid sequence. It will also aim to reduce GC content and avoid stable mRNA secondary structures.[5]

  • Synthesize the optimized gene through a commercial gene synthesis service.

  • Clone the synthetic gene into your chosen expression vector.

Protocol 2: Expression of Thioredoxin-Brevinin-2 Fusion Protein
  • Transform the pET32a(+)-Brevinin-2 expression vector into a suitable E. coli expression host, such as BL21(DE3).[3]

  • Inoculate a single colony into 5 mL of LB medium containing the appropriate antibiotic (e.g., ampicillin) and grow overnight at 37°C with shaking.

  • Inoculate 1 L of fresh LB medium (with antibiotic) with the overnight culture and grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

  • Cool the culture to the desired induction temperature (e.g., 20°C).

  • Induce protein expression by adding IPTG to a final concentration of 0.5 mM.[3] Some studies suggest adding glucose to a final concentration of 0.5% (v/v) to improve expression levels.[3]

  • Continue to incubate the culture for the desired time (e.g., 4-16 hours) at the induction temperature with shaking.

  • Harvest the cells by centrifugation at 4,000 x g for 20 minutes at 4°C. The cell pellet can be stored at -80°C or used immediately for purification.

Protocol 3: Purification of this compound from Inclusion Bodies
  • Resuspend the cell pellet in lysis buffer (e.g., 20 mM Tris-HCl, pH 7.5) and lyse the cells using sonication on ice.

  • Centrifuge the lysate at 12,000 x g for 30 minutes at 4°C to pellet the inclusion bodies.

  • Wash the inclusion bodies multiple times with a buffer containing a mild detergent (e.g., 1% Triton X-100) to remove contaminants.

  • Solubilize the washed inclusion bodies in a buffer containing a strong denaturant (e.g., 8 M Urea or 6 M Guanidine HCl in 20 mM Tris-HCl, pH 8.0).

  • Refold the solubilized protein by rapid or stepwise dialysis against a refolding buffer (e.g., 20 mM Tris-HCl, pH 8.0, with a decreasing concentration of the denaturant). The addition of refolding enhancers like 0.5 M L-arginine can be beneficial.[4]

  • Purify the refolded this compound using affinity chromatography (if a tag is present) followed by reverse-phase high-performance liquid chromatography (RP-HPLC) for final purification.

Visualizations

Troubleshooting_Low_Yield Start Low or No this compound Yield CheckExpression Check Expression by SDS-PAGE Start->CheckExpression NoBand No Visible Band CheckExpression->NoBand No Expression BandInPellet Band in Insoluble Pellet (Inclusion Bodies) CheckExpression->BandInPellet Insoluble Expression BandInSupernatant Band in Soluble Fraction (Low Final Yield) CheckExpression->BandInSupernatant Soluble but Low Yield VerifyConstruct Verify Plasmid Construct (Sequencing, Digestion) NoBand->VerifyConstruct OptimizeInduction Optimize Induction (IPTG, Temp, Time) NoBand->OptimizeInduction CodonOptimize Codon Optimization / Use Rare tRNA Host NoBand->CodonOptimize CheckToxicity Assess Host Toxicity (Growth Curve) NoBand->CheckToxicity OptimizeSolubility Optimize for Solubility: - Lower Temperature - Lower IPTG - Solubility Tag BandInPellet->OptimizeSolubility RefoldingStrategy Optimize Solubilization & Refolding Protocol BandInPellet->RefoldingStrategy OptimizeLysis Optimize Cell Lysis BandInSupernatant->OptimizeLysis OptimizePurification Optimize Purification Steps (Chromatography, Cleavage) BandInSupernatant->OptimizePurification PreventDegradation Prevent Degradation (Protease Inhibitors) BandInSupernatant->PreventDegradation

A troubleshooting flowchart for low recombinant this compound yield.

Recombinant_Brevinin2_Workflow GeneDesign 1. Gene Design & Codon Optimization Cloning 2. Cloning into Expression Vector (pET) GeneDesign->Cloning Transformation 3. Transformation into E. coli Host (e.g., BL21(DE3)) Cloning->Transformation Expression 4. Culture & Induction (IPTG) Transformation->Expression Harvest 5. Cell Harvesting Expression->Harvest Lysis 6. Cell Lysis Harvest->Lysis Fractionation 7. Soluble/Insoluble Fractionation Lysis->Fractionation SolublePath Soluble Fusion Protein Fractionation->SolublePath Soluble InsolublePath Inclusion Bodies Fractionation->InsolublePath Insoluble AffinityChrom 8a. Affinity Chromatography (e.g., Ni-NTA) SolublePath->AffinityChrom Solubilization 8b. Solubilization (8M Urea) InsolublePath->Solubilization Cleavage 9a. Fusion Tag Cleavage AffinityChrom->Cleavage Refolding 9b. Refolding (Dialysis) Solubilization->Refolding PurificationIB 10b. Purification of Refolded Protein Refolding->PurificationIB FinalProduct Pure this compound PurificationIB->FinalProduct FinalPurification 10a. Final Purification (RP-HPLC) Cleavage->FinalPurification FinalPurification->FinalProduct

References

How salt concentration and pH affect Brevinin-2 activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the influence of salt concentration and pH on the antimicrobial activity of Brevinin-2 peptides.

Frequently Asked Questions (FAQs)

Q1: My this compound peptide shows lower than expected antimicrobial activity. What are the common factors that could be affecting its potency?

A1: Several factors can influence the activity of this compound. The primary reasons for reduced activity are often related to the experimental conditions. Key factors to consider are the salt concentration and the pH of your assay medium. This compound, like many cationic antimicrobial peptides, is known to be sensitive to high ionic strength and variations in pH. Additionally, the specific bacterial strain, growth phase, and peptide purity can impact the observed activity.

Q2: How does salt concentration generally affect this compound activity?

A2: High salt concentrations can significantly decrease the antimicrobial activity of this compound. The cationic nature of this compound is crucial for its initial electrostatic interaction with the negatively charged bacterial membrane. Cations from salts in the medium (e.g., Na⁺, K⁺, Mg²⁺, Ca²⁺) can compete with the peptide for binding sites on the bacterial surface, effectively shielding the negative charges and weakening the peptide-membrane interaction. This can lead to a higher Minimum Inhibitory Concentration (MIC) being required to achieve the same antimicrobial effect.

Q3: What is the optimal pH range for this compound activity?

A3: this compound peptides generally exhibit their highest activity in acidic to neutral pH environments. As the pH becomes more alkaline, the activity tends to decrease. For instance, the antibiofilm activity of Brevinin2 HYba5 is high at acidic and neutral pH but is reduced at alkaline pH.[1] This is likely due to changes in the net charge of the peptide and the ionization state of bacterial membrane components at different pH values, which can affect the peptide's ability to bind to and disrupt the membrane.

Q4: Can the presence of divalent cations like Mg²⁺ and Ca²⁺ have a different effect compared to monovalent cations like Na⁺ and K⁺?

A4: Yes, divalent cations can have a more pronounced inhibitory effect on this compound activity compared to monovalent cations at the same molar concentration. Divalent cations are more effective at stabilizing the outer membrane of Gram-negative bacteria by cross-linking lipopolysaccharide (LPS) molecules. This increased membrane stability can make it more difficult for this compound to permeabilize the membrane and exert its antimicrobial action.

Troubleshooting Guides

Issue 1: Inconsistent MIC values for this compound in different experiments.
  • Possible Cause 1: Variation in media composition.

    • Troubleshooting Step: Ensure that the composition of the growth medium, particularly the salt concentration, is consistent across all experiments. Use a standardized, low-salt medium for your MIC assays whenever possible to obtain baseline activity.

  • Possible Cause 2: Fluctuation in pH.

    • Troubleshooting Step: Verify and buffer the pH of your experimental medium before each experiment. Even small shifts in pH, especially towards the alkaline range, can impact this compound activity.

  • Possible Cause 3: Purity and storage of the peptide.

    • Troubleshooting Step: Use highly purified this compound and store it according to the manufacturer's instructions, typically lyophilized at -20°C or below. Repeated freeze-thaw cycles can degrade the peptide.

Issue 2: this compound is active against Gram-positive bacteria but shows poor activity against Gram-negative bacteria.
  • Possible Cause: Presence of divalent cations in the assay buffer.

    • Troubleshooting Step: The outer membrane of Gram-negative bacteria is stabilized by divalent cations. If your assay buffer contains high concentrations of Mg²⁺ or Ca²⁺, consider reducing their concentration or using a buffer with minimal divalent cations to assess the intrinsic activity of this compound.

  • Possible Cause: High overall ionic strength.

    • Troubleshooting Step: High salt concentrations can mask the electrostatic interactions necessary for this compound to bind to the LPS layer of Gram-negative bacteria. Try performing the assay in a low-ionic-strength buffer to see if the activity improves.

Data Presentation

The following tables summarize the effects of salt concentration and pH on the activity of Brevinin-1 analogs, which are structurally and functionally similar to this compound and serve as a valuable reference. The data is presented as Minimum Inhibitory Concentration (MIC) in µM; a lower MIC value indicates higher antimicrobial activity.

Table 1: Effect of Salt Concentration on the MIC (µM) of Brevinin-1 Analogs

MicroorganismNo Salt150 mM NaCl150 mM KCl2 mM MgCl₂2 mM CaCl₂
S. aureus816161616
E. faecalis816161616
E. coli1632323232
K. pneumoniae64128128128128
P. aeruginosa3264646464
C. albicans1632323232

Data adapted from Zhou et al. (2020) for Brevinin-1OS analogs. The MIC values of the peptides increased at least two-fold in the presence of salts.[2]

Table 2: Effect of pH on the MIC (µM) of Brevinin-1 Analogs

MicroorganismpH 5.0pH 6.0pH 7.0pH 8.0
S. aureus88816
E. faecalis88816
E. coli16161632
K. pneumoniae646464128
P. aeruginosa32323264
C. albicans16161632

Data adapted from Zhou et al. (2020) for Brevinin-1OS analogs. pH had a significant effect on the MIC values of the peptides, with reduced activity at pH 8.0.[2]

Experimental Protocols

Protocol: Determination of Minimum Inhibitory Concentration (MIC)

This protocol is a standard method for assessing the antimicrobial activity of this compound.

  • Peptide Preparation:

    • Dissolve lyophilized this compound in sterile, ultrapure water or a suitable buffer (e.g., 0.01% acetic acid) to create a stock solution (e.g., 1 mg/mL).

    • Perform serial twofold dilutions of the stock solution in the desired test medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

  • Inoculum Preparation:

    • Culture the test microorganism overnight on an appropriate agar (B569324) plate.

    • Inoculate a fresh liquid culture and incubate until it reaches the mid-logarithmic growth phase.

    • Dilute the bacterial suspension to a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the test medium.

  • Incubation:

    • Add the prepared microbial inoculum to the wells of the microtiter plate containing the serially diluted this compound.

    • Include a positive control (microorganism with no peptide) and a negative control (sterile medium only).

    • Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of this compound at which no visible growth of the microorganism is observed.

    • Growth can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀) using a microplate reader.

Protocol: Assessing the Effect of Salt and pH on MIC

To investigate the influence of salt concentration or pH on this compound activity, the standard MIC protocol is modified as follows:

  • For Salt Concentration:

    • Prepare the test medium with the desired concentrations of the salt to be tested (e.g., NaCl, KCl, MgCl₂, CaCl₂).

    • Perform the MIC assay as described above using these modified media.

  • For pH:

    • Adjust the pH of the test medium to the desired values (e.g., 5.0, 6.0, 7.0, 8.0) using sterile HCl or NaOH.

    • Ensure the pH is stable throughout the experiment by using appropriate buffers if necessary.

    • Perform the MIC assay using the pH-adjusted media.

Visualizations

Brevinin2_Mechanism cluster_extracellular Extracellular Environment cluster_membrane Bacterial Membrane cluster_intracellular Intracellular B2 This compound (+) Membrane Negatively Charged Bacterial Membrane (-) B2->Membrane Electrostatic Attraction Salts Cations (Na+, Mg2+) Salts->Membrane Charge Shielding (Inhibition) Disruption Membrane Disruption & Pore Formation Membrane->Disruption Hydrophobic Interaction Death Cell Death Disruption->Death

Caption: Mechanism of this compound activity and salt inhibition.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis P1 Prepare this compound Stock Solution A1 Serial Dilution of this compound P1->A1 P2 Prepare Bacterial Inoculum A2 Inoculate with Bacteria P2->A2 P3 Prepare Assay Media (Varying Salt/pH) P3->A1 A1->A2 A3 Incubate 18-24h at 37°C A2->A3 R1 Observe for Bacterial Growth A3->R1 R2 Determine MIC R1->R2

Caption: Workflow for determining MIC with varying salt/pH.

Logical_Relationship Salt Increase in Salt Concentration Charge_Shielding Increased Charge Shielding Salt->Charge_Shielding pH_alkaline Increase in pH (more alkaline) Peptide_Repulsion Reduced Peptide Cationicity pH_alkaline->Peptide_Repulsion Binding Decreased Electrostatic Binding to Membrane Charge_Shielding->Binding Peptide_Repulsion->Binding Activity Decreased Antimicrobial Activity (Higher MIC) Binding->Activity

References

Validation & Comparative

A Comparative Analysis of Brevinin-1 and Brevinin-2: Antimicrobial Efficacy vs. Hemolytic Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the antimicrobial and hemolytic activities of Brevinin-1 and Brevinin-2, two families of antimicrobial peptides (AMPs) originally isolated from the skin of the frog, Rana brevipoda porsa. This objective analysis, supported by experimental data, aims to inform researchers and drug development professionals on the therapeutic potential and challenges associated with these peptides.

Introduction to Brevinin Peptides

Brevinins are a superfamily of cationic antimicrobial peptides that constitute a key component of the innate immune system of many frog species. They are broadly classified into two families, Brevinin-1 and this compound, based on their structural characteristics.

Brevinin-1 peptides are typically around 24 amino acids in length.[1] A defining feature of most Brevinin-1 peptides is the presence of a C-terminal cyclic heptapeptide (B1575542) domain, known as the "Rana box," formed by a disulfide bridge.[1] In aqueous solutions, they are generally unstructured but adopt an amphipathic α-helical conformation in a membrane-like environment, a critical feature for their antimicrobial action.[2]

This compound peptides are generally longer, consisting of approximately 33-34 amino acid residues.[2] While their primary structure is not highly conserved, they also possess a "Rana box" and are cationic in nature.[2]

This guide focuses on the original Brevinin-1 and this compound peptides isolated from Rana brevipoda porsa, providing a direct comparison of their biological activities.

Comparative Analysis of Biological Activities

The therapeutic potential of antimicrobial peptides is a balance between their efficacy against pathogens and their toxicity to host cells. This section presents a quantitative comparison of the antimicrobial and hemolytic activities of Brevinin-1 and this compound from Rana brevipoda porsa.

Antimicrobial Activity

The antimicrobial potency of Brevinin-1 and this compound was evaluated by determining their Minimum Inhibitory Concentration (MIC) against both Gram-positive and Gram-negative bacteria. The MIC is the lowest concentration of a substance that prevents visible growth of a microorganism.

PeptideTarget OrganismMinimum Inhibitory Concentration (MIC) (µg/mL)
Brevinin-1 Staphylococcus aureus (Gram-positive)8[3]
Escherichia coli (Gram-negative)34[3]
This compound Staphylococcus aureus (Gram-positive)8[3]
Escherichia coli (Gram-negative)4[3]

Table 1: Antimicrobial Activity of Brevinin-1 and this compound from Rana brevipoda porsa

The data indicates that both peptides are effective against the Gram-positive bacterium Staphylococcus aureus with an identical MIC value. However, this compound demonstrates significantly higher potency against the Gram-negative bacterium Escherichia coli compared to Brevinin-1.

Hemolytic Activity

Mechanism of Action

The primary antimicrobial mechanism of Brevinin peptides involves the disruption of the microbial cell membrane.[1] This process is initiated by the electrostatic attraction between the cationic peptides and the negatively charged components of bacterial membranes.[1] Upon binding, the peptides undergo a conformational change to an amphipathic α-helix, which facilitates their insertion into and disruption of the membrane bilayer.[2]

Several models have been proposed to describe the membrane disruption process:

  • Barrel-Stave Model: Peptides insert into the membrane and aggregate to form transmembrane pores. The hydrophobic regions of the peptides align with the lipid core of the membrane, while the hydrophilic regions form the interior of the pore, leading to leakage of cellular contents.[2]

  • Carpet-like Model: Peptides accumulate on the membrane surface, forming a "carpet." Once a critical concentration is reached, they cause a detergent-like effect, leading to the disintegration of the membrane.[2]

  • Toroidal Pore Model: Similar to the barrel-stave model, pores are formed. However, in this model, the lipid molecules also bend inward to line the pore along with the peptides, causing a more significant disruption of the membrane structure.[1]

The exact mechanism is likely dependent on the specific peptide, its concentration, and the composition of the target membrane.

Proposed Mechanism of Action for Brevinin Peptides cluster_0 Initial Interaction cluster_1 Membrane Disruption Models Peptide Cationic Brevinin Peptide (in solution) Membrane Anionic Bacterial Membrane Peptide->Membrane Electrostatic Attraction Conformation Conformational Change (α-helix formation) Membrane->Conformation Barrel Barrel-Stave Pore Formation Conformation->Barrel Carpet Carpet-like Micellization Conformation->Carpet Toroidal Toroidal Pore Formation Conformation->Toroidal Lysis Cell Lysis and Death Barrel->Lysis Leakage of Cellular Contents Carpet->Lysis Membrane Solubilization Toroidal->Lysis Leakage of Cellular Contents

Caption: Proposed mechanism of action for Brevinin peptides.

Experimental Protocols

The following are standardized protocols for the key experiments cited in this guide.

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

This assay determines the lowest concentration of an antimicrobial peptide that inhibits the visible growth of a microorganism.

Materials:

  • Test microorganism (e.g., S. aureus, E. coli)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • Sterile 96-well microtiter plates

  • Brevinin peptide stock solution

  • Sterile pipette tips and multichannel pipettor

  • Incubator

  • Microplate reader (optional)

Procedure:

  • Prepare a twofold serial dilution of the Brevinin peptide in the broth medium in the wells of a 96-well plate.

  • Prepare an inoculum of the test microorganism and adjust its concentration to a standardized level (e.g., 5 x 10^5 CFU/mL).

  • Inoculate each well containing the peptide dilution with the bacterial suspension. Include a positive control (bacteria without peptide) and a negative control (broth only).

  • Incubate the plate at 37°C for 18-24 hours.

  • Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the peptide in which no visible growth is observed. Alternatively, a microplate reader can be used to measure absorbance.

MIC Assay Workflow Start Start Prepare_Peptide Prepare Serial Dilutions of Brevinin Peptide Start->Prepare_Peptide Prepare_Inoculum Prepare Standardized Bacterial Inoculum Start->Prepare_Inoculum Inoculate Inoculate Microplate Wells Prepare_Peptide->Inoculate Prepare_Inoculum->Inoculate Incubate Incubate at 37°C for 18-24h Inoculate->Incubate Read_Results Read Results (Visual or Spectrophotometric) Incubate->Read_Results End Determine MIC Read_Results->End

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

Hemolytic Activity Assay

This assay measures the ability of a peptide to lyse red blood cells (RBCs).

Materials:

  • Freshly collected red blood cells (e.g., from horse or human)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Brevinin peptide stock solution

  • Triton X-100 (1% v/v) as a positive control (100% hemolysis)

  • PBS as a negative control (0% hemolysis)

  • Sterile microcentrifuge tubes or 96-well plate

  • Centrifuge

  • Spectrophotometer

Procedure:

  • Wash the RBCs with PBS by repeated centrifugation and resuspension to remove plasma components. Prepare a 2% (v/v) suspension of the washed RBCs in PBS.

  • Prepare serial dilutions of the Brevinin peptide in PBS.

  • In a microcentrifuge tube or 96-well plate, mix the peptide dilutions with the RBC suspension. Include positive and negative controls.

  • Incubate the mixture at 37°C for a specified time (e.g., 1 hour).

  • Centrifuge the tubes/plate to pellet the intact RBCs.

  • Carefully transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at a wavelength of 540 nm using a spectrophotometer.

  • Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100

Conclusion

Brevinin-1 and this compound from Rana brevipoda porsa both exhibit potent antimicrobial activity, particularly against Gram-positive bacteria. This compound shows superior activity against the Gram-negative bacterium E. coli. A significant consideration for the therapeutic development of these peptides is their hemolytic activity, with Brevinin-1 generally being more hemolytic than this compound. The primary mechanism of action for both peptide families is the disruption of the bacterial cell membrane. Further research, including quantitative analysis of hemolytic activity and detailed mechanistic studies, is crucial for advancing the development of Brevinin-based antimicrobial agents with improved therapeutic indices.

References

A Comparative Analysis of Brevinin-2 and Magainin Peptides: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive, data-driven comparison of two well-known antimicrobial peptides (AMPs), Brevinin-2 and Magainin, to assist researchers, scientists, and drug development professionals in their evaluation of these potential therapeutic agents. This analysis focuses on their antimicrobial efficacy, hemolytic activity, and cytotoxicity, supported by experimental data and detailed protocols.

Performance Comparison: Antimicrobial and Cytotoxic Profiles

The therapeutic potential of an antimicrobial peptide is determined by its ability to effectively eliminate pathogens while exhibiting minimal toxicity to host cells. This section summarizes the performance of this compound and Magainin based on their Minimum Inhibitory Concentration (MIC), 50% hemolytic concentration (HC50), and 50% cytotoxic concentration (IC50).

Antimicrobial Activity

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. The following table presents a summary of MIC values for this compound and Magainin-2 against a panel of common pathogens. It is important to note that these values can vary depending on the specific peptide analogue, bacterial strain, and experimental conditions.

MicroorganismThis compound (μM)Magainin-2 (μM)
Staphylococcus aureus2 - 8~50
Escherichia coli8 - 17~50
Pseudomonas aeruginosa32>50
Candida albicans3 - 4>100

Note: Data is compiled from multiple sources and represents a range of reported values.

Hemolytic and Cytotoxic Activity

A critical aspect of AMP development is selectivity for microbial cells over host cells. Hemolytic activity (HC50), the concentration causing 50% lysis of red blood cells, and cytotoxic activity (IC50), the concentration causing 50% inhibition of cell viability in mammalian cells, are key indicators of this selectivity.

ParameterThis compoundMagainin-2
Hemolytic Activity (HC50) ~4 μM (Brevinin-1BYa)[1]>200 μg/mL[1]
Cytotoxicity (IC50) 2.975 μM (A549 cells)[1]>80 μM (MCF-7 cells)[1], 52.4 - 484.03 μM (bladder cancer cells)[1][2]

Mechanisms of Action

The distinct mechanisms by which this compound and Magainin disrupt microbial membranes contribute to their different activity profiles.

This compound: Membrane Perturbation

Brevinin peptides are thought to primarily function through membrane perturbation.[1] In an aqueous environment, they are unstructured but adopt an amphipathic α-helical conformation upon encountering a membrane.[1] Their cationic nature facilitates an initial electrostatic attraction to the negatively charged bacterial membranes.[1] This interaction leads to the disruption of the phospholipid bilayer, though the exact model is still under investigation.

Brevinin_Mechanism cluster_membrane Bacterial Membrane Lipid_Bilayer_Initial Lipid Bilayer Pore_Formation Membrane Perturbation Lipid_Bilayer_Disrupted Disrupted Bilayer Cell_Death Cell Death Lipid_Bilayer_Disrupted->Cell_Death Loss of Integrity Brevinin_Solution This compound (Unstructured) Brevinin_Membrane This compound (α-helical) Brevinin_Solution->Brevinin_Membrane Membrane Interaction Brevinin_Membrane->Pore_Formation Aggregation & Insertion Pore_Formation->Lipid_Bilayer_Disrupted Disruption

This compound mechanism of action.

Magainin: The Toroidal Pore Model

Magainin-2 is widely believed to act via the "toroidal pore" or "wormhole" model.[1] In this mechanism, the peptides insert into the membrane, inducing a high degree of curvature. This causes the lipid monolayers to bend continuously, forming a pore where the water core is lined by both the peptides and the lipid head groups.[1] This process results in membrane permeabilization and ultimately leads to cell death.[1]

Magainin_Mechanism cluster_membrane Bacterial Membrane Lipid_Bilayer_Intact Intact Bilayer Pore_Complex Toroidal Pore Permeabilization Permeabilization Pore_Complex->Permeabilization Ion & Content Leakage Magainin_Peptide Magainin-2 Binding Electrostatic Binding Magainin_Peptide->Binding Binding->Lipid_Bilayer_Intact Attraction Insertion Peptide Insertion Binding->Insertion Insertion->Pore_Complex Forms Pore

Steps in Magainin's toroidal pore formation.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and accurate comparison.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol is based on the guidelines of the Clinical and Laboratory Standards Institute (CLSI) for antimicrobial susceptibility testing.

Objective: To determine the lowest concentration of a peptide that inhibits the visible growth of a microorganism.

Materials:

  • Test antimicrobial peptide(s)

  • Quality control bacterial strains (e.g., E. coli ATCC 25922, S. aureus ATCC 25923)

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Bacterial Inoculum: From a fresh agar (B569324) plate, select 3-5 colonies of the test organism and inoculate into 5 mL of MHB. Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (equivalent to a 0.5 McFarland standard). Dilute the bacterial suspension in fresh MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.[3]

  • Preparation of Peptide Dilutions: Prepare a stock solution of the peptide in a suitable solvent (e.g., sterile deionized water or 0.01% acetic acid). Perform serial two-fold dilutions of the peptide in the appropriate broth in the 96-well plate.[3]

  • Inoculation: Add the diluted bacterial suspension to each well containing the peptide dilutions. Include a positive control (bacteria without peptide) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the peptide at which there is no visible growth of bacteria, as determined by visual inspection or by measuring the optical density at 600 nm.[3]

MIC_Workflow Start Start Prep_Inoculum Prepare Bacterial Inoculum (Mid-log phase, ~5x10^5 CFU/mL) Start->Prep_Inoculum Prep_Peptide Prepare Serial Dilutions of Peptide in 96-well plate Start->Prep_Peptide Inoculate Inoculate Wells with Bacteria Prep_Inoculum->Inoculate Prep_Peptide->Inoculate Incubate Incubate Plate (37°C, 18-24h) Inoculate->Incubate Read_Results Read Results (Visual or OD600) Incubate->Read_Results Determine_MIC Determine MIC Read_Results->Determine_MIC

Workflow for the broth microdilution MIC assay.
Hemolysis Assay

This protocol assesses the cytotoxicity of the peptides against red blood cells.

Objective: To determine the concentration of a peptide that causes 50% lysis of red blood cells (HC50).

Materials:

  • Freshly obtained erythrocytes (e.g., human or horse)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Antimicrobial peptide stock solutions

  • Positive control: 1% Triton X-100 in PBS

  • Negative control: PBS

  • 96-well V-bottom plate

  • Spectrophotometer

Procedure:

  • Preparation of Red Blood Cells (RBCs): Wash freshly collected red blood cells with PBS three times by centrifugation and resuspension. Prepare a 2% (v/v) RBC suspension in PBS.

  • Assay Setup: Add serial dilutions of the peptide in PBS to the wells of a 96-well plate. Include wells for the positive control (1% Triton X-100) and negative control (PBS).

  • Incubation: Add the 2% RBC suspension to each well. Incubate the plate at 37°C for 1 hour.

  • Centrifugation: Centrifuge the plate to pellet the intact RBCs.

  • Measurement: Transfer the supernatant to a new flat-bottom 96-well plate and measure the absorbance of the released hemoglobin at 540 nm.

  • Calculation: Calculate the percentage of hemolysis for each peptide concentration relative to the positive and negative controls. The HC50 value is determined by plotting the percentage of hemolysis against the peptide concentration.

Hemolysis_Workflow Start Start Prep_RBC Prepare Red Blood Cells (Wash and resuspend to 2%) Start->Prep_RBC Prep_Peptide Prepare Serial Dilutions of Peptide Start->Prep_Peptide Incubate Incubate Peptide with RBCs (37°C, 1h) Prep_RBC->Incubate Prep_Peptide->Incubate Centrifuge Centrifuge to Pellet Intact RBCs Incubate->Centrifuge Measure Measure Absorbance of Supernatant (Hemoglobin release) Centrifuge->Measure Calculate Calculate % Hemolysis and HC50 Measure->Calculate

Workflow for the hemolysis assay.
MTT Assay for Cytotoxicity

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Objective: To determine the concentration of a peptide that reduces the viability of a mammalian cell line by 50% (IC50).

Materials:

  • Mammalian cell line (e.g., HeLa, HEK293)

  • Cell culture medium

  • Antimicrobial peptide stock solutions

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well flat-bottom plate

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Peptide Treatment: Treat the cells with serial dilutions of the peptide and incubate for a desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.[1]

  • Solubilization: Add a solubilization solution to each well to dissolve the formazan crystals.[1]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a plate reader.[1]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value is the concentration of the peptide that causes a 50% reduction in cell viability.[1]

MTT_Workflow Start Start Seed_Cells Seed Mammalian Cells in 96-well plate Start->Seed_Cells Treat_Cells Treat Cells with Peptide Dilutions Seed_Cells->Treat_Cells Incubate_Treatment Incubate (e.g., 24-72h) Treat_Cells->Incubate_Treatment Add_MTT Add MTT Reagent Incubate_Treatment->Add_MTT Incubate_MTT Incubate (2-4h) Add_MTT->Incubate_MTT Solubilize Add Solubilization Solution Incubate_MTT->Solubilize Read_Absorbance Read Absorbance (570 nm) Solubilize->Read_Absorbance Calculate_IC50 Calculate % Viability and IC50 Read_Absorbance->Calculate_IC50

Workflow for the MTT cytotoxicity assay.

References

Brevinin-2: A Potent Antimicrobial Peptide Challenging Conventional Antibiotics in the Fight Against MRSA

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the ongoing battle against antibiotic-resistant bacteria, the antimicrobial peptide Brevinin-2 is emerging as a formidable candidate, demonstrating significant efficacy against Methicillin-resistant Staphylococcus aureus (MRSA). This guide provides a comparative analysis of this compound and conventional antibiotics, supported by experimental data, to inform researchers, scientists, and drug development professionals on its potential as a novel therapeutic agent.

Comparative Efficacy: this compound vs. Conventional Antibiotics

This compound, a peptide originally isolated from amphibian skin, exhibits potent antimicrobial activity.[1] Studies have shown that various members of the this compound family can effectively inhibit the growth of MRSA at low concentrations.[2] The primary mechanism of action for many antimicrobial peptides like this compound involves the disruption of the bacterial cell membrane, leading to increased permeability and cell death.[3] This mechanism is distinct from many conventional antibiotics, which may contribute to its effectiveness against resistant strains.

Quantitative data, specifically the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), are crucial for comparing antimicrobial efficacy. The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, while the MBC is the lowest concentration that results in microbial death.

Below is a summary of reported MIC and MBC values for select this compound peptides and conventional antibiotics against MRSA.

Antimicrobial AgentTypeMRSA Strain(s)MIC RangeMBC RangeSource(s)
This compound Peptides
Brevinin-2ISbAntimicrobial PeptideATCC335914.35 ± 0.9 µMNot Reported
Brevinin-GR23Antimicrobial PeptideS. aureus16 µMNot Reported[4]
Brevinin-2CEAntimicrobial PeptideClinical IsolateNot specified, synergistic effects notedNot Reported
Peptide "P2" (from Brevibacillus)Antimicrobial PeptideMRSA isolates2 µg/mL4 - 8 µg/mL[5]
Conventional Antibiotics
Oxacillinβ-lactamClinical Isolates4 - >128 µg/mLNot Reported[6][7][8]
VancomycinGlycopeptideClinical Isolates≤1 - 2 µg/mL (MIC90)2 µg/mL[5][8][9][10][11]
CefoxitinCephalosporinMRSAHigh resistance (100%)Not Reported[7]
GentamicinAminoglycosideMRSAControl in studiesNot Reported[1]

Note: Direct comparison of µM and µg/mL values requires conversion based on the molecular weight of each specific peptide and antibiotic.

Experimental Protocols

The data presented is primarily derived from standardized antimicrobial susceptibility testing methods. The following outlines a typical protocol for determining MIC and MBC values.

Broth Microdilution Method for MIC and MBC Determination

This method is a widely accepted standard for determining the quantitative susceptibility of bacteria to antimicrobial agents.[1][12]

  • Preparation of Bacterial Inoculum:

    • A pure culture of the MRSA strain is grown on an appropriate agar (B569324) medium (e.g., Tryptic Soy Agar) overnight at 37°C.

    • Several colonies are used to inoculate a sterile saline or broth solution.

    • The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.

    • The standardized suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Antimicrobial Dilutions:

    • The antimicrobial agent (this compound peptide or conventional antibiotic) is serially diluted (typically two-fold) in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

    • This creates a range of concentrations to test against the bacteria.

  • Inoculation and Incubation:

    • Each well of the microtiter plate containing the diluted antimicrobial agent is inoculated with the prepared bacterial suspension.

    • Control wells are included: a positive control (bacteria with no antimicrobial agent) and a negative control (broth with no bacteria).

    • The plate is incubated at 35°C ± 2°C for 16-20 hours.[13]

  • Determination of MIC:

    • After incubation, the plate is visually inspected for bacterial growth (turbidity).

    • The MIC is recorded as the lowest concentration of the antimicrobial agent in which there is no visible growth.[1]

  • Determination of MBC:

    • To determine the MBC, a small aliquot (e.g., 10 µL) is taken from the wells that show no visible growth (at and above the MIC).

    • This aliquot is spread onto a sterile, antibiotic-free agar plate.

    • The plates are incubated at 37°C for 18-24 hours.

    • The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count (i.e., no bacterial growth on the agar plate).[1]

Experimental_Workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis start Start: Pure MRSA Culture inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) start->inoculum inoculate Inoculate Microtiter Plate inoculum->inoculate dilution Prepare Serial Dilutions of Antimicrobial Agent dilution->inoculate incubate Incubate Plate (16-20h at 35°C) inoculate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic plate_mbc Plate from clear wells onto agar read_mic->plate_mbc incubate_mbc Incubate Agar Plates (18-24h at 37°C) plate_mbc->incubate_mbc read_mbc Read MBC (Lowest concentration with no bacterial growth) incubate_mbc->read_mbc

Workflow for Antimicrobial Susceptibility Testing (MIC/MBC).

Mechanism of Action: Beyond Membrane Disruption

While direct bactericidal action is a key feature, some this compound peptides also appear to modulate the host's innate immune response. Studies using the nematode Caenorhabditis elegans as a model organism have shown that Brevinin-2ISb can enhance resistance to MRSA infection by activating specific immune pathways.[2][14]

Specifically, Brevinin-2ISb has been shown to activate the DAF-2/DAF-16 signaling pathway.[2] This pathway is a conserved insulin/IGF-1 signaling cascade that plays a critical role in regulating innate immunity. Activation of this pathway leads to the upregulation of downstream antimicrobial genes, such as lys-7 and spp-1, which enhances the host's ability to clear the infection.[2][15] This dual action of direct antimicrobial activity and immune system enhancement makes this compound a particularly promising therapeutic candidate.

DAF_Signaling_Pathway cluster_host_cell Host Cell (C. elegans model) B2ISb Brevinin-2ISb DAF2_receptor DAF-2 Receptor (Insulin/IGF-1 Receptor) B2ISb->DAF2_receptor  Activates/Modulates DAF16_factor DAF-16 (FOXO Transcription Factor) DAF2_receptor->DAF16_factor Inhibits Nucleus Nucleus DAF16_factor->Nucleus Translocates to Antimicrobial_Genes Upregulation of Antimicrobial Genes (e.g., lys-7, spp-1) Nucleus->Antimicrobial_Genes Promotes Transcription Immunity Enhanced Innate Immunity & MRSA Resistance Antimicrobial_Genes->Immunity

Brevinin-2ISb modulation of the DAF-2/DAF-16 immune pathway.

Conclusion

This compound peptides demonstrate potent in vitro activity against MRSA, often at concentrations comparable to or lower than some conventional antibiotics. Their unique mechanism of action, which includes direct membrane disruption and potential immunomodulatory effects, presents a significant advantage in overcoming existing resistance mechanisms. While further research, particularly in vivo studies and clinical trials, is necessary, this compound and its analogues represent a promising frontier in the development of new therapeutics to combat the critical threat of MRSA infections.

References

A Comparative Analysis of Truncated Brevinin-2 Analogs and Their Parent Peptides

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the performance of truncated Brevinin-2 analogs, supported by experimental data.

The emergence of antibiotic-resistant pathogens has spurred significant interest in the development of novel antimicrobial agents. Antimicrobial peptides (AMPs), such as the this compound family isolated from amphibian skin, represent a promising class of molecules due to their broad-spectrum activity. A key area of research involves the synthesis of truncated analogs of these peptides to enhance their therapeutic potential by improving antimicrobial potency and reducing cytotoxicity. This guide provides a comparative analysis of truncated this compound analogs with their parent peptides, focusing on Brevinin-2GHk, Brevinin-2GUb, and Brevinin-2OS, with supporting experimental data and detailed methodologies.

Data Presentation: Performance of this compound Analogs

The antimicrobial and hemolytic activities of parent this compound peptides and their truncated analogs are summarized below. Minimum Inhibitory Concentration (MIC) is a measure of the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. Hemolytic activity (HC50) represents the concentration of a peptide that causes 50% lysis of red blood cells and is a key indicator of cytotoxicity.

Brevinin-2GHk and Truncated Analogs

Brevinin-2GHk (BR2GK) was isolated from the skin secretion of Sylvirana guentheri. A series of truncated analogs were designed to investigate the role of the C-terminal "Rana box," a disulfide-bridged cyclic domain characteristic of many frog skin AMPs.[1]

PeptideSequenceMIC (µM) vs. S. aureusMIC (µM) vs. E. coliHemolysis (% at 256 µM)
Brevinin-2GHk (Parent) GVITDALKGAAKTVAAELLKKAHCKLTNSC1632>40%
BR2GK(1-25)a (Truncated) GVITDALKGAAKTVAAELLKKAHCK-NH2816~20%
[P¹⁴]BR2GK(1-25)a (Analog) GVITDALKGAAKTVAPELLKKAHCK-NH2>128>128<5%
[A¹⁴]BR2GK(1-25)a (Analog) GVITDALKGAAKTVAAELLKKAHCK-NH21664<5%
[K¹⁴]BR2GK(1-25)a (Analog) GVITDALKGAAKTVAKELLKKAHCK-NH23264<5%
[R¹⁴]BR2GK(1-25)a (Analog) GVITDALKGAAKTVAAELLKKAHCK-NH232128<5%

Data sourced from Chen et al., 2020.[1]

The truncated analog BR2GK(1-25)a, which lacks the Rana box, exhibited enhanced antimicrobial activity and reduced hemolytic activity compared to the parent peptide.[1] Substitution of Proline at position 14 resulted in a significant loss of antimicrobial activity, highlighting the importance of this residue for maintaining the peptide's α-helical structure.[1]

Brevinin-2GUb and Truncated Analogs

Brevinin-2GUb was identified in the skin secretions of Hylarana guentheri. Its truncated analog, t-Brevinin-2GUb (tB2U), was synthesized by removing the C-terminal Rana box and amidating the new C-terminus.[2][3]

PeptideSequenceMIC (µM) vs. S. aureusMIC (µM) vs. E. coliHemolysis (% at highest tested concentration)
Brevinin-2GUb (Parent) GVIIDTLKGAAKTVAAELLRKAHCKLTNSC256>512Weak
tB2U (Truncated) GVIIDTLKGAAKTVAAELLRKAH-NH2>512>512Slight
tB2U-K (Analog) GVIIKTLKGAAKTVAAKLL-NH23264Slight
tB2U-6K (Analog) GVIIKKLKGAAKKVAAKLL-NH23232Slight

Data sourced from Lin et al., 2021.[2]

Interestingly, the simple truncation of Brevinin-2GUb to tB2U resulted in a loss of antimicrobial activity.[2] However, further modifications to increase the net positive charge and amphipathicity, as seen in tB2U-K and tB2U-6K, drastically improved antimicrobial potency against both Gram-positive and Gram-negative bacteria, while maintaining low hemolytic activity.[2][3]

Brevinin-2OS and Truncated Analogs

Brevinin-2OS (B2OS) is a novel peptide from the skin of Odorrana schmackeri. A dual-modification strategy involving C-terminal truncation and N-terminal D-amino acid substitution was employed to enhance its therapeutic index.[4][5]

PeptideSequenceMIC (µM) vs. S. aureusMIC (µM) vs. E. coliHC₅₀ (µM)
Brevinin-2OS (Parent) GLLDFLKKVAGVLGKLFCKVTG-NH241610.44
B2OS(1-22)-NH₂ (Truncated) GLLDFLKKVAGVLGKLFCKVTG-NH243241.88
[D-Leu²]B2OS(1-22)-NH₂ (Analog) G[d-L]LDFLKKVAGVLGKLFCKVTG-NH2832118.1

Data sourced from Song et al., 2023.[4][5]

Removal of the Rana box in B2OS(1-22)-NH₂ significantly reduced hemolytic activity while largely maintaining its antimicrobial potency.[4][5] The introduction of a D-leucine at the N-terminus in [D-Leu²]B2OS(1-22)-NH₂ further improved the therapeutic index by more than ten-fold compared to the parent peptide, demonstrating a successful decoupling of antimicrobial activity from cytotoxicity.[4][5]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

The MIC of the peptides is determined using a broth microdilution method.[6][7][8]

  • Bacterial Culture Preparation: A single colony of the test bacterium is used to inoculate a suitable broth medium (e.g., Mueller-Hinton Broth) and incubated overnight at 37°C. The culture is then diluted to a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Peptide Dilution: The peptides are serially diluted in a 96-well polypropylene (B1209903) plate to obtain a range of concentrations.

  • Incubation: An equal volume of the diluted bacterial suspension is added to each well containing the peptide dilutions. The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest peptide concentration at which no visible bacterial growth is observed.

Hemolysis Assay

The hemolytic activity of the peptides is assessed against red blood cells (RBCs).[9][10][11]

  • RBC Preparation: Freshly collected red blood cells are washed multiple times with a phosphate-buffered saline (PBS) solution by centrifugation and resuspension. The washed RBCs are then diluted to a final concentration of 0.5-1% in PBS.

  • Peptide Dilution: Serial dilutions of the peptides are prepared in a 96-well plate.

  • Incubation: An equal volume of the RBC suspension is added to each well containing the peptide dilutions. The plate is incubated at 37°C for 1 hour.

  • Measurement: The plate is centrifuged, and the supernatant is transferred to a new plate. The release of hemoglobin is quantified by measuring the absorbance of the supernatant at a specific wavelength (e.g., 405 nm).

  • Calculation: The percentage of hemolysis is calculated relative to a positive control (100% hemolysis, typically induced by Triton X-100) and a negative control (0% hemolysis, PBS). The HC₅₀ value is the peptide concentration that causes 50% hemolysis.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The primary mechanism of action for this compound peptides and their analogs is the disruption of the bacterial cell membrane.[12][13][14] This process is initiated by the electrostatic attraction between the cationic peptide and the negatively charged components of the bacterial membrane.

cluster_peptide_interaction Peptide-Membrane Interaction cluster_membrane_disruption Membrane Disruption Mechanisms cluster_cell_death Bacterial Cell Death peptide Cationic this compound Analog membrane Anionic Bacterial Membrane peptide->membrane Electrostatic Attraction insertion Peptide Insertion & Aggregation membrane->insertion pore_formation Pore Formation (Toroidal/Barrel-Stave) insertion->pore_formation Leads to carpet_model Carpet Model insertion->carpet_model Alternative leakage Leakage of Intracellular Contents pore_formation->leakage carpet_model->leakage lysis Cell Lysis leakage->lysis Results in

Caption: Mechanism of bacterial membrane disruption by this compound analogs.

The experimental workflow for comparing this compound analogs involves a series of steps from peptide design to the evaluation of biological activity.

cluster_assays Biological Activity Assays start Parent this compound Peptide design Design Truncated Analogs (e.g., Rana Box Removal, Amino Acid Substitution) start->design synthesis Peptide Synthesis & Purification design->synthesis mic_assay Antimicrobial Activity (MIC Assay) synthesis->mic_assay hemolysis_assay Cytotoxicity (Hemolysis Assay) synthesis->hemolysis_assay analysis Comparative Data Analysis mic_assay->analysis hemolysis_assay->analysis conclusion Identify Analogs with Improved Therapeutic Index analysis->conclusion

References

In Vivo Validation of Brevinin-2 Anticancer Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of antimicrobial peptides (AMPs) as potential anticancer agents has opened new avenues in oncological research. Among these, Brevinin-2, a peptide isolated from amphibian skin secretions, has demonstrated significant cytotoxic activity against various cancer cell lines in vitro. This guide provides a comprehensive comparison of this compound's anticancer properties with established chemotherapeutic agents, supported by available experimental data. It further outlines detailed experimental protocols for in vivo validation and visualizes key cellular pathways, offering a foundational resource for researchers aiming to translate in vitro findings into preclinical and clinical settings.

Comparative Efficacy of Brevinin-2R (B1577737): In Vitro Data

Brevinin-2R, a non-hemolytic defensin (B1577277) from the frog Rana ridibunda, has shown potent and selective cytotoxicity against a range of cancer cell lines.[1][2] In direct comparisons with conventional chemotherapeutic drugs such as doxorubicin (B1662922) and cisplatin (B142131), Brevinin-2R exhibited superior efficacy in short-term in vitro assays.[1][3]

Table 1: Comparative Cytotoxicity of Brevinin-2R and Chemotherapeutic Agents

CompoundCancer Cell LineConcentrationExposure Time% Cell Viability
Brevinin-2R MCF-7 (Breast Adenocarcinoma)10 µg/mL4 hours<30%
Doxorubicin MCF-7 (Breast Adenocarcinoma)up to 50 µg/mL4 hours~70%
Cisplatin MCF-7 (Breast Adenocarcinoma)up to 50 µg/mL4 hours~100%
Brevinin-2R Jurkat (T-cell Leukemia)10 µg/mL4 hours<30%
Doxorubicin Jurkat (T-cell Leukemia)up to 50 µg/mL4 hours~70%
Cisplatin Jurkat (T-cell Leukemia)up to 50 µg/mL4 hours~95%

Data summarized from Ghavami et al. (2008).[1]

Notably, Brevinin-2R demonstrates a degree of selectivity for cancer cells over normal cells. At concentrations effective against cancer lines, its toxicity towards peripheral blood mononuclear cells (PBMCs), human T-cells, and lung fibroblasts was significantly lower.[1] Furthermore, Brevinin-2R exhibits very low hemolytic activity, a crucial feature for potential systemic therapies.[3][4]

Proposed In Vivo Validation Protocol: Xenograft Mouse Model

While comprehensive in vivo studies on the anticancer activity of this compound are not yet widely published, a standard xenograft mouse model would be the logical next step for validation. The following protocol is a proposed methodology based on established practices for testing novel anticancer compounds in vivo.

1. Cell Line and Animal Model:

  • Cell Line: MCF-7 (human breast adenocarcinoma) or A549 (human lung carcinoma) cells, which have shown high sensitivity to Brevinin-2R in vitro.[1][5]
  • Animal Model: Immunocompromised mice (e.g., NOD-scid or athymic nude mice) are essential for preventing rejection of human tumor xenografts.[6]

2. Tumor Implantation:

  • Subcutaneous injection of a suspension of 1 x 10^6 to 5 x 10^6 cancer cells in a suitable medium (e.g., Matrigel) into the flank of each mouse.[7]
  • Allow tumors to grow to a palpable size (e.g., 100-150 mm³) before initiating treatment.[7]

3. Treatment Groups:

  • Control Group: Vehicle (e.g., phosphate-buffered saline) administered via the same route as the treatment groups.
  • Brevinin-2R Group(s): At least two different concentrations of Brevinin-2R, administered via intraperitoneal (i.p.) or intravenous (i.v.) injection. Dosing frequency would need to be determined by pharmacokinetic and toxicity studies, but a starting point could be daily or every-other-day injections.
  • Positive Control Group: A standard chemotherapeutic agent (e.g., cisplatin or doxorubicin) at a clinically relevant dose.

4. Monitoring and Endpoints:

  • Tumor Growth: Measure tumor volume with calipers at regular intervals (e.g., every 2-3 days).[7]
  • Body Weight: Monitor mouse body weight as an indicator of systemic toxicity.[4]
  • Survival: Record the survival time of mice in each group.
  • Endpoint: Euthanize mice when tumors reach a predetermined maximum size, or if signs of significant morbidity are observed. Tumors should be excised, weighed, and processed for histological and molecular analysis.

5. Data Analysis:

  • Compare tumor growth rates, final tumor weights, and survival curves between the different treatment groups.
  • Analyze tumor tissue for markers of apoptosis, proliferation, and the specific signaling pathways affected by Brevinin-2R.

Below is a graphical representation of the proposed experimental workflow.

G Proposed In Vivo Experimental Workflow for this compound Validation cluster_setup Experiment Setup cluster_procedure Experimental Procedure cluster_analysis Data Analysis cell_culture Cancer Cell Culture (e.g., MCF-7, A549) implantation Subcutaneous Tumor Implantation cell_culture->implantation mice Immunocompromised Mice (e.g., NOD-scid) mice->implantation growth Tumor Growth to Palpable Size implantation->growth randomization Randomization into Treatment Groups growth->randomization treatment Treatment Administration (Brevinin-2R, Control, Chemo) randomization->treatment monitoring Monitor Tumor Volume & Body Weight treatment->monitoring endpoint Endpoint: Tumor Excision & Tissue Collection monitoring->endpoint survival Survival Analysis monitoring->survival analysis Tumor Weight Analysis Histology & Molecular Studies endpoint->analysis

Proposed In Vivo Experimental Workflow

Mechanism of Action: The Lysosomal-Mitochondrial Death Pathway

Brevinin-2R induces cancer cell death through a distinct mechanism that is largely caspase-independent and involves the lysosomal-mitochondrial pathway.[1][2][4] This pathway distinguishes it from many conventional chemotherapeutics that primarily induce apoptosis through caspase activation.

The proposed signaling cascade is as follows:

  • Cellular Entry and Lysosomal Interaction: Brevinin-2R interacts with and permeabilizes lysosomal membranes.[2]

  • Cathepsin Release: This leads to the release of lysosomal proteases, such as cathepsins, into the cytosol.[2]

  • Mitochondrial Damage: Cytosolic cathepsins can then trigger mitochondrial membrane permeabilization, leading to a decrease in mitochondrial membrane potential (ΔΨm) and increased production of reactive oxygen species (ROS).[1][4]

  • BNIP3 Involvement: The pro-apoptotic protein BNIP3 appears to play a role in this process, and its inhibition can protect cells from Brevinin-2R-induced death.[1]

  • Bcl-2 Regulation: The anti-apoptotic protein Bcl-2 can also modulate this pathway, with its overexpression providing resistance to Brevinin-2R.[1]

  • Cell Death: The culmination of these events is a form of autophagy-like, type II cell death.[1][2]

The following diagram illustrates this signaling pathway.

G Brevinin-2R Induced Lysosomal-Mitochondrial Death Pathway cluster_cell Cancer Cell cluster_lysosome Lysosome cluster_mitochondrion Mitochondrion brevinin Brevinin-2R lysosome Lysosomal Membrane Permeabilization brevinin->lysosome Interacts with cathepsin Cathepsin Release lysosome->cathepsin mmp Mitochondrial Membrane Permeabilization cathepsin->mmp Triggers bnip3 BNIP3 bnip3->mmp Promotes bcl2 Bcl-2 bcl2->mmp Inhibits ros ROS Production mmp->ros death Autophagy-like Cell Death mmp->death ros->death

Brevinin-2R Signaling Pathway

Logical Comparison of Anticancer Strategies

The unique mechanism of Brevinin-2R presents a compelling alternative to conventional chemotherapy. The following diagram provides a logical comparison of these approaches.

G Comparison of Anticancer Mechanisms cluster_brevinin Brevinin-2R cluster_chemo Conventional Chemotherapy (e.g., Doxorubicin, Cisplatin) b_target Primary Target: Lysosomal & Mitochondrial Membranes b_mechanism Mechanism: Caspase-Independent, Autophagy-like Cell Death b_target->b_mechanism b_selectivity Selectivity: Preferential for Cancer Cells b_mechanism->b_selectivity b_resistance Resistance: Bcl-2 Overexpression b_selectivity->b_resistance c_target Primary Target: DNA & Other Cellular Processes c_mechanism Mechanism: Primarily Caspase-Dependent Apoptosis c_target->c_mechanism c_selectivity Selectivity: Lower, Affects Rapidly Dividing Cells c_mechanism->c_selectivity c_resistance Resistance: Multiple Mechanisms (e.g., drug efflux pumps) c_selectivity->c_resistance

Logical Comparison of Anticancer Strategies

References

Brevinin-2 and its Analogs: A New Frontier in the Fight Against Drug-Resistant Acinetobacter baumannii

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the antimicrobial efficacy of the Brevinin-2 family of peptides against clinical isolates of multidrug-resistant Acinetobacter baumannii, offering a comparative perspective against conventional antibiotics.

For Immediate Release

In an era where the shadow of antimicrobial resistance looms large, the scientific community is in a relentless pursuit of novel therapeutic agents. Among the most formidable adversaries is Acinetobacter baumannii, a Gram-negative bacterium notorious for its high levels of antibiotic resistance and its association with hospital-acquired infections. This guide provides an in-depth comparison of the performance of this compound, an antimicrobial peptide, and its synthetic analogs against clinical isolates of A. baumannii, supported by experimental data and detailed methodologies.

Executive Summary

This compound related peptide (B2RP), originally isolated from the skin secretions of the mink frog (Lithobates septentrionalis), and its analogs have demonstrated potent antimicrobial activity against multidrug-resistant (MDR) strains of Acinetobacter baumannii.[1] Studies reveal that specific modifications to the peptide structure can enhance its efficacy while minimizing hemolytic activity, a common drawback of many antimicrobial peptides. This guide synthesizes available data on the minimum inhibitory concentrations (MICs) of this compound peptides, outlines the experimental protocols for their evaluation, and visually represents their mechanism of action.

Performance Against Acinetobacter baumannii

The antimicrobial potency of this compound and its analogs is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Minimum Inhibitory Concentration (MIC) Data

The following table summarizes the MIC values of this compound related peptide (B2RP) and its analogs against nosocomial isolates of multidrug-resistant A. baumannii. For comparison, typical MIC ranges for conventional antibiotics such as meropenem (B701) and colistin (B93849) against carbapenem-resistant A. baumannii (CRAB) are also included, although it is important to note that these values are derived from separate studies and not from direct head-to-head comparisons against the same isolates.

Antimicrobial AgentPeptide SequenceMIC Range (µM)MIC Range (µg/mL)Hemolytic Activity (LC50 in µM)
This compound Related Peptides
B2RPGIWDTIKSMGKVFAGKILQNL-NH₂3 - 67 - 13.9[2]Moderate
[Lys⁴]B2RPGIKDTIKSMGKVFAGKILQNL-NH₂1.5 - 3--
[Lys⁴, Lys¹⁸]B2RPGIKDTIKSMGKVFAGKILKNL-NH₂3 - 6-> 200[1]
[Lys⁴, Ala¹⁶, Lys¹⁸]B2RPGIKDTIKSMGKVFAAKILKNL-NH₂3 - 6-> 200[1]
Conventional Antibiotics
Meropenem--16 - >256[3]Not Applicable
Colistin--≤0.125 - >128Not Applicable

Note: The MIC values for this compound peptides are from a study by Conlon et al. (2009) on nosocomial isolates of multidrug-resistant A. baumannii.[1] The MIC ranges for meropenem and colistin are representative values from studies on carbapenem-resistant A. baumannii and are not from direct comparative studies with this compound peptides against the same isolates.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of antimicrobial peptides.

Minimum Inhibitory Concentration (MIC) Determination

The MIC of the peptides is determined using a standard broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).

  • Bacterial Culture: A. baumannii isolates are grown overnight in Mueller-Hinton Broth (MHB). The bacterial suspension is then diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Peptide Preparation: The antimicrobial peptides are dissolved in a suitable solvent (e.g., sterile water or 0.01% acetic acid) and serially diluted in MHB in a 96-well microtiter plate.

  • Incubation: An equal volume of the diluted bacterial suspension is added to each well of the microtiter plate. The plate is then incubated at 37°C for 16-20 hours.

  • MIC Reading: The MIC is determined as the lowest concentration of the peptide that completely inhibits the visible growth of the bacteria.

Time-Kill Kinetic Assay

This assay is performed to assess the bactericidal activity of the peptides over time.

  • Inoculum Preparation: A mid-logarithmic phase culture of A. baumannii is diluted to a starting concentration of approximately 1 x 10⁵ CFU/mL in MHB.

  • Peptide Addition: The antimicrobial peptide is added to the bacterial suspension at concentrations corresponding to multiples of its MIC (e.g., 1x, 2x, 4x MIC). A growth control with no peptide is also included.

  • Sampling and Plating: The cultures are incubated at 37°C with shaking. At specified time points (e.g., 0, 0.5, 1, 2, 4, 6, and 24 hours), aliquots are withdrawn, serially diluted in sterile saline, and plated on Mueller-Hinton Agar.

  • Colony Counting: The plates are incubated at 37°C for 18-24 hours, after which the number of viable colonies is counted. The results are typically plotted as log₁₀ CFU/mL versus time. A ≥3-log₁₀ decrease in CFU/mL is considered bactericidal.

Hemolytic Activity Assay

This assay evaluates the toxicity of the peptides to mammalian red blood cells.[4][5]

  • Red Blood Cell Preparation: Fresh human or animal red blood cells (RBCs) are washed multiple times with phosphate-buffered saline (PBS) by centrifugation and resuspended to a final concentration of 2-4% (v/v) in PBS.[4]

  • Peptide Incubation: Serial dilutions of the peptide are prepared in PBS and incubated with an equal volume of the RBC suspension in a 96-well plate at 37°C for 1 hour.

  • Controls: A negative control (0% hemolysis) containing RBCs in PBS and a positive control (100% hemolysis) containing RBCs in 1% Triton X-100 are included.

  • Measurement: After incubation, the plates are centrifuged to pellet the intact RBCs. The supernatant, containing the released hemoglobin, is transferred to a new plate, and the absorbance is measured at a wavelength of 450 nm or 540 nm.

  • Calculation: The percentage of hemolysis is calculated using the following formula: % Hemolysis = [(Absorbance of sample - Absorbance of negative control) / (Absorbance of positive control - Absorbance of negative control)] x 100

Mechanism of Action: Membrane Disruption

This compound and other alpha-helical antimicrobial peptides primarily exert their bactericidal effect by disrupting the bacterial cell membrane. This process involves a series of steps leading to the formation of pores and subsequent leakage of cellular contents.

Antimicrobial Peptide Mechanism of Action Mechanism of Action of Alpha-Helical Antimicrobial Peptides cluster_extracellular Extracellular Space cluster_membrane Bacterial Cell Membrane cluster_intracellular Intracellular Space Peptide Cationic Antimicrobial Peptide OuterMembrane Outer Membrane (LPS) Peptide->OuterMembrane Electrostatic Attraction InnerMembrane Inner Membrane OuterMembrane->InnerMembrane Hydrophobic Interaction & Insertion PoreFormation Toroidal Pore Formation InnerMembrane->PoreFormation Peptide Aggregation CellDeath Cell Death (Leakage of Contents) PoreFormation->CellDeath

Caption: Workflow of antimicrobial peptide interaction with the bacterial cell membrane.

The initial interaction is driven by electrostatic forces between the cationic peptide and the negatively charged lipopolysaccharide (LPS) of the outer membrane of Gram-negative bacteria. This is followed by the insertion of the peptide's hydrophobic regions into the lipid bilayer. Upon reaching a critical concentration within the membrane, the peptides aggregate and induce the formation of pores, with the "toroidal pore" model being one of the most accepted mechanisms. In this model, the peptides, along with the lipid monolayers, bend inward to form a continuous channel, leading to the leakage of ions and essential metabolites, ultimately causing cell death.

Conclusion

This compound and its analogs represent a promising class of antimicrobial agents with significant potential against multidrug-resistant Acinetobacter baumannii. The ability to modify these peptides to enhance their antimicrobial activity while reducing their toxicity to host cells makes them attractive candidates for further drug development. The data presented in this guide underscores the importance of continued research into naturally derived and synthetic antimicrobial peptides as a viable strategy to combat the growing threat of antibiotic resistance. Further head-to-head comparative studies with conventional antibiotics are warranted to fully elucidate their therapeutic potential.

References

A Comparative Analysis of Synthetic vs. Naturally Isolated Brevinin-2 Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of synthetic versus naturally isolated Brevinin-2, a promising antimicrobial and anticancer peptide. The information presented herein is supported by experimental data and detailed methodologies to assist researchers in evaluating its therapeutic potential.

Introduction to this compound

This compound is a family of antimicrobial peptides (AMPs) originally discovered in the skin secretions of frogs. These peptides are characterized by a C-terminal cyclic domain, known as the "Rana box," formed by a disulfide bridge. This compound peptides have garnered significant interest due to their broad-spectrum antimicrobial activity against bacteria and fungi, as well as their cytotoxic effects on cancer cells. The production of this compound for research and therapeutic purposes relies on both isolation from natural sources and chemical synthesis. This guide explores the key differences and similarities in the bioactivity of this compound obtained from these two routes.

Data Presentation

Antimicrobial Activity

The antimicrobial efficacy of this compound is typically quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration that inhibits the visible growth of a microorganism.

Table 1: Comparison of Minimum Inhibitory Concentration (MIC) of Brevinin-2R

MicroorganismNatural Brevinin-2R (μg/mL)Synthetic Brevinin-2R (μg/mL)Reference
Staphylococcus aureus-2.5 - 12.5[1]
Escherichia coli-6 - 50[1]
Pseudomonas aeruginosa-25[1]
Candida albicans-6 - 12.5[1]
Klebsiella pneumoniae-12.5[1]
Anticancer Activity

The anticancer potential of this compound is assessed by its cytotoxicity towards various cancer cell lines.

Table 2: Cytotoxicity of Synthetic Brevinin-2R against Cancer Cell Lines

Cancer Cell LineIC50 (μg/mL)
Jurkat (T-cell leukemia)~1-10
BJAB (B-cell lymphoma)~1-10
MCF-7 (Breast adenocarcinoma)~1-10
A549 (Lung carcinoma)~1-10
L929 (Fibrosarcoma)~1-10

Source: Data compiled from multiple studies on synthetic Brevinin-2R.[1]

Hemolytic Activity

A crucial aspect of therapeutic peptide development is its toxicity to host cells, often initially evaluated by its hemolytic activity (lysis of red blood cells).

Table 3: Hemolytic Activity of Brevinin-2R

Peptide SourceHemolytic ActivityConcentration (μg/mL)Reference
Natural Brevinin-2RLow (<2.5%)up to 200[1]
Synthetic Brevinin-2RLow-[2]

Note: Both naturally isolated and synthetic Brevinin-2R are reported to have low hemolytic activity, a desirable trait for a therapeutic candidate.[1][2]

Experimental Protocols

Peptide Source and Synthesis

Naturally Isolated this compound: The purification of this compound from natural sources, such as frog skin secretions, typically involves a multi-step process. This process starts with the induction of skin secretions, followed by homogenization and centrifugation to remove cellular debris. The resulting supernatant is then subjected to reversed-phase high-performance liquid chromatography (RP-HPLC) for purification of the peptide.

Synthetic this compound: Chemical synthesis of this compound is commonly achieved through solid-phase peptide synthesis (SPPS) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.[2] The peptide is assembled amino acid by amino acid on a solid resin support. Following assembly, the peptide is cleaved from the resin and deprotected. The linear peptide then undergoes oxidative folding to form the characteristic intramolecular disulfide bond of the Rana box.[2] Purification is typically performed using RP-HPLC.[2]

Minimum Inhibitory Concentration (MIC) Assay

The MIC of this compound is determined using a broth microdilution method.

  • Preparation of Peptide Stock Solution: A stock solution of this compound is prepared in a suitable solvent, such as sterile deionized water or a buffer.

  • Bacterial Culture: The test microorganism is cultured in an appropriate broth medium to the mid-logarithmic phase of growth.

  • Serial Dilutions: Serial twofold dilutions of the this compound stock solution are prepared in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the bacterial suspension to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the peptide that completely inhibits the visible growth of the microorganism.

Hemolytic Assay

This assay measures the ability of this compound to lyse red blood cells (RBCs).

  • Preparation of RBC Suspension: Freshly drawn red blood cells are washed multiple times with phosphate-buffered saline (PBS) by centrifugation and resuspended in PBS to a final concentration of 4% (v/v).

  • Peptide Dilutions: Serial dilutions of this compound are prepared in PBS.

  • Incubation: The RBC suspension is incubated with different concentrations of the peptide at 37°C for 1 hour.

  • Controls: A negative control (RBCs in PBS) and a positive control (RBCs in 1% Triton X-100 for 100% hemolysis) are included.

  • Measurement: After incubation, the samples are centrifuged, and the absorbance of the supernatant is measured at 540 nm to quantify hemoglobin release.

  • Calculation: The percentage of hemolysis is calculated using the formula: % Hemolysis = [(Abssample - Absnegative control) / (Abspositive control - Absnegative control)] x 100

Cytotoxicity (MTT) Assay

The MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

  • Peptide Treatment: The cells are treated with various concentrations of this compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT solution is added to each well, and the plate is incubated for 4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan (B1609692) crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or isopropanol (B130326) with HCl).

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The cell viability is expressed as a percentage of the untreated control, and the IC50 value (the concentration of peptide that inhibits 50% of cell growth) is calculated.

Visualizations

Experimental Workflow: MIC Assay

MIC_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Peptide_Stock Prepare Peptide Stock Serial_Dilution Serial Dilution in 96-well Plate Peptide_Stock->Serial_Dilution Bacterial_Culture Grow Bacterial Culture Inoculation Inoculate with Bacteria Bacterial_Culture->Inoculation Serial_Dilution->Inoculation Incubation Incubate at 37°C Inoculation->Incubation Read_Plate Read Plate for Growth Incubation->Read_Plate Determine_MIC Determine MIC Read_Plate->Determine_MIC

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

Anticancer Signaling Pathway of Brevinin-2R

Brevinin2R_Anticancer_Pathway Brevinin2R Brevinin-2R Cancer_Cell_Membrane Cancer Cell Membrane (Negative Charge) Brevinin2R->Cancer_Cell_Membrane Interaction Membrane_Permeabilization Membrane Permeabilization Cancer_Cell_Membrane->Membrane_Permeabilization Induces Lysosomal_Pathway Lysosomal-Mitochondrial Death Pathway Membrane_Permeabilization->Lysosomal_Pathway Activates Mitochondria Mitochondria Lysosomal_Pathway->Mitochondria Targets Apoptosis Cell Death (Apoptosis/Necrosis) Mitochondria->Apoptosis Leads to

Caption: Proposed anticancer signaling pathway of Brevinin-2R.

Conclusion

Both naturally isolated and synthetic this compound peptides exhibit potent antimicrobial and anticancer activities with low hemolytic effects, making them attractive candidates for therapeutic development. While direct comparative studies are scarce, the available data suggests that synthetic this compound can replicate the biological activity of its natural counterpart. The choice between natural isolation and chemical synthesis will likely depend on factors such as scalability, cost, and the need for specific analogs with improved properties. The detailed protocols and data presented in this guide aim to provide a solid foundation for researchers to further explore the potential of this compound.

References

Brevinin-2: A Comparative Analysis of a Potent Frog-Derived Antimicrobial Peptide

Author: BenchChem Technical Support Team. Date: December 2025

In the global search for novel antimicrobial agents to combat rising antibiotic resistance, the skin secretions of amphibians have emerged as a rich source of diverse and potent antimicrobial peptides (AMPs). Among these, the Brevinin-2 family of peptides, originally isolated from the skin of frogs, has garnered significant scientific interest.[1][2] This guide provides a comprehensive comparison of this compound with other prominent frog-derived AMPs, including Magainins, Temporins, and Dermaseptins, offering researchers, scientists, and drug development professionals an objective overview supported by available experimental data.

Performance Comparison: Antimicrobial Activity and Cytotoxicity

The therapeutic potential of an antimicrobial peptide is determined by its efficacy against pathogenic microorganisms and its toxicity towards host cells. The following tables summarize the available data on the Minimum Inhibitory Concentration (MIC) and hemolytic activity of this compound and other selected frog-derived AMPs. It is important to note that these values can vary between studies due to different experimental conditions, such as the specific microbial strains and assay methodologies used.[3][4]

Table 1: Comparative Antimicrobial Activity (MIC in µM)

Peptide FamilyPeptideStaphylococcus aureusEscherichia coliPseudomonas aeruginosaCandida albicans
This compound Brevinin-2R----
Brevinin-2GUb----
Brevinin-2MP>10047.78[5]>100>100
Brevinin-2GHk----
Magainin Magainin-2~50[4]~50[4]>50[4]>100[4]
Temporin Temporin-A8[3]>100[3]>100[3]>100[3]
Temporin-L----
Dermaseptin Dermaseptin-PH32[6]16[6]-16[6]
K4-S4(1-16)----

Table 2: Comparative Cytotoxicity (Hemolytic Activity)

Peptide FamilyPeptideHC50 (µM)Hemolytic Activity Description
This compound Brevinin-2R>200 µg/ml (~74 µM)Low hemolytic activity[7]
Brevinin-2MP>100Low hemolytic against mouse erythrocytes[2]
Magainin Magainin-2-Generally considered to have moderate hemolytic activity
Temporin Temporin-1CEa99Significant hemolytic activity[8]
Temporin-L-Lytic to erythrocytes[9]
Dermaseptin Dermaseptin-S4-Highly toxic to erythrocytes[10]
Dermaseptin-PH>64Low cytotoxicity to mammalian red blood cells at effective antimicrobial concentrations[6]

Mechanism of Action

The primary mechanism of action for many frog-derived AMPs, including this compound, involves the disruption of microbial cell membranes.[7] These cationic and amphipathic peptides preferentially interact with the negatively charged components of bacterial membranes, leading to membrane permeabilization, leakage of cellular contents, and ultimately cell death.[11] While the "toroidal pore" and "carpet" models are often cited for peptides like Magainin, the precise mechanism can vary between different AMP families and even individual peptides.[4][12] Some Brevinins are also noted to possess a "Rana box," a disulfide-bridged cyclic domain at the C-terminus, though its role in antimicrobial activity is not always essential and can vary between peptides.[5][11][13]

cluster_membrane Bacterial Cell Membrane Lipid_Bilayer Lipid Bilayer Membrane_Insertion Membrane Insertion Lipid_Bilayer->Membrane_Insertion Hydrophobic Interaction Brevinin2 This compound Peptide Electrostatic_Interaction Electrostatic Interaction Brevinin2->Electrostatic_Interaction Initial Binding Electrostatic_Interaction->Lipid_Bilayer Attraction to Anionic Lipids Pore_Formation Pore Formation / Membrane Disruption Membrane_Insertion->Pore_Formation Aggregation & Destabilization Cell_Lysis Cell Lysis Pore_Formation->Cell_Lysis Leakage of Cellular Contents

Mechanism of action for this compound.

Experimental Protocols

Standardized assays are crucial for the accurate assessment and comparison of antimicrobial peptides. Below are detailed methodologies for key experiments.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[3][4] A common method is the broth microdilution assay.[14][15][16]

Protocol:

  • Preparation of Bacterial Inoculum: A single colony of the test bacterium is inoculated into a suitable broth medium (e.g., Mueller-Hinton Broth) and incubated until it reaches the logarithmic growth phase. The culture is then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).[14]

  • Peptide Dilution: The antimicrobial peptide is serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: The standardized bacterial suspension is added to each well containing the peptide dilutions.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.[14]

  • MIC Determination: The MIC is determined as the lowest peptide concentration at which no visible bacterial growth is observed.

Hemolytic Assay

This assay measures the ability of a peptide to lyse red blood cells, providing an indication of its cytotoxicity towards mammalian cells.[17][18]

Protocol:

  • Preparation of Red Blood Cells (RBCs): Freshly drawn red blood cells are washed multiple times with a phosphate-buffered saline (PBS) solution by centrifugation to remove plasma and buffy coat. The washed RBCs are then resuspended in PBS to a final concentration (e.g., 2% v/v).

  • Peptide Incubation: Serial dilutions of the peptide are prepared in PBS. The RBC suspension is then added to the peptide solutions.

  • Controls: A negative control (RBCs in PBS only) and a positive control (RBCs with a known lytic agent like Triton X-100) are included.[18]

  • Incubation: The mixture is incubated for a specific period (e.g., 1 hour) at 37°C.

  • Measurement: After incubation, the samples are centrifuged, and the absorbance of the supernatant is measured at a wavelength corresponding to hemoglobin release (e.g., 540 nm).

  • Calculation: The percentage of hemolysis is calculated using the formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100.[18]

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[19][20][21]

Protocol:

  • Cell Seeding: Mammalian cells are seeded into a 96-well plate at a specific density and allowed to adhere overnight.

  • Peptide Treatment: The cells are then treated with various concentrations of the antimicrobial peptide and incubated for a defined period (e.g., 24 or 48 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours.[19]

  • Formazan (B1609692) Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals formed by viable cells.[22]

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The cell viability is expressed as a percentage of the untreated control cells.

Experimental and Comparative Workflow

The systematic evaluation of novel antimicrobial peptides involves a multi-step process, from initial screening to more in-depth characterization.

Peptide_Selection Peptide Selection (e.g., this compound, Magainin-2) Antimicrobial_Screening Antimicrobial Screening (MIC Assay) Peptide_Selection->Antimicrobial_Screening Cytotoxicity_Assessment Cytotoxicity Assessment (Hemolytic & MTT Assays) Antimicrobial_Screening->Cytotoxicity_Assessment Mechanism_of_Action Mechanism of Action Studies (e.g., Membrane Permeabilization) Cytotoxicity_Assessment->Mechanism_of_Action Data_Analysis Data Analysis & Comparison Mechanism_of_Action->Data_Analysis Lead_Candidate Lead Candidate Identification Data_Analysis->Lead_Candidate

Experimental workflow for comparing AMPs.

Immunomodulatory Effects and Signaling Pathways

Beyond their direct antimicrobial activity, some frog-derived AMPs can also modulate the host's immune response.[7] For instance, certain Brevinins can influence the release of pro- and anti-inflammatory cytokines from peripheral blood mononuclear cells, potentially through pathways involving Toll-like receptors (TLRs).[7] This dual action of direct killing and immune modulation makes these peptides particularly interesting for therapeutic development.

AMP Frog-Derived AMP (e.g., Brevinin) TLR Toll-like Receptor (e.g., TLR2) AMP->TLR Binding Signaling_Cascade Intracellular Signaling Cascade TLR->Signaling_Cascade Activation Cytokine_Release Cytokine Release (e.g., TNF-α, IL-10) Signaling_Cascade->Cytokine_Release Induction Immune_Modulation Immune Modulation Cytokine_Release->Immune_Modulation

Simplified AMP immunomodulatory pathway.

Conclusion

This compound and other frog-derived antimicrobial peptides represent a promising reservoir of potential therapeutic agents. While direct comparative data under uniform conditions remains somewhat limited in the literature, the available evidence suggests that this compound peptides can exhibit potent antimicrobial activity with, in some cases, favorable toxicity profiles compared to other families like the highly hemolytic Dermaseptin-S4. The diverse structures and activities within the Brevinin superfamily and other frog AMPs underscore the importance of continued research to identify and optimize lead candidates for drug development. A systematic approach to their evaluation, employing standardized protocols, will be critical in harnessing the full therapeutic potential of these natural molecules.

References

Brevinin-2: A Comparative Analysis of Cytotoxicity in Normal Versus Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

A promising peptide from the skin of the frog Rana ridibunda, Brevinin-2R, has demonstrated preferential cytotoxicity towards malignant cells while exhibiting lower toxicity to normal cells. This selective action positions Brevinin-2R as a potential candidate for novel anticancer therapies.

This guide provides a comprehensive comparison of Brevinin-2R's cytotoxic effects on various cancer cell lines versus normal primary cells, supported by experimental data from multiple studies. Detailed methodologies for key cytotoxicity assays are also presented to facilitate reproducibility and further investigation by researchers, scientists, and drug development professionals.

Quantitative Analysis of Cytotoxicity

The cytotoxic activity of Brevinin-2R has been evaluated across a range of human and murine cancer cell lines and compared with its effects on normal, non-malignant cells. The data, summarized in the tables below, consistently show a higher potency of Brevinin-2R against cancerous cells.

Cancer Cell LineCell TypeIC50 (µg/mL)Reference
KBOral Squamous Cell Carcinoma15.48[1]
H838Non-small-cell lung cancer~3.624 µM[2]
PC-3Prostate Carcinoma~8.065 µM[2]
U251MGNeuronal Glioblastoma~11.52 µM[2]
MCF-7Breast Adenocarcinoma~4.022 µM[2]
HCT116Colorectal Carcinoma~8.052 µM*[2]
Normal Cell LineCell TypeIC50 (µg/mL)Reference
L929Mouse Fibroblast24.14[1]

*Note: IC50 values for Brevinin-2OS, a related peptide, are presented in µM.

Comparative Cell Viability:

Studies have also demonstrated a significant difference in cell viability between cancer and normal cells when treated with the same concentration of Brevinin-2R. For instance, at a concentration of 10 µg/ml for 4 hours, over 70% of Jurkat (T-cell leukemia) and over 50% of A549 (lung carcinoma) cells were killed. In contrast, the toxicity towards normal peripheral blood mononuclear cells (PBMCs), human T cells, and lung fibroblasts was significantly lower, at approximately 30% and 25% respectively.[3] This highlights the semi-selective nature of Brevinin-2R's cytotoxicity.[3][4]

Cell LineCell TypeBrevinin-2R Conc. (µg/mL)Treatment Time (hrs)% Cell ViabilityReference
JurkatT-cell leukemia104<30%[3]
A549Lung carcinoma104<50%[3]
PBMCsNormal blood cells104~70%[3]
Human T cellsNormal T-cells104~75%[3]
Lung fibroblastsNormal lung cells104~75%[3]
JurkatT-cell leukemia2.5, 5, 10variousDose-dependent decrease[3]
BJABB-cell lymphoma1-104Dose-dependent decrease[3][5]
MCF-7Breast adenocarcinoma1-104Dose-dependent decrease[3][5]
L929Fibrosarcoma1-104Dose-dependent decrease[3][5]

Mechanism of Action: The Lysosomal-Mitochondrial Death Pathway

Brevinin-2R induces cancer cell death through a distinct mechanism that does not rely on the classical caspase-dependent apoptotic pathways.[3][5] Instead, it activates a lysosomal-mitochondrial death pathway.[3][4]

The proposed mechanism involves the following key steps:

  • Interaction with Cancer Cell Membranes: Brevinins preferentially interact with the membranes of cancer cells. This is attributed to the higher negative charge on the outer surface of cancer cells due to an increased presence of O-glycosylated mucins and negatively charged phosphatidylserines.[5]

  • Lysosomal Membrane Permeabilization: Brevinin-2R interacts with endosomes and causes lysosomal membrane permeabilization.[3] This leads to the leakage of lysosomal enzymes, such as cathepsin-B and cathepsin-L, into the cytosol.[3][5]

  • Mitochondrial Dysfunction: The released lysosomal contents trigger mitochondrial dysfunction, characterized by a decrease in the mitochondrial membrane potential (ΔΨm) and a reduction in cellular ATP levels.[3][5] This process is also associated with an increase in reactive oxygen species (ROS) production.[3]

  • BNIP3 and Bcl2 Involvement: The cell death process is influenced by the pro-apoptotic protein BNIP3 and the anti-apoptotic protein Bcl2. Overexpression of Bcl2 and inhibition of BNIP3 have been shown to protect cells from Brevinin-2R-induced death.[3]

  • Caspase-Independent Cell Death: Notably, this cell death pathway is not sensitive to caspase inhibitors, indicating a departure from classical apoptosis.[3][5]

Brevinin2R_Signaling_Pathway B2R Brevinin-2R Membrane Cancer Cell Membrane B2R->Membrane Preferential Interaction Endosomes Early & Late Endosomes Membrane->Endosomes Internalization LMP Lysosomal Membrane Permeabilization Endosomes->LMP Cathepsins Cathepsin-B & -L Release LMP->Cathepsins Mitochondria Mitochondria Cathepsins->Mitochondria MMP Decrease in ΔΨm Mitochondria->MMP ATP Decrease in ATP Mitochondria->ATP ROS Increase in ROS Mitochondria->ROS Death Caspase-Independent Cell Death MMP->Death ATP->Death ROS->Death BNIP3 BNIP3 BNIP3->Mitochondria Bcl2 Bcl2 Bcl2->Mitochondria

Caption: Proposed signaling pathway of Brevinin-2R-induced cell death.

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the cytotoxicity of Brevinin-2.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate (B1194679) dehydrogenase in viable cells.

Materials:

  • Cancer and normal cell lines

  • Complete culture medium (e.g., RPMI-1640)

  • Brevinin-2R peptide

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO) or Solubilization Buffer

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Treatment: Prepare serial dilutions of Brevinin-2R in serum-free medium. Remove the culture medium from the wells and add 100 µL of the Brevinin-2R dilutions. Include untreated cells as a negative control.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 4, 24, 48, or 72 hours).[1]

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C to allow the formation of formazan (B1609692) crystals.[6]

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Calculate cell viability as a percentage of the untreated control.

Flow Cytometry for Apoptosis and Necrosis (Annexin V/Propidium (B1200493) Iodide Assay)

This assay differentiates between viable, apoptotic, and necrotic cells based on the binding of Annexin V to phosphatidylserine (B164497) on the outer leaflet of the cell membrane of apoptotic cells and the uptake of propidium iodide (PI) by cells with compromised membranes.

Materials:

  • Treated and untreated cells

  • 6-well plates

  • Phosphate-buffered saline (PBS)

  • Annexin V-FITC and Propidium Iodide (PI) staining kit

  • 1X Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Preparation: Harvest cells after treatment and wash them three times with PBS containing 3% bovine serum albumin.[3]

  • Staining: Resuspend approximately 2 x 10⁶ cells in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

  • Data Interpretation:

    • Viable cells: Annexin V-negative and PI-negative

    • Early apoptotic cells: Annexin V-positive and PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

Experimental_Workflow start Start culture Cell Culture (Normal & Cancer Lines) start->culture treatment Treatment with Brevinin-2R culture->treatment assays Cytotoxicity Assays treatment->assays mtt MTT Assay (Cell Viability) assays->mtt flow Flow Cytometry (Apoptosis/Necrosis) assays->flow analysis Data Analysis (IC50, % Viability) mtt->analysis flow->analysis conclusion Conclusion analysis->conclusion

Caption: General experimental workflow for evaluating this compound cytotoxicity.

References

A Head-to-Head Comparison of Brevinin-2 Analogs: Unlocking Potent Antimicrobial Activity with Reduced Toxicity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel antimicrobial agents to combat rising antibiotic resistance is a paramount challenge. Brevinin-2, a family of antimicrobial peptides (AMPs) isolated from amphibian skin secretions, has emerged as a promising candidate. However, the therapeutic potential of native this compound peptides is often hampered by their hemolytic and cytotoxic effects. This guide provides a comprehensive head-to-head comparison of various this compound analogs, highlighting how different substitutions impact their biological activity and toxicity. The experimental data and detailed protocols presented herein offer a valuable resource for the rational design of next-generation peptide-based therapeutics.

Structure-Activity Relationship of this compound Analogs

This compound peptides are characterized by a C-terminal "Rana box," a disulfide-bridged loop.[1][2] Structure-activity relationship studies have revealed that modifications to this region and the N-terminal domain can significantly alter the peptides' efficacy and safety profile. Key factors influencing the activity of this compound analogs include net positive charge, hydrophobicity, amphipathicity, and α-helical content.[1][3][4]

Generally, increasing the net positive charge and maintaining an amphipathic α-helical conformation are crucial for potent antimicrobial activity.[1][3] However, high hydrophobicity often correlates with increased hemolytic activity and cytotoxicity.[3] Therefore, the strategic design of this compound analogs focuses on optimizing the balance between these physicochemical properties to enhance antimicrobial potency while minimizing off-target toxicity.

Comparative Analysis of this compound Analogs

This section provides a comparative analysis of various this compound analogs from different parent peptides, including Brevinin-2GUb, this compound-related peptide (B2RP), Brevinin-2R, and Brevinin-2OS. The data is summarized in the following tables for easy comparison of their antimicrobial, hemolytic, and cytotoxic activities.

Brevinin-2GUb and its Analogs

Brevinin-2GUb, isolated from Hylarana guentheri, displays modest antimicrobial activity.[1][4] Several analogs were designed to improve its therapeutic index by modifying its structure.

PeptideSequenceModification from Brevinin-2GUbKey FindingsReference
Brevinin-2GUb GIMDTLIKKVGSVAKGVLSKIL.NH2-Modest antimicrobial activity, moderate cytotoxicity.[1]
tB2U GIMDTLIKKVGSVAKGVLSKIL-NH2Truncation of Rana box and C-terminal amidationAlmost lost antimicrobial activity.[1]
tB2U-K GIMDTLIKKVGSVAKGVLSKILK-NH2Truncation and addition of Lysine (B10760008)Enhanced antimicrobial activity against Gram-negative bacteria.[1]
tB2U-6K GIMDTLIKKVGSVAKGVLSKILKKKKKK-NH2Truncation and addition of six LysinesDrastically improved antimicrobial activity, especially against Gram-negative bacteria, and could combat clinical isolates and fungi. Low toxicity.[1][4]

Table 1: Comparison of Brevinin-2GUb and its Analogs.

This compound-related peptide (B2RP) and its Analogs

B2RP, isolated from Lithobates septentrionalis, lacks the C-terminal Rana box.[5][6] Analogs were designed to enhance its potency and reduce its moderate hemolytic activity.

PeptideModification from B2RPKey FindingsReference
B2RP -Broad-spectrum antimicrobial activity, but moderate hemolytic activity.[5]
[Lys(4)]B2RP Asp(4) -> Lys substitutionIncreased potency against E. coli, S. aureus, and C. albicans without significantly changing hemolytic activity.[5]
[Lys(16)->Leu]B2RP Lys(16) -> Leu substitutionIncreased hemolytic activity fivefold without increasing antimicrobial potency.[5]
[Lys(4), Lys(18)]B2RP Asp(4) -> Lys and Leu(18) -> Lys substitutionsRetained activity against Acinetobacter baumannii with very low hemolytic activity.[5]
[Lys(4), Ala(16), Lys(18)]B2RP Asp(4) -> Lys, Lys(16) -> Ala, and Leu(18) -> Lys substitutionsRetained activity against Acinetobacter baumannii with very low hemolytic activity.[5]

Table 2: Comparison of this compound-related peptide (B2RP) and its Analogs.

Brevinin-2R and its Analogs

Brevinin-2R, from Rana ridibunda, is noted for its potent antimicrobial and low hemolytic activity.[3][7]

PeptideModification from Brevinin-2RKey FindingsReference
Brevinin-2R -Potent antimicrobial and low hemolytic activity.[3][7]
BR-D (diastereomer) Introduction of D-amino acidsLower antimicrobial activity compared to Brevinin-2R, but no hemolytic activity. Increased proteolytic stability.[3][7]
BR-C (cyclic analog) CyclizationLower antimicrobial activity compared to Brevinin-2R, but no hemolytic activity. Increased proteolytic stability.[3][7]

Table 3: Comparison of Brevinin-2R and its Analogs.

Brevinin-2OS and its Analogs

Brevinin-2OS, from Odorrana schmackeri, exhibits potent but highly hemolytic activity.[8][9]

PeptideModification from Brevinin-2OSKey FindingsReference
B2OS -Potent antimicrobial activity but also potent hemolytic activity.[8][9]
B2OS(1-22)-NH2 C-terminal truncation (removal of Rana box)Substantially reduced hemolysis while maintaining antimicrobial activities.[8][9]
[D-Leu2]B2OS(1-22)-NH2 C-terminal truncation and L-Leu2 -> D-Leu2 substitutionSuperior HC50 value (more than ten-fold improvement). Enhanced bactericidal kinetics and membrane permeabilization. Greatly improved therapeutic index.[8][9][10][11]

Table 4: Comparison of Brevinin-2OS and its Analogs.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Antimicrobial Activity Assay (Broth Microdilution)

This assay determines the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of the peptides.

  • Bacterial Preparation: Bacterial strains are cultured in Mueller-Hinton broth (MHB) to the mid-logarithmic phase. The bacterial suspension is then diluted to a final concentration of approximately 1 x 10^5 CFU/mL.

  • Peptide Preparation: Peptides are dissolved in a suitable solvent (e.g., sterile water or 0.01% acetic acid) and serially diluted in MHB in a 96-well microtiter plate.

  • Incubation: An equal volume of the bacterial suspension is added to each well containing the serially diluted peptides. The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the peptide that completely inhibits the visible growth of the bacteria.

  • MBC Determination: To determine the MBC, a small aliquot from the wells showing no visible growth is plated on Mueller-Hinton agar (B569324) (MHA) plates. The plates are incubated at 37°C for 24 hours. The MBC is the lowest peptide concentration that results in a ≥99.9% reduction in the initial bacterial count.

Hemolysis Assay

This assay measures the peptide's ability to lyse red blood cells.

  • Erythrocyte Preparation: Freshly drawn horse or human red blood cells are washed three times with phosphate-buffered saline (PBS) by centrifugation and resuspended in PBS to a final concentration of 4% (v/v).

  • Peptide Incubation: The peptide solutions at various concentrations are incubated with the erythrocyte suspension in a 96-well plate at 37°C for 1 hour.

  • Measurement: The plate is centrifuged, and the supernatant is transferred to a new plate. The release of hemoglobin is measured by reading the absorbance at 570 nm.

  • Controls: PBS is used as a negative control (0% hemolysis), and 0.1% Triton X-100 is used as a positive control (100% hemolysis).

  • Calculation: The percentage of hemolysis is calculated using the formula: (Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control) * 100. The HC50 value, the concentration causing 50% hemolysis, is then determined.[1]

Cytotoxicity Assay (MTT Assay)

This assay assesses the effect of the peptides on the viability of mammalian cells.[1]

  • Cell Culture: Human cell lines (e.g., HaCaT keratinocytes) are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics in a 96-well plate and grown to 80-90% confluency.

  • Peptide Treatment: The cells are treated with various concentrations of the peptides and incubated for a specified period (e.g., 24 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated for another 4 hours.

  • Formazan (B1609692) Solubilization: The medium is removed, and dimethyl sulfoxide (B87167) (DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Calculation: Cell viability is expressed as a percentage of the untreated control cells. The IC50 value, the concentration that inhibits 50% of cell growth, is then calculated.[1][12]

Visualizing Mechanisms and Workflows

To better understand the processes involved, the following diagrams illustrate a key signaling pathway and a standard experimental workflow.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_results Results bacterial_culture Bacterial Culture (Mid-log phase) incubation Incubation (37°C, 18-24h) bacterial_culture->incubation peptide_prep Peptide Serial Dilution peptide_prep->incubation mic_reading MIC Reading (Visual Inspection) incubation->mic_reading plating Plating on MHA mic_reading->plating mic_result MIC Value mic_reading->mic_result mbc_reading MBC Reading (Colony Counting) plating->mbc_reading mbc_result MBC Value mbc_reading->mbc_result

Caption: Workflow for Antimicrobial Susceptibility Testing.

The anticancer activity of some this compound analogs, such as Brevinin-2R, has been shown to involve the induction of a lysosomal-mitochondrial death pathway.[13][14]

signaling_pathway cluster_cell Cancer Cell cluster_lysosome Lysosome cluster_mitochondrion Mitochondrion brevinin This compound Analog lysosomal_membrane Lysosomal Membrane Permeabilization brevinin->lysosomal_membrane Interacts with cathepsin_release Cathepsin Release lysosomal_membrane->cathepsin_release mmp_decrease Decrease in Mitochondrial Membrane Potential (ΔΨm) cathepsin_release->mmp_decrease Induces atp_decrease ATP Level Decrease mmp_decrease->atp_decrease ros_increase ROS Increase mmp_decrease->ros_increase apoptosis Caspase-Independent Cell Death atp_decrease->apoptosis ros_increase->apoptosis

Caption: Lysosomal-Mitochondrial Death Pathway.

Conclusion

The head-to-head comparison of this compound analogs demonstrates that strategic substitutions can effectively decouple antimicrobial potency from host toxicity. Key takeaways for the rational design of this compound based therapeutics include:

  • Truncation of the Rana box: This modification, particularly when combined with C-terminal amidation, can significantly reduce hemolytic activity.[1][8][9]

  • Increasing Cationicity: The addition of positively charged residues like lysine at the C-terminus can enhance antimicrobial activity, especially against Gram-negative bacteria.[1]

  • D-amino acid substitution: Incorporating D-amino acids can improve proteolytic stability and, in some cases, enhance the therapeutic index.[3][8][9]

  • Balancing Hydrophobicity and Amphipathicity: Fine-tuning these properties is critical to maintain membrane-disrupting activity against microbes while minimizing damage to host cells.[3][5]

The data and methodologies presented in this guide provide a solid foundation for further research and development of this compound analogs as a new class of antimicrobial drugs to address the growing threat of antibiotic resistance.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Brevinin-2

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Precautions

Before commencing any disposal procedures, it is crucial to handle Brevinin-2, whether in lyophilized powder or solution form, with appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[4][5] When handling the powdered form, which can be easily aerosolized, all manipulations should occur within a certified chemical fume hood or a biological safety cabinet to minimize the risk of inhalation.[4]

Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound and any contaminated materials is to treat them as chemical waste.[1][4] It is mandatory to adhere to your institution's Environmental Health and Safety (EHS) guidelines.[2][4]

Step 1: Waste Segregation

All items that have come into contact with this compound must be segregated from general laboratory waste.[2] This includes:

  • Unused or expired peptide (solid or solution).

  • Contaminated consumables such as pipette tips, tubes, vials, and weighing papers.[4]

  • Contaminated PPE, including gloves and disposable lab coats.[2]

  • Solutions containing the peptide, such as experimental media or HPLC waste.[3][4]

Step 2: Containerization

Use designated, leak-proof, and clearly labeled hazardous waste containers appropriate for the type of waste.[1][5]

  • Solid Waste: Collect in a robust, sealable container.[5]

  • Liquid Waste: Use a sealed, leak-proof container. For solutions containing organic solvents, use a compatible container and do not mix chlorinated and non-chlorinated solvents.[3][4]

  • Sharps: All contaminated sharps, including needles, syringes, and broken glassware, must be placed immediately into a puncture-resistant, labeled sharps container.[3]

Step 3: Labeling

Accurately label all waste containers with the words "Hazardous Waste," the full chemical name "this compound," and any associated hazards.[4]

Step 4: Chemical Inactivation of Liquid Waste (Optional, based on institutional policy)

For aqueous solutions of this compound, chemical inactivation may be recommended prior to collection.[3] This step helps to degrade the peptide, reducing its biological activity. Always perform this procedure in a chemical fume hood.[4]

Deactivating AgentConcentrationMinimum Contact TimeNotes
Sodium Hypochlorite (B82951) (Bleach)10% solution (0.5-1.0% final concentration)30 - 60 minutesA strong oxidizing agent effective for peptide degradation. The resulting solution should still be collected as chemical waste.[4]
Strong Acid (e.g., 1 M HCl)1 MMinimum 30 minutesHighly effective but requires a subsequent neutralization step before disposal.[4]

Step 5: Temporary Storage

Store sealed hazardous waste containers in a designated and secure satellite accumulation area within the laboratory, away from general traffic and ideally in secondary containment.[4]

Step 6: Final Disposal

Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the pickup and final disposal of the waste.[2][4] The most common final disposal method for this type of waste is incineration.[3] Never pour peptide solutions down the sink or discard solid peptide waste in the regular trash. [1][2]

Experimental Protocols

Protocol for Chemical Inactivation of this compound Liquid Waste:

  • Preparation: Don appropriate PPE and work within a certified chemical fume hood.[4]

  • Prepare Deactivating Solution: Prepare a 10% bleach solution by diluting one part household bleach with nine parts water to achieve a final sodium hypochlorite concentration of approximately 0.5-1.0%.[3][4]

  • Inactivation: Slowly and carefully add the liquid this compound waste to the bleach solution. A common recommendation is a 1:10 ratio of waste to bleach solution.[4]

  • Contact Time: Allow the mixture to react for a minimum of 30-60 minutes to ensure complete degradation of the peptide.[4]

  • Collection: Following the contact time, collect the inactivated solution in a clearly labeled hazardous waste container.[4]

  • Final Disposal: Arrange for pickup by your institution's EHS department.[2]

Disposal Workflow Diagram

G cluster_prep Preparation cluster_waste Waste Handling & Segregation cluster_treatment Waste Treatment (as per institutional policy) cluster_final Final Disposal A Don Personal Protective Equipment (PPE) B Segregate this compound Waste (Solid, Liquid, Sharps) A->B Start C Place in Labeled, Leak-Proof Hazardous Waste Containers B->C D Liquid Waste C->D Liquid E Solid & Sharps Waste C->E Solid/Sharps F Chemical Inactivation (e.g., 10% Bleach) D->F G Store in Secure Satellite Accumulation Area E->G F->G H Contact EHS for Pickup and Final Disposal (Incineration) G->H

Caption: Workflow for the proper disposal of this compound waste in a laboratory setting.

By implementing these procedures, laboratories can ensure the safe and compliant disposal of this compound, protecting both personnel and the environment, thereby fostering a culture of safety and responsibility in research.

References

Safeguarding Your Research: A Guide to Handling Brevinin-2

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Brevinin-2 peptides. Adherence to these procedures is critical for ensuring personnel safety, maintaining experimental integrity, and complying with laboratory standards. This document offers procedural, step-by-step guidance for the operational handling and disposal of this compound and its analogues.

Personal Protective Equipment (PPE) and Essential Safety

Standard Laboratory PPE is mandatory:

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are required.

  • Eye Protection: Safety glasses or goggles must be worn.

  • Lab Coat: A standard laboratory coat is necessary to protect from skin contact.

Engineering Controls:

  • Ventilation: All handling of lyophilized this compound powder should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of dust particles.

First Aid Measures:

  • Skin Contact: In case of contact, immediately flush the skin with copious amounts of water for at least 15 minutes and remove contaminated clothing.[1]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, ensuring to separate the eyelids.[1]

  • Inhalation: If inhaled, move to fresh air.[1]

  • Ingestion: If swallowed, wash out the mouth with water, provided the person is conscious.[1]

In all cases of exposure, seek medical attention.[1]

Quantitative Cytotoxicity and Hemolytic Activity Data

The following tables summarize the available quantitative data on the cytotoxic and hemolytic activity of various this compound peptides. This information is crucial for understanding the peptides' therapeutic index and potential off-target effects.

PeptideCell LineAssayResultConcentration
Brevinin-2RKB (Oral Squamous Cell Carcinoma)MTTIC50: 15.48 µg/mLNot Specified
Brevinin-2RL929 (Mouse Fibroblast)MTTIC50: 24.14 µg/mLNot Specified
Brevinin-2GUbHaCaT (Human Keratinocyte)MTTIC50: 68 µMNot Specified
Brevinin-2OS (B2OS)H838 (Non-small-cell lung cancer)ProliferationIC50: 3.362 µM10⁻⁹ to 10⁻⁴ M
Brevinin-2OS (B2OS)PC-3 (Human prostate carcinoma)ProliferationIC50: 11.52 µM10⁻⁹ to 10⁻⁴ M
Brevinin-2OS (B2OS)U251MG (Human neuronal glioblastoma)ProliferationIC50: 5.86 µM10⁻⁹ to 10⁻⁴ M
Brevinin-2OS (B2OS)MCF-7 (Human breast cancer)ProliferationIC50: 4.53 µM10⁻⁹ to 10⁻⁴ M
Brevinin-2OS (B2OS)HCT116 (Human colorectal carcinoma)ProliferationIC50: 7.91 µM10⁻⁹ to 10⁻⁴ M
PeptideErythrocyte SourceAssayResult
Brevinin-2RNot SpecifiedHemolysisLow hemolytic activity (<2.5% at 200 µg/mL)
Brevinin-2OS (B2OS)HorseHemolysisHC50: 10.44 µM
[D-Leu2]B2OS(1-22)-NH2HorseHemolysisHC50: 118.1 µM

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is adapted from standard methodologies for assessing the cytotoxic effects of antimicrobial peptides.

Materials:

  • Target cancer cell lines (e.g., MCF-7, A549)

  • Complete culture medium

  • This compound peptide

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Peptide Treatment: Prepare serial dilutions of this compound in serum-free medium. Remove the culture medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium without peptide). Incubate for the desired treatment period (e.g., 24-48 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control.

Cytotoxicity Assay (Lactate Dehydrogenase - LDH Assay)

This assay quantifies cytotoxicity by measuring the release of LDH from damaged cells.

Materials:

  • Target cancer cell lines

  • Complete culture medium

  • This compound peptide

  • 96-well plates

  • LDH cytotoxicity assay kit

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Sample Collection: After the incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes.

  • Supernatant Transfer: Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions and add it to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.

  • Stop Reaction: Add the stop solution provided in the kit to each well.

  • Absorbance Measurement: Measure the absorbance at the wavelength specified by the kit manufacturer (typically around 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity based on the LDH released from treated cells compared to control cells.

Operational Plan: Handling and Disposal

Lyophilized Peptide Handling and Storage:
  • Storage: Upon receipt, store lyophilized this compound at -20°C or colder in a tightly sealed container, protected from light.

  • Equilibration: Before opening, allow the container to equilibrate to room temperature to prevent moisture condensation.

  • Weighing: Weigh the desired amount of peptide quickly in a clean, designated area.

  • Resealing: Tightly reseal the container, preferably under an inert gas like nitrogen or argon, and return it to cold storage.

Reconstitution and Solution Storage:
  • Reconstitution: Reconstitute the peptide in a sterile, appropriate solvent. For initial solubilization, sterile distilled water or a dilute acidic solution (e.g., 0.1% acetic acid) is often suitable.

  • Solution Storage: Store peptide solutions in aliquots at -20°C or colder to avoid repeated freeze-thaw cycles. The shelf-life of peptides in solution is limited.

Disposal Plan:

All this compound waste, including unused peptide, contaminated consumables (e.g., pipette tips, vials), and personal protective equipment, should be treated as chemical waste.

  • Solid Waste: Collect in a designated, clearly labeled, leak-proof hazardous waste container.

  • Liquid Waste: Collect in a separate, clearly labeled, leak-proof hazardous waste container. Do not pour down the drain.

  • Final Disposal: Arrange for disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed mechanism of action for Brevinin-2R and a general workflow for its handling and experimental use.

Brevinin2R_Signaling_Pathway cluster_cell Cancer Cell B2R Brevinin-2R Endosome Early/Late Endosome B2R->Endosome Interaction Lysosome Lysosome Endosome->Lysosome Fusion Mitochondrion Mitochondrion Lysosome->Mitochondrion Lysosomal Membrane Permeabilization (LMP) & Cathepsin Release ROS ROS Production Mitochondrion->ROS ATP ATP Depletion Mitochondrion->ATP MMP Mitochondrial Membrane Potential (ΔΨm) Decrease Mitochondrion->MMP BNIP3 BNIP3 BNIP3->Mitochondrion Pro-apoptotic signal Bcl2 Bcl-2 Bcl2->Mitochondrion Inhibition Autophagy Autophagy-like Cell Death ROS->Autophagy ATP->Autophagy MMP->Autophagy Brevinin2_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_disposal Disposal Storage Store Lyophilized Peptide @ -20°C or colder Equilibrate Equilibrate to Room Temperature Storage->Equilibrate Weigh Weigh Peptide Equilibrate->Weigh Reconstitute Reconstitute in Sterile Solvent Weigh->Reconstitute Aliquoting Aliquot and Store @ -20°C or colder Reconstitute->Aliquoting PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Aliquoting->PPE Handling Handle in Ventilated Area or Fume Hood PPE->Handling Assay Perform In Vitro Assays (e.g., MTT, LDH) Handling->Assay CollectSolid Collect Solid Waste (Peptide, Consumables, PPE) Assay->CollectSolid CollectLiquid Collect Liquid Waste (Peptide Solutions) Assay->CollectLiquid Label Label as Hazardous Chemical Waste CollectSolid->Label CollectLiquid->Label EHS Dispose via EHS/ Licensed Contractor Label->EHS

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.